Glucagon
描述
Structure
2D Structure
属性
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C153H225N43O49S/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASNOZXLGMXCHN-ZLPAWPGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C153H225N43O49S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016809 | |
| Record name | Glucagon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3482.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN DIL ALKALI & ACID SOLN; INSOL IN MOST ORG SOLVENTS, PRACTICALLY INSOL IN WATER | |
| Record name | GLUCAGON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
FINE, WHITE OR FAINTLY COLORED, CRYSTALLINE POWDER | |
CAS No. |
9007-92-5, 16941-32-5 | |
| Record name | Glucagon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucagon [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucagon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00040 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glucagon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glucagon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUCAGON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Century of Glucagon: From Hyperglycemic Curiosity to Metabolic Master Regulator
An In-depth Technical Guide on the Discovery and Elucidation of Glucagon
For researchers, scientists, and drug development professionals, understanding the historical context of a molecule is paramount to appreciating its current and future therapeutic potential. The story of this compound, a peptide hormone central to glucose homeostasis, is a compelling narrative of scientific inquiry that spans a century. From its initial observation as a hyperglycemic "contaminant" in early insulin (B600854) preparations to its current status as a key regulator of metabolism and a target for therapeutic intervention, the journey of this compound discovery is a testament to meticulous experimentation and evolving biochemical techniques.
This technical guide provides a comprehensive overview of the history of this compound discovery, detailing the key experiments, the methodologies employed, and the pivotal moments that have shaped our understanding of this critical hormone.
A Timeline of Discovery: Key Milestones in this compound Research
The path to understanding this compound was not linear but rather a gradual unraveling of its chemical nature, physiological function, and intricate signaling mechanisms.
| Year | Milestone | Key Researchers/Institution | Significance |
| 1922 | Observation of a transient hyperglycemic effect of pancreatic extracts. | C.P. Kimball and J.R. Murlin | First documented evidence of a hyperglycemic factor from the pancreas, distinct from insulin.[1] |
| 1923 | The hyperglycemic factor is named "this compound" (glucose agonist). | C.P. Kimball and J.R. Murlin | Formal naming of the substance, laying the groundwork for its independent study. |
| 1953 | Isolation and crystallization of this compound. | A. Staub, L. Sinn, and O.K. Behrens (Eli Lilly) | Provided a purified form of the hormone, enabling detailed chemical and physiological characterization. |
| 1956 | Determination of the amino acid sequence of this compound. | W.W. Bromer, L.G. Sinn, A. Staub, and O.K. Behrens (Eli Lilly) | Revealed the primary structure of this compound, a crucial step in understanding its function and for its eventual synthesis. |
| 1959 | Development of the first radioimmunoassay (RIA) for this compound. | Roger Unger and colleagues | Enabled the sensitive and specific measurement of this compound in biological fluids, revolutionizing the study of its physiology and pathophysiology.[2] |
| 1970s | Elucidation of the this compound signaling pathway. | Earl Sutherland (Nobel Prize in Physiology or Medicine, 1971) | Discovery of cyclic AMP (cAMP) as a second messenger, a key component of the this compound signaling cascade. |
| 1983 | Cloning of the preprothis compound gene. | Graeme Bell and colleagues | Revealed that this compound is derived from a larger precursor protein that also encodes other related peptides, such as GLP-1 and GLP-2. |
Key Experimental Protocols: Unraveling the Nature of this compound
The discovery and characterization of this compound were underpinned by a series of groundbreaking experimental techniques. Below are detailed methodologies for some of the key experiments.
Initial Observation of the Hyperglycemic Factor (Kimball and Murlin, 1923)
Objective: To investigate the effects of pancreatic extracts on blood glucose levels in depancreatized dogs.
Methodology:
-
Animal Model: Depancreatized dogs were used as a model for diabetes.
-
Preparation of Pancreatic Extract:
-
Fresh beef or pork pancreas was minced and extracted with 70-95% ethanol.
-
The extract was filtered and the alcohol was removed by vacuum distillation at a low temperature.
-
The aqueous residue was further purified by isoelectric precipitation to remove insulin.
-
-
Administration and Blood Glucose Monitoring:
-
The pancreatic extract was administered intravenously to the depancreatized dogs.
-
Blood samples were taken at regular intervals before and after the injection.
-
Blood glucose levels were determined using the Folin-Wu method.
-
-
Observation: A transient increase in blood glucose was consistently observed shortly after the injection of the pancreatic extract, preceding the hypoglycemic effect of any remaining insulin.
Purification and Crystallization of this compound (Staub, Sinn, and Behrens, 1955)
Objective: To isolate and crystallize the hyperglycemic-glycogenolytic factor (this compound) from a crude pancreatic extract.
Methodology:
-
Starting Material: An amorphous fraction of a commercial insulin preparation from pork pancreas, known to be rich in the hyperglycemic factor.
-
Purification Steps:
-
Acetone (B3395972) Fractionation: The starting material was dissolved in dilute acid and fractionally precipitated with acetone to enrich the this compound fraction.
-
Isoelectric Precipitation: The enriched fraction was dissolved in a buffer and the pH was adjusted to the isoelectric point of this compound (around pH 7.5-8.5) to precipitate the hormone.
-
Dialysis: The precipitate was redissolved and dialyzed against distilled water to remove salts and small molecule impurities.
-
-
Crystallization:
-
The purified this compound solution was adjusted to a slightly alkaline pH (around 8.5) in the presence of a phosphate (B84403) buffer.
-
The solution was allowed to stand at a low temperature (4°C).
-
This compound crystallized as rhombic dodecahedra over several days.
-
-
Purity Assessment: The purity of the crystalline this compound was assessed by its biological activity (hyperglycemic effect in rabbits) and by determining its amino acid composition.
Quantitative Data from Purification:
| Purification Step | Total Protein (mg) | This compound Activity (units) | Specific Activity (units/mg) | Yield (%) |
| Starting Material | 1000 | 1000 | 1 | 100 |
| Acetone Fractionation | 300 | 800 | 2.7 | 80 |
| Isoelectric Precipitation | 100 | 700 | 7 | 70 |
| Crystallization | 30 | 600 | 20 | 60 |
Note: The values in this table are illustrative and based on typical protein purification data. The original 1955 paper should be consulted for precise figures.
Determination of the Amino Acid Sequence of this compound (Bromer et al., 1956)
Objective: To determine the primary structure of purified crystalline this compound.
Methodology:
-
Amino Acid Analysis: The purified this compound was hydrolyzed with 6N HCl at 110°C for 24, 48, and 72 hours. The resulting amino acids were separated and quantified using ion-exchange chromatography.
-
N-terminal Amino Acid Analysis: The N-terminal amino acid was identified using the Sanger method with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB).
-
C-terminal Amino Acid Analysis: The C-terminal amino acid was identified using hydrazinolysis.
-
Partial Hydrolysis and Peptide Fragmentation:
-
This compound was partially hydrolyzed using dilute acid or proteolytic enzymes such as trypsin and chymotrypsin (B1334515) to generate smaller peptide fragments.
-
These fragments were separated by a combination of paper chromatography and electrophoresis.
-
-
Sequencing of Peptide Fragments: The amino acid sequence of each purified peptide fragment was determined using the Edman degradation method .
-
Edman Degradation Protocol (Manual Method):
-
The peptide was reacted with phenylisothiocyanate (PITC) at a slightly alkaline pH to form a phenylthiocarbamyl (PTC) derivative at the N-terminus.
-
The PTC-peptide was treated with a strong anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.
-
The ATZ-amino acid was extracted with an organic solvent.
-
The ATZ-amino acid was converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.
-
The PTH-amino acid was identified by paper chromatography by comparing its migration with known PTH-amino acid standards.
-
The remaining peptide was subjected to the next cycle of Edman degradation.
-
-
-
Sequence Reconstruction: The sequences of the overlapping peptide fragments were aligned to deduce the complete amino acid sequence of this compound.
Development of the this compound Radioimmunoassay (Unger et al., 1959)
Objective: To develop a sensitive and specific method for measuring this compound concentrations in plasma.
Methodology:
-
Production of this compound Antibodies:
-
Purified crystalline this compound was emulsified with Freund's adjuvant.
-
Rabbits were immunized with this emulsion to produce polyclonal antibodies against this compound.
-
-
Radiolabeling of this compound:
-
Purified this compound was labeled with radioactive iodine (¹³¹I) using the chloramine-T method.
-
The radiolabeled this compound (¹³¹I-glucagon) was purified by cellulose (B213188) powder chromatography.
-
-
Radioimmunoassay Procedure:
-
A standard curve was prepared using known amounts of unlabeled this compound.
-
A constant amount of ¹³¹I-glucagon and a constant dilution of the anti-glucagon antiserum were added to a series of tubes.
-
Increasing amounts of unlabeled this compound (standards) or the unknown plasma sample were added to the tubes.
-
The mixture was incubated to allow competitive binding of labeled and unlabeled this compound to the antibody.
-
The antibody-bound this compound was separated from the free this compound. In early assays, this was achieved by chromatoelectrophoresis.
-
The radioactivity in the bound fraction was measured using a gamma counter.
-
-
Data Analysis: The concentration of this compound in the unknown sample was determined by comparing the degree of inhibition of ¹³¹I-glucagon binding with the standard curve.
Quantitative Data from Early Radioimmunoassays:
| Parameter | Value |
| Assay Sensitivity | 50-100 pg/mL |
| Normal Fasting Plasma this compound | 50-200 pg/mL |
| This compound Levels in Diabetic Ketoacidosis | > 500 pg/mL |
Visualizing the Molecular Mechanisms and Experimental Processes
To further illuminate the core concepts of this compound's action and the methodologies used in its discovery, the following diagrams are provided.
Caption: this compound signaling pathway in a hepatocyte.
Caption: Experimental workflow for the purification and characterization of this compound.
Conclusion: From a Historical Perspective to Future Innovations
The history of this compound discovery is a powerful illustration of how fundamental scientific research, driven by curiosity and enabled by technological advancements, can lead to profound insights into human physiology and disease. The journey from observing a fleeting hyperglycemic effect to understanding the intricate details of this compound's molecular signaling has paved the way for the development of novel therapies for metabolic disorders. For today's researchers, this story serves as a reminder of the importance of rigorous experimental design, the value of purified reagents, and the transformative power of innovative analytical methods. As we continue to explore the multifaceted roles of this compound and its related peptides, the foundational work of these early pioneers remains as relevant as ever, providing a solid platform for future discoveries and therapeutic breakthroughs.
References
The Dawn of Glucagon: An In-depth Technical Guide to the Early Experiments Identifying its Hyperglycemic Effect
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal early 20th-century experiments that first identified the hyperglycemic effect of a pancreatic extract, later named glucagon. While the primary focus of research at the time was the isolation of the hypoglycemic factor, insulin (B600854), astute observations of a transient rise in blood glucose following the administration of pancreatic extracts laid the groundwork for the discovery of a second pancreatic hormone. This document provides a detailed account of the experimental protocols, quantitative data from related experiments, and the signaling pathways involved, offering a comprehensive resource for researchers in endocrinology and metabolic diseases.
The Seminal Observations of a Hyperglycemic Factor
In the early 1920s, the scientific community was intensely focused on finding a treatment for diabetes mellitus. The prevailing hypothesis was that the pancreas produced an internal secretion that regulated blood glucose. The landmark work of Frederick Banting, Charles Best, James Collip, and John Macleod at the University of Toronto ultimately led to the discovery and purification of insulin.[1][2][3] However, in the course of their and other researchers' investigations, a paradoxical initial increase in blood glucose was often observed immediately following the injection of pancreatic extracts.[4]
It was the meticulous work of C.P. Kimball and John R. Murlin at the University of Rochester in 1923 that formally identified this hyperglycemic substance.[5] In their series of papers titled "Aqueous Extracts of Pancreas," they described a factor that caused a distinct, albeit transient, rise in blood glucose, which they named "this compound," derived from "glucose agonist."[5][6]
Key Experiments and Methodologies
Preparation of Aqueous Pancreatic Extracts
The early methods for preparing pancreatic extracts were crude and aimed at preserving the yet-unidentified internal secretions while removing digestive enzymes that could degrade them.
Experimental Protocol: Preparation of Pancreatic Extract (Banting and Best Method)
-
Source: The pancreas was harvested from dogs, often after ligation of the pancreatic ducts to induce atrophy of the exocrine tissue, or from fetal calves, which have underdeveloped exocrine glands.[7] Whole beef pancreas was also used.[1]
-
Extraction: The pancreatic tissue was minced and extracted in ice-cold, slightly acidic water or saline solution.[8] The low temperature and acidic pH were intended to inhibit the activity of proteolytic enzymes.
-
Purification (Collip's Refinement): James Collip later developed a more effective purification method using fractional precipitation with alcohol.[9][10] By carefully adjusting the alcohol concentration, he was able to precipitate and remove many of the impurities, resulting in a more potent and less toxic extract.[9][10] The process involved:
-
Initial extraction with alcohol.
-
Centrifugation to remove solid debris.
-
Fractional precipitation by adding increasing concentrations of alcohol to the supernatant.
-
Collection of the precipitate containing the active hormonal substances.
-
Animal Models and Blood Glucose Measurement
The primary animal model for these experiments was the dog, rendered diabetic by surgical removal of the pancreas (pancreatectomy).[1] This created a model of severe insulin deficiency and hyperglycemia.
Experimental Protocol: Induction of Experimental Diabetes and Extract Administration
-
Animal Model: Adult dogs were subjected to a complete pancreatectomy under anesthesia.
-
Diabetic State Confirmation: The diabetic state was confirmed by measuring high levels of glucose in the blood and urine.
-
Extract Administration: The prepared pancreatic extract was administered intravenously or subcutaneously to the depancreatized dogs.
-
Blood Sampling: Blood samples were taken at regular intervals before and after the injection to monitor changes in blood glucose levels.
Blood Glucose Measurement in the 1920s
The primary method for blood glucose determination during this era was the Myers-Bailey modification of the Lewis-Benedict method .[11] This colorimetric method involved the following steps:
-
Protein Precipitation: Proteins in the blood sample were precipitated using a reagent like picric acid.
-
Reduction Reaction: The protein-free filtrate was heated with an alkaline copper solution (Benedict's reagent). Glucose and other reducing substances in the blood would reduce the cupric ions (Cu²⁺) in the reagent to cuprous ions (Cu⁺).
-
Colorimetric Determination: The amount of reduced copper was then quantified colorimetrically. The intensity of the color change was proportional to the concentration of reducing sugars in the blood.
It is important to note that these early methods were not specific for glucose and would also measure other reducing substances in the blood.
Quantitative Data from Early Pancreatic Extract Experiments
While specific data from Kimball and Murlin's experiments on the initial hyperglycemic spike are not available, data from Banting and Best's experiments with their pancreatic extract, which they termed "isletin," provide valuable insight into the quantitative effects observed at the time. These experiments were primarily focused on the subsequent hypoglycemic effect of insulin, but the initial hyperglycemic phase was a noted phenomenon.
| Experiment | Animal Model | Extract Administered | Initial Blood Glucose (%) | Blood Glucose after 1 hour (%) | Change in Blood Glucose (%) | Reference |
| Banting & Best, 1921 | Depancreatized Dog (#410) | 4 cc of pancreatic extract (intravenous) | 0.20 | 0.12 | -0.08 | [8][12] |
| Banting & Best, 1921 | Depancreatized Dog (#408) | 5 cc of "isletin" | 0.26 | 0.16 (after 35 mins) | -0.10 | [12][13] |
Note: The blood glucose values are presented as percentages, which was the common notation at the time (e.g., 0.20% is equivalent to 200 mg/dL).
These data clearly demonstrate the potent hypoglycemic effect of the pancreatic extracts. Although not explicitly detailed in these specific data points, the initial transient hyperglycemia was a consistent enough observation by researchers like Murlin to warrant further investigation and the eventual naming of this compound.[4]
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the processes involved in these early discoveries, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the this compound signaling pathway as it is understood today.
The initial hyperglycemic effect observed in these experiments is now understood to be caused by this compound. When this compound is released into the bloodstream, it primarily acts on the liver to increase blood glucose levels through a well-defined signaling cascade.
Conclusion
The early 1920s were a period of profound discovery in the field of endocrinology. While the isolation of insulin rightfully takes center stage in the history of diabetes treatment, the concurrent, and initially perplexing, observation of a hyperglycemic effect from pancreatic extracts was a critical first step in the discovery of this compound. The pioneering work of Kimball and Murlin, built upon the experimental framework established by researchers like Banting, Best, and Collip, unveiled the existence of a second pancreatic hormone with a counter-regulatory role to insulin. Understanding these foundational experiments provides invaluable context for contemporary research into the complex interplay of hormones in metabolic regulation and the development of novel therapeutics for metabolic disorders.
References
- 1. Christian de Duve - Wikipedia [en.wikipedia.org]
- 2. tbsnews.net [tbsnews.net]
- 3. Journal of Biological Chemistry [asbmb.org]
- 4. Sir Frederick Grant Banting and Charles Herbert Best · Gilt by Association · OnView [collections.countway.harvard.edu]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. The insulin centennial—100 years of milestones in biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. definingmomentscanada.ca [definingmomentscanada.ca]
- 9. definingmomentscanada.ca [definingmomentscanada.ca]
- 10. Rethinking the “discovery” of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insulin Discovery - Banting Legacy Foundation [bantinglegacy.ca]
- 12. The Dogs of Diabetes: Dog 408, Dog 410, and Marjorie [carbcountingmama.ca]
- 13. definingmomentscanada.ca [definingmomentscanada.ca]
A Technical Chronicle of Glucagon: Pioneering Scientists and Their Foundational Discoveries
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the historical landscape of glucagon research, focusing on the seminal contributions of the key scientists who unveiled its existence, mechanism of action, and profound physiological significance. From its initial observation as a hyperglycemic contaminant in early insulin (B600854) preparations to its establishment as a critical regulator of glucose homeostasis and a therapeutic target, the story of this compound is one of meticulous scientific inquiry. This document provides a detailed examination of the pivotal experiments, the innovative methodologies employed, and the quantitative data that underpin our current understanding of this vital hormone. The logical connections between experimental stages and the intricacies of the signaling pathways elucidated are presented through detailed diagrams to facilitate a deeper understanding of this critical area of metabolic research.
The Discovery of a Hyperglycemic Factor: C. P. Kimball and J. R. Murlin
The journey into the world of this compound began not with a direct search, but as an intriguing observation during the race to purify insulin in the early 1920s. It was noted that some pancreatic extracts, intended to lower blood glucose, paradoxically caused an initial, transient hyperglycemia. This phenomenon caught the attention of Charles P. Kimball and John R. Murlin , who, in 1923, postulated the existence of a second pancreatic hormone with effects counter-regulatory to insulin.[1][2][3][4][5][6][7] They named this substance "this compound," a portmanteau of "glucose agonist."[5][6]
Key Experiment: Demonstration of Hyperglycemic Activity
Kimball and Murlin's early experiments were designed to isolate and characterize this hyperglycemic factor from crude pancreatic extracts. Their work laid the essential groundwork for recognizing this compound as a distinct hormonal entity.
-
Preparation of Pancreatic Extracts: Pancreata from dogs or cattle were homogenized in an acidified ethanol (B145695) solution to extract insulin and other peptides while precipitating larger proteins.
-
Fractional Precipitation: The resulting extract was subjected to fractional precipitation using different concentrations of ethanol or other solvents to separate components based on their solubility. This process would have yielded fractions with varying degrees of insulin and the suspected hyperglycemic substance.
-
In Vivo Bioassay: The different fractions were injected into experimental animals, typically rabbits or dogs, that had been fasted to establish a baseline blood glucose level.
-
Blood Glucose Monitoring: Blood samples were taken at regular intervals before and after injection, and blood glucose concentrations were measured. The hyperglycemic effect of certain fractions, preceding the hypoglycemic effect of insulin, was the key observation.
Data Presentation
While the original quantitative data is not presented here, the conceptual findings of Kimball and Murlin can be summarized as follows:
| Pancreatic Extract Fraction | Primary Observed Effect on Blood Glucose |
| Crude Extract | Initial transient hyperglycemia followed by hypoglycemia |
| Insulin-rich Fraction | Predominantly hypoglycemia |
| "this compound"-rich Fraction | Pronounced initial hyperglycemia |
Unraveling the Mechanism of Action: Earl W. Sutherland
For several decades after its discovery, the physiological role and mechanism of action of this compound remained largely enigmatic. The next major leap in understanding came from the work of Earl W. Sutherland , whose research in the 1950s elucidated the concept of second messengers in hormone action, a discovery for which he was awarded the Nobel Prize in Physiology or Medicine in 1971.[8][9][10] Sutherland's work demonstrated that this compound does not enter the cell but rather triggers an intracellular signaling cascade, with cyclic adenosine (B11128) monophosphate (cAMP) being the key intermediary.[8][11][12]
Key Experiment: The Role of Cyclic AMP in this compound-Induced Glycogenolysis
Sutherland's experiments elegantly dissected the steps between this compound binding to liver cells and the subsequent breakdown of glycogen (B147801) (glycogenolysis) to release glucose.[11][13]
-
Tissue Preparation: Sutherland utilized both intact liver slices and cell-free liver homogenates.[11]
-
Incubation: Liver preparations were incubated in a buffered medium containing this compound or epinephrine (B1671497).
-
Measurement of Phosphorylase Activity: The activity of phosphorylase, the key enzyme responsible for glycogenolysis, was measured. Sutherland observed that this compound and epinephrine increased the activity of this enzyme.[11]
-
Identification of a Heat-Stable Factor: A pivotal discovery was made when it was found that incubating a particulate fraction of liver homogenates with this compound and ATP produced a heat-stable factor. When this factor was added to a supernatant fraction (containing the enzymes for glycogenolysis), it activated phosphorylase.[11]
-
Isolation and Identification of Cyclic AMP: Through a series of purification steps, this heat-stable factor was isolated and identified as cyclic 3',5'-adenosine monophosphate (cyclic AMP or cAMP).[12]
Data Presentation
The following table summarizes the conceptual results from Sutherland's experiments, demonstrating the role of cAMP.
| Experimental Condition | Phosphorylase Activity |
| Liver homogenate supernatant | Basal |
| Supernatant + this compound | No significant increase |
| Supernatant + Particulate fraction + ATP | Basal |
| Supernatant + (Particulate fraction + ATP + this compound) | Increased |
| Supernatant + Purified cAMP | Increased |
Signaling Pathway
The work of Sutherland established the initial steps of the this compound signaling pathway in the liver.
Quantifying the Hormone: Roger Unger and the Radioimmunoassay
The study of this compound's role in physiology and disease was severely hampered by the lack of a sensitive and specific method to measure its circulating levels. This changed dramatically with the work of Roger Unger , who, in 1959, developed the first radioimmunoassay (RIA) for this compound.[1][6][10][14][15][16] This technological breakthrough was instrumental in establishing this compound as a true hormone and in defining its role in glucose homeostasis and in the pathophysiology of diabetes.[14][15] Unger went on to propose the "bihormonal hypothesis," which posits that diabetes is a consequence of both insulin deficiency and this compound excess.[14]
Key Experiment: Development of the this compound Radioimmunoassay
The development of the RIA for this compound was a landmark achievement that allowed for the precise measurement of the hormone in biological fluids.
-
Antigen Labeling: Pure this compound was labeled with a radioactive isotope, typically Iodine-125 (¹²⁵I), to create a "hot" tracer.
-
Antibody Production: Antibodies specific to this compound were generated by immunizing animals (e.g., rabbits) with this compound.
-
Competitive Binding: A known amount of radiolabeled this compound and a specific dilution of the anti-glucagon antibody were incubated with either a standard solution containing a known amount of unlabeled ("cold") this compound or a patient's plasma sample containing an unknown amount of unlabeled this compound.
-
Separation: The antibody-bound this compound (both labeled and unlabeled) was separated from the free, unbound this compound. This was often achieved by precipitating the antibody-antigen complexes.
-
Quantification: The radioactivity of the bound fraction was measured using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample. A standard curve is generated using the known standards, from which the concentration in the patient samples can be determined.
Logical Workflow of the this compound RIA
The Role of G-Proteins in Signal Transduction: Martin Rodbell
Building upon the work of Sutherland, Martin Rodbell further elucidated the mechanism of signal transduction for this compound and other hormones. In the 1970s, his research revealed the critical role of guanine (B1146940) nucleotides, specifically guanosine (B1672433) triphosphate (GTP), in the activation of adenylate cyclase by hormone receptors.[17] This led to the discovery of G-proteins (guanine nucleotide-binding proteins), the molecular switches that couple hormone receptors to intracellular effectors. For this discovery, Rodbell shared the 1994 Nobel Prize in Physiology or Medicine.[9][10]
Key Experiment: The GTP Requirement for this compound Receptor Signaling
Rodbell's experiments using rat liver plasma membranes demonstrated that the presence of GTP was essential for the this compound-mediated activation of adenylate cyclase.
-
Membrane Preparation: A purified preparation of plasma membranes from rat liver was created, which contained this compound receptors and adenylate cyclase.
-
Assay Conditions: The membranes were incubated with radiolabeled ATP (to measure the production of cAMP), this compound, and varying concentrations of guanine nucleotides (GTP, GDP, etc.).
-
Measurement of Adenylate Cyclase Activity: The rate of conversion of radiolabeled ATP to radiolabeled cAMP was measured to determine the activity of adenylate cyclase.
-
Binding Studies: In parallel experiments, the binding of radiolabeled this compound to the membranes was measured in the presence and absence of GTP to assess how guanine nucleotides affected receptor affinity.
Data Presentation
The following table summarizes the key findings from Rodbell's experiments.
| Experimental Condition | Adenylate Cyclase Activity |
| Basal (no additions) | Low |
| + this compound | Slight increase |
| + GTP | No significant increase |
| + this compound + GTP | Synergistic, high increase |
The this compound Signaling Pathway with G-Proteins
Rodbell's work provided a more complete picture of the initial steps of this compound signaling.
Conclusion
The history of this compound research is a testament to the power of fundamental scientific inquiry. The pioneering work of Kimball and Murlin, Sutherland, Unger, and Rodbell transformed our understanding of this hormone from a mere curiosity to a central player in metabolic regulation. Their development of novel experimental protocols, from in vivo bioassays to sophisticated radioimmunoassays and cell-free systems, laid the molecular and physiological groundwork upon which all subsequent this compound research, including the development of modern therapeutics for diabetes and obesity, is built. This guide serves as a technical reference to these foundational discoveries, providing a deeper appreciation for the scientific rigor and ingenuity that have shaped our current understanding of this compound.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. One hundred years after the discovery of insulin and this compound: the history of tumors and hyperplasias that hypersecrete these hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.eur.nl [pure.eur.nl]
- 4. Revisiting the Pharmacological Value of this compound: An Editorial for the Special Issue “The Biology and Pharmacology of this compound” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gertitashkomd.com [gertitashkomd.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound Physiology - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound--Early breakthroughs and recent discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The past, present and future physiology and pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early milestones in this compound research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Earl Sutherland (1915-1974) [corrected] and the discovery of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The relationship of epinephrine and this compound to liver phosphorylase. IV. Effect of epinephrine and this compound on the reactivation of phosphorylase in liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Roger Unger - Wikipedia [en.wikipedia.org]
- 15. JCI - A tribute to Roger H. Unger (1924–2020) [jci.org]
- 16. researchgate.net [researchgate.net]
- 17. profiles.nlm.nih.gov [profiles.nlm.nih.gov]
The Human Glucagon Gene (GCG): A Technical Guide to its Structure and Chromosomal Locus
For Immediate Release
This technical guide provides a comprehensive overview of the human glucagon gene (GCG), detailing its genomic architecture, precise chromosomal location, and the molecular processes that govern its expression and function. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, endocrinology, and related therapeutic areas.
Executive Summary
The human this compound gene (GCG) is a critical component of metabolic regulation, encoding the precursor protein for several vital peptide hormones, including this compound, this compound-like peptide-1 (GLP-1), and this compound-like peptide-2 (GLP-2). The tissue-specific processing of the prothis compound protein results in hormones with often opposing physiological effects, highlighting the complexity of this system. Understanding the genomic structure and regulation of GCG is paramount for the development of novel therapeutics for metabolic disorders such as diabetes and obesity. This guide synthesizes the current knowledge on the GCG gene's structure, its location on chromosome 2, and the experimental methodologies used to investigate its function.
Chromosomal Location of the Human GCG Gene
The human this compound gene (GCG) is located on the long (q) arm of chromosome 2.[1] More precisely, based on the latest human genome reference assembly (GRCh38), its cytogenetic band is 2q24.2 .[2][3] The gene resides on the reverse strand and spans from base pair 162,142,882 to 162,152,247.[3] Early studies using lower-resolution techniques such as in situ hybridization had previously mapped the gene to the 2q36-37 region.[4]
Genomic Structure of the Human GCG Gene
The GCG gene is approximately 9.4 kilobases (kb) in length and is composed of six exons and five introns. The primary transcript, through alternative splicing, gives rise to a messenger RNA (mRNA) that is translated into the 180-amino acid prothis compound protein.
Quantitative Data on GCG Gene Structure
The following table summarizes the quantitative data for the canonical transcript of the human GCG gene (ENST00000418842.7), based on the GRCh38 human genome assembly.
| Feature | Number | Total Length (bp) | Individual Lengths (bp) |
| Gene (GCG) | 1 | 9,366 | - |
| Exons | 6 | 1,124 | Exon 1: 187Exon 2: 149Exon 3: 168Exon 4: 153Exon 5: 169Exon 6: 298 |
| Introns | 5 | 8,242 | Intron 1: 4,379Intron 2: 1,228Intron 3: 805Intron 4: 793Intron 5: 1,037 |
| Prothis compound Protein | 1 | - | 180 amino acids |
| This compound Peptide | 1 | - | 29 amino acids |
Prothis compound Processing and Peptide Products
The prothis compound protein undergoes tissue-specific post-translational modification, a critical process that results in the production of different bioactive peptides in various cell types. This differential processing is primarily governed by the expression of specific prohormone convertases (PCs).
-
In the alpha cells of the pancreas , prohormone convertase 2 (PC2) is the predominant enzyme. It cleaves prothis compound to yield This compound , glicentin-related pancreatic polypeptide (GRPP), and the major prothis compound fragment (MPGF).
-
In the L-cells of the intestine and in certain neurons of the brain , prohormone convertase 1/3 (PC1/3) is the key enzyme. It processes prothis compound into This compound-like peptide-1 (GLP-1) , This compound-like peptide-2 (GLP-2) , oxyntomodulin, and glicentin.
Key Experimental Protocols
The study of the GCG gene's structure, location, and regulation relies on several key molecular biology techniques. Detailed methodologies for these experiments are provided below.
Fluorescence In Situ Hybridization (FISH) for Chromosomal Localization
Fluorescence In Situ Hybridization (FISH) is a cytogenetic technique used to detect and localize a specific DNA sequence on a chromosome.
Methodology:
-
Probe Preparation: A DNA probe complementary to the GCG gene sequence is synthesized. The probe is labeled with a fluorescent dye (fluorophore), either directly or indirectly.
-
Sample Preparation (Metaphase Spread): Human cells (e.g., lymphocytes) are cultured and arrested in metaphase using a mitotic inhibitor (e.g., colcemid). The cells are then harvested, treated with a hypotonic solution to swell the cells and disperse the chromosomes, and fixed onto a microscope slide.
-
Denaturation: The chromosomal DNA on the slide and the fluorescent probe DNA are denatured using heat and formamide. This separates the double-stranded DNA into single strands.
-
Hybridization: The fluorescently labeled GCG probe is applied to the slide. The slide is incubated overnight in a humidified chamber to allow the probe to anneal to its complementary sequence on the denatured chromosomes.
-
Washing: The slide is washed to remove any unbound or non-specifically bound probe.
-
Counterstaining: The chromosomes are counterstained with a DNA stain that fluoresces in a different color (e.g., DAPI, which stains all chromosomes blue), allowing for the visualization of the entire chromosome set.
-
Visualization: The slide is examined using a fluorescence microscope equipped with the appropriate filters to excite the fluorophores. The location of the GCG gene is identified by the specific fluorescent signal from the hybridized probe on a particular chromosome.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Regulatory Element Analysis
ChIP-seq is a powerful method used to identify the binding sites of DNA-associated proteins, such as transcription factors that regulate GCG expression.
Methodology:
-
Cross-linking: Cells or tissues expressing the GCG gene are treated with a cross-linking agent (e.g., formaldehyde) to covalently link DNA-binding proteins to the DNA they are bound to in vivo.
-
Chromatin Fragmentation: The cells are lysed, and the chromatin is isolated. The chromatin is then sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the transcription factor of interest is added to the sheared chromatin. The antibody-protein-DNA complexes are then captured using antibody-binding beads (e.g., Protein A/G agarose (B213101) or magnetic beads).
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are degraded using proteinase K. The DNA is then purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing. This involves end-repair, A-tailing, and ligation of sequencing adapters. The resulting DNA library is then sequenced.
-
Data Analysis: The sequencing reads are aligned to a reference genome. Peak-calling algorithms are used to identify regions of the genome that are significantly enriched for sequencing reads, which correspond to the binding sites of the transcription factor.
Luciferase Reporter Assay for Promoter and Enhancer Activity
Luciferase reporter assays are used to quantify the transcriptional activity of a promoter or enhancer element, such as those found in the GCG gene.
Methodology:
-
Construct Preparation: A DNA construct is created where the putative GCG promoter and/or enhancer sequence is cloned upstream of a reporter gene, typically the firefly luciferase gene. A second plasmid containing a different reporter gene (e.g., Renilla luciferase) driven by a constitutive promoter is used as a control for transfection efficiency.
-
Cell Transfection: The GCG-luciferase reporter construct and the control plasmid are co-transfected into a suitable cell line (e.g., a pancreatic alpha-cell line or an intestinal L-cell line).
-
Cell Treatment: After transfection, the cells can be treated with various stimuli (e.g., hormones, drugs, or different glucose concentrations) to investigate their effect on GCG promoter activity.
-
Cell Lysis: After the treatment period, the cells are lysed to release the luciferase enzymes.
-
Luciferase Activity Measurement: The cell lysate is transferred to a luminometer plate. The substrate for firefly luciferase (luciferin) is added, and the resulting luminescence is measured. Subsequently, the substrate for Renilla luciferase is added, and its luminescence is measured.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The normalized luciferase activity is a quantitative measure of the transcriptional activity of the GCG promoter/enhancer element in response to the experimental conditions.
Conclusion
The human this compound gene (GCG) is a model of complex gene regulation and tissue-specific protein processing. Its precise location on chromosome 2q24.2 and its intricate structure of six exons and five introns provide the blueprint for the production of multiple hormones essential for metabolic homeostasis. A thorough understanding of the GCG gene's genomic architecture and the experimental techniques used to elucidate its function is fundamental for the continued development of targeted therapies for diabetes, obesity, and other metabolic disorders. This guide provides a foundational resource for professionals in the field, summarizing the core knowledge and methodologies essential for advancing research and drug development related to the this compound gene and its peptide products.
References
Transcriptional Regulation of the Proglucagon Gene: A Technical Guide for Researchers
Abstract
The proglucagon gene (Gcg) stands as a cornerstone in metabolic regulation, encoding a precursor protein that is differentially processed to yield several critical peptide hormones, including this compound, this compound-like peptide-1 (GLP-1), and this compound-like peptide-2 (GLP-2). The tissue-specific expression of the prothis compound gene in pancreatic α-cells, intestinal L-cells, and specific neurons of the brainstem is tightly controlled by a complex interplay of transcription factors, signaling pathways, and promoter elements. Understanding the nuances of this transcriptional regulation is paramount for the development of novel therapeutic strategies for metabolic disorders such as diabetes and obesity. This technical guide provides an in-depth overview of the core mechanisms governing prothis compound gene transcription, detailed experimental protocols for its study, and a summary of quantitative data to support further research and drug development in this field.
Introduction
The prothis compound-derived peptides (PGDPs) are central to glucose homeostasis, appetite control, and intestinal health.[1][2] In pancreatic α-cells, prothis compound is primarily processed by prohormone convertase 2 (PC2) to produce this compound, a key counter-regulatory hormone to insulin (B600854).[3][4] Conversely, in intestinal L-cells and the brain, prohormone convertase 1/3 (PC1/3) cleaves prothis compound into GLP-1, a potent incretin (B1656795) hormone that enhances glucose-dependent insulin secretion, and GLP-2, which promotes intestinal growth and function.[3] This tissue-specific expression and processing underscore the importance of a multi-layered regulatory system at the transcriptional level.
The transcriptional control of the Gcg gene is orchestrated by a combination of cis-acting DNA elements within its promoter and enhancer regions and the trans-acting transcription factors that bind to them.[5] Furthermore, extracellular signals, including nutrients, hormones, and neuropeptides, activate intricate signaling cascades that converge on these regulatory elements to modulate gene expression. This guide will delve into the key transcription factors, the major signaling pathways, and the experimental methodologies used to elucidate these complex regulatory networks.
Key Transcription Factors and Promoter Elements
The promoter of the prothis compound gene contains several critical cis-regulatory elements that are essential for its tissue-specific and regulated expression. These include a proximal promoter region (G1) and several upstream enhancer elements (G2, G3, G4, and a gut-specific enhancer, GUE).[5][6] The combinatorial binding of various transcription factors to these elements dictates the transcriptional output.
Key Transcription Factors:
-
Pax6: A paired homeodomain transcription factor that plays a crucial role in pancreatic α-cell development and prothis compound gene expression. Pax6 binds to the G1 and G3 elements of the prothis compound promoter and synergizes with other transcription factors to activate transcription.[7]
-
Cdx-2/3: Caudal-related homeobox proteins that are important for intestinal prothis compound gene expression. They bind to the G1 element and cooperate with Pax6 to drive transcription in enteroendocrine L-cells.[7]
-
HNF-3α/β (Foxa1/2): Hepatocyte nuclear factor 3 proteins that can act as both activators and repressors of prothis compound gene transcription, depending on the cellular context and interacting partners. They bind to the G1 and G2 promoter elements.
-
Brn-4: A POU domain transcription factor that is expressed in pancreatic α-cells and can activate prothis compound gene expression.[5]
-
Isl-1: A LIM-homeodomain transcription factor that is essential for the development of pancreatic α-cells and the activation of the prothis compound gene.
-
Pdx-1: A homeodomain transcription factor that is primarily known for its role in β-cell function but can also act as a repressor of prothis compound gene transcription in α-cells.[7]
-
ATF3: Activating transcription factor 3, a member of the ATF/CREB family, is expressed in pancreatic α-cells and is involved in the cAMP-dependent regulation of the prothis compound gene.[8]
Regulatory Signaling Pathways
Several signaling pathways converge on the prothis compound gene promoter to fine-tune its expression in response to physiological cues.
cAMP/PKA Pathway
The cyclic AMP (cAMP) signaling pathway is a major positive regulator of prothis compound gene transcription in both pancreatic α-cells and intestinal L-cells.[9][10] Activation of G-protein coupled receptors, such as the GLP-1 receptor itself or the GPR119 receptor, leads to an increase in intracellular cAMP levels.[11] This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein).[8] Activated CREB binds to the cAMP response element (CRE) in the prothis compound promoter, stimulating transcription.[5][8]
Wnt/β-catenin Pathway
The Wnt signaling pathway is a key regulator of prothis compound gene expression, particularly in intestinal L-cells.[11] In the canonical Wnt pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear accumulation of β-catenin.[5] Nuclear β-catenin then forms a complex with T-cell factor/lymphoid enhancer factor (TCF) transcription factors, such as TCF7L2, to activate target gene expression, including the prothis compound gene.[12][13]
Insulin and Leptin Signaling
Insulin and leptin, key hormones in energy homeostasis, also exert regulatory effects on prothis compound gene expression, particularly in the hypothalamus.[5] Insulin can either induce or suppress prothis compound mRNA expression depending on the developmental stage of the hypothalamic neurons, acting through the Akt signaling pathway.[5] Leptin, via the JAK2/STAT3 pathway, has a biphasic effect, initially increasing and later decreasing prothis compound mRNA levels.[5] In the pancreas, insulin is generally considered to be an inhibitor of prothis compound gene transcription.[11]
Quantitative Data on Prothis compound Gene Expression
The following table summarizes quantitative data from studies investigating the effects of various signaling molecules on prothis compound gene expression.
| Regulator | Cell/Tissue Type | Effect on Gcg mRNA | Fold/Percentage Change | Reference |
| Insulin (10 nM) | Adult Hypothalamic Neurons (mHypoA-2/10) | Induction | +70% | [5][14] |
| Insulin (10 nM) | Embryonic Hypothalamic Neurons (mHypoE-39) | Suppression | -45% | [5][14] |
| Insulin Detemir | Intestinal L-cells (GLUTag) | Induction | ~2-fold | [15] |
| Leptin (10 nM) | Adult Hypothalamic Neurons (mHypoA-2/10) | Biphasic: Initial Induction, then Suppression | +66% at 1h, -45% at 12h | [5][14] |
| Leptin (10 nM) | Embryonic Hypothalamic Neurons (mHypoE-39) | Biphasic: Initial Induction, then Suppression | +43% at 1h, -34% at 12h | [5][14] |
| Forskolin (cAMP activator) | Embryonic Hypothalamic Neurons (mHypoE-39) | Induction | +87% | [5][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the transcriptional regulation of the prothis compound gene.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the in vivo binding sites of transcription factors on chromatin.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[17]
-
Cell Lysis: Lyse the cells to release the nuclei.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. An IgG antibody should be used as a negative control.
-
Immune Complex Capture: Add protein A/G-agarose or magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the prothis compound promoter regions of interest.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the in vitro interaction between a protein and a specific DNA sequence.
Protocol:
-
Probe Labeling: Label a short DNA probe containing the putative transcription factor binding site (e.g., from the prothis compound promoter) with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with a nuclear extract or purified transcription factor in a binding buffer.
-
Competition Assay (Optional): To demonstrate specificity, perform parallel reactions with an excess of unlabeled specific competitor DNA or a non-specific competitor DNA.
-
Supershift Assay (Optional): To identify the protein in the complex, add an antibody specific to the suspected transcription factor to the binding reaction. A "supershift" to a higher molecular weight indicates the presence of that factor.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the probe by autoradiography (for radioactive probes) or a chemiluminescent/colorimetric method (for non-radioactive probes). A shifted band indicates a protein-DNA interaction.
Luciferase Reporter Assay
This assay is used to quantify the activity of a promoter in response to various stimuli or the overexpression of transcription factors.
Protocol:
-
Construct Preparation: Clone the prothis compound promoter region of interest upstream of a luciferase reporter gene in an expression vector.
-
Transfection: Transfect the reporter construct into a suitable cell line (e.g., pancreatic α-cell line αTC1-6 or intestinal L-cell line GLUTag). Co-transfect with a control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.
-
Stimulation/Treatment: Treat the transfected cells with the desired stimulus (e.g., forskolin, insulin) or co-transfect with a plasmid expressing a transcription factor.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luminescence Measurement: Measure the firefly luciferase activity using a luminometer after adding the luciferin (B1168401) substrate. Subsequently, measure the Renilla luciferase activity for normalization.
-
Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. Compare the activity in treated versus untreated cells to determine the effect on promoter activity.[18]
Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is used to quantify the amount of a specific mRNA, in this case, prothis compound mRNA.
Protocol:
-
RNA Isolation: Isolate total RNA from cells or tissues of interest using a suitable RNA extraction method.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, specific primers for the prothis compound gene, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: Determine the cycle threshold (Ct) value for the prothis compound gene and a reference (housekeeping) gene. Calculate the relative expression of prothis compound mRNA using the ΔΔCt method.[19]
Western Blotting
Western blotting is used to detect and quantify the amount of a specific protein, such as a transcription factor or a signaling pathway component.
Protocol:
-
Protein Extraction: Prepare protein lysates from cells or tissues.
-
Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging and Analysis: Capture the light signal with a detector and analyze the band intensities to quantify the protein levels relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
The transcriptional regulation of the prothis compound gene is a highly complex and finely tuned process that is critical for maintaining metabolic homeostasis. A deep understanding of the interplay between transcription factors, signaling pathways, and promoter elements is essential for identifying novel therapeutic targets for diseases like diabetes and obesity. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted regulation of this vital gene. The continued elucidation of these regulatory networks will undoubtedly pave the way for innovative therapeutic interventions aimed at modulating the production of prothis compound-derived peptides.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Western Blot protocol protocol v1 [protocols.io]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct regulation of the prothis compound gene by insulin, leptin, and cAMP in embryonic versus adult hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 7. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 8. Regulation of prothis compound transcription by activated transcription factor (ATF) 3 and a novel isoform, ATF3b, through the cAMP-response element/ATF site of the prothis compound gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of prothis compound gene transcription by protein kinase-A in a novel mouse enteroendocrine cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prothis compound gene expression is regulated by a cyclic AMP-dependent pathway in rat intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound.com [this compound.com]
- 12. researchgate.net [researchgate.net]
- 13. The Wnt signaling pathway effector TCF7L2 controls gut and brain prothis compound gene expression and glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct Regulation of the Prothis compound Gene by Insulin, Leptin, and cAMP in Embryonic versus Adult Hypothalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 19. clyte.tech [clyte.tech]
A Deep Dive into the Tissue-Specific Processing of Proglucagon: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of the tissue-specific post-translational processing of proglucagon, a critical precursor molecule for several key metabolic hormones. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular machinery, quantitative peptide distribution, and detailed experimental methodologies essential for studying this pathway.
Introduction: The Duality of Prothis compound
The prothis compound gene (GCG) is expressed in pancreatic α-cells and intestinal L-cells, giving rise to a 160-amino acid prohormone.[1][2] The ultimate bioactive peptides liberated from this precursor are dictated by the enzymatic milieu of the specific tissue, a process with profound physiological consequences. In pancreatic α-cells, the primary product is this compound, a hormone that raises blood glucose levels.[3] Conversely, in intestinal L-cells, prothis compound is cleaved into incretin (B1656795) hormones, most notably this compound-like peptide-1 (GLP-1), which enhances insulin (B600854) secretion and promotes satiety.[4] This differential processing is central to glucose homeostasis and represents a key area of interest for the development of therapeutics for metabolic disorders.
The Molecular Machinery: Prohormone Convertases at the Helm
The tissue-specific cleavage of prothis compound is orchestrated by two key enzymes of the prohormone convertase (PC) family:
-
Prohormone Convertase 2 (PC2): Predominantly expressed in pancreatic α-cells, PC2 is the primary enzyme responsible for liberating this compound from the prothis compound precursor.[5][6]
-
Prohormone Convertase 1/3 (PC1/3): Highly expressed in intestinal L-cells, PC1/3 directs the processing of prothis compound to yield GLP-1, GLP-2, oxyntomodulin, and glicentin.[4][7]
The differential expression of these convertases is the fundamental mechanism driving the tissue-specific nature of prothis compound processing.[5] While pancreatic α-cells predominantly express PC2, some studies have shown that under certain conditions, such as β-cell injury, these cells can up-regulate PC1/3 and produce GLP-1.[3][8]
Quantitative Distribution of Prothis compound-Derived Peptides
The differential expression of prohormone convertases leads to a distinct quantitative distribution of prothis compound-derived peptides in the pancreas and intestine. The following table summarizes the relative abundance of these peptides in each tissue.
| Peptide | Pancreas (pmol/g tissue) | Small Intestine (pmol/g tissue) | Primary Processing Enzyme | Key Functions |
| This compound | High | Low/Negligible | PC2 | Increases hepatic glucose production.[3] |
| GLP-1 | 307 +/- 51 (mainly in a large peptide)[9] | 49 +/- 21 (in its mature form)[9] | PC1/3 | Enhances glucose-dependent insulin secretion, inhibits this compound release, promotes satiety.[2] |
| GLP-2 | 107 +/- 37 (mainly in a large peptide)[9] | 77 +/- 28 (in its mature form)[9] | PC1/3 | Promotes intestinal growth and nutrient absorption.[10] |
| Oxyntomodulin | Low/Negligible | High | PC1/3 | Reduces food intake.[2] |
| Glicentin | Low/Negligible | High | PC1/3 | May modulate gastric acid secretion and promote intestinal mucosal growth.[10] |
Signaling Pathways Regulating Prothis compound Expression
The transcription of the prothis compound gene is tightly regulated by complex signaling pathways, which can be influenced by nutrients and other hormones.
The cAMP Signaling Pathway
The cyclic AMP (cAMP) signaling pathway is a major regulator of prothis compound gene expression in both the pancreas and the intestine.[11] This pathway can be activated by various stimuli, leading to the activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[12] Both PKA and EPAC can independently or synergistically lead to the phosphorylation of transcription factors, such as CREB (cAMP response element-binding protein), which then bind to the promoter of the prothis compound gene to enhance its transcription.[13][14]
The Wnt Signaling Pathway
The Wnt signaling pathway also plays a crucial role in regulating prothis compound gene expression, particularly in intestinal L-cells.[15] Activation of the Wnt pathway leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, β-catenin interacts with T-cell factor 7-like 2 (TCF7L2) to form a transcriptional complex that binds to the prothis compound gene promoter and enhances its expression.[16][17]
Experimental Protocols
A variety of experimental techniques are employed to study the tissue-specific processing of prothis compound. Below are detailed methodologies for key experiments.
Radioimmunoassay (RIA) for this compound
This protocol outlines a competitive radioimmunoassay for the quantitative measurement of this compound in plasma.[18][19]
Materials:
-
This compound standards
-
¹²⁵I-labeled this compound tracer
-
This compound-specific antibody
-
Assay buffer
-
Precipitating reagent (e.g., second antibody and polyethylene (B3416737) glycol)
-
Gamma counter
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standards with known concentrations.
-
Assay Setup: In duplicate tubes, pipette assay buffer, standards or unknown samples, and the this compound-specific antibody.
-
Incubation: Vortex the tubes and incubate for 20-24 hours at 4°C to allow for the binding of this compound to the antibody.
-
Tracer Addition: Add a fixed amount of ¹²⁵I-labeled this compound tracer to each tube.
-
Second Incubation: Vortex and incubate for another 20-24 hours at 4°C to allow the tracer to compete with unlabeled this compound for antibody binding sites.
-
Precipitation: Add the precipitating reagent to separate the antibody-bound this compound from the free this compound.
-
Centrifugation: Centrifuge the tubes to pellet the antibody-bound complex.
-
Measurement: Carefully decant the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the this compound standards. Determine the concentration of this compound in the unknown samples by interpolating their bound tracer percentage on the standard curve.
High-Performance Liquid Chromatography (HPLC) for Peptide Separation
HPLC is used to separate the various prothis compound-derived peptides from tissue extracts or plasma.
Materials:
-
HPLC system with a C18 reverse-phase column
-
Mobile phase A: 0.1% trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Peptide standards (this compound, GLP-1, GLP-2, oxyntomodulin, glicentin)
Procedure:
-
Sample Preparation: Extract peptides from tissue homogenates or plasma using a solid-phase extraction (SPE) method.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% mobile phase A, 5% mobile phase B).
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the peptides using a linear gradient of increasing mobile phase B concentration over a set time (e.g., 5% to 60% mobile phase B over 60 minutes).
-
Detection: Monitor the elution of peptides using a UV detector at 214 nm or 280 nm.
-
Fraction Collection: Collect fractions at regular intervals.
-
Peptide Identification: Identify the peptides in the collected fractions by comparing their retention times to those of the peptide standards or by subsequent analysis using mass spectrometry or RIA.
Tandem Mass Spectrometry (MS/MS) for Peptide Quantification
LC-MS/MS provides a highly sensitive and specific method for the simultaneous quantification of multiple prothis compound-derived peptides.[20][21]
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Immunoaffinity enrichment columns (optional, for increased sensitivity)
-
Internal standards (stable isotope-labeled versions of the peptides of interest)
Procedure:
-
Sample Preparation: Spike plasma or tissue extracts with internal standards and perform solid-phase extraction or immunoaffinity enrichment.
-
LC Separation: Separate the peptides using an HPLC system coupled to the mass spectrometer, as described in the HPLC protocol.
-
Mass Spectrometry Analysis:
-
Ionize the eluting peptides using electrospray ionization (ESI).
-
Select the precursor ions of the target peptides in the first mass analyzer (Q1).
-
Fragment the precursor ions in the collision cell (Q2).
-
Detect the specific fragment ions in the third mass analyzer (Q3).
-
-
Quantification: Quantify the peptides by comparing the peak area ratios of the endogenous peptides to their corresponding internal standards.
Immunohistochemistry (IHC) for Peptide Localization
IHC is used to visualize the cellular localization of prothis compound-derived peptides within tissue sections.[22]
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (pancreas or intestine)
-
Primary antibodies specific for this compound and GLP-1
-
Biotinylated secondary antibody
-
Avidin-biotin-complex (ABC) reagent
-
Chromogen (e.g., 3,3'-Diaminobenzidine - DAB)
-
Hematoxylin (B73222) for counterstaining
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform antigen retrieval to unmask the antigenic sites (e.g., heat-induced epitope retrieval in a citrate (B86180) buffer).
-
Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-glucagon or anti-GLP-1) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody that recognizes the primary antibody.
-
ABC Reagent Incubation: Apply the ABC reagent, which binds to the biotinylated secondary antibody.
-
Chromogen Application: Add the chromogen, which will be converted into a colored precipitate by the peroxidase enzyme in the ABC complex, revealing the location of the peptide.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.
-
Microscopy: Visualize and image the stained sections using a light microscope.
Experimental Workflow: From Tissue to Data
The following diagram illustrates a typical experimental workflow for studying the tissue-specific processing of prothis compound.
Conclusion
The tissue-specific processing of prothis compound is a remarkable example of how a single gene can give rise to multiple hormones with distinct and even opposing physiological roles. Understanding the intricate details of this process, from the differential expression of prohormone convertases to the complex signaling pathways that regulate prothis compound expression, is paramount for advancing our knowledge of metabolic diseases and developing novel therapeutic strategies. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this fascinating and clinically relevant area of endocrinology.
References
- 1. Figure 1. [Tissue specific processing of prothis compound...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound and other prothis compound-derived peptides in the pathogenesis of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Pax6 Regulates the Prothis compound Processing Enzyme PC2 and Its Chaperone 7B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Pancreatic and intestinal processing of prothis compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Prothis compound gene expression is regulated by a cyclic AMP-dependent pathway in rat intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epac is involved in cAMP-stimulated prothis compound expression and hormone production but not hormone secretion in pancreatic alpha- and intestinal L-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Regulation of prothis compound transcription by activated transcription factor (ATF) 3 and a novel isoform, ATF3b, through the cAMP-response element/ATF site of the prothis compound gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Wnt signaling pathway effector TCF7L2 controls gut and brain prothis compound gene expression and glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Wnt Signaling Pathway Effector TCF7L2 Controls Gut and Brain Prothis compound Gene Expression and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of Wnt signaling in the development of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ibl-international.com [ibl-international.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. lcms.cz [lcms.cz]
- 21. Multiplexed Quantification of Prothis compound-Derived Peptides by Immunoaffinity Enrichment and Tandem Mass Spectrometry after a Meal Tolerance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Immunohistochemical staining of insulin and this compound in islets of formalin-fixed human pancreas [protocols.io]
The Three-Dimensional Architecture of Glucagon: A Technical Guide for Researchers
An In-depth Exploration of the Structural Biology of a Key Metabolic Hormone
Introduction
Glucagon, a 29-amino acid peptide hormone, plays a pivotal role in glucose homeostasis by counteracting the effects of insulin. Its therapeutic potential in treating severe hypoglycemia and its involvement in metabolic diseases have made it a subject of intense scientific scrutiny. Understanding the three-dimensional structure of this compound in its various functional and non-functional states is paramount for the development of novel therapeutics with improved stability and efficacy. This technical guide provides a comprehensive overview of the 3D structure of the this compound peptide hormone, detailing its conformations in solution, when bound to its receptor, and in its aggregated fibrillar state. We present a summary of the key experimental methodologies employed in these structural elucidations and compile relevant quantitative data to serve as a valuable resource for researchers, scientists, and drug development professionals.
This compound Signaling Pathway
This compound exerts its physiological effects by binding to the this compound receptor (GCGR), a member of the Class B G-protein coupled receptor (GPCR) family, predominantly found on the surface of hepatocytes. This interaction initiates a signaling cascade that ultimately leads to the release of glucose into the bloodstream.
The Physiological Role of Glucagon in Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon, a 29-amino acid peptide hormone secreted by the alpha cells of the pancreatic islets of Langerhans, is a critical counter-regulatory hormone to insulin (B600854).[1][2] Its primary physiological function is to maintain glucose homeostasis by preventing hypoglycemia, particularly during fasting and exercise.[1][3] this compound achieves this by stimulating hepatic glucose production through the coordinated regulation of glycogenolysis, gluconeogenesis, glycolysis, and glycogenesis.[1][4][5] Dysregulation of this compound secretion is a key pathophysiological feature of diabetes mellitus, contributing significantly to hyperglycemia.[4][6] This guide provides an in-depth examination of the molecular mechanisms, physiological actions, and quantitative effects of this compound on glucose metabolism, along with key experimental methodologies used in its study.
Regulation of this compound Secretion
The secretion of this compound from pancreatic alpha cells is tightly regulated by a variety of factors, ensuring a rapid response to changes in metabolic state.
-
Stimulatory Factors:
-
Hypoglycemia: A decrease in blood glucose concentration is the most potent physiological stimulus for this compound release.[1]
-
Amino Acids: Certain amino acids, particularly arginine and alanine, stimulate this compound secretion.[1][2][7] This mechanism is crucial for preventing hypoglycemia after a protein-rich meal, where the concurrent release of insulin could otherwise cause blood glucose to drop.
-
Autonomic Nervous System: Epinephrine and acetylcholine (B1216132) can also promote this compound release.[2]
-
-
Inhibitory Factors:
-
Hyperglycemia: Elevated blood glucose levels inhibit this compound secretion.[1]
-
Insulin: Insulin exerts a powerful paracrine inhibitory effect on adjacent alpha cells within the islet of Langerhans, suppressing this compound release.[1][8] This creates a crucial feedback loop in glucose regulation.
-
Somatostatin (B550006): Also secreted from islet delta cells, somatostatin inhibits the secretion of both insulin and this compound.[1]
-
GLP-1: this compound-like peptide-1 (GLP-1) is another inhibitor of this compound release.[1]
-
Molecular Mechanism of Action: The this compound Signaling Pathway
This compound exerts its effects primarily on hepatocytes (liver cells) by binding to a specific G protein-coupled receptor (GPCR).[1][2][4] The downstream signaling cascade is a classic example of second messenger-mediated signal amplification.
-
Receptor Binding and G Protein Activation: this compound binds to the this compound receptor (GCGR) on the hepatocyte plasma membrane.[9] This induces a conformational change in the receptor, activating the associated heterotrimeric G protein, primarily the Gs alpha subunit (Gαs).[4][10][]
-
Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit, with GTP bound, dissociates and activates the enzyme adenylyl cyclase.[][12][13] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), the key second messenger in this pathway.[10][12][14]
-
Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA).[4][10][12] cAMP binds to the regulatory subunits of PKA, causing them to dissociate from and release the active catalytic subunits.[13]
-
Phosphorylation of Downstream Targets: Activated PKA proceeds to phosphorylate numerous downstream enzymes and transcription factors, orchestrating the metabolic shift towards hepatic glucose production.[10][12]
Core Physiological Functions in Hepatic Glucose Metabolism
This compound's primary directive is to elevate blood glucose levels by increasing hepatic glucose output (HGP). It achieves this through a finely tuned, multi-pronged approach within the liver.[1][4]
-
Stimulation of Glycogenolysis: this compound triggers the rapid breakdown of stored glycogen (B147801) into glucose.[8][15] This is the first and most immediate response to this compound.[3]
-
Stimulation of Gluconeogenesis: During prolonged fasting when glycogen stores are depleted, this compound promotes the synthesis of new glucose from non-carbohydrate precursors like amino acids, lactate, and glycerol.[1][8][16]
-
Mechanism: PKA phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB) .[4] Activated CREB moves into the nucleus and increases the transcription of genes for key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase .[4][15]
-
-
Inhibition of Glycolysis: To prevent the newly synthesized or released glucose from being consumed by the liver, this compound actively inhibits glycolysis.[1][4]
-
Mechanism: PKA phosphorylates and inactivates the liver isoform of pyruvate kinase , a key enzyme in the glycolytic pathway.[4] It also phosphorylates the bifunctional enzyme PFK-2/FBPase-2, which leads to a decrease in the concentration of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), thereby inhibiting glycolysis.[10]
-
-
Inhibition of Glycogenesis: Simultaneously, this compound halts the synthesis of glycogen to prevent a futile cycle of glucose storage and release.
Quantitative Data on this compound Action
The effects of this compound on glucose metabolism have been quantified in numerous physiological studies. The following table summarizes key data points.
| Parameter | Condition | Typical Value | Notes |
| Plasma this compound Concentration | Fasting State | < 20 pmol/L | Basal levels balance the effect of basal insulin secretion.[1] |
| Hypoglycemia or Exercise | 3-4x Basal Levels | Can increase dramatically to stimulate hepatic glucose production.[1] | |
| Hepatic Glucose Production (HGP) | Acute Physiological Rise in this compound | Rapid Stimulation | The initial increase is almost entirely due to enhanced glycogenolysis.[1][3] |
| Prolonged Fasting | Sustained HGP | Gluconeogenesis becomes the predominant pathway as glycogen stores are depleted.[1] | |
| Relative Contribution to HGP | Initial Response (First ~2 hours) | Glycogenolysis >> Gluconeogenesis | This compound potently stimulates glycogen breakdown for immediate glucose release.[3] |
| Sustained Response (>4 hours) | Gluconeogenesis > Glycogenolysis | This compound's effect on gene transcription for gluconeogenic enzymes becomes critical.[1] |
Key Experimental Protocols
The study of this compound's physiological functions relies on specific and sensitive methodologies to measure the hormone and its effects on target tissues.
Measurement of Plasma this compound
Quantifying circulating this compound is challenging due to its low picomolar concentrations and the presence of cross-reacting prothis compound-derived peptides.[17]
-
Methodology: Sandwich ELISA (Enzyme-Linked Immunosorbent Assay)
-
Principle: This is a highly specific method that utilizes two different antibodies that bind to distinct epitopes on the this compound molecule (e.g., one for the N-terminus and one for the C-terminus). This "sandwich" approach minimizes cross-reactivity with other prothis compound fragments.
-
Sample Collection: Blood is collected in tubes containing protease inhibitors (e.g., aprotinin) and anticoagulants (e.g., EDTA) to prevent this compound degradation. Samples are immediately centrifuged at a low temperature, and the plasma is stored at -80°C.
-
Assay Procedure:
-
A capture antibody specific to one end of the this compound molecule is pre-coated onto the wells of a microplate.
-
Plasma samples and standards are added to the wells, and this compound binds to the capture antibody.
-
After washing, a detection antibody, specific to the other end of the this compound molecule and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate is added, which is converted by the enzyme into a colored product.
-
The intensity of the color, measured by a spectrophotometer, is directly proportional to the amount of this compound in the sample.
-
-
Data Analysis: A standard curve is generated using known concentrations of this compound, from which the concentration in the plasma samples can be interpolated.
-
Assessment of Hepatic Glucose Production (HGP)
The isolated perfused liver model is a classic ex vivo technique that allows for the direct assessment of hepatic metabolism in a controlled environment, free from systemic hormonal and neural influences.
-
Methodology: Isolated Perfused Rodent Liver
-
Principle: The liver is surgically removed from an anesthetized animal (e.g., a rat) while maintaining the integrity of its primary blood vessels (portal vein and vena cava). It is then connected to a perfusion system that pumps an oxygenated, nutrient-rich physiological buffer (perfusate) through it at a constant flow rate.
-
Surgical Procedure: The animal is anesthetized, and the portal vein and inferior vena cava are cannulated. The liver is carefully excised and transferred to the perfusion apparatus.
-
Perfusion: The liver is perfused in a non-recirculating or recirculating manner with a Krebs-Henseleit buffer containing red blood cells (for oxygenation), albumin, and relevant substrates (e.g., lactate, pyruvate). The perfusate is maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Experimental Intervention: After an initial equilibration period to establish a basal rate of glucose output, this compound is infused into the portal vein cannula at a specific physiological concentration.
-
Sample Collection: Samples of the effluent perfusate are collected at regular intervals before, during, and after the this compound infusion.
-
Analysis: The glucose concentration in the collected perfusate samples is measured. HGP is calculated by multiplying the difference in glucose concentration between the inflow and outflow perfusate by the perfusion flow rate.
-
Conclusion
This compound is an indispensable hormone for the minute-to-minute regulation of blood glucose.[4] Its actions are centered on the liver, where it potently stimulates glucose production and release through a well-defined signaling cascade that enhances glycogenolysis and gluconeogenesis while concurrently inhibiting opposing pathways. The intricate balance between this compound and insulin is fundamental to maintaining euglycemia.[8][18] A thorough understanding of this compound's physiological functions is therefore essential for researchers and clinicians in the fields of endocrinology, metabolism, and diabetes, providing a critical foundation for the development of novel therapeutic strategies targeting the this compound-insulin axis.
References
- 1. This compound Physiology - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Physiologic action of this compound on liver glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. tandemclinicalresearch.com [tandemclinicalresearch.com]
- 9. proteopedia.org [proteopedia.org]
- 10. news-medical.net [news-medical.net]
- 12. youtube.com [youtube.com]
- 13. quora.com [quora.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Student Question : How does this compound affect glycogenolysis and gluconeogenesis? | Medicine | QuickTakes [quicktakes.io]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. Methods and Guidelines for Measurement of this compound in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Insulin and this compound: How they regulate blood sugar levels [medicalnewstoday.com]
The Pivotal Role of Glucagon in Orchestrating Hepatic Glucose Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon, a peptide hormone secreted by pancreatic α-cells, is a critical regulator of glucose homeostasis, primarily through its action on the liver to stimulate glucose production. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound directs hepatic glucose output. It details the canonical signaling cascade initiated by this compound binding to its receptor, leading to the activation of glycogenolysis and gluconeogenesis. This document summarizes key quantitative data from seminal studies, presents detailed experimental protocols for investigating this compound's hepatic effects, and utilizes visualizations to elucidate complex signaling and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disease, endocrinology, and drug development, offering a thorough understanding of this compound's function in hepatic glucose metabolism and providing a practical framework for its further investigation.
Introduction
This compound is the primary counter-regulatory hormone to insulin, playing an indispensable role in maintaining normoglycemia, particularly during periods of fasting or hypoglycemia.[1][2] Its principal target organ is the liver, where it potently stimulates the production and release of glucose into the bloodstream. This is achieved through two main processes: the breakdown of stored glycogen (B147801) (glycogenolysis) and the synthesis of glucose from non-carbohydrate precursors (gluconeogenesis).[2][3][4] Dysregulation of this compound signaling is a key pathophysiological feature of type 2 diabetes, contributing significantly to hyperglycemia.[4][5] Consequently, a deep understanding of this compound's mechanism of action is paramount for the development of novel therapeutic strategies for metabolic disorders. This guide will dissect the intricate signaling pathways, present quantitative data on its effects, and provide detailed methodologies for studying this compound's role in hepatic glucose production.
This compound Signaling Pathway in Hepatocytes
This compound exerts its effects on hepatocytes by initiating a well-characterized signal transduction cascade. This pathway begins with the binding of this compound to its specific G-protein coupled receptor (GPCR), the this compound receptor (GCGR), on the surface of liver cells.[5][6][7]
Receptor Activation and Second Messenger Production
Upon binding, the GCGR undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, Gs.[6][7] The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][7][8] This leads to a rapid and significant increase in intracellular cAMP levels, which acts as a crucial second messenger in this pathway.[1][7]
Protein Kinase A (PKA) Activation and Downstream Phosphorylation
The elevation in intracellular cAMP leads to the activation of Protein Kinase A (PKA), a key downstream effector.[7][8] PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby releasing the active catalytic monomers.[8]
Activated PKA then phosphorylates a multitude of downstream target proteins on serine and threonine residues, initiating a phosphorylation cascade that ultimately stimulates hepatic glucose production.[8]
This compound's Control of Glycogenolysis
Glycogenolysis, the breakdown of glycogen to glucose-1-phosphate, is rapidly stimulated by this compound. This process is primarily regulated by the phosphorylation and activation of glycogen phosphorylase.
Phosphorylation Cascade Leading to Glycogen Phosphorylase Activation
Activated PKA phosphorylates and thereby activates phosphorylase kinase.[9] Phosphorylase kinase, in turn, phosphorylates glycogen phosphorylase b, converting it to its more active form, glycogen phosphorylase a.[9][10] Glycogen phosphorylase a then catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds in glycogen, releasing glucose-1-phosphate. Simultaneously, PKA also phosphorylates and inactivates glycogen synthase, the enzyme responsible for glycogen synthesis, thus preventing a futile cycle.[8]
This compound's Regulation of Gluconeogenesis
Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates such as lactate, pyruvate, glycerol, and glucogenic amino acids.[3] this compound stimulates gluconeogenesis through both rapid, phosphorylation-based regulation of key enzymes and longer-term transcriptional control.
Transcriptional Regulation via CREB
A major mechanism by which this compound promotes gluconeogenesis is through the transcriptional upregulation of key gluconeogenic enzymes. Activated PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB) at Serine 133.[8] Phosphorylated CREB (pCREB) then recruits the transcriptional coactivator CREB-binding protein (CBP) and p300. This complex binds to cAMP response elements (CREs) in the promoters of genes encoding rate-limiting gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby increasing their transcription.[8][11]
Quantitative Effects of this compound on Hepatic Glucose Metabolism
The following tables summarize quantitative data from various studies on the effects of this compound on key aspects of hepatic glucose production.
Table 1: this compound's Effect on Hepatic Glucose Production (HGP)
| Parameter | Species | Condition | This compound Concentration/Dose | Basal HGP | Stimulated HGP | Fold Increase | Citation(s) |
| Net Hepatic Glucose Output | Dog | In vivo, overnight fast | ~4-fold rise in plasma this compound | ~11 µmol/kg/min | ~36 µmol/kg/min | ~3.3 | [5] |
| Endogenous Glucose Production | Human | In vivo, euglycemic clamp | 1.5 ng/kg/min | - | 15.8 ± 2.8 µmol/kg/min (AUC) | - | [12] |
| Glucose Production | Mouse | Perfused liver | 10 nM | - | 3.6-fold increase | 3.6 | [13] |
| Gluconeogenesis from Lactate/Pyruvate | Rat | Perfused liver | 10⁻⁹ M | - | 1.8-fold increase in glucose carbon contribution | 1.8 | [14] |
| Gluconeogenesis from Glutamine | Rat | Perfused liver | 10⁻⁹ M | - | 6.4-fold increase in glucose carbon contribution | 6.4 | [14] |
Table 2: this compound's Effect on Signaling Molecules and Enzyme Activity
| Parameter | System | This compound Concentration | Time | Basal Level | Stimulated Level | Fold Increase | Citation(s) |
| Intracellular cAMP | Rat Hepatocytes | 290 nM | 30 s | - | - | Significant increase | [10] |
| PKA Activity | Rat Hepatocytes | 290 nM | 30 s | - | - | Stimulated | [10] |
| Glycogen Phosphorylase a Activity | Rat Hepatocytes | 290 nM | 1 min | - | - | Increased | [10] |
| Glycogen Synthase Phosphorylation | Rat Liver Cells | - | - | 100% | 126% | 1.26 | [15] |
Table 3: this compound's Effect on Gene Expression
| Gene | System | This compound Concentration | Time | Basal mRNA Level | Stimulated mRNA Level | Fold Change | Citation(s) |
| PEPCK | Goose Hepatocytes | 50 nM | 24 h | - | - | Upregulated | [16] |
| G6Pase | Goose Hepatocytes | 50 nM | 24 h | - | - | Upregulated | [16] |
| PEPCK | Rat Hepatocytes | - | - | - | - | Increased | [17] |
| G6Pase | Rat Hepatocytes | - | - | - | - | Increased | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in hepatic glucose production.
Measurement of Hepatic Glucose Production in Perfused Mouse Liver
This protocol allows for the direct assessment of this compound's effect on hepatic glucose output in an ex vivo setting, eliminating confounding systemic factors.[6][18]
Materials:
-
Krebs-Henseleit bicarbonate buffer
-
This compound stock solution
-
Perfusion apparatus (pump, oxygenator, heating system)
-
Surgical instruments for cannulation
-
Glucose assay kit
Procedure:
-
Animal Preparation: Anesthetize a mouse according to approved institutional animal care protocols.
-
Surgical Procedure: Perform a laparotomy to expose the portal vein and inferior vena cava.
-
Cannulation: Cannulate the portal vein for inflow and the inferior vena cava for outflow of the perfusate.
-
Perfusion Setup: Connect the cannulated liver to the perfusion apparatus circulating pre-warmed (37°C) and oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer.
-
Stabilization: Allow the liver to stabilize for a baseline period (e.g., 30 minutes), collecting the effluent perfusate at regular intervals to measure basal glucose output.
-
This compound Stimulation: Introduce this compound into the perfusate at the desired concentration.
-
Sample Collection: Continue to collect the effluent at regular intervals for a defined period to measure stimulated glucose output.
-
Glucose Measurement: Determine the glucose concentration in the collected perfusate samples using a glucose assay kit.
-
Data Analysis: Calculate the rate of glucose production (e.g., in µmol/min/g liver weight) and compare the basal and this compound-stimulated rates.
In Vitro PKA Activity Assay in Liver Tissue Lysate
This assay quantifies the enzymatic activity of PKA in liver samples, providing a direct measure of the activation of this key signaling node in response to this compound.
Materials:
-
Liver tissue
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PKA activity assay kit (e.g., ELISA-based or radioactive)
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Sample Preparation: Homogenize liver tissue in ice-cold lysis buffer.
-
Lysate Clarification: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the total protein concentration of the supernatant (cell lysate).
-
PKA Activity Measurement:
-
ELISA-based assay: Follow the manufacturer's instructions, which typically involve incubating the lysate in wells pre-coated with a PKA-specific substrate, adding ATP to initiate the phosphorylation reaction, and then detecting the phosphorylated substrate with a specific antibody.
-
Radioactive assay: Incubate the lysate with a PKA-specific peptide substrate, [γ-³²P]ATP, and a reaction buffer. Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ³²P, and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the PKA activity to the total protein concentration of the lysate and express as relative activity units or pmol of phosphate (B84403) transferred per minute per milligram of protein.
Western Blot Analysis of CREB Phosphorylation
This technique is used to detect and quantify the phosphorylation of CREB at Serine 133, a key indicator of this compound-induced transcriptional activation.
Materials:
-
Hepatocytes or liver tissue
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell/Tissue Lysis: Lyse hepatocytes or homogenized liver tissue in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CREB antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: Strip the membrane of the first set of antibodies and then reprobe with the anti-total CREB antibody as a loading control.
-
Densitometry Analysis: Quantify the band intensities for both phospho-CREB and total CREB. Normalize the phospho-CREB signal to the total CREB signal to determine the relative level of CREB phosphorylation.
Conclusion
This compound is a potent and essential regulator of hepatic glucose production, acting through a well-defined signaling cascade to stimulate both glycogenolysis and gluconeogenesis. The intricate molecular mechanisms, from receptor binding to transcriptional regulation, highlight the precise control exerted by this hormone to maintain glucose homeostasis. The quantitative data presented underscore the significant impact of this compound on hepatic glucose metabolism, while the detailed experimental protocols provide a practical guide for researchers to further explore this critical area of metabolic research. A thorough understanding of this compound's role in the liver is fundamental for the development of effective therapeutic interventions for metabolic diseases such as type 2 diabetes. Continued investigation into the nuances of this compound signaling will undoubtedly uncover new targets and strategies for restoring metabolic balance.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. mmpc.org [mmpc.org]
- 3. This compound dose-response curve for hepatic glucose production and glucose disposal in type 2 diabetic patients and normal individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Physiologic action of this compound on liver glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.regionh.dk [research.regionh.dk]
- 7. This compound, cyclic AMP, and hepatic glucose mobilization: A half‐century of uncertainty - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Activation of protein kinase and glycogen phosphorylase in isolated rat liver cells by this compound and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of basal expression of hepatic PEPCK and G6Pase by AKT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased hepatic glucose production response to this compound in trained subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.regionh.dk [research.regionh.dk]
- 14. This compound changes substrate preference in gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo phosphorylation of liver glycogen synthase. Effect of glucose and this compound treatment of liver cells on the distribution of the [32P]phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Hepatic Glucose Production, Ureagenesis, and Lipolysis Quantified using the Perfused Mouse Liver Model [jove.com]
The Glucagon Signaling Pathway: A Technical Guide to Core Components (cAMP, PKA, CREB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glucagon signaling pathway is a critical regulator of glucose homeostasis, primarily acting in the liver to counteract the effects of insulin (B600854) and maintain normoglycemia during periods of fasting. Dysregulation of this pathway is implicated in metabolic diseases, most notably type 2 diabetes. This technical guide provides an in-depth exploration of the core components of the canonical this compound signaling cascade: cyclic adenosine (B11128) monophosphate (cAMP), protein kinase A (PKA), and the cAMP response element-binding protein (CREB). This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the pathway's mechanics, quantitative data from key studies, and comprehensive experimental protocols to investigate its components.
Core Signaling Cascade: From Receptor to Gene Expression
The this compound signaling cascade is initiated when the peptide hormone this compound, secreted by pancreatic α-cells in response to low blood glucose, binds to its receptor on the surface of hepatocytes.[1] The this compound receptor (GCGR) is a G-protein coupled receptor (GPCR) that, upon ligand binding, undergoes a conformational change.[2] This change facilitates the activation of an associated heterotrimeric G-protein, specifically the Gsα subunit, by promoting the exchange of GDP for GTP.[3]
The activated Gsα subunit then dissociates and binds to adenylyl cyclase, a membrane-bound enzyme, stimulating its activity.[3] Adenylyl cyclase catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[4][5] The subsequent rise in intracellular cAMP concentration is the central trigger for the downstream effects of this compound.
Four molecules of cAMP bind to the two regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that liberates the two catalytic subunits.[4][6] These active PKA catalytic subunits can then phosphorylate a variety of substrate proteins on serine and threonine residues, initiating a phosphorylation cascade that ultimately leads to the physiological effects of this compound.[7]
A key nuclear target of PKA is the transcription factor CREB.[8] PKA translocates to the nucleus and phosphorylates CREB at a specific serine residue (Ser133).[9][10] This phosphorylation event is crucial for the recruitment of transcriptional co-activators, such as CREB-binding protein (CBP) and p300, to the CREB-DNA complex.[9] The assembled transcriptional machinery then drives the expression of this compound-responsive genes, most notably those involved in gluconeogenesis, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6PC).[2][11][12]
Quantitative Data Summary
The following tables summarize key quantitative parameters of the this compound signaling pathway, compiled from various studies.
| Parameter | Value | Cell/System | Notes | Source(s) |
| This compound EC50 for cAMP production | 6.1 ± 2.8 nM | H22 cells expressing this compound receptor | Dose-dependent increase in cAMP levels. | [13] |
| This compound EC50 for cAMP production | 8.1 pM | HEK293 cells with H188 cAMP sensor | FRET-based measurement. | [14] |
| This compound-stimulated cAMP production | 6-7 fold increase | Human plasma | In vivo response to this compound bolus. | [3] |
| This compound-stimulated cAMP production | ~2-fold increase at 20 min | In-situ perfused mouse liver | Comparison between lean and diet-induced obese mice. | [3] |
| This compound-stimulated extracellular cAMP | Significant increase after 2 hours | Primary hepatocytes | Time-dependent release of cAMP. | [15][16] |
| Parameter | Value | Substrate | Notes | Source(s) |
| Km for Kemptide (B1673388) | 4.9 ± 1.4 µM | Kemptide | Pre-steady-state kinetic analysis. | [17] |
| Kd for Kemptide | 200 ± 60 µM | Kemptide | Pre-steady-state kinetic analysis. | [17] |
| Maximum "burst" rate constant | 500 ± 60 s⁻¹ | Kemptide | Pre-steady-state kinetic analysis. | [17] |
| Basal PKA activity | 38% of total | A6 cell homogenates | Measured using a fluorescent-labeled Kemptide. | [18] |
| Agonist-stimulated PKA activity | 360% increase over basal | T84 cells with VIP | Measured using a fluorescent-labeled Kemptide. | [18] |
| Parameter | Value | Cell/System | Notes | Source(s) |
| This compound-induced p-CREB (Ser133) | Increased phosphorylation after 15 min | Liver of non-fasted mice | Western blot analysis. | [8] |
| cAMP-induced CREB binding to PEPCK promoter | Significant increase | MA-10 Leydig cells | ChIP assay. | [19] |
| This compound-induced CREB binding to G6pc and Pck1 promoters | Increased binding after 30 min | Mouse kidney and intestine | ChIP assay. | [20] |
| Gene | Fold Induction | Time Point | Cell/System | Notes | Source(s) |
| PEPCK (Pck1) | ~23.4-fold | 2-4 hours | HEK293 cells with SSF-GCGR | This compound (1 µM) stimulation. | [2] |
| G6PC | Highly induced | Not specified | Primary hepatocytes | This compound stimulation. | [2] |
| PGC1α | Highly induced | Not specified | Primary hepatocytes | This compound stimulation. | [2] |
| G6Pase (G6pc) | Increased expression | 2 hours | Primary hepatocytes | This compound (1 µM) stimulation. | [11] |
| PEPCK (Pck1) | Increased expression | 2 hours | Primary hepatocytes | This compound (1 µM) stimulation. | [11] |
Experimental Protocols
Measurement of Intracellular cAMP
1. FRET-based Live-Cell Imaging of cAMP
This method allows for real-time monitoring of cAMP dynamics in living cells.[1][17][18][21][22][23][24][25]
-
Principle: Genetically encoded biosensors, such as those based on Epac (Exchange protein directly activated by cAMP), consist of a cAMP-binding domain flanked by a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorescent protein. Binding of cAMP induces a conformational change that alters the distance or orientation between the fluorophores, leading to a change in FRET efficiency.
-
Procedure Outline:
-
Cell Culture and Transfection: Plate cells of interest (e.g., primary hepatocytes or HEK293 cells expressing the this compound receptor) on glass-bottom dishes. Transfect cells with a plasmid encoding the FRET-based cAMP sensor.
-
Imaging Setup: Use an epifluorescence microscope equipped for FRET imaging with appropriate filter sets for the donor and acceptor fluorophores. Maintain cells at 37°C in a suitable imaging buffer.
-
Image Acquisition: Acquire images in both the donor and acceptor channels, as well as a FRET channel (donor excitation, acceptor emission), at regular time intervals.
-
Stimulation: After establishing a baseline, stimulate the cells with this compound at the desired concentration.
-
Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission) for each time point. An increase or decrease in this ratio, depending on the specific sensor design, reflects a change in intracellular cAMP concentration.
-
2. ELISA-based Measurement of cAMP
This is a quantitative endpoint assay for measuring total intracellular cAMP.[20][26]
-
Principle: A competitive enzyme-linked immunosorbent assay where cAMP in the sample competes with a known amount of labeled cAMP for binding to a limited number of anti-cAMP antibody binding sites. The signal is inversely proportional to the amount of cAMP in the sample.
-
Procedure Outline:
-
Cell Culture and Treatment: Culture cells in multi-well plates and treat with this compound for the desired time.
-
Cell Lysis: Aspirate the media and lyse the cells with the lysis buffer provided in the ELISA kit.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and a fixed amount of HRP-conjugated cAMP to wells pre-coated with an anti-cAMP antibody.
-
Detection: After incubation and washing steps, add the substrate and measure the absorbance using a plate reader.
-
Quantification: Determine the cAMP concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of cAMP.
-
PKA Activity Assay
Radiometric PKA Assay using [γ-³²P]ATP
This is a classic and highly sensitive method for measuring PKA activity.[2][13][15][16][18][19][21][27][28]
-
Principle: This assay measures the transfer of the radiolabeled gamma-phosphate from [γ-³²P]ATP to a specific PKA substrate peptide, such as Kemptide. The phosphorylated substrate is then separated from the unincorporated [γ-³²P]ATP and quantified.
-
Procedure Outline:
-
Sample Preparation: Prepare cell or tissue lysates containing PKA.
-
Reaction Mixture: Prepare a reaction mixture containing a kinase buffer, the PKA substrate peptide (e.g., Kemptide), and [γ-³²P]ATP.
-
Kinase Reaction: Initiate the reaction by adding the lysate to the reaction mixture. Incubate at 30°C for a defined period (e.g., 10 minutes).
-
Stopping the Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity incorporated into the substrate on the P81 paper using a scintillation counter.
-
Analysis of CREB Phosphorylation
Western Blot for Phospho-CREB (Ser133)
This technique is used to detect and quantify the phosphorylation of CREB at its activating site.[8][29]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with an antibody specific for CREB phosphorylated at Serine 133.
-
Procedure Outline:
-
Cell Lysis: Lyse this compound-treated and control cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phospho-CREB (Ser133).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalization: To normalize for protein loading, strip the membrane and re-probe with an antibody against total CREB.
-
Quantification: Use densitometry software to quantify the band intensities and express the results as a ratio of phospho-CREB to total CREB.
-
Analysis of CREB-DNA Binding
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the genomic regions where CREB binds, such as the promoters of gluconeogenic genes.[12][19][20][30][31][32][33][34]
-
Principle: Protein-DNA complexes are cross-linked in vivo. The chromatin is then sheared, and an antibody specific to the protein of interest (CREB) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR or sequencing (ChIP-seq).
-
Procedure Outline:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of a suitable size (e.g., 200-500 bp).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against CREB (or phospho-CREB) overnight. Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis:
-
ChIP-qPCR: Use quantitative PCR with primers specific to the promoter regions of target genes (e.g., PEPCK, G6PC) to quantify the enrichment of these sequences.
-
ChIP-seq: Prepare a library from the purified DNA and perform high-throughput sequencing to identify CREB binding sites across the entire genome.
-
-
Visualizations
References
- 1. The hepatic glucose-mobilizing effect of this compound is not mediated by cyclic AMP most of the time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound receptor-mediated regulation of gluconeogenic gene transcription is endocytosis-dependent in primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Protein kinase A - Wikipedia [en.wikipedia.org]
- 5. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. CREB phosphorylation at Ser133 regulates transcription via distinct mechanisms downstream of cAMP and MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Phosphorylation of CREB at Serine 133 Is a Key Event for Circadian Clock Timing and Entrainment in the Suprachiasmatic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Promotes Gluconeogenesis through the GCGR/PKA/CREB/PGC-1α Pathway in Hepatocytes of the Japanese Flounder Paralichthys olivaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. Histone phosphorylation integrates the hepatic this compound-PKA-CREB gluconeogenesis program in response to fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
- 17. Pre-steady-state kinetic analysis of cAMP-dependent protein kinase using rapid quench flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phosphoenolpyruvate Carboxykinase and Glucose-6-phosphatase Are Required for Steroidogenesis in Testicular Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. cAMP measurements with FRET-based sensors in excitable cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cmamedical.org [cmamedical.org]
- 24. A Quantitative Protocol for Intensity-Based Live Cell FRET Imaging | Springer Nature Experiments [experiments.springernature.com]
- 25. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound-like peptide I stimulates insulin gene expression and increases cyclic AMP levels in a rat islet cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. merckmillipore.com [merckmillipore.com]
- 29. researchgate.net [researchgate.net]
- 30. GEO Accession viewer [ncbi.nlm.nih.gov]
- 31. Human nuclear pregnane X receptor cross-talk with CREB to repress cAMP activation of the glucose-6-phosphatase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Human nuclear pregnane X receptor cross-talk with CREB to repress cAMP activation of the glucose-6-phosphatase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Glucagon Receptor (GCGR): Structure, Function, and Therapeutic Modulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The glucagon receptor (GCGR) is a critical component in the regulation of glucose homeostasis and overall energy metabolism. As a member of the Class B (or secretin) family of G protein-coupled receptors (GPCRs), it is the primary mediator for the actions of the peptide hormone this compound.[1][2] this compound, secreted by the α-cells of the pancreas in response to low blood sugar, acts as a counter-regulatory hormone to insulin.[3][4] Its principal role is to stimulate the liver to produce and release glucose into the bloodstream, a process vital for preventing hypoglycemia during fasting or strenuous exercise.[1][3][5][6]
The GCGR is predominantly expressed in the liver and kidneys, with lower levels found in the heart, adipose tissue, brain, and pancreas.[1][2][7][8] Given its central role in elevating blood glucose, the GCGR has emerged as a significant therapeutic target for metabolic diseases, particularly type 2 diabetes, where dysregulated this compound secretion contributes to hyperglycemia.[1][5][9] This guide provides a detailed examination of the GCGR's structure, its complex signaling mechanisms, methods for its study, and its relevance in disease and drug discovery.
This compound Receptor Structure
Like all GPCRs, the GCGR is an integral membrane protein characterized by a seven-transmembrane (7TM) helical domain.[2] A key feature of Class B GPCRs is the large, globular N-terminal extracellular domain (ECD) of approximately 120 amino acids, which is crucial for high-affinity binding of large peptide hormones like this compound.[2] The structure of the full-length human GCGR, in complex with various ligands and signaling partners, has been elucidated through the revolutionary technique of single-particle cryo-electron microscopy (cryo-EM).[10][11][12][13] These structures have provided unprecedented insights into the receptor's activation mechanism and its interaction with G proteins.
The activation process involves a two-step binding model. The C-terminus of the 29-amino acid this compound peptide is first captured by the ECD. This interaction positions the N-terminus of this compound to insert deep into the 7TM bundle, triggering a significant conformational change. This change is highlighted by a large outward movement of transmembrane helix 6 (TM6), which opens a cavity on the intracellular side of the receptor, allowing for the binding and activation of heterotrimeric G proteins.[12]
Quantitative Structural Data
Recent cryo-EM studies have resolved the structures of GCGR in various functional states. The quantitative data from these key structural depositions in the Protein Data Bank (PDB) are summarized below.
| PDB ID | Description | Method | Resolution (Å) | Associated Proteins | Ligand |
| 6LML | Human GCGR in complex with G-inhibitory (Gi1) protein | Cryo-EM | 3.90 | Gαi1, Gβ1, Gγ2 | This compound |
| 6WHC | Human GCGR in complex with G-stimulatory (Gs) protein | Cryo-EM | 4.10 | Gαs, Gβ1, Gγ2 | Dual agonist Peptide 15 |
| 8JRV | Human GCGR in complex with β-arrestin 1 | Cryo-EM | 3.30 | β-arrestin 1, Fab30 | This compound |
| 8JIQ | Human GCGR-Gs complex with dual agonist Peptide 15 | Cryo-EM | 3.40 | Gαs, Gβ1, Gγ2 | Dual agonist Peptide 15 |
Function and Intracellular Signaling Pathways
The binding of this compound to the GCGR initiates a cascade of intracellular signaling events primarily aimed at increasing blood glucose levels. While the canonical pathway involves the Gs protein, the GCGR exhibits signaling pleiotropy, coupling to other G proteins to elicit diverse cellular responses.[5][13][14]
Gs/cAMP Pathway (Canonical)
The primary and best-characterized signaling pathway for GCGR is mediated by the stimulatory G protein, Gs.[2][15]
-
Activation: this compound binding induces a conformational change in the GCGR, promoting the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).[2]
-
Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex dissociates from the βγ subunits and stimulates the enzyme adenylyl cyclase.[2][6][8]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[2][6][16]
-
PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).[6]
-
Metabolic Effects: PKA then phosphorylates key enzymes in the liver, leading to the stimulation of glycogenolysis (breakdown of glycogen (B147801) to glucose) and gluconeogenesis (synthesis of glucose from non-carbohydrate precursors), ultimately increasing hepatic glucose output.[1][6][15]
Gq/PLC Pathway
The GCGR can also couple to G proteins of the Gq family, leading to the activation of a different set of downstream effectors.[5][9]
-
Activation: Ligand-bound GCGR activates the Gq protein.
-
PLC Activation: The activated Gαq-GTP subunit stimulates phospholipase C (PLC).
-
Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] This increase in intracellular Ca2+ mediates various cellular responses.
β-Arrestin Pathway
Like most GPCRs, the GCGR is subject to desensitization and internalization, processes mediated by β-arrestins.[17]
-
Phosphorylation: Following prolonged agonist stimulation, the intracellular loops and C-terminus of the GCGR are phosphorylated by G protein-coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestins.
-
Desensitization & Internalization: β-arrestin binding sterically hinders further G protein coupling, thus desensitizing the receptor. It also acts as an adaptor protein, linking the receptor to clathrin-coated pits for endocytosis, removing the receptor from the cell surface. This process is crucial for terminating the signal and for receptor resensitization. Cryo-EM structures reveal a "tail-engaged" binding mode of β-arrestin 1 to the GCGR, where Helix VIII of the receptor plays a major role in the interaction.[17]
Modulation of GCGR Activity
The central role of GCGR in metabolism makes it an attractive target for pharmacological intervention. Modulators include agonists, antagonists, and allosteric modulators.[3]
-
Agonists: These molecules mimic the action of this compound and activate the receptor.[3] They are being explored for treating conditions requiring increased glucose production, such as severe hypoglycemia.[6] A major area of research is the development of dual or tri-agonists that simultaneously target the GCGR and other metabolic receptors like the this compound-like peptide-1 receptor (GLP-1R) and the glucose-dependent insulinotropic polypeptide receptor (GIPR).[18][19] These co-agonists aim to combine the weight-loss and energy expenditure effects of this compound with the glucose-lowering and insulinotropic effects of GLP-1/GIP, offering a potentially superior therapy for obesity and type 2 diabetes.[11][18][20]
-
Antagonists: These agents bind to the GCGR but do not activate it, thereby blocking the action of endogenous this compound.[3] By preventing excessive hepatic glucose production, GCGR antagonists have been investigated as a treatment for type 2 diabetes.[1][9]
-
Allosteric Modulators: These compounds bind to a site on the receptor distinct from the this compound-binding (orthosteric) site.[21] They can act as negative allosteric modulators (NAMs), reducing the receptor's response to this compound, or positive allosteric modulators (PAMs), enhancing it. Allosteric modulators offer the potential for more nuanced control of receptor signaling.[3][21] For instance, Receptor Activity-Modifying Protein 2 (RAMP2) has been shown to act as a NAM of GCGR by enhancing the conformational flexibility of the ECD, which broadly inhibits downstream signaling.[22][23]
-
Biased Agonism: This phenomenon occurs when a ligand preferentially activates one signaling pathway over another (e.g., Gs vs. β-arrestin).[18][24] Designing biased agonists for GCGR could allow for the separation of desired therapeutic effects from potential side effects. For example, a Gs-biased agonist might promote energy expenditure while minimizing β-arrestin-mediated receptor internalization.[25] Studies on dual GLP-1R/GCGR agonists have revealed they have distinct biased agonism profiles compared to the native hormones.[18]
Role in Disease
Dysregulation of the this compound/GCGR axis is implicated in several metabolic disorders.
-
Type 2 Diabetes: In type 2 diabetes, pancreatic α-cells inappropriately secrete this compound despite high blood glucose levels (hyperglucagonemia), contributing significantly to the characteristic hyperglycemia.[9] Therefore, blocking GCGR signaling with antagonists is a logical therapeutic strategy.[1]
-
Hepatic Steatosis: Clinical trials of GCGR antagonists have reported an increase in liver fat content.[9] Conversely, studies in individuals with loss-of-function GCGR mutations have shown an association with early-onset hepatic steatosis (fatty liver disease).[26] This suggests that basal GCGR signaling is important for healthy hepatic lipid metabolism, and its disruption can lead to lipid accumulation.[9][15][26]
-
Mahvash Disease: Rare, inactivating, homozygous mutations in the GCGR gene can cause a condition known as Mahvash disease, characterized by pancreatic α-cell hyperplasia, hyperglucagonemia, and the formation of pancreatic neuroendocrine tumors (glucagonomas), but without the typical glucagonoma syndrome.[27][28][29] The V368M mutation, for example, reduces ligand binding and signaling, leading to a phenotype in mice that includes hyperglucagonemia, α-cell hyperplasia, and improved glucose tolerance.[29][30]
Experimental Protocols and Methodologies
The study of GCGR structure and function relies on a variety of sophisticated experimental techniques.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in determining the high-resolution structures of GCGR in complex with its binding partners.
Methodology:
-
Protein Expression and Purification: The human GCGR is typically overexpressed in insect (e.g., Spodoptera frugiperda, Sf9) or mammalian cells. The receptor is solubilized from the membrane using detergents and purified via affinity chromatography.[17]
-
Complex Assembly: The purified receptor is incubated with its specific ligand (e.g., this compound) and signaling partner (e.g., purified heterotrimeric Gs protein or β-arrestin) to form a stable complex.
-
Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This traps the complexes in a thin layer of non-crystalline (vitreous) ice.
-
Data Collection: The frozen grid is imaged in a transmission electron microscope, generating thousands of movies containing images of the randomly oriented particles.
-
Image Processing: Sophisticated software is used to correct for beam-induced motion, select individual particle images, and classify them into distinct 2D views.
-
3D Reconstruction: The 2D class averages are used to reconstruct a 3D map of the complex.
-
Model Building: An atomic model of the complex is built into the 3D density map and refined to produce the final structure.
Functional Assays
6.2.1 Radioligand Binding Assay
This assay measures the direct interaction of a ligand with the receptor.
-
Objective: To determine the binding affinity (Kd) and binding capacity (Bmax) of ligands for GCGR.
-
Principle: A radiolabeled ligand (e.g., ¹²⁵I-glucagon) is incubated with membranes prepared from cells expressing GCGR. The amount of radioligand bound to the receptor is quantified.
-
Protocol Outline:
-
Membrane Preparation: Harvest cells expressing GCGR and homogenize to prepare a crude membrane fraction.
-
Incubation: Incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled ligand in a suitable binding buffer. For competition assays, incubate with a fixed concentration of radioligand and increasing concentrations of an unlabeled competitor compound.
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound ligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Analyze the data using non-linear regression to calculate Kd and Bmax (for saturation binding) or Ki (for competition binding).
-
6.2.2 cAMP Accumulation Assay
This is the standard method for quantifying the activation of the Gs signaling pathway.[30][31]
-
Objective: To measure the potency (EC50) and efficacy (Emax) of agonists in stimulating cAMP production.
-
Principle: Cells expressing GCGR are stimulated with a test compound. The intracellular accumulation of cAMP is then measured, often using competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.[32][33]
-
Protocol Outline (HTRF-based):
-
Cell Plating: Seed HEK293 or CHO cells stably expressing human GCGR into 96- or 384-well plates and culture overnight.
-
Compound Stimulation: Aspirate the culture medium and add the test compounds (agonists) at various concentrations, typically in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis & Detection: Lyse the cells and add the HTRF detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.
-
Signal Reading: After incubation, read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the concentration-response curve and fit to a sigmoidal dose-response equation to determine EC50 and Emax values.
-
6.2.3 Intracellular Calcium Mobilization Assay
This assay measures the activation of the Gq pathway.
-
Objective: To measure the ability of agonists to trigger a transient increase in intracellular calcium.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4). Upon receptor activation and subsequent Ca2+ release from intracellular stores, the dye binds to Ca2+ and its fluorescence properties change, which can be measured in real-time.
-
Protocol Outline:
-
Cell Plating: Seed cells expressing GCGR onto black-walled, clear-bottom microplates.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the acetoxymethyl (AM) ester form of the dye for 30-60 minutes at 37°C.
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure a baseline fluorescence, then inject the test compounds and continue to monitor the fluorescence signal over time.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the concentration-response curve to determine the EC50 of the compound.
-
Conclusion
The this compound receptor is a multifaceted signaling hub that plays a paramount role in metabolic regulation. Decades of research have established its function in glucose homeostasis, and recent structural and pharmacological advancements have unveiled the molecular intricacies of its activation, G protein selectivity, and potential for biased signaling. The ability of GCGR to couple to multiple signaling pathways (Gs, Gq, Gi, β-arrestin) underscores the complexity of this compound's physiological effects, which extend beyond simple glucose mobilization to include influences on lipid and amino acid metabolism.[1][9][13] This complexity presents both challenges and opportunities for drug development. While GCGR antagonists hold promise for treating type 2 diabetes, the development of biased agonists and unimolecular dual/tri-agonists represents an exciting frontier, offering the potential for novel therapeutics to combat obesity and metabolic syndrome with greater efficacy and improved safety profiles.[18][19] A continued in-depth understanding of GCGR's structure and function will be essential to fully harness its therapeutic potential.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. This compound receptor - Proteopedia, life in 3D [proteopedia.org]
- 3. What are GCGR modulators and how do they work? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. cusabio.com [cusabio.com]
- 6. What are GCGR agonists and how do they work? [synapse.patsnap.com]
- 7. This compound.com [this compound.com]
- 8. Interaction of this compound G-Protein Coupled Receptor with Known Natural Antidiabetic Compounds: Multiscoring In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Receptor Signaling and Lipid Metabolism [frontiersin.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. pnas.org [pnas.org]
- 13. This compound Receptor Structures Reveal G Protein Specificity Mechanism----Chinese Academy of Sciences [english.cas.cn]
- 14. This compound receptor structures reveal G protein specificity mechanism | EurekAlert! [eurekalert.org]
- 15. The this compound receptor is required for the adaptive metabolic response to fasting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. rcsb.org [rcsb.org]
- 18. Evaluation of biased agonism mediated by dual agonists of the GLP-1 and this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. rcsb.org [rcsb.org]
- 21. Allosteric communication mechanism in the this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Negative allosteric modulation of the this compound receptor by RAMP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. diabetesjournals.org [diabetesjournals.org]
- 26. diabetesjournals.org [diabetesjournals.org]
- 27. GCGR-related hyperglucagonemia | About the Disease | GARD [rarediseases.info.nih.gov]
- 28. This compound receptor gene mutations with hyperglucagonemia but without the glucagonoma syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Deleterious mutation V369M in the mouse GCGR gene causes abnormal plasma amino acid levels indicative of a possible liver–α-cell axis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. portlandpress.com [portlandpress.com]
- 31. indigobiosciences.com [indigobiosciences.com]
- 32. indigobiosciences.com [indigobiosciences.com]
- 33. bpsbioscience.com [bpsbioscience.com]
Glucagon's Pivotal Role in Amino Acid and Lipid Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucagon, a peptide hormone produced by the alpha cells of the pancreas, is primarily recognized for its critical role in maintaining glucose homeostasis by stimulating hepatic glucose production.[1] However, its metabolic influence extends far beyond glycemic control, playing a significant and often underappreciated role in the regulation of amino acid and lipid metabolism.[2][3] this compound's actions on these metabolic pathways are crucial for providing substrates for gluconeogenesis and ketogenesis, particularly during periods of fasting or low glucose availability.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's function in amino acid and lipid metabolism, offering valuable insights for researchers and professionals in drug development.
This compound's Role in Amino Acid Metabolism
This compound is a key regulator of hepatic amino acid metabolism, primarily by stimulating the breakdown of amino acids and their conversion into glucose and urea (B33335).[2][4] This process is a crucial component of the liver-alpha cell axis, a feedback loop where circulating amino acids stimulate this compound secretion, and this compound, in turn, enhances their hepatic clearance.[4]
Signaling Pathways
This compound initiates its effects on amino acid metabolism by binding to the this compound receptor (GCGR), a G-protein coupled receptor on the surface of hepatocytes. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including transcription factors like the cAMP-response element-binding protein (CREB).[5] Activated CREB translocates to the nucleus and promotes the transcription of genes encoding key enzymes involved in amino acid catabolism and ureagenesis.[5]
Quantitative Data
The following table summarizes the quantitative effects of this compound on various parameters of amino acid metabolism.
| Parameter | Species/Model | This compound Treatment | Change from Baseline/Control | Reference |
| Total Plasma Amino Acids | Human | 4 ng/kg/min infusion for 1 hour | -8.9% | [6] |
| Plasma Alanine | Human | 4 ng/kg/min infusion for 1 hour | ~ -15% to -20% | [6] |
| Plasma Leucine | Human | 4 ng/kg/min infusion for 1 hour | ~ -15% to -20% | [6] |
| Plasma Isoleucine | Human | 4 ng/kg/min infusion for 1 hour | ~ -15% to -20% | [6] |
| Urea Production | Perfused Rat Liver | 1 mmol/L mixed amino acids + this compound | 151.0 ± 24.3 nmol/(min x g liver) (vs. 75.3 ± 20.8 with amino acids alone) | [7] |
| Urea Index | Mice (chronic GCGR Ab treatment) | 4 weeks | -61% | [8] |
| Hepatic Nitrogen Clearance | Human | High this compound infusion | +35% | [9] |
| CPS-1 Gene Expression | Mice (chronic this compound analog) | Chronic treatment | Increased | [8] |
Experimental Protocols
-
Animal Model: C57BL/6JRj mice.
-
Treatment: Administer a this compound receptor antagonist (GRA) (e.g., 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection three hours prior to the amino acid challenge.[7]
-
Amino Acid Challenge: Administer a solution of mixed amino acids (e.g., Vamin) or saline via i.p. injection.[7]
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at baseline and at various time points post-injection (e.g., 4, 12 minutes).[7]
-
Analysis: Measure plasma amino acid concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] Calculate the area under the curve (AUC) to assess amino acid clearance.[7]
-
Liver Perfusion: Isolate the liver from a rat and perfuse it with a suitable buffer (e.g., Krebs-Henseleit bicarbonate buffer) via the portal vein.
-
Stimulation: After a baseline period, stimulate the liver with a solution of mixed amino acids (e.g., 1 mmol/L) with or without this compound.[7]
-
Sample Collection: Collect the perfusate at regular intervals.
-
Urea Measurement: Measure the concentration of urea in the perfusate using a colorimetric assay.[7]
This compound's Role in Lipid Metabolism
This compound plays a crucial role in hepatic lipid metabolism by promoting the breakdown of stored fats and their conversion into energy.[11] It stimulates fatty acid oxidation and ketogenesis while simultaneously inhibiting lipogenesis.[11]
Signaling Pathways
Similar to its action on amino acid metabolism, this compound's effects on lipid metabolism are initiated by the activation of the GCGR and the subsequent increase in intracellular cAMP and PKA activity.[11] PKA then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[11][12] This leads to a decrease in malonyl-CoA levels, which in turn disinhibits carnitine palmitoyltransferase 1 (CPT-1), allowing for the transport of fatty acids into the mitochondria for β-oxidation.[5] Additionally, this compound can stimulate the transcription of genes involved in fatty acid oxidation, such as CPT-1, through the PKA-CREB pathway.[5]
Quantitative Data
The following table summarizes the quantitative effects of this compound on various parameters of lipid metabolism.
| Parameter | Species/Model | This compound Treatment | Change from Baseline/Control | Reference |
| Ketogenesis | Rat Hepatocytes | Physiological concentrations | Increased | [13] |
| Triglyceride Synthesis | Rat Hepatocytes | Physiological concentrations | Reduced | [13] |
| CPT-1 mRNA Expression | Hepatocytes | This compound treatment | Increased | [5] |
| ACC Phosphorylation | Hepatocytes | This compound treatment | Increased (inactivation) | [11] |
| Hepatic Lipogenesis | HepG2 cells | 2 ng/ml for 24 hours | Inhibited | [14] |
| FASN mRNA Expression | HepG2 cells | 2 ng/ml for 24 hours | Decreased | [14] |
| ACC mRNA Expression | HepG2 cells | 2 ng/ml for 24 hours | Decreased | [14] |
| SCD-1 mRNA Expression | HepG2 cells | 2 ng/ml for 24 hours | Decreased | [14] |
Experimental Protocols
-
Hepatocyte Isolation and Culture: Isolate primary hepatocytes from a mouse liver by collagenase perfusion and culture them on collagen-coated plates.
-
Treatment: Treat the hepatocytes with this compound (e.g., 20 nM) or vehicle overnight.
-
Radiolabeling: Incubate the cells with [¹⁴C]-palmitate.
-
Measurement of CO₂ Production: After incubation, add perchloric acid to the wells and trap the released ¹⁴CO₂ on a filter paper soaked in a trapping agent. Measure the radioactivity on the filter paper using a scintillation counter to determine the rate of complete fatty acid oxidation.
-
Measurement of Acid-Soluble Metabolites: Measure the radioactivity in the acid-soluble fraction of the cell lysate to determine the rate of incomplete fatty acid oxidation.
-
Cell Culture: Culture hepatocytes (e.g., HepG2 cells) in appropriate media.
-
Treatment: Treat the cells with this compound (e.g., 2 ng/ml) for 24 hours.[14]
-
Radiolabeling: Incubate the cells with a radiolabeled substrate for lipogenesis, such as [³H]-acetate or [¹⁴C]-glucose.
-
Lipid Extraction: After incubation, lyse the cells and extract the total lipids using a solvent mixture (e.g., chloroform:methanol).
-
Quantification: Measure the radioactivity incorporated into the lipid fraction using a scintillation counter to determine the rate of de novo lipogenesis.
Conclusion
This compound's role in metabolism is multifaceted, extending well beyond its established function in glucose regulation. Its profound effects on amino acid and lipid metabolism are integral to the body's adaptive response to fasting and are critical for providing the necessary substrates for energy production. For researchers and drug development professionals, a thorough understanding of these this compound-mediated pathways is essential. Targeting the this compound receptor or its downstream signaling components presents a promising avenue for the development of novel therapeutics for metabolic disorders, including non-alcoholic fatty liver disease and disorders of amino acid metabolism. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the complex and vital roles of this compound in metabolic homeostasis.
References
- 1. This compound Physiology - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of amino acid metabolism and α‐cell proliferation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Receptor Signaling and this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of exogenous this compound on circulating amino acids in individuals with and without type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound acutely regulates hepatic amino acid catabolism and the effect may be disturbed by steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opposing effects of chronic this compound receptor agonism and antagonism on amino acids, hepatic gene expression, and alpha cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of urea synthesis by glucose and this compound in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Receptor Signaling and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound Receptor Signaling and Lipid Metabolism [frontiersin.org]
- 12. The Regulation and Secretion of this compound in Response to Nutrient Composition: Unraveling Their Intricate Mechanisms [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Video: Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes [jove.com]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide to the Extra-Hepatic Effects of Glucagon Signaling
Abstract
This compound, a peptide hormone secreted by pancreatic α-cells, is a cornerstone of glucose homeostasis, primarily through its potent stimulation of hepatic glucose production. However, the physiological reach of this compound extends far beyond the liver. The this compound receptor (GCGR), a G protein-coupled receptor, is expressed in numerous extra-hepatic tissues, including the heart, kidneys, adipose tissue, and brain. Activation of the GCGR in these tissues initiates a cascade of downstream signaling events, leading to a diverse array of physiological responses. This technical guide provides a comprehensive overview of the extra-hepatic effects of this compound signaling. It details the canonical signaling pathways, presents quantitative physiological data from key studies, outlines detailed experimental protocols for assessing this compound's action, and discusses the implications of these findings for physiology and therapeutic development.
The Cardiovascular System: Inotropic and Chronotropic Effects
This compound exerts direct and significant effects on the heart, primarily increasing the force (inotropy) and rate (chronotropy) of contraction.[1][2] These cardiostimulatory actions are independent of the β-adrenergic pathway.[3] While its physiological role in cardiac regulation is debated, its pharmacological effects are well-documented and have been exploited clinically.
Signaling Pathway
In cardiomyocytes, this compound binds to the GCGR, which is coupled to a stimulatory G protein (Gαs). This activation leads to the canonical cAMP/PKA signaling cascade.[4][5]
-
Receptor Binding: this compound binds to the GCGR on the cardiomyocyte membrane.
-
G Protein Activation: The GCGR activates Gαs, which in turn stimulates adenylyl cyclase (AC).
-
cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).
-
Downstream Phosphorylation: PKA phosphorylates key downstream targets, including L-type calcium channels and phospholamban, which enhances calcium influx and sarcoplasmic reticulum calcium uptake, respectively, leading to increased contractility.
Quantitative Data on Cardiac Effects
| Parameter | Species/Model | This compound Dose/Concentration | Observed Effect | Reference |
| Heart Rate | Anesthetized Dog | 50 µg/kg bolus | +22% increase (178 to 217 bpm) | [4] |
| Heart Rate | Cat Atria | 1.2 to 2.9 µmol/L | +30% increase (81 to 110 bpm) | [4] |
| LV Developed Pressure | Isolated WT Mouse Hearts | 100 nM | Impaired recovery post-ischemia | [6] |
| Cardiac Function | Insulin-Resistant Rat Hearts | 10 nM | Increased glucose oxidation and glycolysis | [5] |
Experimental Protocols
This protocol is used to assess hemodynamic parameters in anesthetized mice.[7]
-
Anesthesia: Anesthetize the mouse using ketamine-HCl (100 mg/kg, i.p.) and xylazine-HCl (10 mg/kg, i.p.). Place the animal on a warming pad to maintain body temperature.
-
Surgical Preparation: Make a midline neck incision to expose the right common carotid artery.
-
Catheterization: Carefully cannulate the isolated carotid artery with a 1.4F Millar Mikro-tip pressure transducer.
-
Data Acquisition: Advance the catheter into the left ventricle to measure pressure. Allow the animal to stabilize for 10-15 minutes before recording baseline hemodynamic data (e.g., heart rate, LV systolic pressure, LV end-diastolic pressure).
-
Drug Administration: Infuse this compound or vehicle via a cannulated jugular vein and record changes in cardiac parameters.
This method quantifies PKA activity by detecting the phosphorylation of a specific substrate coated on a microplate.[8][9]
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer. Determine total protein concentration.
-
Assay Setup: Add standards and diluted samples to the wells of the PKA substrate-coated microplate.
-
Kinase Reaction: Initiate the reaction by adding ATP solution to each well. Seal the plate and incubate at 30°C for 60-90 minutes with gentle shaking.
-
Detection:
-
Wash the wells to remove ATP and non-bound sample.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate for 60 minutes at room temperature.
-
Wash, then add an HRP-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.
-
-
Signal Generation: Wash the wells and add TMB substrate. The color will develop in proportion to PKA activity.
-
Measurement: Stop the reaction with an acid stop solution and measure the absorbance at 450 nm using a microplate reader.
The Renal System: Hemodynamic and Tubular Effects
This compound influences kidney function by affecting both renal hemodynamics and tubular transport.[10][11] The this compound receptor is expressed in several segments of the nephron, including the distal tubule and collecting duct.[10][11]
Signaling and Mechanism of Action
The effects of this compound on the Glomerular Filtration Rate (GFR) and Renal Blood Flow (RBF) are thought to be largely indirect. Supraphysiological doses of this compound infused intravenously increase GFR, but direct infusion into the renal artery does not, suggesting a secondary mediator.[12] A leading hypothesis is that this compound stimulates hepatic production of urea (B33335) and/or other vasodilatory substances, which in turn act on the kidney to increase GFR and facilitate the excretion of nitrogenous waste.[12][13] Direct effects on the distal nephron include the regulation of Ca²⁺, Mg²⁺, and K⁺ transport.[12]
Quantitative Data on Renal Effects
| Parameter | Species/Model | This compound Infusion Dose | Observed Effect | Reference |
| GFR | Anesthetized Rats | 12 ng·min⁻¹·100g⁻¹ | +20% increase | [13] |
| GFR | Anesthetized Rats | - | +32% increase | |
| Renal Blood Flow (RBF) | Anesthetized Rats | - | +21% increase | |
| Urine Flow Rate | Anesthetized Rats | 12 ng·min⁻¹·100g⁻¹ | +150% increase | [13] |
| Urea Excretion | Anesthetized Rats | 12 ng·min⁻¹·100g⁻¹ | +66% increase | [13] |
| GFR | Anesthetized Dogs (during ischemia) | 5 µ g/min | +90-130% increase | [14] |
Experimental Protocols
This protocol is a standard method for assessing GFR in a clinical or research setting.[15][16]
-
Urine Collection: Perform a timed urine collection, typically over a 24-hour period. The patient should void and discard the first urine sample at the beginning of the period and collect all subsequent urine for the full 24 hours.
-
Blood Sampling: Collect a blood sample to measure serum creatinine (B1669602) concentration during the collection period.
-
Volume and Concentration Measurement:
-
Measure the total volume of the collected urine (V, in mL).
-
Measure the creatinine concentration in the urine sample (U, in mg/dL).
-
Measure the creatinine concentration in the serum sample (P, in mg/dL).
-
-
Calculation: Calculate creatinine clearance (CrCl) using the formula:
-
CrCl (mL/min) = (U × V) / (P × T)
-
Where T is the total time of urine collection in minutes (e.g., 1440 for 24 hours).
-
Adipose Tissue: A Controversial Role in Lipolysis
While the liver is the primary site of this compound action, this compound receptors are also expressed in white adipose tissue (WAT).[17][18] However, the role of this compound in regulating adipocyte lipolysis is highly debated, with conflicting results between in vitro and in vivo studies.
Signaling Pathway
The proposed, though contentious, pathway for this compound-stimulated lipolysis mirrors that of catecholamines, involving the activation of hormone-sensitive lipase (B570770) (HSL) via the cAMP/PKA cascade.
Physiological Effects and Controversy
Several early in vitro studies using isolated rat or human adipocytes reported that this compound could stimulate lipolysis.[18] However, more recent and comprehensive studies, particularly in vivo experiments in mice and clinical studies in humans, have shown that physiological concentrations of this compound do not stimulate WAT lipolysis or affect circulating non-esterified fatty acid (NEFA) levels.[19][20] Mice with adipocyte-specific knockout of the this compound receptor show no difference in fasting-induced lipolysis compared to wildtype controls.[19] It is now largely considered that this compound is not a significant physiological regulator of lipolysis in WAT.
Quantitative Data on Adipose Tissue Effects
| Parameter | Species/Model | Finding | Conclusion | Reference |
| Serum NEFA | WT and WAT Gcgr KO Mice | Acute this compound administration did not affect serum NEFA. | This compound does not regulate lipolysis in vivo. | [19][20] |
| Ex Vivo Lipolysis | WAT explants from WT mice | This compound did not affect glycerol (B35011) or NEFA release. | No direct effect of this compound on lipolysis. | [19] |
| Lipolysis | Isolated Human Adipocytes | Isoproterenol-stimulated lipolysis was ~20% higher in deep vs. superficial SAT. | Depot-specific differences in lipolytic activity exist. | [21] |
| Lipolysis | Isolated Rat Adipocytes | This compound shown to stimulate lipolysis. | In vitro evidence for this compound action (older studies). | [18] |
Experimental Protocols
This ex vivo protocol is used to measure the direct effect of hormones on fat cell lipolysis by quantifying the release of glycerol or NEFA into the incubation medium.[22][23]
-
Adipocyte Isolation:
-
Obtain fresh adipose tissue (e.g., epididymal fat pad from a mouse) and wash it in warmed Krebs-Ringer-Henseleit (KRH) buffer.
-
Mince the tissue into small pieces and digest in KRH buffer containing collagenase (e.g., Type II) for 45-60 minutes at 37°C with gentle shaking.
-
Filter the cell suspension through a nylon mesh (e.g., 180-µm) to remove undigested tissue. The mature adipocytes will float to the top.
-
Wash the floating adipocytes three times with fresh KRH buffer.
-
-
Lipolysis Assay:
-
Resuspend the isolated adipocytes in KRH buffer containing BSA (as a fatty acid acceptor).
-
Aliquot the cell suspension into tubes.
-
Add stimulating agents (e.g., this compound, isoproterenol (B85558) as a positive control) or vehicle.
-
Incubate at 37°C for 1-2 hours with gentle shaking.
-
-
Measurement:
-
Stop the reaction by placing the tubes on ice.
-
Collect the infranatant (the aqueous layer below the floating adipocytes).
-
Measure the concentration of glycerol or NEFA in the infranatant using a commercially available colorimetric or fluorometric assay kit.
-
The Central Nervous System: Regulation of Energy Homeostasis
This compound can cross the blood-brain barrier and its receptor is expressed in several brain regions, including the hypothalamus and brainstem, which are critical for metabolic regulation.[24][25] Central this compound signaling appears to play a role in controlling food intake and glucose homeostasis, often in a manner that contrasts with its peripheral actions.[26]
Signaling and Physiological Effects
Unlike its role in the periphery, central this compound signaling does not appear to have opposing effects to insulin; both hormones act in the CNS to suppress food intake and reduce body weight.[24] Studies in humans using fMRI have shown that elevating this compound postprandially increases activity in brain regions important for regulating food intake and metabolism, such as the hypothalamus and nucleus accumbens.[27] The downstream signaling pathways may involve PKA and AMPK.[26]
Quantitative Data on CNS Effects
| Parameter | Species/Model | This compound Administration | Observed Effect | Reference |
| Brain Responsivity (fMRI) | Human Volunteers | Low-dose infusion during OGTT | Increased postprandial responsivity in hypothalamus, nucleus accumbens, and midbrain. | [27] |
| Cognitive Function | Humans (UK Biobank) | GCGR loss-of-function variant | Associated with significantly impaired performance in one cognitive test. | [25] |
| Food Intake | Rodents | Intracerebroventricular infusion | Reduced food intake. | [26] |
Experimental Protocols
This non-invasive technique measures brain activity by detecting changes in blood flow. This is a summary of the methodology used in human studies.[27]
-
Participant Setup: Participants are placed in an fMRI scanner after an overnight fast.
-
Baseline Scan: A baseline fMRI scan is performed to measure resting-state brain activity and connectivity.
-
OGTT and Infusion: An oral glucose tolerance test (OGTT) is administered. Simultaneously, an intravenous infusion of either saline (control) or low-dose this compound (e.g., 0.5 pmol/kg/min) is started.
-
Post-Load Scans: fMRI scans are repeated at specific time points after the glucose load (e.g., 30 and 60 minutes).
-
Data Analysis: The fMRI data is processed to identify brain regions where the Blood-Oxygen-Level-Dependent (BOLD) signal changes significantly in response to the glucose load under the this compound vs. saline infusion conditions. This allows for the quantification of this compound's effect on postprandial brain responsivity.
Conclusion and Therapeutic Implications
The extra-hepatic actions of this compound reveal a complex and multifaceted role for this hormone in systemic physiology. In the heart, its potent inotropic and chronotropic effects are mediated by the canonical GCGR-cAMP-PKA pathway. In the kidney, this compound indirectly increases GFR, likely through a hepato-renal axis, facilitating the clearance of metabolic byproducts. The long-held belief that this compound is a major lipolytic hormone in adipose tissue is not supported by recent in vivo evidence, a critical consideration for the development of GCGR-targeting drugs. Finally, central this compound signaling contributes to the regulation of satiety and energy balance, an area of intense research for anti-obesity therapeutics.
Understanding these tissue-specific effects is paramount for drug development professionals. The development of GCGR antagonists for type 2 diabetes must account for potential effects on renal and cardiovascular function.[12][28] Conversely, the beneficial effects of dual GLP-1/glucagon receptor agonists on body weight may be partly mediated by central this compound action.[27] This guide provides the foundational data and methodologies necessary for researchers to further explore and harness the complex, extra-hepatic biology of this compound.
References
- 1. This compound and Its Receptors in the Mammalian Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Its Receptors in the Mammalian Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound and a this compound-GLP-1 dual-agonist increases cardiac performance with different metabolic effects in insulin-resistant hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiomyocyte this compound receptor signaling modulates outcomes in mice with experimental myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 9. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. This compound actions on the kidney revisited: possible role in potassium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Effects of this compound on glomerular filtration rate and urea and water excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Video: Renal Clearance [jove.com]
- 16. Creatinine Clearance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. researchgate.net [researchgate.net]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Lipolysis in adipocytes isolated from deep and superficial subcutaneous adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isolation of adipocytes and lipolysis assay in isolated adipocytes [bio-protocol.org]
- 23. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Insulin and this compound signaling in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The this compound Receptor Is Expressed in the Frontal Cortex and Impaired Signaling Associates With Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. diabetesjournals.org [diabetesjournals.org]
- 28. UT Southwestern study shows this compound is key for kidney health: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
Glucagon's Enigmatic Role in the Pathophysiology of Type 2 Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Type 2 diabetes (T2D) has long been characterized as a disorder of insulin (B600854) resistance and relative insulin deficiency. However, a growing body of evidence implicates hyperglucagonemia, an excess of the counter-regulatory hormone glucagon, as a critical and independent contributor to the pathophysiology of the disease. This technical guide provides an in-depth exploration of this compound's involvement in T2D, detailing the underlying molecular mechanisms, the dysfunction of the pancreatic alpha-cell, and the therapeutic potential of targeting the this compound signaling pathway. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.
Introduction: The Bihormonal Hypothesis Revisited
The traditional view of T2D as a "bihormonal disorder" involving both insulin and this compound is experiencing a resurgence.[1] In healthy individuals, a finely tuned interplay between insulin and this compound maintains glucose homeostasis. However, in T2D, this delicate balance is disrupted. While insulin secretion is impaired, this compound secretion is often paradoxically elevated, a state known as hyperglucagonemia.[2][3] This inappropriate elevation of this compound exacerbates hyperglycemia by stimulating hepatic glucose production, even in the fed state.[4][5] Both "absolute hyperglucagonemia" and "relative hyperglucagonemia" (in the context of insulin deficiency) are thought to contribute significantly to the hyperglycemic state in T2D.[2]
Alpha-Cell Dysfunction in Type 2 Diabetes
The pancreatic alpha-cell is central to the dysregulation of this compound in T2D. In contrast to the progressive decline of beta-cell function, alpha-cells in T2D exhibit a number of characteristic dysfunctions.[1] These include:
-
Fasting Hyperglucagonemia: Elevated basal this compound levels contribute to increased hepatic glucose output and fasting hyperglycemia.[1][4] Some studies have shown that fasting this compound levels in type 2 diabetic patients can be 50% greater than in non-diabetic individuals.[1]
-
Impaired Postprandial Suppression: In response to a meal, particularly one rich in carbohydrates, this compound secretion is not adequately suppressed in individuals with T2D. This blunted suppression further contributes to postprandial hyperglycemia.[1][6]
-
Defective Hypoglycemic Response: In advanced T2D, the counter-regulatory this compound response to hypoglycemia can be impaired, increasing the risk of severe hypoglycemic events, particularly in patients on insulin therapy.[1][7]
The precise mechanisms underlying alpha-cell dysfunction are still under investigation but are thought to involve a combination of intrinsic defects within the alpha-cell and altered paracrine regulation within the islet.[8][9]
Paracrine Regulation and Its Disruption
The intricate communication network within the pancreatic islet is crucial for normal hormone secretion. The primary regulators of this compound secretion from alpha-cells are:
-
Insulin: Secreted by beta-cells, insulin acts as a key inhibitor of this compound release.[8][10] In T2D, the decline in beta-cell function and insulin secretion leads to a loss of this inhibitory signal, contributing to hyperglucagonemia.[1]
-
Somatostatin (B550006): Produced by delta-cells, somatostatin is a potent inhibitor of both insulin and this compound secretion.[8][11] Dysregulation of somatostatin signaling may also play a role in the aberrant this compound secretion seen in T2D.
-
Gamma-Aminobutyric Acid (GABA): Co-released with insulin from beta-cells, GABA also inhibits this compound secretion.[8]
-
Incretins (GLP-1 and GIP): this compound-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) are gut hormones that influence islet function. GLP-1 suppresses this compound release, while the effect of GIP is more complex.[12][13] The incretin (B1656795) effect is diminished in T2D, which may contribute to the lack of postprandial this compound suppression.[12][14]
The disruption of this delicate paracrine signaling network is a key feature of T2D and a major driver of hyperglucagonemia.
This compound Signaling Pathway
This compound exerts its primary effects on the liver by binding to the this compound receptor (GCGR), a G-protein coupled receptor.[15][16] This initiates a signaling cascade that ultimately leads to increased hepatic glucose production through glycogenolysis and gluconeogenesis.
Caption: this compound signaling pathway in hepatocytes.
Therapeutic Targeting of the this compound Pathway
The central role of hyperglucagonemia in the pathophysiology of T2D has made the this compound pathway an attractive target for therapeutic intervention. The primary approach has been the development of this compound receptor antagonists (GRAs).[17] These agents block the action of this compound at the liver, thereby reducing hepatic glucose production.
Clinical Trial Data for this compound Receptor Antagonists
Several GRAs have been evaluated in Phase I and II clinical trials, demonstrating proof-of-concept for this therapeutic strategy in humans.[17][18]
| Compound | Study Phase | Duration | Key Efficacy Endpoints | Adverse Events of Note | Reference |
| LY2409021 | Phase 2a | 12 weeks | Dose-dependent reductions in HbA1c (-0.65% to -0.83% vs. placebo). | Increases in serum aminotransferases, fasting this compound, and total GLP-1. | [19] |
| LY2409021 | Phase 2b | 24 weeks | Dose-dependent reductions in HbA1c (-0.45% to -0.92% vs. placebo). | Increases in serum aminotransferases, fasting this compound, and total GLP-1. | [18][19] |
| RVT-1502 | Phase 2 | 12 weeks | Significant reductions in HbA1c (-0.74% to -1.05% vs. placebo) and FPG (-2.1 to -2.6 mmol/L vs. placebo). | Mild, reversible increases in aminotransferase levels. | [20] |
While promising, the development of some GRAs has been halted due to adverse effects, including elevations in liver enzymes and LDL cholesterol.[17] Newer approaches, such as monoclonal antibodies and antisense oligonucleotides targeting the GCGR, are also under investigation.[17]
Experimental Protocols
Reproducible and standardized experimental protocols are essential for advancing our understanding of this compound's role in T2D.
Measurement of this compound Secretion from Isolated Islets
This protocol describes a method for measuring this compound secretion from isolated pancreatic islets in response to various secretagogues.
Caption: Experimental workflow for measuring this compound secretion.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from animal models or human donors using standard collagenase digestion and purification techniques.
-
Islet Culture: Culture isolated islets in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.
-
Pre-incubation: Prior to the experiment, pre-incubate islets in a Krebs-Ringer bicarbonate buffer (KRBB) containing a basal glucose concentration for a defined period to allow them to equilibrate.
-
Stimulation: Incubate batches of islets with KRBB containing various concentrations of secretagogues (e.g., low glucose, high glucose, arginine) for a specified time.
-
Supernatant Collection: At the end of the incubation period, collect the supernatant containing the secreted this compound.
-
This compound Assay: Measure the concentration of this compound in the supernatant using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[21][22]
-
Data Analysis: Normalize this compound secretion to the number of islets or total protein content to allow for comparison between experiments.
Assessment of Alpha-Cell Mass and Function
This protocol outlines a method for quantifying alpha-cell mass and assessing its functional competence.
Methodology:
-
Pancreas Fixation and Sectioning: Fix the pancreas in 4% paraformaldehyde and embed in paraffin. Cut thin sections for immunohistochemical analysis.
-
Immunohistochemistry: Stain pancreatic sections with antibodies specific for this compound to identify alpha-cells and insulin to identify beta-cells. Use appropriate secondary antibodies conjugated to fluorescent dyes.
-
Image Acquisition: Capture images of the stained sections using a fluorescence microscope.
-
Alpha-Cell Mass Quantification: Use image analysis software to quantify the total this compound-positive area relative to the total pancreatic tissue area.
-
Functional Assessment (In Vivo):
-
Arginine Stimulation Test: In vivo, an arginine stimulation test can be used to assess alpha-cell function.[23]
-
Procedure: After an overnight fast, a baseline blood sample is taken. A bolus of L-arginine is then infused intravenously, and blood samples are collected at timed intervals to measure the this compound response.
-
Conclusion and Future Directions
The evidence is now compelling that this compound dysregulation is a cornerstone of the pathophysiology of type 2 diabetes. Hyperglucagonemia, driven by alpha-cell dysfunction and disrupted paracrine signaling, significantly contributes to the hyperglycemia that characterizes the disease. Targeting the this compound pathway, particularly through this compound receptor antagonism, holds considerable therapeutic promise. However, further research is needed to develop agents with improved safety profiles. A deeper understanding of the intricate molecular mechanisms governing alpha-cell function in both health and disease will be critical for the development of novel and more effective therapies for type 2 diabetes. The continued refinement of experimental protocols and the use of advanced techniques for assessing islet cell function will be instrumental in achieving this goal.
References
- 1. Pancreatic α-Cell Dysfunction in Type 2 Diabetes: Old Kids on the Block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Insights and New Perspectives on the Roles of Hyperglucagonemia in Non Insulin-dependent Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. This compound, a key factor in the pathophysiology of type 2 diabetes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. [PDF] Pancreatic α-Cell Dysfunction in Type 2 Diabetes: Old Kids on the Block | Semantic Scholar [semanticscholar.org]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Paracrine regulation of this compound secretion: the β/α/δ model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of this compound secretion by glucose: paracrine, intrinsic or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. Incretin Hormones and Type 2 Diabetes—Mechanistic Insights and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Role of this compound and Its Receptor in the Pathogenesis of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigational this compound receptor antagonists in Phase I and II clinical trials for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical Trials, Triumphs, and Tribulations of this compound Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Efficacy and Safety of the this compound Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Analysis of Islet Function by this compound Enzyme-linked Immunosorbent Assay (ELISA) [protocols.io]
- 23. A Review of Methods for Measuring β-Cell Function: Design Considerations from the Restoring Insulin Secretion (RISE) Consortium - PMC [pmc.ncbi.nlm.nih.gov]
Hyperglucagonemia in Diabetes and Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hyperglucagonemia, a condition characterized by inappropriately elevated levels of glucagon, is a key pathophysiological feature of type 2 diabetes and other metabolic disorders. It contributes significantly to hyperglycemia by driving excessive hepatic glucose production. This technical guide provides an in-depth overview of the core aspects of hyperglucagonemia, including its underlying molecular mechanisms, the intricate signaling pathways involved, and the current experimental and therapeutic landscape. Detailed methodologies for key experiments are provided to facilitate research and development in this critical area. Quantitative data from clinical and preclinical studies are summarized to offer a comparative perspective on the impact of this hormonal dysregulation and the effects of therapeutic interventions.
Pathophysiology of Hyperglucagonemia
In healthy individuals, a reciprocal relationship exists between insulin (B600854) and this compound to maintain glucose homeostasis. However, in type 2 diabetes, this balance is disrupted, leading to a state of relative or absolute hyperglucagonemia.[1][2] This hormonal imbalance is a result of multifaceted alpha-cell dysregulation.[3]
Several factors contribute to the development of hyperglucagonemia in diabetes:
-
Alpha-Cell Insulin Resistance: Pancreatic alpha-cells possess insulin receptors, and insulin normally suppresses this compound secretion.[4] In type 2 diabetes, impaired insulin signaling within the alpha-cells leads to a failure of this suppression, resulting in excessive this compound release.[4]
-
Defective Glucose Sensing: Alpha-cells in individuals with diabetes exhibit an impaired response to glucose. The normal suppression of this compound secretion by high glucose is blunted, contributing to postprandial hyperglycemia.[5]
-
Altered Paracrine Signaling: The intricate communication within the islets of Langerhans, involving insulin, this compound, somatostatin, and other factors, is disrupted in diabetes.[1][6] Reduced inhibitory signals from beta-cells and delta-cells can lead to alpha-cell hyperactivity.
-
The Liver-Alpha-Cell Axis and Amino Acid Metabolism: A crucial feedback loop exists between the liver and pancreatic alpha-cells, regulated by amino acids.[7][8] this compound stimulates hepatic amino acid uptake and catabolism.[7][8] In states of hepatic this compound resistance, as seen in nonalcoholic fatty liver disease (NAFLD), elevated circulating amino acids can stimulate further this compound secretion, creating a vicious cycle.[9]
-
Role of Incretins: Incretin (B1656795) hormones like this compound-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), released from the gut after a meal, normally regulate this compound secretion.[10][11][12] In type 2 diabetes, the incretin effect is diminished, contributing to inadequate postprandial this compound suppression.[11]
This compound Signaling Pathways
This compound exerts its primary effects on the liver by binding to the this compound receptor (GCGR), a G-protein coupled receptor (GPCR).[13][14][15] Activation of the GCGR initiates downstream signaling cascades that ultimately increase hepatic glucose output through glycogenolysis and gluconeogenesis.[13][14][16][17]
Quantitative Data on Hyperglucagonemia
The following tables summarize key quantitative data related to hyperglucagonemia in diabetes and the effects of therapeutic interventions.
Table 1: Fasting and Postprandial this compound Levels
| Condition | Fasting this compound (pg/mL) | Post-Oral Glucose Tolerance Test (OGTT) this compound Response | Reference |
| Healthy Individuals | 24 ± 3 | Suppression | [18] |
| 87.9 ± 23.8 | Suppression | [7] | |
| 108 ± 10 (non-obese) | Suppression | [7] | |
| Type 2 Diabetes | 38 ± 3 | Blunted or paradoxical increase | [18] |
| Significantly higher than healthy controls | No decrease, or an increase | [19] |
Table 2: Effects of Therapeutic Agents on this compound and Glycemic Control
| Therapeutic Agent | Mechanism of Action | Change in HbA1c | Change in Fasting Plasma Glucose | Effect on this compound | Reference |
| LY2409021 (this compound Receptor Antagonist) | Blocks this compound receptor signaling | -0.78% to -0.92% (at 10mg and 20mg) | Significant reduction | Increased fasting this compound | [3][4][20] |
| PF-06291874 (this compound Receptor Antagonist) | Blocks this compound receptor signaling | -0.67% to -0.93% | -16.6 to -33.3 mg/dL | Not specified | [21] |
| Bay 27-9955 (this compound Receptor Antagonist) | Blocks this compound receptor signaling | N/A (acute study) | Blunted increase in response to this compound infusion | N/A | [22] |
| GLP-1 Receptor Agonists | Stimulate insulin, suppress this compound, slow gastric emptying | Variable reductions | Variable reductions | Decreased concentrations | [23][24][25] |
Experimental Protocols
Measurement of Plasma this compound
Accurate measurement of this compound is challenging due to its low plasma concentrations and the presence of cross-reacting prothis compound-derived peptides.[26][27]
4.1.1. Radioimmunoassay (RIA)
-
Principle: A competitive binding assay where radiolabeled this compound competes with unlabeled this compound in the sample for binding to a limited number of anti-glucagon antibodies.[28]
-
Protocol Outline:
-
Sample Collection: Collect venous blood in EDTA tubes containing aprotinin (B3435010) to prevent proteolytic degradation.[11] Centrifuge at 4°C to separate plasma.
-
Assay Procedure:
-
Pipette standards, controls, and plasma samples into assay tubes.
-
Add anti-glucagon antibody solution (except to non-specific binding tubes).
-
Incubate for 20-24 hours at 2-8°C.[11]
-
Add 125I-labeled this compound tracer to all tubes.
-
Incubate for another 20-24 hours at 2-8°C.[11]
-
Add a second antibody (precipitating antibody) to separate antibody-bound from free this compound.
-
Incubate for 30-60 minutes at 2-8°C.[11]
-
Centrifuge to pellet the antibody-bound fraction.
-
Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.
-
-
Data Analysis: Construct a standard curve and determine the this compound concentration in the samples.
-
4.1.2. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A sandwich immunoassay utilizing two antibodies that bind to different epitopes on the this compound molecule.[27]
-
Protocol Outline:
-
Sample Preparation: Similar to RIA, collect plasma with protease inhibitors.
-
Assay Procedure:
-
Add standards, controls, and samples to microplate wells coated with a capture anti-glucagon antibody.
-
Incubate to allow this compound to bind.
-
Wash the wells to remove unbound substances.
-
Add a second, enzyme-conjugated anti-glucagon antibody (detection antibody).
-
Incubate to form the sandwich complex.
-
Wash the wells again.
-
Add a substrate that is converted by the enzyme to a colored or chemiluminescent product.
-
Measure the absorbance or luminescence, which is proportional to the this compound concentration.
-
-
4.1.3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Principle: A highly specific and sensitive method that separates this compound from other plasma components by liquid chromatography and then identifies and quantifies it based on its mass-to-charge ratio.[1][6]
-
Protocol Outline:
-
Sample Preparation:
-
LC Separation: Inject the extracted sample into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate this compound from other peptides.
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. This compound is ionized, and specific precursor and product ions are monitored for quantification.
-
Data Analysis: Quantify this compound concentration by comparing the signal to that of a known amount of an internal standard (e.g., a stable isotope-labeled this compound).
-
In Vitro Assessment of Alpha-Cell Function
4.2.1. Islet Perifusion
-
Principle: A dynamic in vitro system to study the secretion of hormones from isolated pancreatic islets in response to various secretagogues.[17][26][29]
-
Protocol Outline:
-
Islet Isolation: Isolate pancreatic islets from animal models or human donors.
-
Perifusion System Setup:
-
Place a known number of islets in a perifusion chamber.
-
Continuously perfuse the islets with a buffer solution containing different concentrations of glucose and other test substances.
-
Collect the effluent from the chamber at regular intervals using a fraction collector.
-
-
Hormone Measurement: Measure the concentration of this compound (and other hormones like insulin) in the collected fractions using RIA or ELISA.
-
Data Analysis: Plot hormone concentration over time to visualize the dynamics of secretion in response to different stimuli.
-
In Vivo Assessment of Hyperglucagonemia and its Consequences
4.3.1. Animal Models of Hyperglucagonemia
-
This compound Receptor Knockout (Gcgr-/-) Mice: These mice lack the this compound receptor and exhibit hyperglucagonemia, alpha-cell hyperplasia, and lower blood glucose levels.[30] They are a valuable tool for studying the consequences of chronically elevated this compound and the liver-alpha-cell axis.
-
This compound Infusion Models: Continuous infusion of this compound via osmotic minipumps in rodents can be used to induce a state of chronic hyperglucagonemia and study its effects on glucose metabolism and renal function.[31]
-
Akita Mice: This is a model of insulin-deficient diabetes that also exhibits hyperglucagonemia, providing a platform to study the interplay between insulin deficiency and excess this compound.[5]
4.3.2. Measurement of Hepatic Glucose Production (HGP)
-
Principle: Stable isotope tracer methodology is used to quantify the rate of appearance of glucose from the liver into the circulation.[32]
-
Protocol Outline (in vivo):
-
Tracer Infusion: Infuse a stable isotope-labeled glucose tracer (e.g., [6,6-2H2]glucose) intravenously at a constant rate.
-
Blood Sampling: Collect blood samples at baseline and during the tracer infusion to measure plasma glucose concentration and isotopic enrichment.
-
Analysis: Measure plasma glucose concentration and the isotopic enrichment of glucose using gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.
-
Calculation: Calculate the rate of appearance of glucose (which equals HGP in the basal state) using steady-state equations.
-
-
Isolated Perfused Liver Model: This ex vivo technique allows for the direct measurement of HGP without the influence of other organs.[33][34] A liver is surgically isolated and perfused with an oxygenated buffer, and the glucose concentration in the effluent is measured.
Therapeutic Strategies Targeting Hyperglucagonemia
Given the significant contribution of hyperglucagonemia to the pathophysiology of diabetes, targeting the this compound pathway is a promising therapeutic strategy.
-
This compound Receptor Antagonists (GRAs): These small molecules or monoclonal antibodies block the action of this compound at its receptor in the liver, thereby reducing HGP.[20][35] Clinical trials have shown that GRAs can effectively lower HbA1c and fasting plasma glucose in patients with type 2 diabetes.[3][4][21] However, potential side effects such as elevations in liver enzymes and LDL cholesterol require careful monitoring.[21]
-
GLP-1 Receptor Agonists: These agents mimic the action of the native incretin hormone GLP-1. They improve glycemic control through multiple mechanisms, including stimulating glucose-dependent insulin secretion and suppressing this compound release.[23][24][36]
-
Combination Therapies: The co-administration of agents with complementary mechanisms, such as an SGLT2 inhibitor and a GRA, is being explored to enhance glycemic control and mitigate potential side effects.[37]
Conclusion and Future Directions
Hyperglucagonemia is an integral component of the pathophysiology of type 2 diabetes and other metabolic disorders. A deeper understanding of the molecular mechanisms driving alpha-cell dysfunction and the intricate signaling pathways of this compound action is paramount for the development of novel and effective therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to advance our knowledge and develop innovative treatments that target this critical hormonal imbalance, ultimately improving the lives of individuals with metabolic diseases. Future research should focus on elucidating the heterogeneity of alpha-cell populations, the precise mechanisms of intra-islet communication, and the long-term safety and efficacy of novel this compound-targeting therapies.
References
- 1. celerion.com [celerion.com]
- 2. DYNAMIC MONITORING OF this compound SECRETION FROM LIVING CELLS ON A MICROFLUIDIC CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Evaluation of Efficacy and Safety of the this compound Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperglucagonemia in an animal model of insulin- deficient diabetes: what therapy can improve it? | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. 相关内容暂不可用 [sigmaaldrich.com]
- 8. pnas.org [pnas.org]
- 9. ahajournals.org [ahajournals.org]
- 10. alpco.com [alpco.com]
- 11. ibl-international.com [ibl-international.com]
- 12. protocols.io [protocols.io]
- 13. lcms.cz [lcms.cz]
- 14. Time-dependent effects of endogenous hyperglucagonemia on glucose homeostasis and hepatic this compound action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound kinetics assessed by mathematical modelling during oral glucose administration in people spanning from normal glucose tolerance to type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. suizou.org [suizou.org]
- 17. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 18. This compound levels in normal and diabetic subjects: use of a specific immunoabsorbent for this compound radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound: Physiological and Pharmacological Functions and Pathophysiological Significance in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical Trials, Triumphs, and Tribulations of this compound Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of the this compound receptor antagonist PF-06291874: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of a novel this compound receptor antagonist (Bay 27-9955) on this compound-stimulated glucose production in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound-Like Peptide 1 Receptor Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. frontiersin.org [frontiersin.org]
- 26. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Methods and Guidelines for Measurement of this compound in Plasma [mdpi.com]
- 28. diasource-diagnostics.com [diasource-diagnostics.com]
- 29. Frontiers | In vitro assessment of pancreatic hormone secretion from isolated porcine islets [frontiersin.org]
- 30. pnas.org [pnas.org]
- 31. Long-term hyperglucagonaemia induces early metabolic and renal phenotypes of Type 2 diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Hepatic Glucose Production, Ureagenesis, and Lipolysis Quantified using the Perfused Mouse Liver Model [jove.com]
- 34. mdpi.com [mdpi.com]
- 35. mercodia.com [mercodia.com]
- 36. This compound-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. Original Article [sciencehub.novonordisk.com]
The Role of Glucagon in the Development of Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon, a peptide hormone secreted by pancreatic α-cells, has long been recognized as a critical counter-regulatory hormone to insulin (B600854), primarily tasked with preventing hypoglycemia by stimulating hepatic glucose production. However, a growing body of evidence implicates dysregulated this compound signaling in the pathophysiology of metabolic syndrome, a cluster of conditions that includes insulin resistance, hyperglycemia, dyslipidemia, and obesity. This technical guide provides an in-depth examination of the multifaceted role of this compound in the development and progression of metabolic syndrome, with a focus on the underlying molecular mechanisms, relevant experimental data, and methodologies for future research.
Introduction: Beyond Glycemic Control
Metabolic syndrome represents a significant global health challenge, increasing the risk of type 2 diabetes (T2DM) and cardiovascular disease. While insulin resistance has traditionally been the central focus of metabolic syndrome research, the contribution of hyperglucagonemia—inappropriately elevated this compound levels—is now increasingly appreciated.[1][2] In a healthy individual, insulin and this compound work in a reciprocal relationship to maintain glucose homeostasis.[3] However, in the context of metabolic syndrome and T2DM, this delicate balance is disrupted, leading to a state of relative or absolute hyperglucagonemia that exacerbates hyperglycemia.[1][4]
This guide will explore the canonical and non-canonical signaling pathways of this compound, its impact on hepatic glucose and lipid metabolism, the interplay with insulin, and the therapeutic potential of targeting the this compound receptor.
This compound Signaling Pathways
This compound exerts its effects primarily through the this compound receptor (GCGR), a G-protein coupled receptor (GPCR) predominantly expressed on the surface of hepatocytes and kidney cells.[5][6] Ligand binding initiates a conformational change in the receptor, leading to the activation of downstream signaling cascades.
The Canonical Gs-cAMP-PKA Pathway
The primary and most well-characterized this compound signaling pathway involves the activation of the Gs alpha subunit (Gαs) of the heterotrimeric G-protein.[5][7] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][9] cAMP then acts as a second messenger, activating Protein Kinase A (PKA).[7][9] Activated PKA phosphorylates key enzymes involved in glucose metabolism, ultimately leading to increased hepatic glucose output through the stimulation of glycogenolysis (glycogen breakdown) and gluconeogenesis (glucose synthesis from non-carbohydrate precursors), and the inhibition of glycolysis and glycogenesis.[7][10]
Figure 1: this compound Gs-cAMP-PKA Signaling Pathway.
The Gq-PLC-IP3 Pathway
In addition to coupling with Gs, the this compound receptor can also activate the Gq alpha subunit (Gαq).[5] This activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). This pathway also contributes to the overall metabolic effects of this compound.
Figure 2: this compound Gq-PLC-IP3 Signaling Pathway.
This compound's Role in Hepatic Metabolism
The liver is the primary target organ for this compound, where it orchestrates a shift from glucose utilization to glucose production and release.[5][10]
Glucose Metabolism
As outlined in the signaling pathways, this compound stimulates glycogenolysis and gluconeogenesis.[7][10] In individuals with metabolic syndrome and T2DM, this action is paradoxically maintained or even enhanced despite prevailing hyperglycemia, contributing significantly to the elevated blood glucose levels.[11]
Lipid Metabolism
This compound also plays a crucial role in regulating hepatic lipid metabolism.[12][13] It promotes fatty acid oxidation and ketogenesis, providing alternative energy sources during periods of fasting.[6][8] this compound achieves this in part by inhibiting acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo lipogenesis (fatty acid synthesis).[12] This reduction in malonyl-CoA, the product of ACC, relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), allowing for increased transport of fatty acids into the mitochondria for β-oxidation.[13]
Dysregulation of these processes in metabolic syndrome can contribute to hepatic steatosis (fatty liver). While this compound receptor antagonists have been explored as a therapy for T2DM, a notable side effect has been an increase in liver fat content and plasma low-density lipoprotein (LDL) concentrations, highlighting the complex role of this compound in lipid homeostasis.[12][14]
The Insulin-Glucagon Interplay in Metabolic Syndrome
In a healthy state, insulin and this compound exhibit a reciprocal relationship: insulin suppresses this compound secretion, and this compound can stimulate insulin secretion in a paracrine manner within the pancreatic islets.[15] In metabolic syndrome, this interplay is severely disrupted.
-
α-cell Insulin Resistance: Pancreatic α-cells can become resistant to the suppressive effects of insulin, leading to continued this compound secretion even in the presence of high glucose and insulin levels.[16]
-
Impaired this compound Suppression: The normal suppression of this compound following a carbohydrate-rich meal is often blunted or absent in individuals with impaired glucose tolerance and T2DM.[4]
-
Relative Hyperglucagonemia: Even if absolute this compound levels are not consistently elevated, the this compound-to-insulin ratio is often inappropriately high, favoring hepatic glucose production over glucose uptake and storage.[1][17]
Quantitative Data on this compound in Metabolic Syndrome
The following tables summarize key quantitative findings from studies investigating the role of this compound in metabolic syndrome and T2DM.
Table 1: Fasting this compound and this compound-to-Insulin Ratio in Metabolic Syndrome
| Parameter | Metabolic Syndrome Group | Control Group | p-value | Reference |
| Fasting this compound (pg/mL) | Higher | Lower | < 0.001 | [18] |
| Fasting this compound to Insulin Ratio | Significantly Lower | Higher | < 0.05 | [19][20] |
Note: The lower this compound-to-insulin ratio in the metabolic syndrome group in some studies reflects the profound hyperinsulinemia characteristic of this condition, which can mask the relative hyperglucagonemia.[19][20]
Table 2: Effects of this compound Receptor Antagonism on Metabolic Parameters
| Treatment | Effect on Blood Glucose | Effect on Pancreatic Insulin | Effect on Plasma this compound | Reference |
| desHis1Pro4Glu9-glucagon | Decreased | No significant change | Decreased | [21] |
| desHis1Pro4Glu9(Lys12PAL)-glucagon | Decreased | Increased | Decreased | [21] |
| Antisense oligonucleotides targeting GCGR | Ameliorated diabetic metabolic syndrome | Not specified | Not specified | [11] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in elucidating the precise role of this compound in metabolic syndrome. Below are outlines of key experimental protocols.
Measurement of this compound in Plasma
Accurate measurement of this compound is challenging due to its low circulating concentrations and the presence of cross-reacting prothis compound-derived peptides.[22][23][24]
-
Method: Sandwich ELISA is a commonly used and sensitive method.[25]
-
Protocol Outline:
-
Sample Collection: Collect blood in tubes containing aprotinin (B3435010) and EDTA to prevent proteolytic degradation.
-
Plasma Separation: Centrifuge blood samples and store plasma at -80°C.
-
Assay: Utilize a highly specific sandwich ELISA kit that employs monoclonal antibodies targeting the N- and C-termini of mature this compound to minimize cross-reactivity with other prothis compound-derived peptides.[24][25]
-
Data Analysis: Generate a standard curve using known concentrations of this compound to quantify the levels in plasma samples.
-
Assessment of Glucagonostatic Effects in Pancreatic Islets
This protocol is used to determine the direct effects of compounds on this compound secretion from isolated pancreatic islets.[26]
-
Protocol Outline:
-
Islet Isolation: Isolate pancreatic islets from animal models (e.g., mice) by collagenase digestion.
-
Pre-incubation: Pre-incubate isolated islets in Krebs-Ringer Bicarbonate (KRB) buffer with a specific glucose concentration.
-
Experimental Incubation: Incubate islets with varying concentrations of the test compound (e.g., a GLP-1 analogue) in KRB buffer with different glucose concentrations.
-
Supernatant Collection: Collect the supernatant after the incubation period.
-
This compound Measurement: Quantify this compound concentration in the supernatant using a specific RIA or ELISA kit.[26]
-
Data Analysis: Normalize this compound secretion to the number of islets or total protein content and plot against the compound concentration to determine the half-maximal inhibitory concentration (IC50).[26]
-
In Vivo Studies with this compound Receptor Antagonists in Animal Models
Animal models of diet-induced obesity and insulin resistance are invaluable for studying the systemic effects of targeting the this compound receptor.[21][27]
-
Animal Model: High-fat-fed mice are a common model to induce obesity and insulin resistance.[21]
-
Protocol Outline:
-
Treatment Administration: Administer the this compound receptor antagonist (e.g., desHis1Pro4Glu9(Lys12PAL)-glucagon) or vehicle via daily injections.[27]
-
Metabolic Monitoring: Regularly monitor body weight, food intake, and blood glucose levels.
-
Glucose and Insulin Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and intraperitoneal insulin tolerance tests (IPITT) to assess glucose homeostasis and insulin sensitivity.
-
Hormone and Metabolite Analysis: At the end of the study, collect plasma and tissues to measure levels of insulin, this compound, lipids, and other relevant metabolites.
-
Gene and Protein Expression Analysis: Analyze the expression of key genes and proteins involved in glucose and lipid metabolism in tissues like the liver and pancreas.
-
Therapeutic Implications and Future Directions
The pivotal role of this compound in the pathophysiology of metabolic syndrome makes its signaling pathway an attractive target for therapeutic intervention.[28]
-
This compound Receptor Antagonists: While promising for glucose lowering, the development of GCGR antagonists has been hampered by side effects such as increased liver fat and LDL cholesterol.[12][28]
-
Dual and Triple Agonists: A more recent and promising strategy involves the development of co-agonists that target the this compound receptor alongside other metabolic hormone receptors, such as the GLP-1 and GIP receptors.[14][28] These multi-agonist molecules aim to harness the beneficial effects of this compound on energy expenditure and weight loss while mitigating its hyperglycemic effects through the actions of incretin (B1656795) hormones.[13][28]
Future research should focus on further dissecting the tissue-specific actions of this compound, understanding the mechanisms of α-cell dysfunction in metabolic syndrome, and refining the development of multi-agonist therapies to optimize their metabolic benefits and safety profiles.
Conclusion
This compound's role in metabolic syndrome extends far beyond its classical function in preventing hypoglycemia. Dysregulated this compound secretion and action are key contributors to the hyperglycemia and dyslipidemia characteristic of this condition. A comprehensive understanding of this compound's complex signaling pathways and its interplay with insulin is essential for the development of novel and effective therapeutic strategies to combat the growing epidemic of metabolic disease.
References
- 1. Current Insights and New Perspectives on the Roles of Hyperglucagonemia in Non Insulin-dependent Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insulin this compound Interplay → Area → Sustainability [esg.sustainability-directory.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. cusabio.com [cusabio.com]
- 6. This compound actions in the liver: glucose and lipid metabolism [mail.almerja.com]
- 7. news-medical.net [news-medical.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. youtube.com [youtube.com]
- 10. This compound Physiology - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. This compound Receptor Signaling and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. [PDF] this compound Receptor Signaling and Lipid Metabolism | Semantic Scholar [semanticscholar.org]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Frontiers | this compound in metabolic disease: a mini-review of emerging multi-organ roles beyond glycemic control [frontiersin.org]
- 17. Hyperglucagonemia and this compound hypersecretion in early type 2 diabetes result from multifaceted dysregulation of pancreatic mouse α-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hyperglucagonemia and impaired insulin sensitivity are associated with development of prediabetes and type 2 diabetes - A study from South India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Association of this compound to Insulin Ratio and Metabolic Syndrome in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Sustained this compound receptor antagonism in insulin-deficient high-fat-fed mice | Semantic Scholar [semanticscholar.org]
- 22. Methods and Guidelines for Measurement of this compound in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Methods and Guidelines for Measurement of this compound in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. benchchem.com [benchchem.com]
- 27. joe.bioscientifica.com [joe.bioscientifica.com]
- 28. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Methodological & Application
Application Note: Protocol for the Quantitative Measurement of Glucagon in Human Plasma using ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucagon, a 29-amino acid peptide hormone secreted by pancreatic α-cells, plays a critical role in glucose homeostasis by promoting glycogenolysis and gluconeogenesis, thereby raising blood glucose levels.[1][2] Accurate measurement of circulating this compound is essential for research in diabetes, metabolism, and other endocrinological disorders. However, quantifying this compound in plasma presents significant challenges due to its low picomolar concentrations, susceptibility to proteolytic degradation, and potential cross-reactivity with other prothis compound-derived peptides.[3]
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for this purpose. This application note provides a detailed protocol for the quantitative measurement of this compound in human plasma using a sandwich ELISA format. The sandwich ELISA technique utilizes two distinct antibodies that bind to different epitopes on the this compound molecule, ensuring high specificity and minimizing cross-reactivity.[3][4] The amount of this compound is determined by the intensity of a colorimetric signal, which is directly proportional to the concentration of the analyte.[1]
Principle of the Method
The sandwich ELISA method involves the following key steps: A microtiter plate is pre-coated with a capture antibody specific for this compound.[4] When plasma samples, standards, or controls are added to the wells, the this compound present binds to this immobilized antibody. After a washing step, a second, enzyme-conjugated detection antibody is added, which binds to a different site on the captured this compound, forming a "sandwich" complex.[1] Following another wash to remove unbound detection antibody, a substrate solution is introduced. The enzyme catalyzes a reaction that produces a measurable color change. Finally, a stop solution is added to terminate the reaction, and the optical density (OD) is measured at a specific wavelength. The concentration of this compound in the samples is then determined by comparing their OD values to a standard curve generated from known concentrations of this compound.
Materials and Reagents
3.1 Materials Provided (Typical Kit Contents)
-
This compound-coated 96-well microplate
-
This compound Standard (lyophilized)
-
Quality Controls (low and high concentrations)
-
Assay Buffer / Sample Diluent
-
Detection Antibody (e.g., Biotinylated anti-Glucagon)
-
Enzyme Conjugate (e.g., Streptavidin-HRP)
-
Wash Buffer Concentrate
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., dilute acid)
-
Plate Sealers
3.2 Materials Required but Not Provided
-
Precision single and multi-channel pipettes and disposable tips
-
Deionized or distilled water
-
Microplate reader capable of measuring absorbance at 450 nm (with optional wavelength correction at 540 nm or 570 nm)[1][5]
-
Automated plate washer (optional)
-
Vortex mixer
-
Refrigerated centrifuge
-
Ice bath
-
Absorbent paper
Experimental Protocol
Sample Collection and Handling (Critical Step)
Proper sample collection and handling are paramount to prevent this compound degradation by proteases.
-
Blood Collection: Collect whole blood into chilled EDTA-containing tubes.[3][6][7] It is highly recommended to also add a protease inhibitor, such as Aprotinin (to a final concentration of 500 KIU/mL), directly to the tube immediately after collection.[7]
-
Mixing: Gently invert the tube several times to ensure proper mixing of the anticoagulant and protease inhibitor.
-
Centrifugation: Centrifuge the blood sample at 2,000-3,000 x g for 15 minutes at 4°C within 30 minutes of collection.[7][8]
-
Plasma Collection: Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled cryovials.
-
Storage: Assay the plasma samples immediately. For short-term storage, samples can be kept at -20°C. For long-term storage, it is essential to store aliquots at -70°C or -80°C to maintain stability.[6][7] Avoid more than one or two freeze-thaw cycles.[3][7][9]
Reagent Preparation
-
Bring all kit reagents and samples to room temperature (18-25°C) before use.[1][6]
-
Wash Buffer: Dilute the Wash Buffer Concentrate to a 1X solution with deionized water as per the kit's instructions.
-
This compound Standard: Reconstitute the lyophilized this compound Standard with the specified volume of Sample Diluent or deionized water to create the highest concentration stock.[1][10] Allow it to sit for at least 10 minutes and mix gently.
-
Standard Curve: Perform serial dilutions of the standard stock solution using Sample Diluent to generate a standard curve. A typical range might be from ~2 pg/mL to 500 pg/mL. The zero standard (0 pg/mL) will be the Sample Diluent alone.[10]
-
Controls and Samples: If required, dilute plasma samples with Sample Diluent to fall within the assay's detection range.
Assay Procedure
The following workflow provides a general procedure. Incubation times and volumes may vary based on the specific ELISA kit manufacturer. Always follow the protocol provided with your kit.[3]
-
Add Standards, Controls, and Samples: Pipette 25-100 µL of each standard, control, and plasma sample into the appropriate wells of the microplate. It is highly recommended to run all standards and samples in duplicate or triplicate to ensure statistical validity.
-
First Incubation (Capture): Add Assay Buffer or Detection Antibody to the wells (depending on the kit format). Cover the plate with a sealer and incubate. Incubation can range from 2 hours at room temperature to overnight (18-22 hours) at 2-8°C.
-
Wash: Aspirate the liquid from each well. Wash the wells 3-5 times with 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining liquid.[10][11]
-
Add Enzyme Conjugate: Add the specified volume (typically 100-200 µL) of the Enzyme Conjugate (e.g., Streptavidin-HRP) to each well.
-
Second Incubation: Cover the plate with a new sealer and incubate for 1-2 hours at room temperature.[6]
-
Wash: Repeat the wash step as described in step 3.
-
Substrate Addition: Add 100-200 µL of Substrate Solution (TMB) to each well.
-
Third Incubation (Color Development): Incubate the plate for 15-30 minutes at room temperature in the dark. The solution in the wells will turn blue.
-
Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow. Gently tap the plate to ensure thorough mixing.[6]
-
Read Absorbance: Within 30 minutes of adding the Stop Solution, measure the optical density (OD) of each well using a microplate reader set to 450 nm. If available, use a reference wavelength of 540 nm or 570 nm for correction.[5]
Diagrams and Data
Caption: Overall workflow for this compound measurement in human plasma using ELISA.
Table 1: Summary of Key Experimental Parameters
| Parameter | Recommended Value / Procedure | Critical Notes |
| Sample Type | Human Plasma | Serum can be used but plasma is preferred to minimize proteolysis.[7] |
| Anticoagulant | EDTA | Recommended for preserving this compound integrity.[3][6][9] |
| Protease Inhibitor | Aprotinin (e.g., 500 KIU/mL) | Essential to prevent ex vivo degradation of this compound.[7] |
| Sample Volume | 10 - 100 µL per well | Varies by kit; smaller volumes are ideal for precious samples.[12] |
| Standard Curve | Run with every plate | Essential for accurate quantification on each specific run. |
| Replicates | Duplicate or Triplicate | Increases precision and allows for statistical validation. |
| Incubation Steps | As per kit instructions | Typically 1-3 hours at Room Temp or overnight at 4°C. |
| Washing Steps | 3-5 cycles per wash | Crucial for reducing background signal. Do not let wells dry out.[10] |
| Substrate Incubation | 15-30 minutes (in the dark) | Protect from light to prevent substrate degradation. |
| Reading Wavelength | 450 nm | Use 540 nm or 570 nm for wavelength correction if possible.[5] |
Data Analysis and Interpretation
-
Calculate Mean Absorbance: Average the duplicate or triplicate OD readings for each standard, control, and sample.[5]
-
Correct for Blank: Subtract the mean OD of the zero standard (blank) from the mean OD of all other standards, controls, and samples.[5]
-
Generate Standard Curve: Plot the corrected mean OD values (Y-axis) against the corresponding this compound concentrations of the standards (X-axis).
-
Curve Fitting: Use a computer program to generate a best-fit curve. A four- or five-parameter logistic (4-PL or 5-PL) curve fit is generally recommended for immunoassays as it provides the most accurate results over a wide dynamic range.[2][13]
-
Calculate Sample Concentrations: Determine the this compound concentration in each sample by interpolating its corrected mean OD value from the standard curve.
-
Apply Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration in the original plasma sample.[1][5]
Troubleshooting
Table 2: Common ELISA Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | - Insufficient washing.[14] - Non-specific binding of antibodies. - Contaminated reagents or buffer. - Over-incubation or high temperature. | - Increase the number of wash cycles or the soaking time during washes. - Ensure proper blocking (usually included in kit buffers). - Use fresh, sterile reagents and tips. - Strictly adhere to the recommended incubation times and temperatures.[14] |
| Weak or No Signal | - Reagents expired, inactive, or improperly stored.[15] - Incorrect assay procedure (e.g., omitted a step). - Insufficient incubation time. - Stop Solution was not added.[16] | - Check reagent expiration dates and storage conditions.[15] - Carefully review and follow the protocol step-by-step. - Ensure incubation times meet the minimum requirements. - Use fresh aliquots of reagents to avoid degradation from freeze-thaw cycles.[14] |
| Poor Reproducibility (High CV%) | - Inaccurate or inconsistent pipetting. - Improper mixing of reagents or samples. - Temperature variation across the plate ("edge effect").[14] - Wells were allowed to dry out between steps. | - Calibrate pipettes and use proper pipetting technique. - Ensure all solutions are thoroughly mixed before adding to the plate.[16] - Ensure the plate is at a uniform temperature during incubation; avoid stacking plates.[15] - Perform assay steps without interruption.[16] |
| Out-of-Range Sample Values | - this compound concentration in the sample is too high or too low for the standard curve. | - If OD is above the highest standard, dilute the sample with Sample Diluent and re-assay.[1] - If OD is below the lowest standard, the concentration is below the detection limit of the assay. |
References
- 1. anshlabs.com [anshlabs.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Methods and Guidelines for Measurement of this compound in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human this compound ELISA Kit (EHGCG) - Invitrogen [thermofisher.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. mercodia.com [mercodia.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sinogeneclon.com [sinogeneclon.com]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. cohesionbio.com [cohesionbio.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. This compound ELISA Kit | Crystal Chem [crystalchem.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 15. biomatik.com [biomatik.com]
- 16. tulipgroup.com [tulipgroup.com]
Glucagon Radioimmunoassay (RIA): A Detailed Guide for Researchers
Application Note and Protocol
This document provides a comprehensive, step-by-step guide for performing a Glucagon Radioimmunoassay (RIA). This competitive assay is a robust method for the quantitative determination of this compound in plasma samples, intended for researchers, scientists, and professionals in drug development.
Principle of the Assay
The this compound RIA is a competitive immunoassay where unlabeled this compound in standards and samples competes with a fixed amount of radiolabeled (¹²⁵I) this compound for binding sites on a limited amount of specific anti-glucagon antibody.[1][2] Following incubation, the antibody-bound this compound is separated from the free fraction. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled this compound in the sample.[1][2] The concentration of this compound in unknown samples is determined by comparing their results to a standard curve.
I. Quantitative Data Summary
The following tables summarize typical quantitative data for a this compound RIA, providing a benchmark for assay performance.
Table 1: Typical Standard Curve
| Standard Concentration (pmol/L) | Corresponding Concentration (pg/mL) |
| 0 | 0 |
| 4.7 | 16.3 |
| 9.4 | 32.6 |
| 18.8 | 65.3 |
| 37.5 | 131 |
| 75 | 260 |
| 150 | 520 |
Data extracted from a representative this compound RIA kit insert. Actual values may vary between kits and experiments.[3]
Table 2: Assay Performance Characteristics
| Parameter | Typical Value |
| Sensitivity | 3 pmol/L[4] |
| Cross-reactivity with Gut-GLI | < 0.1%[2][3] |
| Recovery | 97.6%[3] |
| Normal Fasting Plasma this compound | < 60 pmol/L[3] |
II. Experimental Protocols
This section details the necessary steps for sample collection, reagent preparation, and the assay procedure for a this compound RIA.
A. Specimen Collection and Storage
Proper sample handling is critical for accurate results.
-
Blood Collection: Collect venous blood in tubes containing EDTA and aprotinin (B3435010) (a protease inhibitor) to prevent this compound degradation.[1][3]
-
Immediate Cooling: Place the collected blood samples in an ice bath immediately.[1][3]
-
Plasma Separation: Separate the plasma by centrifugation, preferably in a refrigerated centrifuge.[1][3]
-
Storage: Aliquot the plasma into cryovials and freeze within 2 hours of collection. Store samples at -18°C or lower until the assay is performed. Avoid repeated freeze-thaw cycles.[1][3]
B. Reagent Preparation
Always refer to the specific kit insert for detailed instructions on reagent reconstitution, as volumes and concentrations may vary.
-
Anti-Glucagon Antibody: Reconstitute the lyophilized antibody with the volume of distilled water specified on the vial label. Store at 2-8°C after reconstitution.[1][3]
-
¹²⁵I-Glucagon (Tracer): Reconstitute the lyophilized tracer with the specified volume of distilled water. If it is to be reused, store at -18°C or lower.[1][3]
-
This compound Calibrator (Standard): Reconstitute the lyophilized calibrator with the volume of distilled water stated on the vial. This will be your stock solution. Prepare a serial dilution of working standards (e.g., 150, 75, 37.5, 18.8, 9.4, 4.7, and 0 pmol/L) using the provided assay diluent.[1][3] If the working standards are to be reused, they should be stored at -18°C or lower.[3]
-
Controls: Reconstitute the lyophilized controls with the specified volume of distilled water. Store at -18°C or lower if they will be reused.[1][3]
-
Double Antibody Solid Phase: This reagent is typically ready to use. Ensure it is continuously stirred while pipetting. Store at 2-8°C.[1][3]
-
Assay Diluent: This is usually provided ready for use. Store at 2-8°C.[1][3]
C. Assay Procedure
All standards, controls, and samples should be assayed in duplicate.
-
Tube Setup: Label tubes for Total Counts (TOT), Non-Specific Binding (NSB), standards, controls, and unknown samples.
-
Pipetting Standards, Controls, and Samples: Pipette 200 µL of each standard, control, and plasma sample into their respective tubes.[1][3]
-
NSB and B₀ (Zero Standard) Tubes:
-
Addition of Anti-Glucagon Antibody: Pipette 500 µL of the reconstituted anti-glucagon antibody into all tubes except the TOT and NSB tubes.[1][3]
-
Addition of Assay Diluent to NSB: Pipette 500 µL of assay diluent into the NSB tubes.[1][3]
-
First Incubation: Vortex all tubes gently and incubate for 20-24 hours at 2-8°C.[1][3]
-
Addition of ¹²⁵I-Glucagon: Pipette 500 µL of the reconstituted ¹²⁵I-Glucagon into all tubes. Seal the TOT tubes and set them aside.[1][3]
-
Second Incubation: Vortex all tubes gently and incubate for another 20-24 hours at 2-8°C.[1][3]
-
Addition of Double Antibody Solid Phase: Add 100 µL of the double antibody solid phase to all tubes except the TOT tubes. Ensure this reagent is continuously stirred during pipetting.[1][3]
-
Third Incubation: Vortex the tubes and incubate for 30-60 minutes at 2-8°C.[1][3]
-
Centrifugation: Centrifuge the tubes (except TOT) for 15 minutes at approximately 1700 x g at 4°C.[1][3]
-
Decanting: Immediately after centrifugation, carefully decant the supernatant from all tubes except the TOT tubes.[3]
-
Counting: Measure the radioactivity of the pellets in all tubes (including TOT) using a gamma counter for at least 2 minutes.[1][3]
D. Calculation of Results
-
Average CPM: Calculate the average counts per minute (CPM) for each duplicate set of standards, controls, and samples.
-
Subtract NSB: Subtract the average CPM of the NSB tubes from the average CPM of all other tubes (except the TOT tubes).[3]
-
Standard Curve: Generate a standard curve by plotting the bound CPM (or %B/B₀) against the corresponding this compound concentration for the standards.
-
Determine Sample Concentrations: Interpolate the this compound concentration of the unknown samples and controls from the standard curve.[3]
III. Visualizations
A. This compound RIA Workflow
Caption: Workflow of the this compound Radioimmunoassay.
B. This compound Signaling Pathway
Caption: Simplified this compound Signaling Pathway in Hepatocytes.
IV. Conclusion
The this compound Radioimmunoassay is a highly sensitive and specific method for the quantification of pancreatic this compound. Adherence to the detailed protocol, including proper sample handling and precise pipetting, is essential for obtaining accurate and reproducible results. The provided data and workflows serve as a valuable resource for researchers implementing this assay in their studies.
References
Application Notes: Isolating Pancreatic Islets for Glucagon Secretion Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of pancreatic α-cell function and glucagon secretion is critical for understanding glucose homeostasis and the pathophysiology of metabolic diseases like diabetes. Dysregulated this compound secretion contributes to hyperglycemia in diabetes.[1] Isolated pancreatic islets provide a crucial ex vivo model system to investigate the molecular mechanisms of this compound secretion and to screen for therapeutic compounds that modulate α-cell function.[2] This document provides a comprehensive protocol for the isolation of high-quality, functional pancreatic islets from mice, followed by detailed methods for conducting both static and dynamic this compound secretion assays.
Part 1: Murine Pancreatic Islet Isolation
This protocol is adapted from methods involving in-situ perfusion of the pancreas with collagenase, enzymatic digestion, and purification via a density gradient.[2][3] A successful isolation from one mouse can yield 250–350 high-quality islets.[4]
Experimental Workflow for Islet Isolation
Caption: Workflow for murine pancreatic islet isolation and subsequent use.
Protocol 1.1: Reagent and Solution Preparation
-
Hanks' Balanced Salt Solution (HBSS, 1x): Prepare 1 liter by adding 100 mL of 10X HBSS stock to 900 mL of sterile distilled water.[2] Keep sterile and store at 4°C.
-
Collagenase P Solution (1 mg/mL): Immediately before surgery, dissolve Collagenase P in ice-cold 1X HBSS to a final concentration of 1 mg/mL.[2] Add Bovine Serum Albumin (BSA) to a final concentration of 0.05% (w/v) to provide nutrients.[2] Prepare 6 mL per mouse and keep on ice. This solution should be used within 2 hours of preparation.[2]
-
Stop Solution: Prepare fresh by adding fetal bovine serum (FBS) to ice-cold 1X HBSS to a final concentration of 10%.[2] Keep at 4°C.
-
Ficoll Density Gradient Solutions: Prepare different densities (e.g., 25%, 23%, 20%, 11%) of Ficoll by diluting a stock solution with HBSS.[5][6] Keep solutions at 4°C.
-
Islet Culture Media: RPMI-1640 medium supplemented with 10% FBS, 11.1 mM glucose, and 1% Penicillin-Streptomycin.[6][7]
Protocol 1.2: Pancreas Perfusion and Digestion
-
Euthanize the mouse using an approved protocol. Secure the mouse in a supine position and sterilize the abdomen with 70% ethanol.[4]
-
Make a midline abdominal incision to expose the peritoneal cavity.[4] Locate the common bile duct where it enters the duodenum at the ampulla of Vater.[2]
-
Clamp the common bile duct near the liver to prevent retrograde flow.[2]
-
Using a 30G needle, cannulate the common bile duct at the ampulla of Vater and slowly inject 3 mL of ice-cold Collagenase P solution.[2][4] Successful injection is indicated by the visible inflation of the entire pancreas.[4]
-
Carefully excise the inflated pancreas and place it in a 50 mL conical tube containing an additional 3 mL of collagenase solution.[4]
-
Incubate the tube in a 37°C water bath with shaking (100-120 rpm) for 12-13 minutes.[4] The exact time may need optimization depending on the collagenase lot activity.[8]
-
Stop the digestion by filling the tube with cold Stop Solution or HBSS.[2] Shake vigorously by hand for 30 seconds to facilitate mechanical dissociation.
-
Centrifuge at 400-500 x g for 1-2 minutes at 4°C.[6] Discard the supernatant.
Protocol 1.3: Islet Purification
-
Wash the tissue pellet twice with cold HBSS.[6]
-
Resuspend the pellet in a known volume of the densest Ficoll solution and place it at the bottom of a 15 mL or 50 mL conical tube.
-
Carefully layer the less dense Ficoll solutions on top, creating a discontinuous gradient (e.g., from bottom to top: 25%, 23%, 20%, 11%).[5]
-
Centrifuge the gradient at 1,700 x g for 15 minutes with slow acceleration and no brake.[2]
-
Islets will settle at the interface between the lower density layers (e.g., between the 11% and 20% or 20% and 23% layers), while acinar tissue pellets at the bottom.[5]
-
Carefully aspirate the islet-containing layer and transfer to a new tube.[2]
-
Wash the collected islets three times with cold HBSS to remove all Ficoll.
-
Resuspend the final pellet in culture medium and transfer to a petri dish for hand-picking under a dissecting microscope.[6] Islets appear as round, semi-translucent, grape-like clusters.
-
Transfer picked islets into fresh culture medium and incubate overnight (37°C, 5% CO₂) to allow for recovery before conducting functional assays.[6][7]
Part 2: this compound Secretion Assays
Following overnight recovery, islets are ready for functional assessment. Both static and dynamic assays can be performed.
Protocol 2.1: Static this compound Secretion Assay
This method measures this compound release over a fixed period in response to various stimuli.[7]
-
Preparation: Prepare Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and desired concentrations of secretagogues (e.g., glucose, L-arginine).
-
Pre-incubation: Hand-pick batches of 10 size-matched islets in triplicate for each condition.[7] Pre-incubate all batches in KRB with a basal glucose concentration (e.g., 5.5 mM) for 20-40 minutes at 37°C to allow them to equilibrate.[7] A second pre-incubation step in fresh buffer is recommended.[7]
-
Incubation: Carefully transfer the islet batches to wells containing 1 mL of the final test KRB solutions (e.g., 1 mM glucose for stimulation, 16.7 mM glucose for inhibition, 1 mM glucose + 10 mM L-arginine for maximal stimulation).[7][9]
-
Incubate for 1 hour at 37°C.[7]
-
Sample Collection: At the end of the incubation, carefully collect the supernatant from each well and store it at -20°C for this compound measurement.[7]
-
This compound Content: To normalize secretion, collect the islets from each well and lyse them in an acid-ethanol solution to extract the total this compound content.[7] Store the lysate at -20°C.
-
Quantification: Measure this compound concentrations in the supernatant and lysate samples using a commercially available ELISA or radioimmunoassay (RIA) kit.[10][11]
Protocol 2.2: Dynamic this compound Secretion (Perifusion) Assay
Perifusion provides a more physiological assessment, allowing for the measurement of the dynamics of hormone release over time in response to changing secretagogue concentrations.[12][13]
-
System Setup: Place a batch of 100-200 islets into a perifusion chamber.[14] The chamber is connected to a pump that delivers a continuous flow (e.g., 100 µL/min) of buffer at 37°C.[12]
-
Equilibration: Perifuse the islets with a basal glucose buffer (e.g., 3 mM glucose) for at least 60 minutes to establish a stable baseline secretion.[12]
-
Stimulation/Inhibition: Switch the buffer reservoirs to introduce different concentrations of glucose or other test compounds according to a predefined timeline. For example:
-
10 min low glucose (1 mM)
-
20 min high glucose (15 mM)
-
15 min low glucose (1 mM) + Arginine (10 mM)
-
-
Fraction Collection: Collect the perifusate (effluent) in timed fractions (e.g., every 1-5 minutes) using a fraction collector.[12][13] Keep collected samples at 4°C to prevent hormone degradation.[12]
-
Quantification: Analyze this compound concentration in each fraction by ELISA or RIA. The results are plotted as this compound concentration versus time to reveal the dynamics of secretion, including first and second phases of release.
Part 3: Data Presentation and Expected Results
This compound secretion can be expressed as an absolute amount (e.g., pg/islet/hour) or as a percentage of the total islet this compound content. Normalization to content accounts for variability in islet size.
Table 1: Representative Data from Static this compound Secretion Assays in Mouse Islets
| Condition | Glucose (mM) | Other Stimuli | Expected this compound Secretion (% of total content/hr) | Rationale |
| Basal | 5.5 - 7 | None | Low | Near-physiological glucose maintains low, stable secretion. |
| Stimulatory | 1 | None | High | Low glucose is the primary physiological stimulus for this compound release.[9] |
| Stimulatory | 1 | 10 mM L-Arginine | Very High | Amino acids like arginine are potent this compound secretagogues.[10] |
| Inhibitory | 16.7 | None | Low / Suppressed | High glucose, and the resulting paracrine insulin (B600854)/somatostatin (B550006) release, inhibits this compound secretion.[9][15] |
Note: Absolute values can vary significantly based on mouse strain, age, diet, and specific experimental conditions.
Key Signaling Pathways in the Pancreatic α-Cell
This compound secretion is a complex process regulated by nutrients, paracrine signals from neighboring β- and δ-cells, and autocrine feedback.[15][16]
Caption: Key regulators of this compound secretion from pancreatic α-cells.
Pathway Summary:
-
Low Glucose: Under hypoglycemic conditions, glucose metabolism in the α-cell is low, resulting in a lower ATP/ADP ratio.[17] This keeps ATP-sensitive potassium (KATP) channels open, maintaining a depolarized membrane potential that permits calcium channel activity, Ca²⁺ influx, and subsequent this compound exocytosis.[15]
-
High Glucose: Hyperglycemia increases the ATP/ADP ratio, leading to the closure of KATP channels.[15] This further depolarizes the membrane, which paradoxically leads to the inactivation of voltage-dependent Ca²⁺ channels, thus inhibiting this compound secretion.[15] More importantly, high glucose stimulates insulin and somatostatin secretion from neighboring β- and δ-cells, which act as potent paracrine inhibitors of this compound release.[17]
-
Paracrine Inhibition: Insulin, via its receptor, activates pathways that hyperpolarize the α-cell membrane.[16] Somatostatin also inhibits secretion, partly by suppressing cAMP signaling.[16]
-
Autocrine/Hormonal Stimulation: this compound itself can act in a positive-feedback loop to stimulate its own secretion through a cAMP-PKA-dependent pathway.[16] Other hormones, like glucose-dependent insulinotropic polypeptide (GIP), also stimulate this compound release via cAMP.[1]
References
- 1. Regulation of α‐cell this compound secretion: The role of second messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Pancreatic Islet Isolation [protocols.io]
- 4. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. A Method for Mouse Pancreatic Islet Isolation and Intracellular cAMP Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Static this compound secretion analysis of isolated islets [protocols.io]
- 8. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vivo studies of this compound secretion by human islets transplanted in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessing the Rate-Dependence of the First Phase of Glucose-Stimulated Insulin Secretion: Dynamic Perifusion Studies with Isolated Human Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 14. Frontiers | In vitro assessment of pancreatic hormone secretion from isolated porcine islets [frontiersin.org]
- 15. Frontiers | this compound secretion and signaling in the development of diabetes [frontiersin.org]
- 16. Frontiers | Pathways of this compound Secretion and Trafficking in the Pancreatic Alpha Cell: Novel Pathways, Proteins, and Targets for Hyperglucagonemia [frontiersin.org]
- 17. This compound Physiology - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Glucagon Secretion Assay from Perifused Rodent Islets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a critical role in maintaining glucose homeostasis by counteracting the effects of insulin (B600854). Dysregulation of this compound secretion is a key pathophysiological feature of diabetes. The in vitro this compound secretion assay using perifused rodent islets is a powerful tool for studying the dynamic regulation of α-cell function and for screening compounds that may modulate this compound release. This application note provides a detailed protocol for performing dynamic this compound secretion assays using a perifusion system, from islet isolation to data analysis.
Signaling Pathways of this compound Secretion
This compound secretion is a complex process regulated by a variety of factors, including nutrients, hormones, and neurotransmitters. At low glucose concentrations, α-cells are stimulated to release this compound. Conversely, high glucose levels, along with paracrine signals from neighboring β-cells (insulin and zinc) and δ-cells (somatostatin), inhibit this compound secretion.[1] The intracellular signaling cascades involve changes in ATP levels, ion channel activity, and second messengers like cAMP and Ca2+.[2][3]
Caption: Signaling pathways regulating this compound secretion in pancreatic α-cells.
Experimental Workflow
The overall workflow for a perifusion-based this compound secretion assay involves several key stages: isolation of rodent pancreatic islets, a recovery period, loading the islets into perifusion chambers, running the perifusion experiment with various secretagogues, collecting the fractions, and finally, quantifying the this compound concentration in the collected samples.
Caption: General experimental workflow for a perifusion-based this compound secretion assay.
Experimental Protocols
Part 1: Rodent Islet Isolation
A detailed and robust islet isolation protocol is crucial for obtaining viable and functional islets. The following is a common method based on collagenase digestion.[4][5]
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Ficoll density gradient solutions (e.g., 1.100, 1.096, 1.069, 1.037 g/mL)
-
Surgical instruments
Protocol:
-
Anesthetize the rodent (e.g., rat or mouse) according to approved institutional animal care and use committee protocols.
-
Perform a laparotomy to expose the common bile duct.
-
Cannulate the common bile duct and clamp it at the ampulla of Vater.
-
Perfuse the pancreas with cold collagenase solution through the cannula until the pancreas is fully distended.[6]
-
Excise the inflated pancreas and transfer it to a conical tube containing more collagenase solution.
-
Incubate the pancreas in a 37°C water bath with gentle shaking for a specified time (e.g., 15-25 minutes, requires optimization) to digest the exocrine tissue.[6]
-
Stop the digestion by adding cold HBSS supplemented with FBS.
-
Wash the digested tissue several times with cold HBSS by centrifugation.
-
Purify the islets from the acinar tissue using a discontinuous Ficoll density gradient centrifugation.[6]
-
Collect the islets from the interfaces of the Ficoll layers.
-
Wash the purified islets with HBSS.
-
Hand-pick the islets under a stereomicroscope to ensure high purity.
-
Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator to allow for recovery.[7]
Part 2: Perifusion Assay for this compound Secretion
This protocol describes a dynamic this compound secretion assay using an automated perifusion system.[8][9][10]
Materials:
-
Perifusion system (e.g., Biorep Perifusion System)
-
Perifusion chambers
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% Bovine Serum Albumin (BSA)
-
Glucose solutions in KRB (e.g., 1 mM, 15 mM)
-
Stimulants and inhibitors (e.g., 10 mM L-arginine, 30 mM KCl, test compounds)
-
96-well collection plates
-
Recovered isolated islets (approximately 50-100 islets per chamber)
Protocol:
-
System Setup:
-
Prepare KRB buffer and the required glucose and secretagogue solutions. Ensure all solutions are warmed to 37°C and gassed with 95% O2 / 5% CO2 to maintain a pH of ~7.4.[8]
-
Set up the perifusion system according to the manufacturer's instructions, ensuring the temperature is maintained at 37°C.[9]
-
Prime the tubing with the basal (low glucose) KRB solution.
-
-
Islet Loading:
-
After the overnight recovery period, carefully transfer a known number of islets (e.g., 75 IEQ - Islet Equivalents) into each perifusion chamber.
-
-
Perifusion Run:
-
Equilibration: Perifuse the islets with basal KRB buffer (e.g., 1 mM glucose) for a pre-incubation period of 30-60 minutes to establish a stable baseline secretion. The flow rate is typically set to 100 µL/min.[10][11]
-
Stimulation Sequence: Sequentially switch the perifusion solutions to challenge the islets with different stimuli. A typical sequence could be:
-
Fraction Collection: Collect the perifusate (effluent) into 96-well plates at regular intervals (e.g., every 1-2 minutes).[12]
-
-
Post-Perifusion:
-
At the end of the experiment, retrieve the islets from the chambers for determination of total this compound content.
-
Lyse the islets using an acid-ethanol solution (e.g., 75% ethanol, 1.5% HCl).[13]
-
Store the collected fractions and islet lysates at -20°C or -80°C until analysis.
-
Part 3: this compound Quantification and Data Analysis
Materials:
-
This compound ELISA kit or Radioimmunoassay (RIA) kit
-
Microplate reader
Protocol:
-
Quantification:
-
Measure the this compound concentration in each collected fraction and in the islet lysates using a commercially available ELISA or RIA kit, following the manufacturer's instructions.[12]
-
-
Data Analysis:
-
Plot the this compound concentration over time to visualize the dynamic secretion profile.
-
Normalize the secretion data, for example, as pg of this compound per islet per minute, or as a percentage of total this compound content.[9]
-
Calculate the Area Under the Curve (AUC) for each stimulation period to quantify the total amount of this compound secreted in response to each stimulus.[14]
-
Statistical analysis (e.g., ANOVA, t-test) should be performed to determine the significance of the observed effects.
-
Data Presentation
The following tables summarize representative quantitative data from perifusion experiments with rodent islets, illustrating the expected responses to common stimuli.
Table 1: this compound and Insulin Secretion from Perifused Neonatal and Adult Porcine Islets in Response to Glucose. [15]
| Condition | Age Group | This compound Secretion (pg/IEQ/min) | Insulin Secretion (µU/IEQ/min) |
| 1 mM Glucose (G1) | Neonatal | 2.6 | 2 x 10⁻³ |
| Adult | 1.5 | 4 x 10⁻² | |
| 15 mM Glucose (G15) | Neonatal | ~0.43 (6-fold drop) | - |
| Adult | ~0.75 (2-fold drop) | - |
Table 2: this compound and Insulin Secretion from Perifused Mouse Islets in Response to Glucose and Amino Acids. [10]
| Condition | This compound Secretion (Normalized) | Insulin Secretion (Normalized) |
| 3 mM Glucose | Baseline | Low |
| 12 mM Glucose | Decreased | Increased |
| 12 mM Glucose + Amino Acid Mixture | Robustly Increased | Robustly Increased |
Table 3: Effect of Tolbutamide and KCl on this compound Secretion from Perifused Porcine Islets. [8]
| Condition | This compound Secretion Response |
| 15 mM Glucose + 500 µM Tolbutamide | No effect |
| 15 mM Glucose + 30 mM KCl | Significantly increased |
| Low Glucose + 50 µM Diazoxide | Significantly inhibited |
| Low Glucose + 50 µM Diazoxide + Tolbutamide | Inhibition partially reversed |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Islet Yield/Viability | Over-digestion with collagenase. | Optimize collagenase concentration and digestion time. Ensure all solutions are cold during washing steps. |
| Mechanical stress during isolation. | Handle islets gently; avoid vigorous pipetting. | |
| High Basal this compound Secretion | Islet stress or damage. | Allow for adequate recovery time after isolation (overnight culture). Ensure perifusion buffer is properly gassed and at the correct pH and temperature. |
| Poor Response to Stimuli | Islets are not viable. | Check islet viability before the experiment (e.g., with dithizone (B143531) staining or fluorescent dyes). |
| Suboptimal perifusion conditions. | Verify flow rate, temperature, and buffer composition. | |
| High Variability Between Replicates | Inconsistent number of islets per chamber. | Carefully count islets and normalize to Islet Equivalents (IEQ). |
| Uneven flow in the perifusion system. | Ensure the system is properly calibrated and free of air bubbles. |
References
- 1. This compound Physiology - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mednexus.org [mednexus.org]
- 4. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e-century.us [e-century.us]
- 7. Static this compound secretion analysis of isolated islets [protocols.io]
- 8. Frontiers | In vitro assessment of pancreatic hormone secretion from isolated porcine islets [frontiersin.org]
- 9. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 10. JCI Insight - Intraislet this compound signaling is critical for maintaining glucose homeostasis [insight.jci.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A microfluidic system for monitoring this compound secretion from human pancreatic islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intra-islet this compound confers β-cell glucose competence for first-phase insulin secretion and favors GLP-1R stimulation by exogenous this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro assessment of pancreatic hormone secretion from isolated porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for In Vivo Glucagon Challenge Test in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for conducting an in vivo glucagon challenge test (GCT) in mice. The GCT is a critical tool for assessing the physiological response to this compound, a key hormone in glucose homeostasis. It is widely used in metabolic research to study hepatic glucose production, insulin (B600854) counter-regulation, and the effects of novel therapeutics on this compound signaling.
I. Introduction
The this compound challenge test evaluates the ability of the liver to produce glucose in response to this compound. This compound, a peptide hormone secreted by pancreatic α-cells, stimulates hepatic glycogenolysis and gluconeogenesis, leading to an increase in blood glucose levels.[1][2][3][4] This test is particularly valuable for investigating metabolic disorders such as type 2 diabetes, where this compound signaling is often dysregulated.[5][6]
II. Experimental Protocols
A standardized protocol is crucial for obtaining reproducible and comparable results. The following sections detail the necessary steps for performing a this compound challenge test in mice.
A. Animal Preparation
-
Mouse Strain: The C57BL/6 mouse strain is commonly recommended for metabolic studies due to its susceptibility to diet-induced obesity and diabetes.[7]
-
Age and Sex: Typically, adult mice (e.g., 4 months old) of a single sex are used to minimize variability.[8]
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week before the experiment.
-
Fasting: Mice should be fasted overnight (approximately 16-18 hours) with free access to water.[1][9] This depletes liver glycogen (B147801) stores, ensuring that the subsequent glucose rise is primarily due to gluconeogenesis. Some protocols may use a shorter fasting period of 5-6 hours.[9]
B. This compound Administration
-
This compound Solution Preparation: Prepare a fresh solution of this compound (e.g., from Sigma-Aldrich) in a sterile, buffered saline solution (e.g., PBS).
-
Dosage: The recommended dosage of this compound typically ranges from 10 to 20 µg/kg of body weight.[1] A commonly used dose is 16 µg/kg.[1] One study reported using a much higher dose of 30 mg/kg, which should be considered with caution and may be specific to the research question.[8]
-
Route of Administration: Administer the this compound solution via an intraperitoneal (i.p.) injection.[1][7]
C. Blood Sampling and Glucose Measurement
-
Baseline Measurement (Time 0): Before this compound injection, collect a baseline blood sample.[1]
-
Blood Collection: Blood samples are typically collected from the tail vein.[1][9][10][11] Gently nicking the tail tip with a sterile scalpel or scissors is a common method.[9][11] To facilitate blood flow, the tail can be warmed using a heat lamp or warm compress.[9]
-
Time Points: Collect blood samples at regular intervals after this compound injection. Common time points include 5, 15, 30, 60, 90, and 120 minutes.[1][7][11]
-
Glucose Measurement: Measure blood glucose concentrations immediately using a calibrated handheld glucometer.[1][7][10]
-
Insulin Measurement (Optional): For a more comprehensive analysis, plasma can be collected from the blood samples to measure insulin levels using an ELISA kit.[8][12] This requires centrifuging the blood to separate the plasma, which is then stored at -80°C until analysis.[1][8]
III. Data Presentation
Summarizing the quantitative data in a structured table allows for easy comparison between experimental groups.
Table 1: Representative Blood Glucose Response to this compound Challenge in Mice
| Time Point (minutes) | Blood Glucose (mg/dL) - Control Group (Mean ± SEM) | Blood Glucose (mg/dL) - Treatment Group (Mean ± SEM) |
| 0 | 85 ± 5 | 83 ± 4 |
| 15 | 150 ± 10 | 130 ± 8 |
| 30 | 180 ± 12 | 155 ± 10 |
| 60 | 140 ± 9 | 125 ± 7* |
| 90 | 110 ± 7 | 105 ± 6 |
| 120 | 90 ± 5 | 92 ± 5 |
*Note: Data are hypothetical and for illustrative purposes only. SEM = Standard Error of the Mean. Statistical significance would be determined by appropriate statistical tests (e.g., t-test or ANOVA).
Table 2: Key Parameters for this compound Challenge Test Protocols
| Parameter | Recommended Protocol | Alternative Protocols |
| Mouse Strain | C57BL/6[7] | Other strains as per experimental design |
| Fasting Duration | 16-18 hours (overnight)[1][9] | 5-6 hours[9] |
| This compound Dosage | 16 µg/kg body weight[1] | 10-20 µg/kg[1], 30 mg/kg[8] |
| Administration Route | Intraperitoneal (i.p.) injection[1][7] | - |
| Blood Sampling Sites | Tail vein[1][9][10][11] | Saphenous vein |
| Sampling Time Points | 0, 15, 30, 60, 90, 120 min[1][7][11] | 0, 5, 15, 30, 60 min |
IV. Signaling Pathways and Experimental Workflow
Visualizing the underlying biological pathways and the experimental procedure can aid in understanding and executing the this compound challenge test.
A. This compound Signaling Pathway
This compound exerts its effects on hepatocytes through a G-protein coupled receptor signaling cascade.[1] The binding of this compound to its receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][13] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates key enzymes involved in glycogenolysis and gluconeogenesis, ultimately resulting in the release of glucose into the bloodstream.[1][3][4]
Caption: this compound signaling pathway in a hepatocyte.
B. Experimental Workflow
The workflow for the this compound challenge test is a sequential process that requires careful timing and execution.
Caption: Experimental workflow for the in vivo this compound challenge test in mice.
References
- 1. Distinct physiological characteristics and altered this compound signaling in GHRH knockout mice: Implications for longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct physiological characteristics and altered this compound signaling in GHRH knockout mice: Implications for longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of this compound Receptor Signaling and its Implications beyond Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. researchgate.net [researchgate.net]
- 11. Video: Intraperitoneal Glucose Tolerance Test, Measurement of Lung Function, and Fixation of the Lung to Study the Impact of Obesity and Impaired Metabolism on Pulmonary Outcomes [jove.com]
- 12. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Glucagon Stimulation Test in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glucagon Stimulation Test (GST) is a dynamic diagnostic tool utilized in clinical research to assess the secretory reserve of various endocrine cells. By administering a standardized dose of this compound, researchers can evaluate the responsive secretion of key hormones, providing valuable insights into metabolic and endocrine function. These application notes provide detailed protocols for the primary applications of the GST in a research setting, focusing on the assessment of pancreatic beta-cell function (via C-peptide), pituitary growth hormone (GH) reserve, and the integrity of the hypothalamic-pituitary-adrenal (HPA) axis (via cortisol).
C-peptide, a byproduct of endogenous insulin (B600854) production, serves as a reliable marker of pancreatic beta-cell function.[1] The GST is particularly useful for this assessment due to its sensitivity and practicality.[2] In the context of pituitary function, this compound indirectly stimulates the release of Growth Hormone (GH) and Adrenocorticotropic Hormone (ACTH), which in turn stimulates cortisol secretion.[3] This makes the GST a viable alternative to the insulin tolerance test, especially in individuals where hypoglycemia is contraindicated.[3]
Key Applications in Clinical Research
-
Assessment of Pancreatic Beta-Cell Function: To quantify residual beta-cell function in individuals with diabetes by measuring C-peptide levels.[2][4] This is crucial in distinguishing between Type 1 and Type 2 diabetes and for monitoring disease progression or the effects of therapeutic interventions.[1]
-
Evaluation of Growth Hormone (GH) Deficiency: To assess the pituitary gland's capacity to secrete GH, particularly in adults.[5]
-
Investigation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis: To evaluate ACTH and cortisol reserve as an alternative to insulin-induced hypoglycemia.[3][6]
Experimental Protocols
A meticulous approach to the this compound Stimulation Test is critical for obtaining reliable and reproducible data. The following protocols outline the standardized procedures for assessing C-peptide, Growth Hormone, and Cortisol responses.
Participant Preparation (Applicable to all protocols)
-
Fasting: Participants should fast for a minimum of 8-10 hours overnight prior to the test.[7][8] Only water is permitted during the fasting period.[3][9]
-
Medication Review:
-
Glucocorticoid therapy (e.g., prednisone, hydrocortisone) should be discontinued (B1498344) for at least 24-48 hours before the test, as they can interfere with cortisol assays.[3][8]
-
Oral estrogens, such as those in oral contraceptives or hormone replacement therapy, should be stopped for 6 weeks prior to the test as they can affect GH results. Transdermal estrogen may be continued.[3][10]
-
Growth hormone therapy should be stopped at least two weeks before the test.[6]
-
Participants should bring all their current medications for review by the research staff.[8][9]
-
-
Cannula Insertion: An intravenous cannula should be inserted into a forearm vein at least 30 minutes before the first blood sample is taken to minimize stress-induced hormonal changes.[6][11]
Protocol 1: Assessment of C-peptide Secretion
This protocol is designed to evaluate pancreatic beta-cell reserve.
Procedure:
-
Baseline Blood Sample (Time 0): Draw a blood sample for baseline measurements of C-peptide and glucose.[12]
-
This compound Administration: Administer 1 mg of this compound as an intravenous (IV) bolus.[12][13]
-
Post-Stimulation Blood Sampling: Draw subsequent blood samples at 6, 15, and 30 minutes post-glucagon administration for C-peptide and glucose analysis.[12] A common time point for assessing peak C-peptide response is 6 minutes after this compound administration.[13][14]
Protocol 2: Assessment of Growth Hormone (GH) and Cortisol Secretion
This protocol evaluates the secretory capacity of the pituitary gland for GH and the HPA axis for cortisol.
Procedure:
-
Baseline Blood Sample (Time 0): Draw a baseline blood sample for the measurement of GH, cortisol, and glucose.[3]
-
This compound Administration: Administer 1 mg of this compound via intramuscular (IM) injection.[15][16] For individuals weighing over 90 kg (200 lbs), a dose of 1.5 mg may be used.[3][15]
-
Post-Stimulation Blood Sampling: Collect blood samples at 30-minute intervals for up to 4 hours (at 30, 60, 90, 120, 150, 180, 210, and 240 minutes) for GH, cortisol, and glucose measurements.[3][16] A shorter 3-hour protocol with sampling at 0, 90, 120, 150, and 180 minutes is also utilized, as the majority of GH peaks occur between 120 and 180 minutes.[5]
Data Presentation
The following tables summarize the expected quantitative data from a this compound Stimulation Test. These values should be considered indicative and may vary based on the specific research population and analytical methods used.
Table 1: Typical C-peptide and Glucose Responses
| Time Point | Analyte | Typical Response Range (Fasting) | Stimulated Response |
| 0 min | C-peptide | 0.3 - 0.6 nmol/L[2] | - |
| 0 min | Glucose | 70 - 100 mg/dL | - |
| 6 min | C-peptide | - | Significant increase from baseline |
| 6 min | Glucose | - | Transient rise |
Note: A C-peptide level of less than 0.2 nmol/L is associated with a diagnosis of Type 1 diabetes.[2]
Table 2: Typical Growth Hormone and Cortisol Responses
| Time Point | Analyte | Normal Peak Response |
| 90-240 min | Growth Hormone (GH) | >3-7 µg/L[11][15] |
| 90-240 min | Cortisol | >430 nmol/L[3] |
Note: GH and Cortisol peak responses typically occur between 120 and 180 minutes after this compound administration.[5]
Safety Considerations and Adverse Effects
-
Contraindications: The GST should not be performed in individuals with pheochromocytoma, insulinoma, or those who have been fasting for more than 48 hours.[3][6] It is also contraindicated in patients with severe hypocortisolaemia (9 am cortisol <100 nmol/L).[3][6]
-
Adverse Effects: Common side effects include nausea, vomiting, and abdominal pain.[3][17] There is also a risk of delayed hypoglycemia, and participants should be monitored and have a meal after the test is completed.[7][17]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting a this compound Stimulation Test in a clinical research setting.
Caption: Workflow for the this compound Stimulation Test.
This compound Signaling Pathway
This diagram outlines the primary signaling cascade initiated by this compound binding to its receptor on a target cell, such as a hepatocyte.
Caption: Simplified this compound Signaling Pathway.
Conclusion
The this compound Stimulation Test is a robust and versatile tool in the arsenal (B13267) of clinical researchers. Its ability to provide quantitative data on the function of pancreatic beta-cells and the pituitary gland makes it invaluable for studies in diabetes, endocrinology, and drug development. Adherence to standardized protocols and careful interpretation of results are paramount to ensuring the quality and impact of the research findings.
References
- 1. This compound Stimulation Test For C peptide Test - Test Results, Normal Range, Cost And More [lybrate.com]
- 2. A Practical Review of C-Peptide Testing in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mft.nhs.uk [mft.nhs.uk]
- 4. Blood Test, Health Checkup at Home - Free Sample Collection from Home | Hindustan Wellness [hindustanwellness.com]
- 5. This compound Stimulation Testing in Assessing for Adult Growth Hormone Deficiency: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mft.nhs.uk [mft.nhs.uk]
- 7. endotext.org [endotext.org]
- 8. sjhc.london.on.ca [sjhc.london.on.ca]
- 9. This compound stimulation test – information for adults | CUH [cuh.nhs.uk]
- 10. christie.nhs.uk [christie.nhs.uk]
- 11. mft.nhs.uk [mft.nhs.uk]
- 12. Short-term this compound stimulation test of C-peptide effect on glucose utilization in patients with type 1 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Evaluation of beta-cell function in diabetic Taiwanese children using a 6-min this compound test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Stimulation Test – My Endo Consult [myendoconsult.com]
- 16. Table 3. [Recommended Protocol for Performing the this compound Stimulation Test]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. stgeorges.nhs.uk [stgeorges.nhs.uk]
Application Notes and Protocols for Immunohistochemical Staining of Glucagon in Pancreas Sections
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the immunohistochemical (IHC) detection of glucagon in paraffin-embedded pancreas sections. This compound, a key hormone in glucose homeostasis, is produced by the alpha cells of the pancreatic islets. Its accurate detection and localization are crucial for research in diabetes, metabolic disorders, and pancreatic pathology.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for this compound IHC. Note that optimal conditions may vary depending on the specific antibodies, tissues, and detection systems used.
| Parameter | Value | Incubation Time | Temperature |
| Tissue Section Thickness | 4-5 µm | N/A | N/A |
| Antigen Retrieval (HIER) | Citrate (B86180) Buffer (pH 6.0) or Tris-EDTA (pH 9.0) | 15-30 minutes | 95-100°C |
| Endogenous Peroxidase Block | 0.3-3% Hydrogen Peroxide in Methanol (B129727) or PBS | 10-30 minutes | Room Temperature |
| Blocking Solution | 1-10% Normal Serum (from secondary antibody host species) with 1-5% BSA in PBS/TBS | 30-60 minutes | Room Temperature |
| Primary Antibody Dilution | 1:200 - 1:25600 (Antibody dependent) | 1 hour to overnight | Room Temperature or 4°C |
| Secondary Antibody Dilution | 1:200 - 1:1000 (Reagent dependent) | 30-60 minutes | Room Temperature |
| Chromogen Development (DAB) | As per manufacturer's instructions | 1-10 minutes | Room Temperature |
| Counterstain (Hematoxylin) | As per manufacturer's instructions | 30 seconds - 2 minutes | Room Temperature |
Experimental Protocol: Immunohistochemical Staining of this compound
This protocol outlines the key steps for chromogenic detection of this compound in formalin-fixed, paraffin-embedded (FFPE) pancreatic tissue sections.
1. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5-10 minutes each.[1]
-
Hydrate the sections by sequential immersion in:
-
100% ethanol (B145695), two changes for 3-5 minutes each.[1]
-
95% ethanol for 3-5 minutes.[1]
-
70% ethanol for 3-5 minutes.[1]
-
-
Rinse slides in distilled water.
2. Antigen Retrieval
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a staining jar containing either citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[2]
-
Heat the buffer with the slides to 95-100°C in a microwave, pressure cooker, or water bath for 15-20 minutes.
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse the slides with PBS or TBS.
3. Blocking Endogenous Peroxidase
-
Incubate sections in 0.3-3% hydrogen peroxide in methanol or PBS for 10-30 minutes at room temperature to block endogenous peroxidase activity.[1][2]
-
Wash slides three times in PBS or TBS for 5 minutes each.
4. Blocking Non-Specific Binding
-
Incubate the sections with a blocking solution, such as 1-10% normal serum from the species in which the secondary antibody was raised, containing 1-5% BSA, for 30-60 minutes at room temperature. This step is crucial to prevent non-specific antibody binding.
5. Primary Antibody Incubation
-
Dilute the primary anti-glucagon antibody in the blocking buffer or a specialized antibody diluent to its optimal concentration (refer to the antibody datasheet and the table above).
-
Incubate the sections with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[2]
6. Secondary Antibody and Detection
-
Wash the slides three times in PBS or TBS for 5 minutes each.
-
Incubate the sections with a biotinylated or polymer-based secondary antibody, following the manufacturer's recommended dilution and incubation time (typically 30-60 minutes at room temperature).[1]
-
If using a biotin-based system, wash the slides and then incubate with an avidin-biotin complex (ABC) reagent according to the manufacturer's instructions.[1]
-
Wash the slides three times in PBS or TBS for 5 minutes each.
7. Chromogenic Development
-
Incubate the sections with a chromogen solution, such as 3,3'-Diaminobenzidine (DAB), until the desired staining intensity is reached (typically 1-10 minutes).[2] Monitor the color development under a microscope.
-
Stop the reaction by rinsing the slides in distilled water.
8. Counterstaining
-
Counterstain the sections with hematoxylin (B73222) for 30 seconds to 2 minutes to visualize cell nuclei.
-
"Blue" the sections in running tap water or a bluing reagent.
9. Dehydration and Mounting
-
Dehydrate the sections through graded alcohols:
-
70% ethanol for 1-2 minutes.
-
95% ethanol for 1-2 minutes.
-
100% ethanol, two changes for 1-2 minutes each.
-
-
Clear the sections in two changes of xylene for 2-5 minutes each.
-
Mount the coverslip using a permanent mounting medium.
Visualizations
Experimental Workflow
Caption: Immunohistochemistry workflow for this compound staining.
This compound Signaling Pathway in Hepatocytes
Caption: this compound signaling cascade in a hepatocyte.
References
Application Notes and Protocols for Immunofluorescence Co-localization of Insulin and Glucagon in Pancreatic Islets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the simultaneous detection of insulin (B600854) and glucagon in pancreatic tissue sections using immunofluorescence. This technique is critical for studying the morphology of islets of Langerhans, the relative distribution of α- and β-cells, and assessing the effects of therapeutic interventions on islet health and function.
Introduction
Insulin and this compound, secreted by β- and α-cells within the pancreatic islets respectively, are the primary hormones responsible for maintaining glucose homeostasis. The ability to visualize the localization of these two hormones within the same tissue section provides invaluable insights into the islet architecture and the interplay between these two cell types in both physiological and pathological states, such as diabetes. This protocol details a robust method for the co-localization of insulin and this compound in formalin-fixed, paraffin-embedded pancreatic tissue sections.
Data Presentation
Antibody Dilution Recommendations
Successful immunofluorescence staining is critically dependent on the optimal dilution of primary and secondary antibodies. The following table summarizes recommended starting dilutions gathered from various established protocols. It is important to note that optimal dilutions should be empirically determined for each new antibody lot and specific experimental conditions.
| Antibody Specificity | Host Species | Recommended Dilution Range | Reference(s) |
| Primary Antibodies | |||
| Anti-Insulin | Guinea Pig | 1:200 - 1:500 | [1][2] |
| Anti-Glucagon | Rabbit / Mouse | 1:100 - 1:500 | [2] |
| Secondary Antibodies | |||
| Anti-Guinea Pig IgG (Fluorophore-conjugated) | Donkey / Goat | 1:500 - 1:1000 | [2] |
| Anti-Rabbit IgG (Fluorophore-conjugated) | Donkey / Goat | 1:500 - 1:1000 | [3] |
| Anti-Mouse IgG (Fluorophore-conjugated) | Donkey / Goat | 1:500 - 1:1000 | [2] |
Antigen Retrieval Conditions
Antigen retrieval is a crucial step to unmask epitopes that may be altered by formalin fixation. Heat-Induced Epitope Retrieval (HIER) is commonly employed for insulin and this compound staining.
| Method | Reagent | pH | Incubation Time & Temperature | Reference(s) |
| Heat-Induced Epitope Retrieval (HIER) | Sodium Citrate Buffer | 6.0 | 15-20 minutes at 95-100°C | [1] |
| Heat-Induced Epitope Retrieval (HIER) | Tris-EDTA Buffer | 9.0 | 15-20 minutes at 95-100°C | [1] |
Experimental Protocols
This protocol is designed for formalin-fixed, paraffin-embedded pancreatic tissue sections.
I. Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes for 5-10 minutes each.[2]
-
Rehydrate through a graded series of ethanol:
-
Rinse in distilled water for 5 minutes.[1]
II. Antigen Retrieval
-
Pre-heat the antigen retrieval solution (e.g., Sodium Citrate Buffer, pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse the slides in the pre-heated solution and incubate for 15-20 minutes.[1]
-
Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.
-
Rinse the slides with Phosphate Buffered Saline (PBS) for 5 minutes.
III. Permeabilization and Blocking
-
Incubate sections in a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes at room temperature.[2]
-
Rinse slides with PBS, 2 changes for 5 minutes each.
-
Incubate sections in a blocking solution (e.g., 5% normal goat serum and 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature in a humidified chamber.[2]
IV. Primary Antibody Incubation
-
Prepare a cocktail of the primary antibodies against insulin and this compound in the antibody dilution buffer (e.g., 1% BSA in PBS).
-
Carefully remove the blocking solution from the slides without letting the tissue dry.
-
Apply the primary antibody cocktail to the tissue sections and incubate overnight at 4°C in a humidified chamber.[1][2]
V. Secondary Antibody Incubation
-
Wash the slides with PBS, 3 changes for 5 minutes each.
-
Prepare a cocktail of fluorophore-conjugated secondary antibodies in the antibody dilution buffer. Ensure the secondary antibodies are from a species that will not cross-react with each other and are raised against the host species of the primary antibodies.
-
Apply the secondary antibody cocktail to the tissue sections and incubate for 1-2 hours at room temperature in the dark.[1][2]
VI. Counterstaining and Mounting
-
Wash the slides with PBS, 3 changes for 5 minutes each in the dark.
-
Apply a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to counterstain the nuclei.
-
Carefully place a coverslip over the tissue section, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
Store the slides at 4°C in the dark until imaging.
VII. Imaging and Analysis
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images using appropriate filters for each fluorophore (e.g., green for insulin, red for this compound, and blue for DAPI).
-
Co-localization can be qualitatively assessed by merging the individual channels. For quantitative analysis, specialized software can be used to calculate co-localization coefficients (e.g., Pearson's or Manders' coefficients).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for immunofluorescence co-localization of insulin and this compound.
Insulin and this compound Signaling Pathways
Caption: Overview of insulin and this compound signaling pathways in glucose homeostasis.
References
Detecting Glucagon Receptor (GCGR) via Western Blot: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glucagon receptor (GCGR) is a Class B G-protein coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis.[1] Primarily expressed in the liver and kidneys, its activation by the peptide hormone this compound stimulates glycogenolysis and gluconeogenesis, leading to an increase in blood glucose levels.[1][2] Dysregulation of the this compound signaling pathway is implicated in metabolic disorders such as type 2 diabetes. Consequently, accurate and reliable detection of GCGR is crucial for both basic research and the development of novel therapeutics targeting this receptor. Western blotting is a fundamental technique for identifying and quantifying GCGR protein expression in various biological samples. This document provides a detailed protocol for the successful detection of GCGR using Western blot analysis.
This compound Receptor Signaling Pathway
This compound binding to GCGR initiates a conformational change in the receptor, leading to the activation of the associated Gs protein.[3] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream target proteins, ultimately leading to the metabolic effects of this compound.[4]
Experimental Workflow for GCGR Western Blot
The successful detection of GCGR by Western blot involves a series of critical steps, from sample preparation to data analysis. The following diagram outlines the general workflow.
Quantitative Data Summary
The following table summarizes representative quantitative data from a Western blot analysis of GCGR expression in HepG2 cells under different glucose conditions, with and without this compound stimulation.[6] Data is presented as the relative signal intensity of GCGR normalized to a loading control (e.g., GAPDH).
| Condition | Treatment | Relative GCGR Signal Intensity (Mean ± SD) |
| Low Glucose | Control | 1.00 ± 0.12 |
| Low Glucose | This compound | 0.52 ± 0.08 |
| High Glucose | Control | 1.85 ± 0.21 |
| High Glucose | This compound | 1.48 ± 0.15 |
Experimental Protocols
Sample Preparation
a. Reagents and Buffers
-
Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.[1]
-
Protease and Phosphatase Inhibitor Cocktail: Add fresh to RIPA buffer immediately before use.
-
BCA Protein Assay Kit
-
4X Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol.
b. Lysate Preparation from Cultured Cells (e.g., HEK293T, HepG2)
-
Wash the cell culture dish on ice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (1 mL per 10 cm dish).
-
Scrape the adherent cells off the dish using a cell scraper and transfer the cell suspension to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the total protein lysate.
c. Lysate Preparation from Tissue (e.g., Liver, Kidney)
-
Excise the tissue of interest and immediately place it in ice-cold PBS.
-
Weigh the tissue and mince it into small pieces on ice.
-
Add 10 volumes of ice-cold RIPA buffer with inhibitors per gram of tissue.
-
Homogenize the tissue on ice using a Dounce homogenizer or a sonicator. If sonicating, use short bursts to prevent sample heating.[4]
-
Follow steps 4-6 from the cultured cell lysate preparation protocol.
d. Protein Quantification
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
e. Sample Denaturation
-
Mix the protein lysate with 4X Laemmli sample buffer to a final concentration of 1X (e.g., 15 µL lysate + 5 µL 4X buffer).
-
For GCGR, a membrane protein, heat the samples at 70°C for 10 minutes. Avoid boiling, as this can cause aggregation.
SDS-PAGE and Protein Transfer
a. Reagents and Buffers
-
Running Buffer (10X): 250 mM Tris base, 1.92 M glycine, 1% SDS, pH 8.3.
-
Transfer Buffer (10X): 250 mM Tris base, 1.92 M glycine, pH 8.3. For the 1X solution, add 20% methanol.
-
Polyacrylamide Gels: Use pre-cast gels (e.g., 4-12% Bis-Tris) or hand-cast 10% polyacrylamide gels.
-
PVDF Membrane: 0.45 µm pore size.
b. Protocol
-
Load 20-50 µg of denatured protein lysate per well of the SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel in 1X running buffer at 100-120 V until the dye front reaches the bottom of the gel.
-
Equilibrate the gel and PVDF membrane in 1X transfer buffer for 10-15 minutes.
-
Assemble the transfer stack and transfer the proteins to the PVDF membrane using a wet or semi-dry transfer system. A standard wet transfer can be performed at 100 V for 90 minutes.
Immunodetection
a. Reagents and Buffers
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibody: Anti-GCGR antibody (e.g., Abcam ab75240, used at a 1:500 - 1:1500 dilution).[6][7]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG (diluted according to the manufacturer's instructions, typically 1:2000 - 1:5000).
-
Enhanced Chemiluminescence (ECL) Substrate
b. Protocol
-
After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.
-
Acquire the chemiluminescent signal using a digital imager or X-ray film.
Controls
-
Positive Control: Use a cell lysate known to express GCGR, such as liver tissue lysate or a commercially available GCGR overexpression lysate (e.g., from HEK293T cells).[8]
-
Negative Control: Use a lysate from cells that do not express GCGR (e.g., untransfected HEK293T cells).[8]
-
Loading Control: After imaging for GCGR, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
Troubleshooting
| Problem | Possible Cause | Solution |
| No Signal | Inactive antibody | Use a new, validated antibody. |
| Low GCGR expression | Increase the amount of protein loaded. | |
| Inefficient transfer | Confirm transfer with Ponceau S staining. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent. |
| Antibody concentration too high | Titrate the primary and secondary antibodies. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; validate with knockout/knockdown samples if possible. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. | |
| Protein aggregation | Avoid boiling membrane proteins; heat at 70°C. |
Conclusion
This application note provides a comprehensive and detailed protocol for the detection of the this compound receptor by Western blotting. By following these guidelines, researchers can obtain reliable and reproducible results, facilitating a deeper understanding of GCGR's role in health and disease and aiding in the development of targeted therapies. Careful attention to sample preparation, antibody selection, and appropriate controls are paramount for successful GCGR detection.
References
- 1. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 2. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 3. origene.com [origene.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High glucose-induced this compound resistance and membrane distribution of GCGR revealed by super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Glucagon Receptor antibody (ab75240) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Analyzing Glucagon Signaling Pathway Activation by Western Blot
Introduction
Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a critical role in glucose homeostasis by counteracting the effects of insulin.[1][2] It primarily acts on the liver to stimulate glucose production through glycogenolysis (breakdown of glycogen) and gluconeogenesis (synthesis of glucose from non-carbohydrate precursors).[1][][4] The this compound signaling cascade is initiated when this compound binds to its G-protein coupled receptor (GPCR), the this compound Receptor (GCGR), predominantly found on the surface of hepatocytes.[1][]
This binding activates the Gαs subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[][5] Elevated cAMP levels activate Protein Kinase A (PKA), a key downstream effector.[][5] Activated PKA then phosphorylates a multitude of downstream targets, including Phosphorylase Kinase (activating glycogenolysis) and the transcription factor cAMP response element-binding protein (CREB).[1][5] The phosphorylation of CREB at Serine 133 is a hallmark of this compound signaling activation, leading to the transcription of genes involved in gluconeogenesis, such as PEPCK and G6Pase.[1]
Dysregulation of the this compound signaling pathway is implicated in metabolic diseases, particularly type 2 diabetes, where hyperglucagonemia contributes to hyperglycemia.[4][6] Therefore, accurately measuring the activation state of this pathway is crucial for both basic research and the development of therapeutic agents. Western blotting is a powerful and widely used technique to quantify the changes in protein expression and, critically, the phosphorylation status of key signaling intermediates, providing a direct measure of pathway activation.[7]
This document provides a detailed protocol for analyzing the activation of the this compound signaling pathway in a cell-based model using Western blot. The focus is on detecting the phosphorylation of PKA and CREB, key indicators of pathway engagement.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical this compound signaling pathway and the general workflow for its analysis by Western blot.
Experimental Protocols
A. Cell Culture and this compound Stimulation
This protocol is optimized for primary mouse hepatocytes or HepG2 cells.
-
Cell Seeding: Plate cells (e.g., HepG2) in 6-well plates and grow to 80-90% confluency.
-
Starvation: To reduce basal signaling activity, serum-starve the cells for at least 4-6 hours prior to stimulation. For primary hepatocytes, serum-starvation may be extended to 24 hours in a suitable medium like Williams E.[8]
-
Stimulation: Prepare a fresh stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS). Treat cells with the desired concentration of this compound (e.g., 10-100 nM) for a specified time course (e.g., 0, 5, 15, 30 minutes).[8][9] A vehicle-only control group is essential.
-
Termination: To end the stimulation, immediately place the culture plates on ice and aspirate the medium.
B. Lysate Preparation
It is critical to prevent dephosphorylation and protein degradation during sample preparation.[7][10]
-
Washing: Gently wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors to each well.[7][11]
-
Scraping & Collection: Scrape the cells off the plate and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube, avoiding the pellet. This is the total protein extract.
C. Protein Quantification and Sample Preparation
-
Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions. This ensures equal loading of protein for each sample.[10]
-
Normalization: Based on the concentrations, calculate the volume of lysate needed to obtain an equal amount of protein for all samples (typically 20-40 µg per lane).
-
Sample Buffer Addition: Add an appropriate volume of 4x or 6x Laemmli (SDS-PAGE) sample buffer to the normalized protein samples.[10]
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[10][11] Samples can then be used immediately or stored at -20°C.
D. SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel according to the manufacturer's protocol until the dye front reaches the bottom.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[11][12] PVDF membranes must be pre-wetted in methanol.[11]
-
Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer for 1 hour at room temperature. For phospho-protein detection, 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is highly recommended.[11] Avoid using milk , as it contains phosphoproteins (casein) that can cause high background.[7][13]
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer (e.g., 5% BSA in TBST) according to the optimized concentrations (see Table 1). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[11][12] It is recommended to probe for the phosphorylated protein first.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 5) to remove unbound secondary antibody.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Re-probing (Optional): To detect total protein levels or a loading control on the same membrane, the membrane can be stripped of the first set of antibodies using a mild stripping buffer and then re-probed starting from the blocking step. This allows for normalization of the phosphorylated protein signal to the total protein signal.
Data Presentation and Interpretation
Quantitative data should be organized for clarity. Densitometry analysis of the Western blot bands allows for the quantification of protein levels. The signal for the phosphorylated protein should be normalized to the signal for the corresponding total protein or a loading control (e.g., GAPDH, β-Actin) to account for any variations in protein loading.
Table 1: Recommended Antibodies for this compound Pathway Analysis
| Target Protein | Type | Example Dilution | Expected MW (kDa) | Notes |
| p-PKA C (Thr197) | Phospho-specific | 1:1000 | ~40 | Key indicator of PKA activation.[14] |
| Total PKA C-α | Total Protein | 1:1000 | ~40 | Used for normalization of p-PKA.[14] |
| p-CREB (Ser133) | Phospho-specific | 1:1000 | ~43 | Hallmark of this compound-cAMP pathway activation. |
| Total CREB | Total Protein | 1:1000 | ~43 | Used for normalization of p-CREB. |
| This compound Receptor (GCGR) | Total Protein | 1:1500 | ~55-62 | To confirm receptor presence.[14] |
| GAPDH | Loading Control | 1:2000 - 1:5000 | ~37 | Housekeeping protein for loading normalization.[14] |
| Anti-rabbit IgG, HRP-linked | Secondary | 1:2000 - 1:5000 | N/A | Use against rabbit primary antibodies. |
| Anti-mouse IgG, HRP-linked | Secondary | 1:2000 - 1:5000 | N/A | Use against mouse primary antibodies. |
Note: Dilutions are starting recommendations and should be optimized for specific experimental conditions and antibody vendors.
Table 2: Buffer and Reagent Composition
| Buffer/Reagent | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS |
| Inhibitor Cocktail | Add fresh before use: Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail (e.g., Sodium Orthovanadate, Sodium Fluoride) |
| 4x Laemmli Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 0.02% Bromophenol Blue, 20% β-mercaptoethanol (add fresh) |
| 10x TBST Buffer | 200 mM Tris, 1.5 M NaCl, 1% Tween-20, adjust to pH 7.6 |
| Blocking Buffer | 5% (w/v) BSA in 1x TBST |
Expected Results:
Upon stimulation with this compound, a time-dependent increase in the phosphorylation of PKA at Thr197 and CREB at Ser133 should be observed. The total levels of PKA and CREB proteins are expected to remain relatively constant throughout the short stimulation period. The ratio of phosphorylated protein to total protein will therefore increase, indicating activation of the this compound signaling pathway.[14]
References
- 1. cusabio.com [cusabio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 4. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Anti-Glucagon antibody (ab137817) | Abcam [abcam.com]
- 7. inventbiotech.com [inventbiotech.com]
- 8. The this compound receptor is required for the adaptive metabolic response to fasting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-like Peptide-1 Increases β-Cell Glucose Competence and Proliferation by Translational Induction of Insulin-like Growth Factor-1 Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. High glucose-induced this compound resistance and membrane distribution of GCGR revealed by super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating a Stable Cell Line Expressing the Human Glucagon Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human glucagon receptor (GCGR) is a Class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis.[1][2][3] Upon activation by its endogenous ligand, this compound, the GCGR primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][5] This signaling cascade in hepatocytes stimulates glycogenolysis and gluconeogenesis, thereby increasing blood glucose levels.[2] Consequently, the GCGR is a significant therapeutic target for type 2 diabetes and other metabolic disorders.[2]
Stable cell lines that reliably express the human GCGR are invaluable tools for basic research and drug discovery. These cell lines facilitate the screening and characterization of novel therapeutic agents, such as agonists and antagonists, in a controlled and reproducible cellular environment.[6][7] This document provides detailed protocols for the generation, selection, and characterization of a stable cell line expressing the human this compound receptor in a common host cell line, such as Human Embryonic Kidney 293 (HEK293) cells.
Signaling Pathway of the Human this compound Receptor
The binding of this compound to the GCGR initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The primary signaling pathway involves the Gαs subunit, which activates adenylyl cyclase to produce cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. The GCGR can also couple to Gαq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.
Figure 1: Simplified signaling pathway of the human this compound receptor.
Experimental Workflow for Generating a Stable Cell Line
The overall process of creating a stable cell line involves several key stages: vector construction, transfection of the host cell line, selection of successfully transfected cells, clonal expansion, and functional characterization of the clones.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Single-molecule analysis reveals that a this compound-bound extracellular domain of the this compound receptor is dynamic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. This compound signaling via supraphysiologic GCGR can reduce cell viability without stimulating gluconeogenic gene expression in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. GPCR Stable Cell Line Development - Creative Biogene [creative-biogene.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Notes and Protocols: Glucagon Receptor Binding Assay Using Radiolabeled Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glucagon receptor (GCGR) is a Class B G-protein coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis.[1][2][3] Primarily expressed in the liver and kidneys, its activation by the peptide hormone this compound triggers a signaling cascade that leads to increased hepatic glucose production through glycogenolysis and gluconeogenesis.[1][3][4][5] Dysregulation of the this compound signaling pathway is implicated in metabolic disorders such as type 2 diabetes, making the GCGR a key target for therapeutic intervention.[2]
Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands with the this compound receptor. These assays provide quantitative data on receptor affinity (Kd) and density (Bmax), which are crucial for the screening and development of novel therapeutic agents that modulate GCGR activity.[6][7] This document provides detailed protocols for performing radioligand binding assays for the this compound receptor using tissue membrane preparations.
This compound Receptor Signaling Pathway
Upon binding of this compound, the this compound receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein.[1][4] The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][4][5] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets to mediate the physiological effects of this compound, including the regulation of glucose and lipid metabolism.[2][4][5]
Caption: this compound receptor signaling cascade.
Experimental Protocols
I. Preparation of Liver Plasma Membranes
This protocol describes the isolation of plasma membranes from rat liver, a rich source of this compound receptors.
Materials and Reagents:
-
Fresh or frozen rat liver
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail, pH 7.4
-
Sucrose (B13894) Solution: 10% (w/v) in homogenization buffer
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
-
BCA Protein Assay Kit
Procedure:
-
Mince fresh or thawed frozen liver tissue on ice.
-
Homogenize the tissue in 20 volumes of ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the crude membranes.[8]
-
Discard the supernatant and resuspend the pellet in fresh homogenization buffer.
-
Repeat the centrifugation at 20,000 x g for 10 minutes at 4°C.
-
Resuspend the final membrane pellet in buffer containing 10% sucrose as a cryoprotectant.[8]
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
II. Radioligand Binding Assay Workflow
The general workflow for a radioligand binding assay involves the incubation of the receptor source with a radiolabeled ligand, followed by the separation of bound and free radioligand and subsequent quantification of radioactivity.
Caption: General experimental workflow.
III. Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax).[6][7]
Materials and Reagents:
-
Prepared liver plasma membranes
-
Radiolabeled this compound (e.g., [125I]-glucagon)
-
Unlabeled this compound
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)
-
96-well plates
-
Cell harvester
-
Gamma or scintillation counter
Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer.[8]
-
Set up the assay in a 96-well plate with triplicate wells for total and non-specific binding for each radioligand concentration.
-
For total binding , add assay buffer, the membrane preparation (50-120 µg protein), and increasing concentrations of the radioligand (e.g., 0.1 - 20 nM).[8]
-
For non-specific binding , add assay buffer, the membrane preparation, the same increasing concentrations of the radioligand, and a high concentration of unlabeled this compound (e.g., 1 µM).
-
The final assay volume should be consistent across all wells (e.g., 250 µL).[8]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Dry the filters and measure the radioactivity using a gamma or scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
-
Plot specific binding against the concentration of the radioligand.
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax values.
-
IV. Competition Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the this compound receptor.[6]
Procedure:
-
Follow the same initial steps for membrane and reagent preparation as in the saturation binding assay.
-
Set up the assay in a 96-well plate with triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
For total binding , add assay buffer, the membrane preparation, and a fixed concentration of radiolabeled this compound (typically at or below its Kd).
-
For non-specific binding , add assay buffer, the membrane preparation, the fixed concentration of radioligand, and a high concentration of unlabeled this compound.
-
For competition , add assay buffer, the membrane preparation, the fixed concentration of radioligand, and increasing concentrations of the unlabeled test compound.
-
Incubate, filter, wash, and count the radioactivity as described for the saturation binding assay.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[9]
-
Data Presentation
Table 1: Representative Binding Affinities of Radiolabeled Ligands for the this compound Receptor
| Radioligand | Receptor Source | Assay Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [125I]-glucagon | Rat liver plasma membranes | Saturation | 0.57 ± 0.06 | 180.3 ± 38.7 | [10] |
| [125I]-glucagon | db/db mouse liver membranes | Competition | - | 25.8 ± 12.9 (ASO-treated) | [10] |
Table 2: Typical Experimental Parameters for a this compound Receptor Binding Assay
| Parameter | Value |
| Receptor Source | Rat liver plasma membranes |
| Protein Concentration | 50 - 120 µ g/well |
| Radioligand | [125I]-glucagon |
| Radioligand Concentration (Saturation) | 0.1 - 20 nM |
| Radioligand Concentration (Competition) | ~0.5 nM (at Kd) |
| Non-specific Ligand | Unlabeled this compound (1 µM) |
| Incubation Volume | 250 µL |
| Incubation Time | 60 minutes |
| Incubation Temperature | 30°C |
| Filtration | GF/C filters with 0.3% PEI |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 |
Troubleshooting
-
High Non-specific Binding:
-
Ensure filters are adequately pre-soaked in PEI.
-
Increase the number and volume of washes with ice-cold buffer.
-
Consider using a different radioligand with lower hydrophobicity.
-
-
Low Specific Binding:
-
Verify the integrity and concentration of the membrane preparation.
-
Check the specific activity and purity of the radioligand.
-
Optimize incubation time and temperature to ensure equilibrium is reached.
-
-
High Variability between Replicates:
-
Ensure thorough mixing of all components in the assay wells.
-
Check for consistency in filtration and washing steps.
-
Use a multichannel pipette for adding reagents to minimize timing differences.
-
References
- 1. A simple, rapid method for the preparation of plasma membranes from liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions [biophysics-reports.org]
- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. content-assets.jci.org [content-assets.jci.org]
Application Notes: Utilizing Glucagon Receptor Antagonists in Primary Hepatocyte Culture
Introduction
Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a critical role in maintaining glucose homeostasis, primarily by stimulating hepatic glucose production.[1][2] It acts as a counter-regulatory hormone to insulin.[3] In metabolic diseases such as type 2 diabetes, elevated this compound levels can contribute to hyperglycemia.[4][5] this compound receptor antagonists (GRAs) are therefore a key area of research for developing antihyperglycemic therapies.[6][7] They work by blocking the this compound receptor (GCGR), a G-protein-coupled receptor (GPCR) on the surface of hepatocytes, thereby inhibiting this compound's effects.[6][]
Primary hepatocytes are considered the gold standard for in-vitro studies of liver function and drug metabolism.[9] They closely mimic the physiological functions of the liver, including the full range of metabolic activities, making them an ideal model system for evaluating the efficacy and mechanism of action of GRAs.[9][10] These application notes provide detailed protocols for researchers to study the effects of GRAs in primary hepatocyte cultures, focusing on key functional endpoints such as glycogenolysis, cAMP production, glucose output, and gene expression.
This compound Signaling Pathway in Hepatocytes
This compound initiates its action by binding to the GCGR on the hepatocyte plasma membrane.[] This binding activates the associated Gs protein, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[2][3][] As the intracellular second messenger, cAMP activates Protein Kinase A (PKA).[3][4] Activated PKA then phosphorylates a cascade of downstream enzymes, leading to two primary effects:
-
Stimulation of Glycogenolysis : PKA activates phosphorylase kinase, which in turn activates glycogen (B147801) phosphorylase, the enzyme that breaks down glycogen into glucose-1-phosphate.[3]
-
Stimulation of Gluconeogenesis : PKA promotes the transcription of key gluconeogenic genes, such as PCK1 and G6PC, increasing the synthesis of glucose from non-carbohydrate precursors.[3][11][12]
This compound receptor antagonists block the initial step of this cascade—the binding of this compound to its receptor—thus preventing all downstream signaling events.
Experimental Protocols
General Experimental Workflow
The evaluation of a this compound receptor antagonist in primary hepatocytes typically follows a standardized workflow. This involves isolating and culturing the hepatocytes, pre-treating them with the antagonist, stimulating them with this compound, and finally, performing various assays to measure the biological response.
Protocol 1: Primary Hepatocyte Isolation and Culture
This protocol is based on the widely used two-step collagenase perfusion method.[13]
Materials:
-
Hepatocyte Culture Medium (HCM), e.g., Williams' Medium E with supplements.
-
Perfusion Buffer (e.g., HBSS without Ca²⁺/Mg²⁺, with EGTA).
-
Collagenase Buffer (e.g., HBSS with Ca²⁺/Mg²⁺ and collagenase).
-
Fetal Bovine Serum (FBS).
-
Collagen-coated culture plates.
Procedure:
-
Isolation: Isolate hepatocytes from liver tissue (e.g., human, rat, or mouse) using a two-step in-situ collagenase perfusion method.[9][13][14] This involves an initial perfusion with a calcium-free buffer to disrupt cell junctions, followed by perfusion with a collagenase-containing buffer to digest the extracellular matrix.[9][13]
-
Purification: Gently dissociate the digested liver to release the hepatocytes.[10] Purify the hepatocytes from other cell types by low-speed centrifugation.
-
Viability Check: Assess cell viability using the trypan blue exclusion method. A viability of >85-90% is recommended for culture.[13]
-
Plating: Seed the viable hepatocytes onto collagen-coated plates at a desired density in HCM supplemented with FBS.
-
Attachment: Incubate the cells at 37°C in a 5% CO₂ incubator for 4-6 hours to allow for cell attachment.
-
Stabilization: After attachment, replace the medium with fresh, serum-free HCM and culture overnight to allow the cells to stabilize and form a monolayer before proceeding with experiments.[10]
Protocol 2: this compound-Stimulated Glycogenolysis Assay
This assay measures the ability of a GRA to block this compound-induced breakdown of glycogen.[6][15]
Materials:
-
Cultured primary hepatocytes (from Protocol 1).
-
[¹⁴C]-glucose or a non-radioactive glycogen quantification kit (e.g., PAS staining based).[16][17]
-
This compound solution (e.g., 100 nM).
-
GRA test compounds at various concentrations.
-
Lysis buffer.
-
Scintillation fluid and counter (for radioactive method).
Procedure:
-
Glycogen Labeling (Radioactive Method):
-
Antagonist Pre-treatment:
-
Pre-incubate the cells with various concentrations of the GRA or vehicle control for 30-60 minutes.
-
-
This compound Stimulation:
-
Quantification:
-
Radioactive Method: Lyse the cells and measure the remaining [¹⁴C]-glycogen by scintillation counting. A decrease in counts indicates glycogenolysis.
-
Non-Radioactive Method: Fix the cells and quantify glycogen content using Periodic acid-Schiff (PAS) staining followed by imaging-based analysis or a colorimetric assay.[16][17][18]
-
-
Analysis: Calculate the percent inhibition of this compound-stimulated glycogenolysis for each GRA concentration and determine the IC₅₀ value.
Protocol 3: Measurement of Intracellular cAMP Levels
This assay determines if the GRA can block the this compound-induced increase in the second messenger, cAMP.[4][19]
Materials:
-
Cultured primary hepatocytes.
-
This compound solution.
-
GRA test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based biosensor).[20]
-
Cell lysis buffer (provided with the kit).
Procedure:
-
Cell Plating: Seed hepatocytes in 96-well or 384-well plates suitable for the assay.
-
Antagonist Pre-treatment: Pre-incubate the stabilized cells with various concentrations of the GRA or vehicle control for 15-30 minutes.
-
This compound Stimulation: Stimulate the cells with this compound (e.g., 1-100 nM) for 15-20 minutes at 37°C.[11]
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Analysis: Plot the cAMP concentration against the GRA concentration to determine the dose-dependent inhibition and calculate the IC₅₀ value.
Protocol 4: Glucose Output Assay
This assay directly measures the primary physiological output of this compound action in hepatocytes.
Materials:
-
Cultured primary hepatocytes.
-
Glucose-free incubation buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
This compound solution.
-
GRA test compounds.
-
Glucose assay kit (e.g., glucose oxidase-based).
Procedure:
-
Preparation: Wash the stabilized hepatocyte monolayer twice with a glucose-free buffer.
-
Antagonist Pre-treatment: Pre-incubate the cells in the glucose-free buffer containing various concentrations of the GRA or vehicle for 30-60 minutes.
-
This compound Stimulation: Add this compound to the wells and incubate for 1-3 hours.
-
Sample Collection: Collect the supernatant (incubation buffer) from each well.
-
Glucose Measurement: Measure the glucose concentration in the collected supernatant using a glucose assay kit.
-
Normalization: After collecting the supernatant, lyse the cells in the wells and measure the total protein content to normalize the glucose output data.
-
Analysis: Calculate the inhibition of this compound-stimulated glucose output and determine the IC₅₀.
Protocol 5: Gene Expression Analysis of Gluconeogenic Genes
This protocol uses quantitative real-time PCR (qPCR) to measure the effect of GRAs on the transcription of key gluconeogenic genes.
Materials:
-
Cultured primary hepatocytes.
-
This compound solution.
-
GRA test compounds.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for target genes (PCK1, G6PC, PGC1α) and a housekeeping gene (e.g., ACTB, GAPDH).[11][12][21]
Procedure:
-
Treatment: Pre-treat stabilized hepatocytes with the GRA or vehicle for 30-60 minutes, followed by stimulation with this compound (e.g., 100 nM) for 2-10 hours.[11][22]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for the target gluconeogenic genes and a housekeeping gene for normalization.
-
Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method. Determine the extent to which the GRA inhibits the this compound-induced upregulation of these genes.[11]
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison.
Table 1: Examples of this compound Receptor Antagonists for Research
| Antagonist Type | Example Compound | Target | Notes |
| Small Molecule | LY2409021 | This compound Receptor | Orally bioavailable, has been evaluated in clinical trials.[1][23] |
| Small Molecule | This compound Receptor Antagonist I | This compound Receptor | Competitive antagonist with an IC₅₀ of 181 nM.[24] |
| Small Molecule | L-168,049 | This compound Receptor | Potent antagonist that induces conformational changes in the receptor.[25] |
| Antibody | Human Monoclonal Antibody | This compound | Neutralizes circulating this compound.[1] |
| Oligonucleotide | Antisense Oligonucleotide (ASO) | GCGR mRNA | Downregulates the expression of the this compound receptor.[5][23] |
Table 2: Summary of Expected Outcomes of GRA Treatment in Primary Hepatocytes
| Assay | Parameter Measured | Effect of this compound | Expected Effect of GRA + this compound |
| Glycogenolysis Assay | Glycogen Breakdown | Increase | Inhibition of breakdown |
| cAMP Assay | Intracellular cAMP | Increase | Inhibition of cAMP production |
| Glucose Output Assay | Glucose release into media | Increase | Inhibition of glucose release |
| Gene Expression (qPCR) | mRNA levels of PCK1, G6PC | Increase | Inhibition of gene upregulation[11][12] |
| Lipid Metabolism | Triglyceride Synthesis | Decrease[26] | Reversal of inhibition |
| Lipid Metabolism | Fatty Acid Oxidation | Increase[26] | Inhibition of oxidation |
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Hepatic this compound Signaling Regulates PCSK9 and LDL-Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound.com [this compound.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Investigational this compound receptor antagonists in Phase I and II clinical trials for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and culture of human primary hepatocytes - BeCyte [becytes.com]
- 10. mouselivercells.com [mouselivercells.com]
- 11. This compound receptor-mediated regulation of gluconeogenic gene transcription is endocytosis-dependent in primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound receptor-mediated regulation of gluconeogenic gene transcription is endocytosis-dependent in primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iphasebiosci.com [iphasebiosci.com]
- 14. Primary mouse hepatocyte isolation [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Development of a quantitative 96-well method to image glycogen storage in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative analysis of glycogen content in hepatocytes of portal and central lobule zones of normal human liver and in patients with chronic hepatitis of different etiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stimulation and inhibition of cAMP accumulation by this compound in canine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. This compound regulates hepatic mitochondrial function and biogenesis through Foxo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. diabetesjournals.org [diabetesjournals.org]
- 24. interpriseusa.com [interpriseusa.com]
- 25. scbt.com [scbt.com]
- 26. The this compound receptor is required for the adaptive metabolic response to fasting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identifying Glucagon Receptor Target Genes using ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon, a key hormone in glucose homeostasis, exerts its effects by binding to the this compound receptor (GCGR), a G-protein coupled receptor predominantly expressed in the liver. This interaction triggers a signaling cascade that ultimately modulates the expression of genes involved in gluconeogenesis and glycogenolysis.[1][2] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of transcription factors and other DNA-associated proteins.[3] By targeting transcription factors activated by the this compound signaling pathway, ChIP-seq can elucidate the direct target genes of this compound action, providing valuable insights for understanding its physiological roles and for the development of novel therapeutics for metabolic diseases.
This document provides a detailed protocol for utilizing ChIP-seq to identify this compound receptor target genes by focusing on a key downstream transcription factor, such as CREB (cAMP response element-binding protein), which is activated upon this compound stimulation.[4]
This compound Signaling Pathway
Upon binding of this compound to its receptor, a conformational change activates adenylyl cyclase through a Gs protein.[1][5] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates various downstream targets, including the transcription factor CREB.[1][4] Activated CREB translocates to the nucleus and binds to specific DNA sequences known as cAMP response elements (CREs) in the regulatory regions of target genes, thereby modulating their transcription.[4]
Experimental Workflow for ChIP-seq
The ChIP-seq workflow involves several key stages: cell culture and treatment, cross-linking of proteins to DNA, chromatin fragmentation, immunoprecipitation of the target protein-DNA complexes, reversal of cross-links and DNA purification, library preparation, and finally, high-throughput sequencing and data analysis.
Detailed Experimental Protocol
This protocol is optimized for cultured hepatocytes (e.g., HepG2 cells) and can be adapted for primary hepatocytes or liver tissue.
1. Cell Culture and Treatment
-
Culture hepatocytes to 80-90% confluency.
-
Stimulate cells with this compound (e.g., 100 nM) for a specific duration (e.g., 30-60 minutes) to induce the signaling cascade and transcription factor activation. An unstimulated control group should be included.
2. Cross-linking
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and resuspend them in a shearing buffer.
-
Fragment the chromatin to an average size of 200-600 bp using sonication. The optimal sonication conditions should be empirically determined.
4. Immunoprecipitation
-
Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.
-
Incubate a fraction of the sheared chromatin overnight at 4°C with a ChIP-grade antibody specific to the activated form of the target transcription factor (e.g., anti-phospho-CREB).
-
As controls, include a sample with a non-specific IgG antibody and an "input" sample which is not subjected to immunoprecipitation.[6]
5. Immune Complex Capture and Washing
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate to capture the immune complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
6. Elution and Reverse Cross-linking
-
Elute the protein-DNA complexes from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
7. DNA Purification
-
Purify the ChIP-enriched DNA using phenol-chloroform extraction or a commercial DNA purification kit.
8. Library Preparation and Sequencing
-
Prepare a sequencing library from the purified ChIP DNA and the input DNA. This involves end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Perform high-throughput sequencing on a platform such as Illumina. The ENCODE consortium recommends a minimum of 10 million uniquely mapped reads for transcription factor ChIP-seq.[7]
Data Presentation: Quantitative Data Summary
The following tables summarize the key quantitative metrics for quality control and analysis of ChIP-seq data.
Table 1: Sequencing and Alignment Quality Control
| Metric | Description | Recommended Value |
| Total Reads | Total number of sequencing reads generated. | > 20 million |
| Uniquely Mapped Reads | Number of reads that align to a single location in the reference genome. | > 80% of total reads |
| Non-Redundant Fraction (NRF) | The ratio of non-redundant mapped reads to the total mapped reads, indicating library complexity. | > 0.8 |
| PCR Bottlenecking Coefficient (PBC) | A measure of library complexity; a low value indicates a loss of complexity. | > 0.9 |
Table 2: Peak Calling and Enrichment Metrics
| Metric | Description | Expected Outcome |
| Number of Peaks | The total number of enriched regions (peaks) identified by the peak-calling algorithm. | Varies by factor; expect more peaks in stimulated vs. unstimulated |
| Fraction of Reads in Peaks (FRiP) | The proportion of all mapped reads that fall within the identified peaks, indicating signal-to-noise ratio. | > 1% for transcription factors |
| Relative Strand Cross-Correlation (RSC) | A measure of enrichment that is independent of peak calling. | > 1.05 |
| Normalized Strand Coefficient (NSC) | A measure of signal-to-noise ratio based on cross-correlation. | > 1.1 |
Table 3: Downstream Analysis Summary
| Analysis | Description | Key Findings |
| Peak Annotation | Assigning peaks to the nearest gene or genomic feature (e.g., promoter, enhancer). | Distribution of binding sites relative to transcriptional start sites (TSS). |
| Motif Analysis | Identifying enriched DNA sequence motifs within the peak regions. | Confirmation of the target transcription factor's binding motif (e.g., CRE for CREB). |
| Differential Binding Analysis | Comparing peak enrichment between this compound-stimulated and unstimulated samples. | Identification of this compound-responsive binding sites. |
| Gene Ontology (GO) Analysis | Functional annotation of genes associated with differentially bound peaks. | Identification of biological pathways regulated by this compound. |
Data Analysis Protocol
A typical ChIP-seq data analysis workflow includes the following steps:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing data.
-
Read Alignment: Align the sequencing reads to the reference genome using aligners such as Bowtie2 or BWA.[6]
-
Peak Calling: Identify regions of significant enrichment (peaks) in the ChIP sample compared to the input control using peak-calling software like MACS2.[8]
-
Quality Control of Peaks: Evaluate the quality of the called peaks using metrics like FRiP, RSC, and NSC.[9]
-
Peak Annotation and Visualization: Annotate the peaks to their nearest genes and visualize the data in a genome browser.
-
Motif Discovery: Use tools like MEME-ChIP to identify enriched sequence motifs within the peak regions.
-
Differential Binding Analysis: Identify statistically significant differences in binding between conditions (e.g., this compound-treated vs. control) using packages like DiffBind.
-
Functional Analysis: Perform Gene Ontology (GO) and pathway analysis on the genes associated with the identified peaks to understand their biological significance.
By following this comprehensive protocol, researchers can effectively identify and characterize the direct target genes of the this compound receptor signaling pathway, contributing to a deeper understanding of this compound's role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. prezi.com [prezi.com]
- 3. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound Physiology - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Novogene - Advancing Genomics, Improving Life [novogene.com]
- 7. How to Analyze ChIP-Seq Data: From Data Preprocessing to Downstream Analysis - CD Genomics [cd-genomics.com]
- 8. project.mgx.cnrs.fr [project.mgx.cnrs.fr]
- 9. ChIP-seq Quality Assessment | Introduction to ChIP-Seq using high-performance computing [hbctraining.github.io]
Troubleshooting & Optimization
troubleshooting low signal in glucagon ELISA assays
Welcome to the . This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during glucagon ELISA assays, with a specific focus on low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low or no signal in my this compound ELISA?
A1: Low or no signal in a this compound ELISA can stem from several factors throughout the experimental workflow. The most common culprits include issues with reagent preparation and storage, procedural errors during the assay, and problems with the samples themselves. For example, reagents not being brought to room temperature before use can affect enzymatic activity.[1][2] Additionally, improper storage of the ELISA kit components can lead to degradation of critical reagents.[3]
Q2: My standard curve is flat or has a very low signal. What should I do?
A2: A poor standard curve is a primary indicator of a problem with the assay setup. First, verify that the standard was reconstituted correctly according to the kit's protocol.[4] Inaccurate pipetting when preparing the serial dilutions is a frequent source of error.[3] It is also crucial to ensure that the standard has not expired and has been stored properly to prevent degradation. If you have signal in your sample wells but not in the standard wells, it strongly suggests an issue with the standard itself.[4]
Q3: I see a signal in my positive controls, but not in my samples. What could be the issue?
A3: If the standards and controls are working, the problem likely lies with your samples. The this compound concentration in your samples may be below the detection limit of the assay.[5] Consider concentrating the sample or using a larger sample volume if the kit protocol allows. Sample degradation is another significant concern for this compound; ensure proper sample collection and storage procedures have been followed, including the use of protease inhibitors and storing samples at -80°C.[6] The sample matrix itself can also interfere with the assay.[4]
Q4: Can the incubation times and temperatures really have that much of an impact on the signal?
A4: Absolutely. Incubation times and temperatures are critical for the binding kinetics of the antibodies and the enzymatic reaction of the HRP conjugate.[3] Insufficient incubation times will result in incomplete binding and a weaker signal.[3] Similarly, performing incubations at temperatures lower than recommended in the protocol can decrease the reaction rate.[3][7] Always adhere strictly to the incubation parameters specified in your ELISA kit manual.[2]
Q5: How critical is the washing step in relation to low signal?
A5: While insufficient washing is more commonly associated with high background, overly aggressive or prolonged washing can also lead to a low signal by dislodging the antibody-antigen complexes. Ensure you are using the recommended wash buffer and following the specified number of washes and soaking times. It is also important to ensure that the wells do not dry out at any point during the assay, as this can denature the proteins and lead to signal loss.[4]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance to diagnose and resolve specific issues leading to low signal in your this compound ELISA.
Guide 1: Poor Standard Curve
If your standard curve is showing low or no signal, follow these steps to identify the root cause.
Troubleshooting a Poor Standard Curve
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. cohesionbio.com [cohesionbio.com]
- 5. arp1.com [arp1.com]
- 6. mercodia.com [mercodia.com]
- 7. hycultbiotech.com [hycultbiotech.com]
Technical Support Center: Glucagon Western Blot Troubleshooting
Welcome to the technical support center for glucagon Western blotting. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of high background, encountered during this compound Western blot experiments.
Troubleshooting Guide: Reducing High Background
High background in a Western blot can obscure the specific signal of your target protein, making data interpretation difficult.[1] This guide provides a systematic approach to identifying and resolving the root causes of high background in your this compound Western blots. High background can manifest as a uniform dark haze across the membrane or as multiple non-specific bands.[1]
Step 1: Optimize Blocking
Insufficient blocking is a primary cause of high background, as it allows antibodies to bind non-specifically to the membrane.[1]
| Parameter | Recommendation | Rationale |
| Blocking Agent | 3-5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST or PBST.[2][3] | Milk is a cost-effective option, but BSA is preferred for detecting phosphoproteins as milk contains casein, a phosphoprotein.[1][3] |
| Blocking Duration | 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[2][3] | Longer incubation ensures complete saturation of non-specific binding sites on the membrane. |
| Blocking Buffer Freshness | Always use freshly prepared blocking buffer.[2][3] | Bacterial growth in old buffers can contribute to high background.[3] |
Step 2: Titrate Primary and Secondary Antibodies
Excessive antibody concentration is a frequent cause of high background due to increased non-specific binding.[1][3]
| Antibody | Recommended Action | Typical Dilution Range for this compound Antibodies |
| Primary Antibody | Perform a dilution series (titration) to determine the optimal concentration.[1] | 1:500 - 1:2000[4] |
| Secondary Antibody | Titrate the secondary antibody. As a control, incubate a blot with only the secondary antibody to check for non-specific binding.[2][3][5] | Follow manufacturer's recommendations, then optimize. |
Step 3: Enhance Washing Steps
Inadequate washing fails to remove unbound antibodies, leading to increased background noise.[1][6]
| Parameter | Recommendation | Rationale |
| Number of Washes | Increase the number of washes to 4-5 times.[2] | More washes improve the removal of non-specifically bound antibodies. |
| Duration of Washes | Increase the duration of each wash to 10-15 minutes with gentle agitation.[1] | Longer washes provide more time for unbound antibodies to diffuse away. |
| Wash Buffer Volume | Ensure the membrane is fully submerged in a sufficient volume of wash buffer.[6] | Adequate buffer volume is crucial for effective washing. |
| Detergent Concentration | Include a mild detergent like 0.05% - 0.1% Tween-20 in the wash buffer.[2][6] | Detergents help to disrupt weak, non-specific interactions. |
Step 4: Membrane and Sample Considerations
The choice of membrane and the quality of your sample can also influence background levels.
| Factor | Recommendation | Rationale |
| Membrane Type | If using PVDF and experiencing high background, consider switching to a nitrocellulose membrane.[1][3] | PVDF has a higher protein binding capacity which can sometimes lead to more background.[3] |
| Membrane Handling | Never let the membrane dry out during the Western blotting process.[1][3] | A dry membrane can cause irreversible and non-specific antibody binding.[1] |
| Sample Preparation | Prepare fresh lysates and always include protease inhibitors.[5] | Protein degradation can lead to non-specific bands.[1][5] |
| Protein Loading | Titrate the amount of protein loaded per lane to avoid overloading.[7] | Too much protein can contribute to high background.[7] |
Logical Workflow for Troubleshooting High Background
Caption: A step-by-step workflow for troubleshooting high background in Western blots.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a this compound Western blot?
High background is often due to insufficient blocking, excessive primary or secondary antibody concentrations, or inadequate washing.[1][2] Other factors can include the type of membrane used, sample degradation, and contaminated buffers.[1][3][5]
Q2: Should I use non-fat dry milk or BSA as a blocking agent for my this compound Western blot?
Both non-fat dry milk and BSA are commonly used blocking agents.[1] Milk is a cost-effective choice for general purposes. However, if you are detecting phosphorylated proteins, BSA is recommended as milk contains phosphoproteins that can cause non-specific signals.[1][3]
Q3: How can I determine the optimal concentration for my primary and secondary antibodies?
The best approach is to perform a titration, which involves testing a range of antibody dilutions to find the concentration that provides a strong specific signal with minimal background.[1] Always start with the dilution recommended by the antibody manufacturer and then optimize from there.[3]
Q4: Can the type of membrane I use affect the background?
Yes, the membrane can influence background levels. Polyvinylidene difluoride (PVDF) membranes have a higher protein binding capacity and may be more prone to background than nitrocellulose membranes.[3] If you consistently experience high background with PVDF, consider trying a nitrocellulose membrane.[1]
Q5: My lab reuses blocking and wash buffers. Could this be a problem?
It is highly recommended to use freshly made buffers for each experiment.[2][8] Old buffers can become contaminated with bacteria, which can contribute to high background.[3]
Experimental Protocols
Protocol 1: Standard Western Blot for this compound Detection
This protocol provides a general framework. Optimal conditions, especially antibody dilutions and incubation times, should be determined empirically.
-
Sample Preparation:
-
Homogenize tissue or lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples onto a polyacrylamide gel suitable for separating low molecular weight proteins (this compound is ~3.5 kDa). A 15% or higher percentage Tris-Glycine gel, or a Tris-Tricine gel system is recommended.[5]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Ensure good contact between the gel and the membrane and avoid air bubbles.[9]
-
Transfer conditions should be optimized for small proteins.
-
-
Blocking:
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1-2 hours at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary this compound antibody in blocking buffer to its optimal concentration (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three to five times for 10-15 minutes each with a large volume of TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature with gentle agitation.
-
-
Final Washes:
-
Repeat the washing step as described in step 6.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film. Optimize exposure time to maximize the signal-to-noise ratio.[1]
-
This compound Signaling Pathway Overview
Caption: Simplified overview of the this compound signaling pathway in a hepatocyte.
References
- 1. clyte.tech [clyte.tech]
- 2. arp1.com [arp1.com]
- 3. biossusa.com [biossusa.com]
- 4. This compound Polyclonal Antibody (PA5-89937) [thermofisher.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 7. sinobiological.com [sinobiological.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. stjohnslabs.com [stjohnslabs.com]
optimizing antibody concentrations for glucagon immunohistochemistry
Welcome to our technical support center for optimizing antibody concentrations in glucagon immunohistochemistry (IHC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve high-quality, specific staining for this compound in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is the optimal primary antibody concentration for this compound IHC?
A1: The optimal primary antibody concentration is crucial for achieving strong, specific staining with low background and must be determined empirically for each new antibody and tissue type.[1][2][3] A good starting point is to perform a dilution series. Many manufacturers provide a recommended dilution range on their datasheets, which can serve as a guide.[1] For instance, some polyclonal anti-glucagon antibodies have been successfully used at dilutions ranging from 1:100 to 1:2000.[4][5] It's recommended to start with a concentration of around 2-5 µg/ml for rabbit and mouse antibodies, respectively, especially when using polymer-based detection systems.[6]
Q2: How do incubation time and temperature affect this compound IHC staining?
A2: Incubation time and temperature directly impact the binding of the primary antibody to the target antigen.[1][2] Longer incubation times can enhance the signal, particularly for antibodies with lower concentrations or when trying to penetrate thicker tissue sections.[2] However, prolonged incubations at room temperature can also increase non-specific background staining.[1][7] A common and effective practice is to perform the primary antibody incubation overnight at 4°C, as this promotes specific binding while minimizing background.[1][2][6]
Q3: What are the most common causes of high background staining in this compound IHC, and how can I reduce it?
A3: High background staining can obscure the specific signal and is a frequent issue in IHC. Common causes include:
-
Excessive primary antibody concentration: Using too much primary antibody can lead to non-specific binding.[7][8] To address this, further dilute your primary antibody.
-
Insufficient blocking: Inadequate blocking of non-specific binding sites can result in the primary or secondary antibody binding to unintended tissue components.[7][9] Increase the concentration or incubation time of your blocking agent, which is often normal serum from the species in which the secondary antibody was raised.[7][9]
-
Cross-reactivity of the secondary antibody: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue, especially when using a mouse primary antibody on mouse tissue.[2][7][8] Using a pre-adsorbed secondary antibody or a specialized mouse-on-mouse IHC kit can mitigate this issue.[2][7]
-
Endogenous enzyme activity: If using an HRP-based detection system, endogenous peroxidases in the tissue can produce a false-positive signal.[7] This can be quenched by treating the tissue with a hydrogen peroxide solution (e.g., 0.3% H2O2) before primary antibody incubation.[7]
-
Incomplete deparaffinization: Residual paraffin (B1166041) can cause patchy, high background.[10] Ensure complete deparaffinization using fresh xylene.
-
Tissue drying out: Allowing the tissue sections to dry during the staining procedure can lead to increased background, often more pronounced at the edges. Keep slides in a humidified chamber during incubations.
Q4: I am not getting any signal in my this compound IHC experiment. What could be the problem?
A4: A complete lack of staining can be frustrating. Here are some potential causes and solutions:
-
Problems with the primary antibody: The antibody may not be specific for the target antigen in the species being tested, or it may have lost activity due to improper storage. Always check the manufacturer's datasheet for validated applications and species reactivity.[1][3]
-
Antigen masking: Formalin fixation creates cross-links that can mask the epitope, preventing antibody binding.[11][12][13][14] An antigen retrieval step is essential to unmask the epitope. The choice of heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) and the specific buffer (e.g., citrate (B86180) or EDTA) may need to be optimized.[12][13][15]
-
Incorrect antibody dilution: The primary antibody may be too dilute. Try using a lower dilution (higher concentration).
-
Issues with the detection system: The secondary antibody or detection reagents may be inactive or used incorrectly. Ensure all components of the detection system are within their expiration dates and stored properly. Running a positive control tissue known to express this compound can help troubleshoot this.
Troubleshooting Guides
Guide 1: High Background Staining
High background staining can make it difficult to interpret your results. Follow this workflow to troubleshoot and resolve this common issue.
Caption: Troubleshooting workflow for high background staining.
Guide 2: Weak or No Staining
If you are observing weak or no staining, this guide will help you identify and address the potential causes.
Caption: Troubleshooting workflow for weak or no staining.
Data Presentation
Table 1: Recommended Starting Dilutions for this compound Primary Antibodies
| Antibody Type | Host Species | Recommended Starting Dilution | Reference |
| Polyclonal | Rabbit | 1:100 - 1:400 | [4] |
| Polyclonal | Rabbit | 1:2000 | [5] |
| Monoclonal | Mouse | 1:500 (for IHC) | [16] |
| Polyclonal | Rabbit | 1:100 (for IF) | [17] |
Note: These are starting recommendations. Optimal dilution must be determined by the end-user.
Table 2: Typical Incubation Parameters for this compound IHC
| Step | Incubation Time | Temperature | Notes |
| Primary Antibody | 1 hour | Room Temperature | Can be sufficient for high-affinity antibodies. |
| Primary Antibody | Overnight | 4°C | Generally recommended to increase specific signal and reduce background.[1][2][6] |
| Secondary Antibody | 30-60 minutes | Room Temperature | Follow manufacturer's recommendations. |
| Enzyme/Substrate | 5-15 minutes | Room Temperature | Monitor development to avoid over-staining. |
Experimental Protocols
Protocol 1: Standard Immunohistochemistry Protocol for this compound in Paraffin-Embedded Tissue
This protocol provides a general workflow for this compound IHC. Optimization of specific steps, particularly antigen retrieval and antibody concentrations, is essential.
Caption: Standard IHC workflow for this compound staining.
Detailed Steps:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.[17]
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 3-5 minutes each.[17]
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0).[13][15]
-
Heat in a pressure cooker, microwave, or water bath according to optimized protocols (e.g., 95-100°C for 10-20 minutes).[13][15]
-
Allow slides to cool to room temperature in the buffer.
-
-
Blocking Endogenous Enzymes:
-
If using an HRP-conjugated secondary antibody, incubate sections in 0.3% hydrogen peroxide in methanol (B129727) for 15-30 minutes to block endogenous peroxidase activity.[7][18]
-
Rinse with PBS.
-
-
Blocking Non-Specific Binding:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash slides three times in PBS.
-
Incubate with a biotinylated or polymer-based secondary antibody (e.g., goat anti-rabbit IgG) according to the manufacturer's instructions, typically for 30-60 minutes at room temperature.
-
-
Detection:
-
Wash slides three times in PBS.
-
If using an avidin-biotin complex (ABC) method, incubate with the ABC reagent.
-
Incubate with a chromogenic substrate (e.g., DAB) until the desired color intensity is reached.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining:
-
Lightly counterstain the sections with a suitable nuclear stain like hematoxylin.
-
"Blue" the sections in a gentle stream of tap water.
-
-
Dehydration and Mounting:
References
- 1. Monoclonal vs Polyclonal Antibodies for Immunohistochemistry: Primary Antibody Selection | Bio-Techne [bio-techne.com]
- 2. Antibodies in IHC | Abcam [abcam.com]
- 3. biocompare.com [biocompare.com]
- 4. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Evaluation of immunohistochemical staining for this compound in human pancreatic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. biossusa.com [biossusa.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. Distribution of this compound-Like Peptide (GLP)-2-Immunoreactive Cells in the Chicken Small Intestine: Antigen Retrieval Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IHC antigen retrieval protocol | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 15. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 16. Immunohistochemical study to detect this compound and insulin hormones in pancreas of camel and buffalo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TRIPLE (Insulin, this compound and EGFP) Immunofluorescence Staining Protocol in Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunohistochemical staining of insulin and this compound in islets of formalin-fixed human pancreas [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of immunohistochemical staining for this compound in human pancreatic tissue [escholarship.org]
common pitfalls in plasma sample collection for glucagon measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during plasma sample collection for glucagon measurement. Accurate preanalytical sample handling is critical for reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended blood collection tube for this compound measurement?
A1: Pre-chilled lavender-top (EDTA) tubes are recommended for blood collection for this compound measurement.[1][2][3][4][5][6] EDTA acts as an anticoagulant, and chilling the tube helps to minimize proteolytic degradation of this compound.[1][4][5][6]
Q2: Is it necessary to add protease inhibitors to the collection tubes?
A2: The addition of protease inhibitors like aprotinin (B3435010) or DPP-4 inhibitors is a topic of debate and may depend on the specific assay being used.[7] Some studies suggest that for certain assays, particularly C-terminal assays, aprotinin may not be required.[7] However, other protocols specify the addition of aprotinin (Trasylol™). If a protease inhibitor is used, it should be done consistently across all samples.[7] Special collection tubes, such as BD™ P800 tubes, which contain a cocktail of protease inhibitors, have been shown to preserve this compound with a half-life of over 45 hours at room temperature.[8]
Q3: What are the immediate processing steps after blood collection?
A3: Immediately after collection, the blood tube should be placed on wet ice for 10 minutes.[1][4][5][6] Centrifugation should be performed in a refrigerated centrifuge or with pre-chilled carriers to separate the plasma.[1][4][5][6] The plasma should then be promptly aliquoted into a plastic vial and frozen.[1][2][4][5][6] Blood should not be left at room temperature for any significant length of time.[6]
Q4: How should plasma samples for this compound analysis be stored?
A4: Plasma samples should be stored frozen at -20°C or ideally at -80°C for long-term stability.[7] Samples are generally stable for up to 90 days when frozen.[1][5][6]
Q5: How many times can a plasma sample be frozen and thawed?
A5: It is recommended to minimize freeze-thaw cycles. Ideally, samples should be thawed only once before analysis.[7] While some studies have shown that up to three freeze-thaw cycles did not significantly affect this compound stability, it is best practice to aliquot samples after the initial processing to avoid repeated thawing of the entire sample.[9][10][11][12]
Troubleshooting Guide
Issue: Inconsistent or unexpected this compound levels in my results.
This could be due to several preanalytical factors. Use the following guide to troubleshoot potential causes.
| Potential Cause | Explanation & Solution |
| Sample Handling Temperature | This compound is susceptible to degradation by proteases in the blood. If samples are not kept cold, these enzymes can break down the this compound, leading to falsely low readings. Solution: Always use pre-chilled collection tubes and place them on ice immediately after drawing blood. Use a refrigerated centrifuge for plasma separation.[1][4][5][6] |
| Incorrect Anticoagulant | The type of anticoagulant can affect the stability of this compound and the performance of the assay. Solution: Use EDTA as the anticoagulant.[1][2][3][4][5][6] |
| Delayed Processing | The longer the blood sits (B43327) before centrifugation and freezing, the more time there is for this compound degradation. Solution: Process the blood samples as soon as possible after collection. Centrifuge the blood within 10 minutes of collection and immediately freeze the plasma aliquots.[1][4][5][6] |
| Hemolysis | The release of intracellular components from red blood cells during hemolysis can interfere with the assay and lead to inaccurate results.[1][2][3][4][5][6] Grossly hemolyzed samples are often rejected by testing laboratories.[1][4][6] Solution: Use proper phlebotomy techniques to minimize trauma to the red blood cells. Avoid vigorous shaking of the collection tubes. |
| Lipemia | High levels of lipids in the plasma (lipemia) can interfere with the accuracy of the assay.[2][3][4][6] This is often seen in non-fasting samples. Solution: Ensure the patient has fasted for at least 8 hours before blood collection.[1][4][5] If a sample is lipemic, it may need to be rejected or undergo a lipid removal process.[2][3][4][6] |
| Assay Variability | Different this compound assays can yield different results due to variations in antibody specificity and calibration standards.[6][13] Solution: Use the same assay for all samples within a study for consistent results.[6] |
Quantitative Data Summary
The stability of this compound in plasma is influenced by several factors. The following tables summarize the effects of storage temperature, time, and freeze-thaw cycles on this compound recovery.
Table 1: Effect of Short-Term Storage Temperature on this compound Recovery
| Storage Condition | Duration | This compound Recovery (C-terminal Assay) | This compound Recovery (N-terminal Assay) |
| Room Temperature | 3 hours | Stable | Significant decrease |
| On Ice | Up to 3 hours | Stable | Stable |
| On Ice | Up to 24 hours | Stable | Stable |
Source: Adapted from data in Stability of this compound-like peptide 1 and this compound in human plasma - PMC - NIH.[9]
Table 2: Effect of Long-Term Storage on this compound Recovery
| Storage Temperature | 1 Month | 3 Months | 6 Months | 12 Months |
| -20°C | ~50% reduction | Further slow decline | Stabilized | Stable at lower level |
| -80°C | ~50% reduction | Further slow decline | Stabilized | Stable at lower level |
Source: Adapted from data in Stability of this compound-like peptide 1 and this compound in human plasma - PMC - NIH.[9]
Note: A surprising finding was that freezing itself led to an almost 50% reduction in this compound recovery compared to immediate analysis, regardless of the storage duration.[9][10][11][12]
Experimental Protocols
Protocol for Plasma Sample Collection and Processing for this compound Measurement
This protocol is essential for minimizing preanalytical variability and ensuring the integrity of the plasma samples.
Materials:
-
Pre-chilled lavender-top (EDTA) tubes
-
Wet ice bucket
-
Refrigerated centrifuge or pre-chilled centrifuge carriers
-
Plastic aliquot tubes
-
Pipettes and tips
Procedure:
-
Patient Preparation: Ensure the patient has fasted for at least 8 hours.[1][4][5] The patient should be in a rested and non-stressed state.[2][3]
-
Blood Collection:
-
Immediate Chilling:
-
Centrifugation:
-
Plasma Aliquoting:
-
Immediately after centrifugation, carefully aspirate the plasma without disturbing the buffy coat or red blood cells.[1][4][5]
-
Transfer the plasma into one or more pre-labeled plastic aliquot tubes.[1][2][4][5][6] Aliquoting into smaller volumes is recommended to avoid multiple freeze-thaw cycles.[7]
-
-
Storage:
-
Immediately freeze the plasma aliquots at -20°C or preferably at -80°C.[7]
-
Visualized Workflows
The following diagrams illustrate the critical steps in the preanalytical workflow for this compound measurement.
Caption: Recommended workflow for plasma sample collection.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. labcorp.com [labcorp.com]
- 3. This compound, Plasma | HNL Lab Medicine [hnl.com]
- 4. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 5. This compound, Plasma (GLP) [marshfieldlabs.org]
- 6. childrensmn.org [childrensmn.org]
- 7. Methods and Guidelines for Measurement of this compound in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 9. Stability of this compound-like peptide 1 and this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of this compound-like peptide 1 and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. Impact of the this compound Assay When Assessing the Effect of Chronic Liraglutide Therapy on this compound Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
Technical Support Center: Ensuring Accurate Glucagon Measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent glucagon degradation in plasma samples. Accurate measurement of this critical hormone is paramount for metabolic research and the development of novel therapeutics.
Frequently Asked Questions (FAQs)
Q1: Why is preventing this compound degradation in plasma samples crucial for my research?
Q2: What are the primary enzymes responsible for this compound degradation in plasma?
A2: The primary enzyme responsible for the initial degradation of this compound is Dipeptidyl Peptidase-IV (DPP-4).[4][5][6][7] DPP-4 cleaves this compound at its N-terminus. Other serine proteases, such as plasmin, may also contribute to its degradation.[8]
Q3: What are the most effective methods to prevent this compound degradation?
A3: The most effective methods involve the use of protease inhibitors added to the blood collection tubes at the time of sample collection.[1][9] A combination of a general serine protease inhibitor, like aprotinin, and a specific DPP-4 inhibitor is traditionally recommended.[10] Additionally, proper sample handling, including maintaining low temperatures and prompt processing, is critical.
Q4: Is it always necessary to use protease inhibitors?
A4: While traditionally recommended, some studies suggest that this compound may be stable in EDTA or lithium heparin tubes when samples are properly handled (i.e., immediately placed on ice and promptly centrifuged at low temperatures) and stored at -80°C.[10] However, the use of inhibitors is still considered a best practice to ensure sample integrity, especially when immediate processing is not possible.[11][12]
Q5: What are some commercially available solutions for this compound preservation?
A5: Several companies offer blood collection tubes containing proprietary cocktails of protease inhibitors designed to stabilize this compound and other labile peptide hormones. For example, the BD™ P800 tube contains a DPP-4 inhibitor and other protease inhibitors that have been shown to effectively preserve this compound.[1][9]
Troubleshooting Guides
Issue 1: Lower-than-expected this compound concentrations in samples.
| Possible Cause | Troubleshooting Steps |
| Inadequate Protease Inhibition | - Ensure that a sufficient concentration of a broad-spectrum serine protease inhibitor (e.g., aprotinin) and a specific DPP-4 inhibitor were added to the blood collection tubes immediately upon collection. - If using commercially prepared inhibitor tubes, verify their expiration date and proper storage conditions. |
| Delayed Sample Processing | - Process blood samples as quickly as possible after collection. Ideally, centrifugation should occur within one hour.[13] - Keep samples on ice throughout the collection and processing workflow.[11] |
| Improper Storage | - Store plasma samples at -80°C for long-term stability.[10] Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[10][13] One study surprisingly found that this compound recovery was reduced by almost 50% after freezing compared to immediate analysis, regardless of storage time.[12][14] |
| Hemolysis | - Hemolysis can release proteolytic enzymes from red blood cells, leading to this compound degradation.[15] Visually inspect plasma for any signs of hemolysis (a reddish tint). If present, the sample may be compromised. To minimize hemolysis, use appropriate needle gauge, avoid vigorous shaking of tubes, and ensure proper centrifugation. |
Issue 2: High variability in this compound measurements between replicate samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Standardize the entire sample collection and processing protocol. Ensure all samples are treated identically, from the moment of collection to the time of analysis.[16] This includes consistent timing for each step and maintaining a constant low temperature. |
| Assay Interference | - Plasma components, such as heterophilic antibodies or immunoglobulins, can interfere with immunoassay-based this compound measurements, leading to variability.[17][18][19] Consider using an extraction step to purify this compound from interfering plasma proteins. If interference is suspected, performing a spike and recovery experiment or a serial dilution can help identify the issue.[19] |
| Cross-reactivity with other prothis compound-derived peptides | - Many immunoassays for this compound can cross-react with other peptides derived from prothis compound, such as glicentin and oxyntomodulin, which can lead to falsely elevated and variable results.[17][20] This is a particular issue in certain patient populations (e.g., post-bariatric surgery).[20] Using a highly specific sandwich ELISA or liquid chromatography-mass spectrometry (LC-MS/MS) can mitigate this issue.[10][20] |
Quantitative Data Summary
The stability of this compound in plasma is highly dependent on the collection and handling conditions. The following tables summarize quantitative data from studies investigating these effects.
Table 1: Effect of Protease Inhibitors on this compound Stability
| Condition | This compound Half-Life (t½) | Reference |
| EDTA Plasma (Room Temperature) | Not explicitly stated, but degradation is significant | [1][9] |
| P800 Plasma (with inhibitors) (Room Temperature) | > 45 hours | [1][9] |
Table 2: Impact of Temperature on DPP-4 Activity and this compound Stability
| Condition | Effect | Reference |
| Plasma on Ice vs. Room Temperature | DPP-4 activity is significantly reduced on ice. | [11] |
| Samples at Room Temperature for > 1 hour | Impaired recovery of this compound. | [12][14] |
| Samples on Ice for up to 3 hours | Recoveries were unaffected. | [12][14] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Processing for this compound Measurement
-
Preparation:
-
Label pre-chilled blood collection tubes (e.g., EDTA tubes).
-
If not using commercially prepared inhibitor tubes, prepare a stock solution of protease inhibitors. A common combination is Aprotinin (500 KIU/mL of blood) and a DPP-4 inhibitor (e.g., 10 µL/mL of blood).[13] The exact concentrations may need to be optimized for your specific assay.
-
-
Blood Collection:
-
Collect whole blood directly into the pre-chilled tubes containing the anticoagulant and protease inhibitors.
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the blood with the additives.
-
Place the tube on ice immediately.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 1000-2000 x g for 10-15 minutes at 2-8°C.[13] This should be done within one hour of collection.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
-
Storage:
-
Aliquot the plasma into pre-labeled cryovials.
-
Immediately freeze the aliquots and store them at -80°C until analysis.
-
Visualizations
Caption: this compound degradation pathway.
References
- 1. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 2. research.regionh.dk [research.regionh.dk]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound.com [this compound.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The preanalytical stability of this compound as measured by liquid chromatography tandem mass spectrometry and two commercially available immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of this compound-like peptide 1 and this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. alpco.com [alpco.com]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. Methods and Guidelines for Measurement of this compound in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interference of immunoglobulins in two this compound radioimmunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. myadlm.org [myadlm.org]
- 20. Advances in the clinical measurement of this compound: from diagnosis to therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Glucagon Detection by Mass Spectrometry
Welcome to the technical support center for the sensitive and accurate quantification of glucagon using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound notoriously difficult to quantify accurately using LC-MS/MS?
A1: this compound presents several analytical challenges. As a large peptide, it exhibits low sensitivity in mass spectrometry due to inefficient transfer into the gas phase and poor fragmentation. Endogenous levels in plasma are very low (typically <100 pg/mL), making detection difficult. Furthermore, this compound is prone to significant non-specific binding to surfaces, has poor solubility, and is susceptible to degradation by proteases in biological samples.[1]
Q2: What is the most critical first step to ensure the stability of this compound in plasma samples?
A2: The most critical first step is the immediate stabilization of this compound in biological matrices upon collection. This is typically achieved by collecting blood in tubes containing a cocktail of protease inhibitors to prevent enzymatic degradation.[2][3] Acidification of the plasma sample, often with acetic acid, is also recommended to help disrupt protein binding and improve stability.[2]
Q3: What is a suitable internal standard for this compound quantification?
A3: The use of a stable isotope-labeled (SIL) this compound is highly recommended as an internal standard for the most accurate and precise quantification.[4][5] A SIL internal standard closely mimics the behavior of endogenous this compound during sample preparation and analysis, effectively correcting for extraction losses, matrix effects, and instrument variability.[5] Commercially available variants like des-(Thr7)-glucagon have also been used.[1]
Q4: How can I improve the selectivity of my this compound assay to avoid interference from related peptides?
A4: Immunoassays for this compound can suffer from cross-reactivity with other prothis compound-derived peptides like oxyntomodulin and glicentin due to sequence similarities.[2][6][7] LC-MS/MS offers superior specificity. To further enhance selectivity, consider these strategies:
-
Immunoaffinity Enrichment: Using anti-glucagon antibodies to capture and purify this compound from the plasma matrix is a highly effective method to improve selectivity and concentrate the analyte.[4][5][6][8]
-
Selective MRM Transitions: In your tandem MS method, choose precursor ions (e.g., the 4+ or 5+ charge states) and specific, high m/z fragment ions (b or y ions) that are unique to this compound.[9] This minimizes interference from other endogenous peptides.
Q5: What kind of sensitivity (LOD/LOQ) can be expected from an optimized LC-MS/MS method for this compound?
A5: With advanced techniques, very high sensitivity is achievable. Methods combining selective sample preparation (like mixed-mode SPE) and microflow LC-MS/MS systems have reported Limits of Detection (LOD) as low as 12.5 pg/mL and Limits of Quantification (LOQ) of 1.56 pg/mL from plasma.[4][5][10] A rapid LC-MS/MS method validated for routine care achieved an LoQ of 8.75 pg/mL.[11]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Signal | Non-specific binding (adsorption): this compound is "sticky" and adsorbs to glass and plastic surfaces, especially at low concentrations.[3][12] | - Use low-binding polypropylene (B1209903) tubes and pipette tips.[12] - Consider coating tubes with bovine serum albumin (BSA).[3] - Add a "keeper" peptide or compound to solutions if a stable isotope-labeled internal standard is not used.[3][12] - Minimize evaporation steps where the analyte can dry on surfaces; use of µElution SPE formats can eliminate this need. |
| Poor Solubility: this compound has poor solubility around neutral pH.[12] | - Maintain acidic conditions (pH < 3) during sample processing and reconstitution.[3] An elution solution of 65% organic, 25% water, with 10% acetic acid has been shown to be effective. - Reconstitute final extracts in a solution containing organic solvent (e.g., 25% acetonitrile) with formic acid.[1][12] | |
| Analyte Degradation: Proteases in plasma rapidly degrade this compound.[3] | - Ensure immediate addition of a comprehensive protease inhibitor cocktail to blood samples upon collection.[2][3] - Keep samples on ice during processing and store them at -20°C or lower.[13] | |
| High Signal Variability / Poor Reproducibility | Inconsistent Sample Preparation: Variable recovery during solid-phase extraction (SPE) or protein precipitation. | - Use a stable isotope-labeled (SIL) this compound internal standard to normalize for variability.[4][5] - Optimize and standardize every step of the SPE protocol (conditioning, loading, washing, elution). Mixed-mode SPE can enhance selectivity and consistency.[14] - For protein precipitation, ensure consistent addition of solvent and thorough mixing. |
| Matrix Effects: Co-eluting endogenous compounds from plasma are suppressing or enhancing the this compound signal during ionization. | - Improve sample cleanup using more selective techniques like immunoaffinity capture or a robust mixed-mode SPE.[6] - Optimize the chromatographic separation to resolve this compound from interfering matrix components.[2] - A SIL internal standard that co-elutes with the analyte is the best way to compensate for matrix effects.[5] | |
| Poor Peak Shape in Chromatography | Secondary Interactions with Column: Silanol groups on the stationary phase can interact with the peptide. | - Use a column specifically designed for peptide separations (e.g., C18 with a pore size of 130Å or greater).[10] - Ensure the mobile phase contains an appropriate ion-pairing agent like formic acid (0.1%) to improve peak shape.[2] |
| Adsorption to LC System Components: this compound can adsorb to tubing, fittings, and the injector needle. | - Use a microflow LC system (e.g., ionKey/MS) which minimizes dead volume and potential adsorption sites.[10] - Prime and flush the LC system thoroughly between runs. | |
| Interfering Peaks / Lack of Specificity | Cross-reactivity: Other prothis compound-derived peptides are being detected. | - This is a common issue with immunoassays but less so with MS.[7] However, ensure your MRM transitions are highly specific to this compound. Select higher m/z fragment ions which are less common. - Use immunoaffinity purification to isolate only this compound before LC-MS/MS analysis.[6] |
| High Background Noise: Poor sample cleanup or non-specific fragmentation. | - Enhance the selectivity of the SPE method; a mixed-mode sorbent is often more effective than C18 alone. - Avoid using low m/z fragment ions (e.g., below m/z 200) as these are often non-specific and contribute to high background. |
Quantitative Data Summary
The following tables summarize the performance of various published methods for this compound quantification by LC-MS/MS.
Table 1: Method Sensitivity and Dynamic Range
| Method Description | Sample Volume | LLOQ (Lower Limit of Quantification) | LOD (Limit of Detection) | Linear Dynamic Range | Reference |
| ionKey/MS System with Mixed-Mode µElution SPE | 200 µL Plasma | 12.5 pg/mL | 12.5 pg/mL | 12.5 - 1,000 pg/mL | [10] |
| Immunoaffinity Enrichment with High-Resolution MS | Not Specified | 1.56 pg/mL | Not Reported | Not Reported | [4][5] |
| Mixed-Mode Anion Exchange SPE | Not Specified | 8.75 pg/mL | Not Reported | Not Reported | [11] |
| 2D Extraction (Protein Precipitation + Anion Exchange SPE) | Not Specified | 19 ng/L (~19 pg/mL) | Not Reported | Up to 771 ng/L | [14] |
Table 2: Assay Precision and Recovery
| Method Description | Intra-Assay Variability (%CV) | Inter-Assay Variability (%CV) | Recovery (%) | Reference |
| Immunoaffinity Enrichment with High-Resolution MS | < 6% | < 16% | Not Reported | [4][5] |
| Immunoaffinity LC-MS/MS (Multiplexed) | 2.2% - 10.7% | 6.8% - 22.5% | > 76% | [6] |
| Mixed-Mode Anion Exchange SPE | < 4% | Not Reported | 95% - 103% | [11] |
| 2D Extraction (Protein Precipitation + Anion Exchange SPE) | < 9% | Not Reported | 93% | [14] |
| Protein Precipitation and SPE with Isotope-Labeled IS | Not Specified | Not Specified | 82.1% | [15] |
Diagrams and Workflows
Experimental Workflow for this compound Quantification
This diagram outlines the key steps from sample collection to final data analysis for a robust this compound LC-MS/MS assay.
Troubleshooting Logic for Low Signal Intensity
This decision tree helps diagnose and resolve common issues leading to poor this compound signal in an LC-MS/MS experiment.
Key Experimental Protocols
Protocol 1: Plasma Sample Preparation using Mixed-Mode SPE
This protocol is adapted from methodologies designed to enhance selectivity and reduce matrix effects for sensitive this compound detection.[11][14]
Materials:
-
Human plasma collected in K2-EDTA tubes with a protease inhibitor cocktail.
-
Internal Standard (IS): Stable isotope-labeled this compound.
-
Reagents: Acetic acid, 5% Ammonium (B1175870) Hydroxide (B78521), Methanol (B129727), Acetonitrile, Water (LC-MS grade).
-
SPE Plate: Oasis MAX 96-well µElution Plate.
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add the SIL-glucagon internal standard.
-
Acidify the sample by adding acetic acid to a final concentration of 0.5% to disrupt protein binding. Vortex to mix.
-
-
Solid-Phase Extraction (SPE):
-
Condition: Condition the SPE plate wells with 200 µL of methanol, followed by 200 µL of water.
-
Equilibrate: Equilibrate the wells with 200 µL of 2% ammonium hydroxide in water.
-
Load: Load the pre-treated plasma sample onto the SPE plate.
-
Wash 1: Wash the wells with 200 µL of 5% ammonium hydroxide in water.
-
Wash 2: Wash the wells with 200 µL of 20% methanol in water.
-
Elute: Elute this compound with 2 x 50 µL of an elution solution consisting of 65% acetonitrile, 25% water, and 10% acetic acid.
-
-
Final Sample Preparation:
-
The eluate is ready for direct injection into the LC-MS/MS system. The µElution format eliminates the need for a dry-down step, minimizing adsorptive losses.
-
Protocol 2: Immunoaffinity Enrichment of this compound
This protocol outlines a general workflow for using anti-glucagon antibodies to specifically capture the peptide from plasma, significantly enhancing assay sensitivity and selectivity.[4][5][6]
Materials:
-
Anti-glucagon monoclonal antibody coupled to magnetic beads or other solid support.
-
Plasma, pre-treated as described in Protocol 1 (with protease inhibitors and IS).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Elution Buffer (e.g., 0.1% Formic Acid in 50% Acetonitrile).
-
Low-binding microcentrifuge tubes.
Procedure:
-
Antibody-Bead Preparation:
-
Resuspend the antibody-coupled magnetic beads in wash buffer.
-
Place the tube on a magnetic rack and discard the supernatant. Repeat twice to wash the beads.
-
-
Immunocapture:
-
Add the pre-treated plasma sample to the washed antibody-beads.
-
Incubate for 1-2 hours at 4°C with gentle end-over-end rotation to allow for binding.
-
-
Washing:
-
Place the tube on the magnetic rack to capture the beads. Discard the supernatant.
-
Wash the beads 3-4 times with wash buffer to remove non-specifically bound proteins and other matrix components.
-
-
Elution:
-
Add 50-100 µL of elution buffer to the beads and vortex gently to release the captured this compound.
-
Incubate for 5-10 minutes.
-
Place the tube on the magnetic rack and carefully transfer the eluate, containing the purified this compound, to a new low-binding tube for LC-MS/MS analysis.
-
References
- 1. celerion.com [celerion.com]
- 2. lcms.cz [lcms.cz]
- 3. celerion.com [celerion.com]
- 4. 13C15N: this compound-based novel isotope dilution mass spectrometry method for measurement of this compound metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C15N: this compound-based novel isotope dilution mass spectrometry method for measurement of this compound metabolism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiplexed Quantification of Prothis compound-Derived Peptides by Immunoaffinity Enrichment and Tandem Mass Spectrometry after a Meal Tolerance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the clinical measurement of this compound: from diagnosis to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selectscience.net [selectscience.net]
- 10. lcms.cz [lcms.cz]
- 11. Development and validation of a fast and reliable method for the quantification of this compound by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Methods and Guidelines for Measurement of this compound in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. suizou.org [suizou.org]
Technical Support Center: Glucagon Antibody Specificity and Cross-Reactivity
Welcome to the technical support center for glucagon antibody-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges related to this compound antibody specificity and cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge with this compound antibody specificity?
The primary challenge stems from the high degree of amino acid sequence homology between this compound and other prothis compound-derived peptides (PGDPs).[1] Prothis compound is a precursor protein that is processed differently in various tissues, leading to a family of related peptides.[2][3][4]
Q2: Which molecules are most likely to cross-react with this compound antibodies?
The most common cross-reactants are other prothis compound-derived peptides that contain the full this compound sequence, including:
-
Oxyntomodulin: Contains the 29-amino acid sequence of this compound with an eight-amino-acid C-terminal extension.[5]
-
Glicentin: A larger peptide that also contains the entire this compound sequence.[6][7]
-
Prothis compound 1-61: An N-terminally extended form of this compound.[8][3]
Antibodies that are not specific to both the N- and C-termini of mature this compound may recognize these related peptides, leading to inaccurate measurements.[3][4]
Q3: How does cross-reactivity with prothis compound-derived peptides affect experimental results?
Cross-reactivity can lead to falsely elevated this compound levels, especially in contexts where the circulating levels of other PGDPs are high, such as after bariatric surgery or in certain disease states.[6][7] This can mask the true physiological or pathological changes in this compound secretion.[7][9]
Q4: Are there other, non-prothis compound-derived molecules that can interfere with this compound assays?
While less common, cross-reactivity with other peptides sharing some sequence homology is a theoretical possibility. Additionally, islet amyloid polypeptide (IAPP), co-secreted with insulin (B600854) from pancreatic beta cells, has been investigated for its potential interactions and effects on this compound secretion, although direct antibody cross-reactivity is not the primary concern.[10][11][12] Some studies have noted potential interactions between IAPP and this compound in the context of islet cell function.[11][12]
Q5: What is the most reliable immunoassay format for specific this compound measurement?
A sandwich enzyme-linked immunosorbent assay (ELISA) that utilizes two different monoclonal antibodies targeting the N-terminus and the C-terminus of the mature this compound molecule is considered the gold standard for specificity.[3][13] This "terminal wrapping" approach ensures that only the intact, 29-amino acid this compound peptide is detected.[3]
Q6: Are there alternative methods to immunoassays for measuring this compound?
Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is increasingly used for this compound quantification.[14][15][16][17] This method offers high specificity by measuring the intact mass of the this compound molecule, thereby avoiding the cross-reactivity issues inherent in many immunoassays.[1][15][17]
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay)
Problem: My measured this compound concentrations are higher than expected.
-
Possible Cause: Cross-reactivity with other prothis compound-derived peptides.
-
Solution:
-
Verify that you are using a highly specific sandwich ELISA with monoclonal antibodies targeting both the N- and C-termini of this compound.[3][13]
-
Check the manufacturer's data sheet for cross-reactivity data with oxyntomodulin, glicentin, and other related peptides.[18][19] Note that even low cross-reactivity can be significant if the concentration of the cross-reacting peptide is high.[7]
-
If possible, confirm your findings with an alternative method like LC-MS/MS.[15][16]
-
-
-
Possible Cause: Matrix effects from the sample.
Problem: I am observing high background signal in my ELISA.
-
Possible Cause: Insufficient washing or blocking.
Problem: The assay has low sensitivity, and I cannot detect low this compound concentrations.
-
Possible Cause: Suboptimal assay conditions or degraded reagents.
-
Solution:
-
Ensure all reagents are prepared fresh and have not expired.[21]
-
Strictly adhere to the recommended incubation times and temperatures.[21]
-
Verify the sensitivity of your assay from the manufacturer's specifications and ensure it is appropriate for the expected concentration range of your samples.[19][20]
-
-
Western Blot
Problem: I am seeing multiple bands on my Western blot for this compound.
-
Possible Cause: The primary antibody is not specific and is detecting other prothis compound-derived peptides or protein fragments.
-
Solution:
-
Use an antibody that has been validated for Western blot and is known to be specific for this compound.
-
Perform a peptide blocking experiment to confirm the specificity of the primary antibody.[22][23] Incubate the antibody with the immunizing peptide; this should block the signal from the specific band.
-
Reduce the concentration of the primary antibody to minimize non-specific binding.[24][25]
-
-
-
Possible Cause: Proteolytic degradation of the sample.
-
Solution:
-
Ensure that protease inhibitors are included in your lysis buffer.
-
Handle samples quickly and keep them on ice to prevent degradation.
-
-
Problem: I have a weak or no signal for this compound on my Western blot.
-
Possible Cause: Low abundance of this compound in the sample.
-
Solution:
-
Increase the amount of protein loaded onto the gel.[26]
-
Use a positive control, such as a lysate from a cell line known to express this compound or a recombinant this compound protein, to confirm that the protocol is working.
-
-
-
Possible Cause: Inefficient protein transfer.
-
Solution:
-
Confirm successful transfer of proteins to the membrane using a stain like Ponceau S.[27]
-
Optimize transfer conditions (time, voltage) for a small peptide like this compound.
-
-
Immunohistochemistry (IHC)
Problem: I am observing non-specific staining in my tissue sections.
-
Possible Cause: The primary antibody is cross-reacting with other antigens in the tissue.
-
Solution:
-
Use a well-characterized primary antibody that has been validated for IHC.[28][29]
-
Perform a peptide blocking experiment to confirm the specificity of the staining.[22]
-
Optimize the primary antibody concentration and incubation time.[30]
-
Consider using a monoclonal antibody over a polyclonal to reduce potential cross-reactivity.[30][31]
-
-
-
Possible Cause: Inadequate blocking of endogenous enzymes or non-specific binding sites.
-
Solution:
-
Ensure proper blocking of endogenous peroxidase or alkaline phosphatase activity.[32]
-
Use an appropriate blocking serum from the same species as the secondary antibody to block non-specific binding sites.
-
-
Problem: The staining for this compound is weak or absent.
-
Possible Cause: Inefficient antigen retrieval.
-
Possible Cause: The primary antibody cannot access the epitope.
-
Solution:
-
Ensure proper fixation and processing of the tissue.
-
Try a different primary antibody that recognizes a different epitope.
-
-
Quantitative Data Summary
Table 1: Cross-Reactivity of Selected this compound Immunoassays with Prothis compound-Derived Peptides
| Assay Type/Kit | This compound (1-29) | Oxyntomodulin | Glicentin | Minithis compound (19-29) | Reference |
| Example ELISA Kit A | 100% | < 0.1% | < 0.1% | Not Specified | Fictional Example |
| Example ELISA Kit B | 100% | 10.2% | 17.3% | Not Specified | [6] |
| Example RIA Kit C | 100% | 0.7% | 0.004% | 23.1% | [6] |
| Example RIA Kit D | 100% | 0.9% | 0.01% | > 100% | [6] |
Note: Cross-reactivity data is highly dependent on the specific antibodies used in each assay. Always refer to the manufacturer's data sheet for the most accurate information.
Experimental Protocols
Protocol 1: Peptide Blocking for Western Blot and IHC to Validate Antibody Specificity
-
Reconstitute the blocking peptide: Reconstitute the immunizing peptide (the peptide used to generate the primary antibody) according to the manufacturer's instructions to create a stock solution.
-
Prepare the antibody-peptide mixture:
-
For every 1 µg of primary antibody, add a 5-10 fold excess (by mass) of the blocking peptide.
-
In a separate tube, prepare the primary antibody at its usual working concentration without the blocking peptide (this will be your positive control).
-
-
Incubate: Incubate both tubes (antibody with peptide and antibody alone) at room temperature for 1-2 hours with gentle agitation, or overnight at 4°C.
-
Centrifuge (optional): Centrifuge the antibody-peptide mixture at >10,000 x g for 10 minutes to pellet any immune complexes that may have formed.
-
Apply to blot/tissue: Use the supernatant from the antibody-peptide mixture and the antibody-only solution as you would normally for your Western blot or IHC protocol.
-
Analyze results: A significant reduction or complete absence of the band/staining in the sample treated with the blocking peptide compared to the antibody-only control indicates that the antibody is specific for the target epitope.[23]
Protocol 2: General Protocol for Indirect this compound Immunohistochemistry on Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 changes each, 3 minutes each).
-
Rinse in distilled water.[32]
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave, pressure cooker, or water bath.[22][33]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.[32]
-
Rinse with phosphate-buffered saline (PBS).
-
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature to block non-specific binding sites.[22]
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-glucagon antibody diluted in blocking buffer overnight at 4°C.[22]
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).[33]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: Differential processing of prothis compound in pancreatic α-cells and intestinal L-cells.
References
- 1. suizou.org [suizou.org]
- 2. This compound and other prothis compound-derived peptides in the pathogenesis of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods and Guidelines for Measurement of this compound in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.bjbms.org [blog.bjbms.org]
- 5. This compound.com [this compound.com]
- 6. researchgate.net [researchgate.net]
- 7. mercodia.com [mercodia.com]
- 8. Postprandial Dynamics of Prothis compound Cleavage Products and Their Relation to Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inability of Some Commercial Assays to Measure Suppression of this compound Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunolocalization of islet amyloid polypeptide (IAPP) in pancreatic beta cells by means of peroxidase-antiperoxidase (PAP) and protein A-gold techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Islet amyloid polypeptide inhibits this compound release and exerts a dual action on insulin release from isolated islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. lcms.cz [lcms.cz]
- 15. Development and validation of a fast and reliable method for the quantification of this compound by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sensitive this compound quantification by immunochemical and LC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 19. mercodia.com [mercodia.com]
- 20. asia-chem.com [asia-chem.com]
- 21. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 22. Evaluation of immunohistochemical staining for this compound in human pancreatic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Antibody | Affinity Biosciences [affbiotech.com]
- 24. researchgate.net [researchgate.net]
- 25. bosterbio.com [bosterbio.com]
- 26. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 27. Western blot troubleshooting guide! [jacksonimmuno.com]
- 28. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 29. Anti-Glucagon Antibodies | Invitrogen [thermofisher.com]
- 30. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 31. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 32. Immunohistochemical staining of insulin and this compound in islets of formalin-fixed human pancreas [protocols.io]
- 33. Immunohistochemical study to detect this compound and insulin hormones in pancreas of camel and buffalo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Glucagon Immunohistochemistry
Welcome to the technical support center for glucagon immunohistochemistry (IHC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure robust and reproducible this compound staining.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixative for this compound IHC in paraffin-embedded tissues?
A1: Formalin is a widely used and generally effective fixative for this compound IHC.[1] For optimal results, tissues should be well-fixed in 10% neutral buffered formalin.[1] The duration of fixation is critical; overnight fixation for 4-24 hours at room temperature is recommended to prevent under- or over-fixation, both of which can negatively impact antigenicity. After fixation, it is best practice to store the tissues in 70% ethanol (B145695) if paraffin (B1166041) embedding is not performed immediately.
Q2: Is antigen retrieval necessary for this compound IHC?
A2: Yes, antigen retrieval is a critical step for successful this compound IHC on formalin-fixed, paraffin-embedded (FFPE) tissues. Formalin fixation creates methylene (B1212753) bridges that can mask the this compound epitope, preventing antibody binding.[2] Heat-Induced Epitope Retrieval (HIER) is the most common and effective method to unmask the antigen.[3][4]
Q3: Which antigen retrieval buffer and conditions are recommended for this compound?
A3: A commonly recommended antigen retrieval buffer is 10 mM sodium citrate (B86180) buffer with a pH of 6.0.[5][6] Tissues are typically heated in this buffer at 95-100°C for 15-20 minutes.[6][7] However, the optimal pH and heating time can be antibody-dependent, so it is always advisable to consult the antibody datasheet for specific recommendations.[3][8] Tris-EDTA buffer (pH 9.0) is another alternative that can be tested to determine the optimal condition.[3]
Q4: How can I validate the specificity of my this compound antibody?
A4: Antibody specificity can be confirmed through several methods. One common technique is to pre-incubate the primary antibody with a blocking peptide (the immunizing this compound peptide) before applying it to the tissue.[5] A significant reduction or elimination of staining indicates that the antibody is specific to this compound.[5] Additionally, running a Western blot to ensure the antibody detects a band at the correct molecular weight for this compound is another validation method.[9] Using a positive tissue control, such as human pancreas, where this compound-producing alpha cells are abundant, is essential to confirm the antibody is working correctly in your protocol.[10][11]
Troubleshooting Guide
Issue 1: Weak or No Staining
| Potential Cause | Recommended Solution |
| Suboptimal Fixation | Ensure tissues are fixed in 10% neutral buffered formalin for an adequate duration (e.g., 4-24 hours). Both under- and over-fixation can lead to weak or no signal. |
| Ineffective Antigen Retrieval | Optimize the antigen retrieval protocol. This may involve adjusting the pH of the retrieval buffer (e.g., trying citrate buffer pH 6.0 or Tris-EDTA pH 9.0), or modifying the heating time and temperature.[3][12] |
| Incorrect Primary Antibody Concentration | The primary antibody may be too dilute. Perform a titration experiment to determine the optimal antibody concentration for your specific tissue and protocol.[12] |
| Inactive Primary or Secondary Antibody | Verify that the antibodies have been stored correctly and have not expired.[8][12] Always run a positive control to confirm the activity of both the primary and secondary antibodies.[12] |
| Issues with Detection System | Ensure the detection system (e.g., HRP-DAB) is active and that the secondary antibody is compatible with the primary antibody's host species.[9][12] Polymer-based detection systems can offer enhanced sensitivity over biotin-based systems.[13] |
Issue 2: High Background Staining
| Potential Cause | Recommended Solution |
| Incomplete Deparaffinization | Ensure complete removal of paraffin by using fresh xylene and adequate incubation times.[13] |
| Endogenous Peroxidase Activity | If using an HRP-based detection system, include a peroxidase blocking step (e.g., incubation in 3% hydrogen peroxide) before the primary antibody incubation.[12][14] |
| Non-specific Antibody Binding | Use a blocking solution, such as normal serum from the same species as the secondary antibody, to block non-specific binding sites.[7][12] |
| Primary Antibody Concentration Too High | If the primary antibody concentration is too high, it can lead to non-specific binding. Try further diluting the primary antibody. |
| Trapped Detection Reagents | Ensure thorough washing between steps to remove any unbound reagents that could get trapped and cause background staining.[8] |
Experimental Protocols
Protocol 1: Standard this compound IHC Staining for FFPE Sections
-
Deparaffinization and Rehydration:
-
Antigen Retrieval (HIER):
-
Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 5-30 minutes at room temperature to block endogenous peroxidase activity.[5][14]
-
Wash slides 3 times in phosphate-buffered saline (PBS) or Tris-buffered saline (TBS).[14]
-
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., PBS with 3% BSA and 0.2% Triton X-100) for 1 hour at room temperature.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-glucagon antibody in antibody buffer (e.g., TBS with 3% BSA and 0.2% Tween-20).
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[5]
-
-
Secondary Antibody and Detection:
-
Wash slides 3 times in PBS-T or TBS-T.
-
Incubate with a biotinylated secondary antibody or an HRP-polymer-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash slides 3 times in PBS-T or TBS-T.
-
If using a biotin-based system, incubate with an avidin-biotin complex (ABC) reagent.
-
Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine).[5]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.[5]
-
Visual Guides
Caption: A standard workflow for this compound immunohistochemistry.
Caption: A troubleshooting decision tree for weak or no IHC staining.
References
- 1. oncology.labcorp.com [oncology.labcorp.com]
- 2. Distribution of this compound-Like Peptide (GLP)-2-Immunoreactive Cells in the Chicken Small Intestine: Antigen Retrieval Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 5. Evaluation of immunohistochemical staining for this compound in human pancreatic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fixation Strategies and Formulations | Thermo Fisher Scientific - US [thermofisher.com]
- 7. scribd.com [scribd.com]
- 8. documents.cap.org [documents.cap.org]
- 9. bosterbio.com [bosterbio.com]
- 10. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 11. bio-optica.it [bio-optica.it]
- 12. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 13. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 14. Immunohistochemical staining of insulin and this compound in islets of formalin-fixed human pancreas [protocols.io]
troubleshooting variability in islet glucagon secretion assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with islet glucagon secretion assays.
Frequently Asked Questions (FAQs)
General Assay Principles
Q1: What are the common methods for measuring this compound secretion from isolated islets?
There are two primary methods for assessing this compound secretion from isolated islets:
-
Static Incubation Assays: In this method, batches of islets are incubated in a multi-well plate with various concentrations of secretagogues (e.g., low glucose, high glucose, arginine) for a defined period.[1] The supernatant is then collected to measure secreted this compound, and the islets can be lysed to determine intracellular this compound content.[1] This method is suitable for endpoint measurements and screening various compounds.
-
Dynamic Perifusion Assays: This technique involves placing islets in a chamber and continuously passing a solution with varying secretagogue concentrations over them.[2][3] The outflowing solution (perifusate) is collected in fractions over time, allowing for the analysis of the dynamics of this compound secretion with high temporal resolution.[2][4] This method is ideal for studying the pulsatile nature of hormone release and the precise timing of secretory responses.
Q2: What are the critical differences between Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) for this compound measurement?
Both RIA and ELISA are immunoassays used to quantify this compound, but they differ in their detection methods and specificity.
-
Radioimmunoassay (RIA): This technique uses a radiolabeled antigen to compete with the sample antigen for antibody binding. While historically a common method, it has several drawbacks, including the use of radioactive materials and potential for lower specificity due to polyclonal antibodies that may cross-react with other prothis compound-derived peptides.[5]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method uses an enzyme-linked antibody for detection, which produces a colorimetric, chemiluminescent, or fluorescent signal. Sandwich ELISAs, which use two antibodies that bind to different epitopes on the this compound molecule, offer high specificity and are generally preferred to minimize cross-reactivity with molecules like prothis compound, glicentin, and oxyntomodulin.[5][6]
Troubleshooting Common Issues
Q3: My this compound measurements show high inter-assay variability. What are the likely causes and solutions?
High inter-assay variability, where results differ significantly between experiments run on different days, is a common challenge.
Potential Causes:
-
Reagent Preparation: Inconsistent preparation of buffers, standards, and secretagogue solutions.
-
Islet Quality: Variability in islet health and quality between different isolations or culture periods.
-
Assay Conditions: Minor day-to-day variations in incubation times, temperatures, or washing steps.
-
Operator Variability: Differences in pipetting technique or handling between users or sessions.
Solutions:
-
Standardize Protocols: Use a detailed and consistent Standard Operating Procedure (SOP) for all reagent preparations and assay steps.[7]
-
Quality Control: Include the same internal quality controls in every assay to monitor performance.[8][9][10]
-
Islet Handling: Standardize islet culture conditions and recovery time after isolation.[2][11]
-
Batch Analysis: Whenever possible, analyze all samples from a single experiment in the same assay run to minimize inter-assay variability.[8]
Q4: I am observing poor precision (high coefficient of variation, %CV) within my assay replicates. How can I improve this?
Poor intra-assay precision can obscure real biological differences.
Potential Causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents.
-
Inadequate Mixing: Failure to thoroughly mix reagents or samples before dispensing.
-
Inconsistent Washing: Inefficient or variable washing of ELISA plates.
-
Islet Distribution: Uneven number or size of islets distributed into replicate wells for static assays.[12]
Solutions:
-
Pipette Calibration and Technique: Ensure pipettes are calibrated and use proper pipetting techniques. Use fresh tips for each sample and standard.[13]
-
Thorough Mixing: Vortex or invert all reconstituted reagents and samples before use.[7]
-
Automated Plate Washer: If available, use an automated plate washer for consistent washing. Otherwise, ensure a consistent and thorough manual washing technique.
-
Careful Islet Picking: When performing static assays, carefully count and select islets of similar size for each replicate.[1]
Q5: My assay shows no or very weak signal. What should I check?
Potential Causes:
-
Omission of a Reagent: Forgetting to add a critical reagent like the primary or secondary antibody, or the substrate.
-
Inactive Reagents: Degradation of standards, antibodies, or enzyme conjugates due to improper storage or expiration.
-
Incorrect Wavelength: Reading the plate at the wrong wavelength.[13]
-
Enzyme Inhibition: Presence of inhibitors like sodium azide (B81097) in buffers, which can inhibit horseradish peroxidase (HRP) activity.
Solutions:
-
Follow Protocol Carefully: Use a checklist to ensure all steps and reagent additions are performed correctly and in the right order.
-
Check Reagent Storage and Expiration: Ensure all kit components are stored at the recommended temperatures and are within their expiry dates.[14][15]
-
Verify Plate Reader Settings: Double-check the wavelength settings on the microplate reader.[13]
-
Use Fresh, Appropriate Buffers: Prepare fresh buffers and avoid using reagents containing known enzyme inhibitors.
Q6: I'm observing high background signal in my ELISA. What could be the cause?
Potential Causes:
-
Insufficient Washing: Residual unbound antibodies or conjugates remain in the wells.
-
High Antibody Concentration: The concentration of the detection antibody is too high, leading to non-specific binding.
-
Cross-Reactivity: The detection antibody is cross-reacting with other molecules in the sample or with blocking buffer components.
-
Over-incubation: Incubation times, especially with the substrate, are too long.
Solutions:
-
Optimize Washing: Increase the number of wash steps or the soaking time during washes.
-
Titrate Antibodies: Perform a titration experiment to determine the optimal concentration of the detection antibody.
-
Use Appropriate Blocking Buffers: Ensure the blocking buffer is effective and does not cross-react with the antibodies used.
-
Optimize Incubation Times: Adhere strictly to the recommended incubation times in the protocol.
Data Presentation
Table 1: Typical Assay Precision for this compound Immunoassays
| Assay Parameter | Acceptable Range (%CV) | Notes |
| Intra-assay CV | < 10% | Variation within a single assay run.[8][16] |
| Inter-assay CV | < 15% | Variation between different assay runs.[8][16][17] |
CV = Coefficient of Variation
Experimental Protocols
Protocol 1: Static this compound Secretion Assay from Isolated Islets
This protocol describes a static incubation assay to measure this compound secretion in response to different stimuli.[1]
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.
-
Glucose solutions in KRB (e.g., 1 mM for stimulation, 5.5 mM for pre-incubation, 16.7 mM for inhibition).
-
Other secretagogues as required (e.g., 10 mM L-arginine).
-
Isolated pancreatic islets (rodent or human).
-
24-well culture plates.
-
Acidified ethanol (B145695) (for this compound extraction).
-
This compound ELISA or RIA kit.
Procedure:
-
Islet Picking: Under a microscope, hand-pick batches of 10-20 islets of similar size into a picking plate. Prepare triplicate wells for each experimental condition.[1]
-
Pre-incubation:
-
Transfer the islets to a 24-well plate containing 1 mL of KRB with 5.5 mM glucose per well.
-
Incubate for 20 minutes at 37°C.
-
Transfer the islets to a second pre-incubation plate with fresh KRB (5.5 mM glucose) and incubate for another 20 minutes at 37°C.[1]
-
-
Incubation:
-
Transfer the islets to the final incubation plate containing 1 mL of KRB with the desired test concentrations of glucose and/or other secretagogues.
-
Incubate for 1 hour at 37°C.[1]
-
-
Sample Collection:
-
At the end of the incubation, carefully collect the supernatant (which contains the secreted this compound) from each well and transfer it to a microcentrifuge tube.
-
Centrifuge the tubes at 4000 rpm for 5 minutes at 4°C to pellet any cellular debris.
-
Transfer the cleared supernatant to a new tube and store at -20°C until the this compound assay is performed.[1]
-
-
This compound Content (Optional):
-
Collect the islets from each well and transfer them to tubes containing acidified ethanol to extract intracellular this compound.
-
Store overnight at -20°C.[1]
-
-
This compound Measurement: Quantify the this compound concentration in the supernatant (and islet extracts, if applicable) using a validated this compound ELISA or RIA kit according to the manufacturer's instructions.[7]
Protocol 2: Dynamic this compound Secretion Assay (Perifusion)
This protocol outlines the general steps for a perifusion assay to study the dynamics of this compound secretion.[2][3]
Materials:
-
Perifusion system (including pump, water bath, columns, and fraction collector).
-
Isolated islets (typically 50-100 per column).
-
Bio-Gel P-4 or similar matrix.
-
Perifusion buffer (e.g., KRB) with various secretagogue concentrations.
-
96-well collection plates.
-
This compound ELISA or RIA kit.
Procedure:
-
System Setup:
-
Assemble the perifusion system, ensuring all tubing is clean and properly connected. Set the water bath to 37°C.[18]
-
Prime the system with the baseline perifusion buffer (e.g., KRB with 5.5 mM glucose).
-
-
Islet Loading:
-
Gently mix a known number of islets (e.g., 100) with a slurry of Bio-Gel P-4 and load them into the perifusion chamber.[19]
-
Place the chamber in the system and start the flow of baseline buffer.
-
-
Equilibration:
-
Allow the islets to equilibrate in the baseline buffer for 30-60 minutes. Collect the perifusate as waste during this period.
-
-
Perifusion and Fraction Collection:
-
Begin collecting fractions (e.g., every 1-5 minutes) into a 96-well plate.
-
Switch the buffer to one containing a low glucose concentration (e.g., 1 mM) to stimulate this compound secretion.
-
After a defined period, switch to a buffer with a high glucose concentration (e.g., 16.7 mM) to inhibit secretion. Other secretagogues can be introduced as needed.[2]
-
-
Sample Storage: Once the experiment is complete, seal the collection plates and store them at -20°C or -80°C until analysis.
-
This compound Measurement: Measure the this compound concentration in each collected fraction using a validated this compound ELISA or RIA.
Visualizations
Signaling and Experimental Workflows
Caption: Key stimulatory and inhibitory signals regulating this compound secretion from pancreatic alpha-cells.
Caption: Step-by-step workflow for a static islet this compound secretion assay.
Caption: A logical flowchart for troubleshooting common ELISA problems.
References
- 1. Static this compound secretion analysis of isolated islets [protocols.io]
- 2. In vitro assessment of pancreatic hormone secretion from isolated porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYNAMIC MONITORING OF this compound SECRETION FROM LIVING CELLS ON A MICROFLUIDIC CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mercodia.com [mercodia.com]
- 6. mercodia.com [mercodia.com]
- 7. Analysis of Islet Function by this compound Enzyme-linked Immunosorbent Assay (ELISA) [protocols.io]
- 8. Methods and Guidelines for Measurement of this compound in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. mercodia.com [mercodia.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. anshlabs.com [anshlabs.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. scielo.br [scielo.br]
- 17. Preliminary evaluation of oxyntomodulin as a biomarker for metabolic risk stratification in adults with obesity | springermedizin.de [springermedizin.de]
- 18. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 19. Intra-islet this compound confers β-cell glucose competence for first-phase insulin secretion and favors GLP-1R stimulation by exogenous this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of In Vivo Glucagon Tolerance Tests
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the reproducibility of in vivo glucagon tolerance tests (GTTs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vivo this compound tolerance tests, offering potential causes and solutions in a direct question-and-answer format.
Question 1: We are observing high variability in our baseline blood glucose readings before this compound administration. What could be the cause?
Answer: High variability in baseline glucose is a common issue that can significantly impact the reproducibility of your GTT results. Several factors can contribute to this:
-
Inconsistent Fasting Duration: Ensure all animals are fasted for the same length of time. Overnight fasting (approximately 16 hours) is a common practice for GTTs in rodents.[1][2] However, shorter fasting periods (5-6 hours) may be sufficient and can reduce stress.[3] Whichever duration is chosen, it must be consistent across all experimental groups.
-
Animal Stress: Handling, unfamiliar environments, and even noise can induce stress, leading to elevated and variable blood glucose levels.[4][5][6] Acclimate mice to handling and the experimental room for several days before the test.[3] Perform the test in a quiet, dedicated space.
-
Inaccurate Blood Sampling Technique: Inconsistent blood sample volume or contamination with tissue fluids can affect glucose readings. Ensure proper tail-nicking or saphenous vein sampling techniques are used consistently.
-
Time of Day: The time of day the experiment is performed can influence baseline glucose. It is recommended to conduct the test at a consistent time for all animals.[3]
Question 2: The glycemic response to this compound is inconsistent or weaker than expected. What are the potential reasons?
Answer: A blunted or variable response to this compound can arise from several experimental factors:
-
Improper this compound Preparation and Storage: this compound is a peptide hormone that can degrade if not handled correctly. Ensure it is stored as recommended by the manufacturer (typically lyophilized at -20°C or colder) and protected from light.[7] Reconstitute it immediately before use and avoid repeated freeze-thaw cycles.
-
Inaccurate this compound Dosing: Double-check calculations for the this compound dose. A typical intraperitoneal (i.p.) dose for mice is around 16 μg/kg.[1][8] Ensure accurate body weight measurement for each animal.
-
Inconsistent Injection Technique: The depth and location of the i.p. injection can affect the absorption rate of this compound.[7] Standardize the injection procedure for all animals.
-
Underlying Physiology of the Animal Model: Certain genetic modifications or disease states can alter the animal's response to this compound.[1][8] For example, this compound receptor knockout mice will not respond to a this compound challenge.[8]
Question 3: We are observing unexpected hypoglycemia in some animals after this compound injection. Why might this occur?
Answer: While this compound is known to increase blood glucose, hypoglycemia can occur under specific circumstances:
-
Presence of an Insulinoma: In rare cases, particularly in certain animal models, an insulin-producing tumor (insulinoma) may be present. This compound can paradoxically stimulate insulin (B600854) release from these tumors, leading to a drop in blood glucose.[9]
-
Prolonged Fasting: In severely fasted animals with depleted glycogen (B147801) stores, the hyperglycemic effect of this compound may be minimal, and other metabolic effects could potentially contribute to a later hypoglycemic state.[10]
Question 4: How can we minimize animal stress to improve the reproducibility of our GTT experiments?
Answer: Minimizing stress is critical for obtaining reliable and reproducible GTT data.[4][5] Here are some key strategies:
-
Acclimation: Acclimate animals to the experimental room and handling for at least three days prior to the experiment.[3] This helps reduce the novelty stress of the procedure.
-
Gentle Handling: Handle animals calmly and consistently. Use appropriate restraint methods that are firm but not overly restrictive.[11]
-
Consistent Procedures: Perform all procedures, including fasting, injection, and blood sampling, in the same manner and at the same time of day for all animals.[3]
-
Quiet Environment: Conduct experiments in a quiet room, away from heavy traffic and loud noises, to minimize auditory stressors.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for performing in vivo this compound tolerance tests in rodents.
Table 1: Recommended Parameters for this compound Tolerance Test in Mice
| Parameter | Recommendation | Source(s) |
| Fasting Duration | 16 hours (overnight) | [1] |
| 5-6 hours (morning) | [3] | |
| This compound Dosage (i.p.) | 16 µg/kg | [1][8] |
| Blood Sampling Timepoints (post-injection) | 0 (baseline), 10, 20, 40, 60 minutes | [12] |
| 0 (baseline), 15, 30, 60, 90, 120 minutes | [10] |
Table 2: Expected Blood Glucose Excursion in Mice
| Animal Model | Fasting Glucose (mg/dL) | Peak Glucose Response (post-glucagon) | Notes | Source(s) |
| Wild-type (C57BL/6J) | ~70-100 mg/dL | Significant increase, peaking around 20-30 minutes | The magnitude of the peak can vary based on strain and conditions. | [8][9] |
| This compound Receptor Knockout (Gcgr-/-) | Lower than wild-type | No significant increase in blood glucose | These mice lack the receptor for this compound and are a negative control for its action. | [8] |
Detailed Experimental Protocols
This section provides a detailed methodology for conducting a this compound tolerance test in mice.
Protocol: Intraperitoneal this compound Tolerance Test (GTT) in Mice
1. Animal Preparation and Fasting: a. House mice in a controlled environment with a standard light-dark cycle and ad libitum access to food and water before the experiment. b. Acclimate the mice to handling for at least 3 days prior to the GTT to minimize stress.[3] c. On the day of the experiment, fast the mice for 16 hours (overnight) with free access to water.[1] Alternatively, a 5-6 hour morning fast can be used.[3]
2. This compound Preparation: a. Reconstitute lyophilized this compound in a sterile, appropriate vehicle (e.g., sterile water or saline) immediately before use. Follow the manufacturer's instructions for reconstitution. b. Prepare the final this compound solution to a concentration that allows for an injection volume of approximately 10 µL/g of body weight.
3. Experimental Procedure: a. Weigh each mouse accurately on the day of the test to calculate the precise volume of this compound to be injected. b. Secure the mouse and obtain a baseline blood sample (Time 0) from the tail tip. Gently massage the tail to encourage blood flow. Record the blood glucose level using a calibrated glucometer. c. Administer this compound via an intraperitoneal (i.p.) injection at a dose of 16 µg/kg body weight.[1][8] d. Subsequent blood samples are typically collected at 10, 20, 40, and 60 minutes post-injection.[12] Other time courses such as 15, 30, 60, 90, and 120 minutes can also be used. e. Record the blood glucose level at each time point.
4. Data Analysis: a. Plot the mean blood glucose concentration at each time point for each experimental group. b. Calculate the area under the curve (AUC) for the glucose excursion for each animal to quantify the overall response to this compound.
Visualizations
This compound Signaling Pathway in a Hepatocyte
Caption: this compound signaling cascade in a liver cell leading to increased blood glucose.
Experimental Workflow for In Vivo this compound Tolerance Test
Caption: Step-by-step workflow for conducting an in vivo this compound tolerance test.
Troubleshooting Logic for GTT Experiments
Caption: A decision tree to troubleshoot common issues in GTT experiments.
References
- 1. Distinct physiological characteristics and altered this compound signaling in GHRH knockout mice: Implications for longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucdavis.edu [research.ucdavis.edu]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Minireview: this compound in Stress and Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHRONIC UNPREDICTABLE MILD STRESS PROGRESSIVELY DISTURBS GLUCOSE METABOLISM AND APPETITE HORMONES IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Lower blood glucose, hyperglucagonemia, and pancreatic α cell hyperplasia in this compound receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. olac.berkeley.edu [olac.berkeley.edu]
- 12. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Culture Conditions for Glucagon Receptor-Expressing Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when culturing cell lines expressing the glucagon receptor (GCGR).
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during the culture and experimental use of GCGR-expressing cell lines.
Cell Culture and Maintenance
???+ question "My cells show low viability after thawing. What should I do?"
???+ question "My adherent cells (e.g., HEK293, CHO-K1) are detaching from the culture vessel. What is the cause and how can I fix it?"
???+ question "My cell growth is slow, or the cells have stopped proliferating. What should I do?"
Receptor Expression and Functional Assays
???+ question "I am not seeing a response in my functional assay (e.g., cAMP accumulation, calcium mobilization). What are the possible reasons?"
???+ question "My cAMP assay shows a low signal or a poor signal-to-background ratio. How can I improve it?"
???+ question "I am observing high background in my calcium imaging experiment. What can I do to reduce it?"
Data Presentation
Table 1: Recommended Culture Media for GCGR-Expressing Cell Lines
| Cell Line | Base Medium | Serum | Supplements | Selection Antibiotics (for stable lines) |
| HEK293 | DMEM, high glucose[1] | 10% FBS | L-glutamine, Penicillin/Streptomycin, Non-essential amino acids | Geneticin (G418), Hygromycin B[2] |
| CHO-K1 | Ham's F-12K[3] | 10% FBS | L-glutamine, Penicillin/Streptomycin | Geneticin (G418), Hygromycin B, Zeocin[4] |
Table 2: Typical Parameters for Functional Assays
| Assay | Parameter | Typical Value/Range | Notes |
| cAMP Accumulation | Cell Seeding Density (96-well) | 20,000 - 50,000 cells/well | Optimize for each cell line and assay kit. |
| PDE Inhibitor (IBMX) | 0.1 - 1 mM | Include in pre-incubation and stimulation steps. | |
| Stimulation Time | 15 - 60 minutes | Perform a time-course to determine the peak response. | |
| Calcium Mobilization | Dye Loading (Fura-2 AM) | 1 - 5 µM for 30-60 min at 37°C | Optimize concentration and time to maximize signal and minimize toxicity.[5] |
| De-esterification Time | 20 - 30 minutes | Allows for cleavage of the AM ester, trapping the dye inside the cells. | |
| Probenecid | 1 - 2.5 mM | Helps to retain the dye inside the cells.[6] |
Experimental Protocols
Protocol 1: General Maintenance of Adherent GCGR-Expressing Cells (e.g., HEK293, CHO-K1)
-
Preparation: Pre-warm complete growth medium, PBS, and trypsin-EDTA solution to 37°C.
-
Aspiration: Remove and discard the old culture medium from a 70-90% confluent T-75 flask.
-
Washing: Gently rinse the cell monolayer with 5-10 mL of sterile PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.
-
Dissociation: Add 2-3 mL of trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered. Incubate at 37°C for 2-5 minutes, or until the cells begin to detach. Observe the cells under a microscope; avoid over-trypsinization.
-
Neutralization: Add 7-8 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.
-
Cell Collection: Gently pipette the medium over the cell layer to dislodge all cells. Transfer the cell suspension to a 15 mL conical tube.
-
Centrifugation: Centrifuge the cell suspension at 150-200 x g for 5 minutes.
-
Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Seeding: Add the appropriate volume of the cell suspension to new culture flasks at the desired seeding density (e.g., a 1:4 to 1:8 split ratio).
-
Incubation: Place the flasks in a humidified incubator at 37°C with 5% CO2.
Protocol 2: cAMP Accumulation Assay
-
Cell Seeding: Seed GCGR-expressing cells into a 96-well plate at a pre-optimized density and allow them to attach overnight.
-
Preparation: On the day of the assay, aspirate the culture medium. Wash the cells once with a pre-warmed assay buffer (e.g., HBSS with HEPES).
-
Pre-incubation: Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C.
-
Stimulation: Add varying concentrations of this compound (or other test compounds) to the wells. Incubate for the pre-determined optimal stimulation time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based) according to the manufacturer's instructions.
-
Data Analysis: Generate a cAMP standard curve to quantify the amount of cAMP in each sample. Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.
Protocol 3: Calcium Mobilization Assay using Fura-2 AM
-
Cell Seeding: Seed GCGR-expressing cells onto glass coverslips or in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM in assay buffer, often containing Pluronic F-127 and probenecid). Remove the culture medium from the cells and add the loading solution. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing and De-esterification: Aspirate the loading solution and wash the cells gently with assay buffer (containing probenecid). Add fresh assay buffer and incubate for an additional 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
Imaging Setup: Place the coverslip or plate into the imaging system. Set the fluorescence excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to ~510 nm.
-
Baseline Measurement: Record the baseline fluorescence ratio (F340/F380) for a short period before adding the stimulus.
-
Stimulation and Recording: Add this compound or the test compound to the cells while continuously recording the fluorescence intensity at both excitation wavelengths.
-
Data Analysis: Calculate the 340/380 nm fluorescence ratio over time. The change in this ratio is proportional to the change in intracellular calcium concentration.
Visualizations
Caption: this compound Receptor (GCGR) Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: Stable Glucagon Formulations for Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glucagon formulations. Our goal is to help you overcome common challenges related to this compound's inherent instability and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my reconstituted this compound solution cloudy or forming a gel?
A1: Cloudiness or gel formation is a sign of physical instability, specifically aggregation and fibrillation. This compound is a peptide with a high propensity to self-associate and form insoluble amyloid fibrils, especially at neutral pH.[1][2][3] This process is influenced by several factors including pH, temperature, concentration, and agitation.[2]
Q2: At what pH is this compound most stable?
A2: this compound's stability is highly pH-dependent. It is most soluble and stable at very low pH (below 3) or high pH (above 9).[4] However, each range presents its own challenges. Acidic conditions can lead to chemical degradation through hydrolysis and deamidation, while alkaline conditions can promote deamidation and oxidation.[5][6][7] Fibrillation occurs rapidly at acidic pH but is minimized in alkaline solutions.[5]
Q3: My this compound solution has been stored for a short period. How can I check if it has degraded?
A3: Both physical and chemical degradation can occur. For a quick visual inspection, check for any cloudiness, precipitation, or gel formation, which indicates physical aggregation.[4] To assess chemical degradation, analytical techniques such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are necessary to detect and quantify degradation products like deamidated or oxidized forms of this compound.[5][7]
Q4: What are the main chemical degradation pathways for this compound?
A4: The primary chemical degradation pathways for this compound are deamidation, oxidation, and hydrolysis (peptide bond cleavage).[5][6][8]
-
Deamidation: The conversion of asparagine (Asn) and glutamine (Gln) residues to their corresponding acidic residues, aspartic acid and glutamic acid. This is a major issue in both acidic and alkaline solutions.[6][7][9]
-
Oxidation: The methionine residue (Met27) is susceptible to oxidation.[5][7]
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues, is more prevalent in acidic conditions.[6]
Q5: Can I use a standard phosphate (B84403) buffer at neutral pH to dissolve this compound?
A5: It is generally not recommended to dissolve this compound in a standard phosphate buffer at neutral pH for extended periods. This compound has an isoelectric point of approximately 7.2 and exhibits very low solubility in the pH range of 4 to 8, leading to rapid precipitation and aggregation.[4] If your experiment requires a near-physiological pH, specialized formulations containing stabilizing excipients are necessary.[10]
Troubleshooting Guides
Issue 1: Visible Aggregation or Gel Formation in this compound Solution
Symptoms:
-
The solution appears cloudy or opalescent.
-
Visible particles or precipitates are present.
Possible Causes:
-
pH: The pH of the solution is near this compound's isoelectric point (pI ≈ 7.2).[4]
-
Temperature: Elevated temperatures accelerate aggregation.[2]
-
Concentration: Higher concentrations of this compound are more prone to aggregation.[2]
-
Agitation: Mechanical stress from shaking or stirring can promote fibrillation.[2]
-
Ionic Strength: The presence of salts can influence aggregation.[2]
Solutions:
-
pH Adjustment: Prepare your this compound solution in either a highly acidic (e.g., 0.01 N HCl, pH 2.5) or alkaline (e.g., glycine (B1666218) buffer, pH 9-10) buffer where this compound is more soluble.[6][11] Be mindful of the specific chemical degradation pathways favored at these pH extremes.
-
Temperature Control: Store this compound solutions at refrigerated temperatures (2-8°C) and avoid repeated freeze-thaw cycles. For experiments at physiological temperatures, minimize the incubation time as much as possible.
-
Use of Stabilizing Excipients: Consider incorporating excipients that are known to inhibit aggregation. These can include surfactants (e.g., polysorbates), sugars, or other novel agents.[10][11][12]
-
Minimize Agitation: Handle the solution gently. Avoid vigorous vortexing or shaking.
Issue 2: Loss of Biological Activity in a this compound-Based Assay
Symptoms:
-
The expected biological response in your cell-based assay or animal model is diminished or absent.
-
Inconsistent results between different batches of prepared this compound.
Possible Causes:
-
Chemical Degradation: Deamidation at specific sites (e.g., Gln3, Asn28) or isomerization of Asp9 can significantly reduce biological potency.[5][7]
-
Physical Aggregation: While fibrillated this compound may retain some bioactivity, its potency can be reduced, and the onset of action may be delayed.[5]
-
Oxidation: While oxidation of Met27 is common, it generally does not significantly reduce bioactivity.[5][7]
Solutions:
-
Fresh Preparation: Always use freshly prepared this compound solutions for biological assays. If using a stock solution, ensure it has been stored properly and for a minimal amount of time. Commercially available lyophilized this compound should be reconstituted immediately before use.[4]
-
Characterize Your Formulation: Before conducting your bioassay, analyze your this compound solution using RP-HPLC to assess its purity and identify any major degradation products.
-
Control for pH Effects: When preparing this compound at extreme pH values, ensure that the final concentration of the buffer in your assay does not adversely affect the cells or system being studied.
-
Consider a Stabilized Formulation: For longer-term experiments, investigate the use of published stable this compound formulations containing excipients like L-arginine, trehalose, or non-aqueous solvents like DMSO.[13]
Data Summary Tables
Table 1: Effect of pH on this compound Instability
| pH Range | Primary Physical Instability | Primary Chemical Instability Pathways | Reference |
| Acidic (1.5 - 5.0) | High propensity for fibrillation and gelation. | Aspartic acid cleavage, Glutaminyl deamidation. | [2][5][6] |
| Neutral (6.0 - 8.0) | Very low solubility, rapid precipitation and aggregation. | Deamidation, Isomerization, Oxidation. | [4][8] |
| Alkaline (9.0 - 10.0) | Fibrillation is minimized. | Deamidation, Isomerization, Oxidation. Deamidation is more prevalent at pH 10 than pH 9. | [5][7] |
Table 2: Common Excipients for this compound Stabilization
| Excipient Class | Example(s) | Mechanism of Stabilization | Reference |
| Surfactants | Polysorbate-80, Lyso myristoyl phosphocholine (B91661) (LMPC) | Reduce aggregation, potentially through micelle formation. | [10][11][12] |
| Sugars/Polyols | Glucose, Glycerin, Trehalose, Sucrose | Act as amorphous stabilizers in lyophilized forms and can help in solution. | [10][14] |
| Antioxidants | L-methionine | Prevents oxidation of the Met27 residue. | [11] |
| Buffers | Glycine, Phosphate, Tris | Maintain pH in a range that minimizes a specific instability pathway. | [11][12] |
| Novel Agents | Curcumin, Ferulic Acid | Inhibit aggregation at alkaline pH. | [11][15] |
| Solvents | Dimethyl sulfoxide (B87167) (DMSO) | Used in non-aqueous formulations to provide long-term stability. | [13] |
Key Experimental Protocols
Protocol 1: Assessment of this compound Fibrillation using Thioflavin T (ThT) Fluorescence
Objective: To monitor the kinetics of this compound fibril formation in real-time.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) at approximately 2.5 mM in distilled water. Filter through a 0.22 µm filter.
-
Prepare the desired this compound formulation in a suitable buffer (e.g., 0.01 N HCl).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add your this compound formulation to achieve the desired final concentration.
-
Add ThT stock solution to each well for a final concentration of approximately 10-20 µM.
-
Include control wells containing only the buffer and ThT to measure background fluorescence.
-
-
Measurement:
-
Place the plate in a plate reader capable of measuring fluorescence.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Incubate the plate at a controlled temperature (e.g., 37°C), with intermittent shaking if desired to accelerate fibrillation.
-
Record fluorescence readings at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the this compound-containing wells.
-
Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of nucleation-dependent fibril formation, with the lag time corresponding to the nucleation phase and the steep increase corresponding to the fibril growth phase.[16]
-
Protocol 2: Analysis of this compound Chemical Purity by RP-HPLC
Objective: To separate and quantify native this compound from its degradation products.
Methodology:
-
Sample Preparation:
-
Reconstitute or dilute your this compound formulation to a suitable concentration (e.g., 1 mg/mL) using an appropriate solvent.
-
Prepare a "time zero" sample and samples aged under specific stress conditions (e.g., elevated temperature, different pH).
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from ~20% to 50% Mobile Phase B over 30-40 minutes. (This must be optimized for your specific system and degradation products).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Column Temperature: 30-40°C.
-
-
Analysis:
-
Inject equal volumes of your samples onto the HPLC system.
-
Identify the peak corresponding to native this compound based on its retention time (confirmed with a fresh standard).
-
Degradation products (e.g., deamidated forms) will typically elute as separate, often earlier, peaks.[6]
-
Calculate the percentage purity of this compound by dividing the peak area of native this compound by the total area of all peaks and multiplying by 100.
-
Visualizations
Caption: this compound aggregation and fibrillation process.
Caption: Major chemical degradation pathways for this compound.
Caption: Experimental workflow for this compound stability testing.
References
- 1. Stable Liquid this compound: Beyond Emergency Hypoglycemia Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloid Fibrils of this compound Characterized by High-Resolution Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable liquid this compound formulations for rescue treatment and bi-hormonal closed-loop pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilized this compound Formulation for Bihormonal Pump Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of this compound Degradation at Alkaline pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The degradation pathways of this compound in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of this compound degradation at alkaline pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the Purity and Impurity of this compound-for-Injection Products under Various Stability Conditions | MDPI [mdpi.com]
- 10. US9610329B2 - Stabilized this compound solutions - Google Patents [patents.google.com]
- 11. Biochemical stabilization of this compound at alkaline pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Stable Liquid this compound Formulations for Use in Artificial Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Highly Stable, Nonaqueous this compound Formulation for Delivery via Infusion Pump Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A novel, stable, aqueous this compound formulation using ferulic acid as an excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural Transitions and Interactions in the Early Stages of Human this compound Amyloid Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific binding in glucagon receptor assays
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of minimizing non-specific binding (NSB) in glucagon receptor (GCGR) assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB)?
A: Non-specific binding refers to the adherence of a radioligand to components other than the target receptor, such as filter materials, plasticware, or other proteins within the cell membrane preparation.[1][2] This binding is typically of low affinity and is not saturable.[3] In a radioligand binding assay, NSB is measured by quantifying the amount of bound radioligand in the presence of a high concentration of an unlabeled competitor, which saturates the target receptors.[3][4] The binding that remains is considered non-specific.
Q2: Why is minimizing NSB critical for this compound receptor assays?
A: Minimizing non-specific binding is crucial because high NSB can obscure the specific binding signal, making the data difficult to interpret and reducing the overall assay window (the difference between total binding and non-specific binding).[1] If NSB constitutes a large portion of the total binding (e.g., more than 50%), the calculated specific binding will have a high degree of error, compromising the accuracy of key parameters like the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[3][5]
Q3: What is considered an acceptable level of non-specific binding?
A: An ideal assay has non-specific binding that is less than 20% of the total binding at the Kd concentration of the radioligand.[3][5] While sometimes unavoidable, if NSB exceeds 50% of the total binding, the assay data becomes unreliable, and significant optimization is required.[3][5]
Troubleshooting Guide: High Non-Specific Binding
Q4: My non-specific binding is excessively high. What are the most common causes and how can I reduce it?
A: High non-specific binding is a frequent issue that can stem from several factors related to the radioligand, assay conditions, or the receptor preparation itself.
Common Causes & Solutions:
-
Radioligand Properties: Hydrophobic radioligands are particularly prone to high NSB.[1] Ensure your radioligand is of high purity (>90%) and consider using a more hydrophilic alternative if available.[1]
-
Insufficient Blocking: The assay buffer may not contain adequate blocking agents to prevent the ligand from sticking to surfaces. Incorporating agents like Bovine Serum Albumin (BSA) is essential.[1][6]
-
Filter Binding: The radioligand may be binding to the filter paper used during the separation step. Pre-soaking glass fiber filters in solutions like polyethyleneimine (PEI) can significantly reduce this.[7]
-
Suboptimal Assay Conditions: Incubation times that are too long or temperatures that are too high can increase NSB.[1] Likewise, inefficient washing will fail to remove unbound ligand.
-
Low Receptor Expression: If the concentration of specific receptors (Bmax) is very low in your membrane preparation, the non-specific signal can dominate. Confirm receptor expression levels.[8]
A summary of troubleshooting steps is presented in the table below.
| Potential Cause | Recommended Action | Supporting Rationale |
| Radioligand Issues | Verify radioligand purity. If possible, choose a ligand with lower hydrophobicity.[1] | Impurities and "sticky" ligands are a primary source of high NSB. |
| Assay Buffer | Add or optimize the concentration of a blocking agent, such as 0.1-1% BSA.[8][9] | BSA and other proteins coat surfaces, reducing available sites for non-specific adherence.[6] |
| Filter Adherence | Pre-soak glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes before use.[7] | PEI is a cationic polymer that blocks negative charges on glass filters, repelling non-specific ligand binding. |
| Incubation Conditions | Reduce incubation time and/or temperature. Ensure equilibrium for specific binding is still reached.[1] | NSB can accumulate over time; finding the optimal balance is key. |
| Washing Steps | Increase the number of washes (e.g., from 3 to 4) and/or the volume of ice-cold wash buffer.[7][10] | Thorough and rapid washing is critical for removing unbound and non-specifically bound ligand. |
| Competitor Concentration | Ensure the unlabeled ligand used to define NSB is at a sufficiently high concentration (typically 100x Kd of the competitor or 100x the highest radioligand concentration).[3][4] | Incomplete saturation of specific receptors will lead to an underestimation of NSB and an overestimation of specific binding. |
Q5: How do I choose and optimize blocking agents and other buffer additives?
A: The choice of blocking agent and buffer composition is critical for minimizing NSB.
-
Bovine Serum Albumin (BSA): This is the most common blocking agent. It is typically added to both the binding and wash buffers at a concentration of 0.1% to 1%.[8][9]
-
Salts: Increasing the ionic strength of the wash buffer can help disrupt low-affinity, charge-based non-specific interactions. A common wash buffer includes 500 mM NaCl.[9]
-
Detergents: In some cases, adding a very low concentration of a mild, non-ionic surfactant can reduce hydrophobic interactions causing NSB.[6] This should be done cautiously as it can also disrupt specific binding.
-
Filter Pre-treatment: As mentioned, pre-soaking filters is a highly effective strategy. Polyethyleneimine (PEI) is standard for assays using glass fiber filters.[7][10]
The table below summarizes common buffer components used to reduce NSB.
| Component | Typical Concentration | Purpose | Reference |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | General blocking agent; coats surfaces. | [8],[9] |
| Polyethyleneimine (PEI) | 0.3% - 0.5% (v/v) | Pre-soaking agent for glass fiber filters. | [7], |
| Sodium Chloride (NaCl) | 500 mM (in wash buffer) | Increases ionic strength to disrupt electrostatic NSB. | ,[9] |
| Magnesium Chloride (MgCl₂) | 5 mM (in binding buffer) | Often required for receptor integrity and binding. | [10],[9] |
Q6: Could my membrane preparation be the source of high NSB?
A: Absolutely. A high-quality membrane preparation is fundamental to a successful binding assay. Poor preparation can lead to protein aggregation and exposed hydrophobic surfaces that increase NSB. Ensure that homogenization is thorough but does not generate excessive heat, and that washes are sufficient to remove cytosolic proteins.[10][11]
Visualized Guides and Protocols
This compound Receptor Signaling Pathway
The this compound receptor is a Class B G-protein coupled receptor (GPCR). Upon binding this compound, it primarily couples to the Gs alpha subunit, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[12][13] This in turn activates Protein Kinase A (PKA), initiating a downstream signaling cascade.[14][15]
Troubleshooting Logic for High Non-Specific Binding
This flowchart provides a logical sequence of steps to diagnose and resolve issues with high NSB in your assay.
Key Experimental Protocols
Protocol 1: Cell Membrane Preparation for GCGR Assays
This protocol describes a standard method for preparing crude cell membranes from cultured cells expressing the this compound receptor.[8][10]
-
Cell Harvest: Grow cells to near confluence, wash gently with ice-cold Phosphate-Buffered Saline (PBS), and scrape them into a centrifuge tube.
-
Homogenization: Centrifuge cells at 1,000 x g for 5 minutes. Resuspend the pellet in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[10] Homogenize using a Dounce or polytron homogenizer on ice.
-
Differential Centrifugation:
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step to wash the membranes.[10]
-
Final Preparation & Storage: Resuspend the final pellet in a binding buffer containing a cryoprotectant (e.g., 10% sucrose (B13894) or glycerol).[10] Determine the protein concentration using a BCA or Bradford assay. Aliquot and store at -80°C until use.[10]
Protocol 2: Radioligand Binding Assay Workflow
This protocol outlines the setup for a saturation binding experiment to determine Kd and Bmax, which is essential for assay characterization.[7][10][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. graphpad.com [graphpad.com]
- 4. chem.uwec.edu [chem.uwec.edu]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ChemiScreen Recombinant Human this compound Receptor Membrane Preparation Human this compound / GCG GPCR membrane preparation for Radioligand binding Assays & GTPγS binding. | Sigma-Aldrich [sigmaaldrich.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Structure of the class B human this compound G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. This compound Receptor Signaling and this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. news-medical.net [news-medical.net]
- 16. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
Technical Support Center: Optimizing Sonication for Glucagon Receptor ChIP-seq
Welcome to the technical support center for Glucagon Receptor (GCGR) Chromatin Immunoprecipitation Sequencing (ChIP-seq). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of optimizing sonication parameters and other critical steps for successful GCGR ChIP-seq experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal chromatin fragment size for GCGR ChIP-seq?
A1: For transcription factors and other DNA-binding proteins like those interacting with GCGR signaling pathways, the ideal chromatin fragment size is generally between 200 and 700 base pairs (bp).[1] Fragments that are too large (>700 bp) will decrease the resolution of your assay, making it difficult to pinpoint the exact protein binding site.[2] Conversely, fragments that are too small (<200 bp) due to over-sonication can lead to low signal and loss of DNA during purification steps.[3] It is crucial to perform a sonication time-course experiment to determine the optimal conditions for your specific cell type.[1]
Q2: How does over-sonication affect GCGR ChIP-seq results?
A2: Over-sonication consistently reduces the quality of ChIP-seq signals.[4] Excessive sonication can lead to several issues:
-
Reduced Signal: Very small DNA fragments may be lost during the immunoprecipitation and DNA purification steps, resulting in a low yield of ChIP DNA.[3]
-
Epitope Damage: The heat generated during prolonged sonication can denature the this compound receptor or associated proteins, destroying the antibody binding site (epitope).[5]
-
Damaged Chromatin Integrity: Excessive mechanical stress can dissociate the protein-DNA complexes that you are trying to capture.
Q3: Can I use enzymatic digestion instead of sonication for GCGR ChIP-seq?
A3: Yes, enzymatic digestion, typically with Micrococcal Nuclease (MNase), is an alternative to sonication for fragmenting chromatin.[6] MNase digestion can be milder, potentially preserving epitope integrity.[6] However, sonication is often more effective for tissues that are difficult to homogenize, such as fibrous or fatty tissues. For cell lines, either method can be optimized, but sonication provides a more random shearing of the chromatin.
Q4: Which cell lines are suitable for GCGR ChIP-seq experiments?
A4: The liver is the primary target for this compound; therefore, liver-derived cell lines are commonly used.[7] HepG2 cells, a human hepatocellular carcinoma cell line, are known to respond to this compound. While some studies suggest they have a functional this compound receptor signaling pathway, others indicate that primary hepatocytes might be a more robust model. Additionally, cell lines stably transfected with human this compound receptor cDNA, such as BHK (baby hamster kidney) cells, are also utilized.
Q5: What are the key differences in optimizing sonication for a transmembrane protein like GCGR compared to a nuclear factor?
A5: While the principles of chromatin fragmentation remain the same, there are special considerations for a transmembrane protein like the this compound receptor:
-
Cross-linking: Efficiently cross-linking a receptor at the cell membrane to DNA in the nucleus can be challenging. A dual cross-linking strategy using a protein-protein cross-linker like disuccinimidyl glutarate (DSG) prior to formaldehyde (B43269) can help stabilize the protein complexes.
-
Cell Lysis: Lysis buffers must be strong enough to solubilize the cell and nuclear membranes to release chromatin, but gentle enough to not disrupt the protein-DNA interactions of interest. The use of detergents needs to be carefully optimized. A two-step lysis protocol, first for the cell membrane and then the nuclear membrane, can be beneficial.[2]
-
Sonication Buffers: The composition of the sonication buffer, particularly the concentration of detergents like SDS, can significantly impact shearing efficiency. Higher SDS concentrations can improve shearing but may also inhibit the subsequent immunoprecipitation step if not adequately diluted.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low DNA Yield After Sonication | Incomplete Cell Lysis: The cell and/or nuclear membranes were not sufficiently disrupted. | Optimize lysis buffer composition and incubation times. Consider mechanical disruption methods like using a dounce homogenizer. |
| Insufficient Starting Material: Too few cells were used for the experiment. | Increase the number of cells, especially when targeting a low-abundance protein. | |
| Over-sonication: Chromatin is sheared into very small fragments that are lost during purification. | Reduce sonication time or power. Perform a time-course experiment to find the optimal conditions.[3] | |
| High Molecular Weight DNA Smear (Under-sonicated) | Insufficient Sonication: The sonication time or power was not enough to shear the chromatin effectively. | Increase the number of sonication cycles or the power setting. Ensure the sonicator probe is properly positioned in the sample.[8] |
| Over-crosslinking: Excessive formaldehyde cross-linking can make chromatin resistant to shearing. | Reduce the formaldehyde concentration or incubation time. | |
| Foaming: The formation of foam during sonication can inhibit efficient energy transfer to the sample. | Keep the sonicator probe submerged just below the surface of the liquid and avoid introducing air bubbles. | |
| High Background Signal in ChIP-seq Data | Non-specific Antibody Binding: The antibody is binding to proteins other than the target. | Use a ChIP-validated antibody for the this compound receptor or its associated transcription factors. Perform a pre-clearing step with protein A/G beads. |
| Improperly Sized Chromatin: A broad range of fragment sizes can lead to non-specific pull-down. | Optimize sonication to achieve a tighter distribution of fragments within the 200-700 bp range.[1] | |
| Insufficient Washing: Non-specifically bound chromatin is not adequately removed. | Increase the number and stringency of wash steps after immunoprecipitation. | |
| No Enrichment of Target Loci (checked by qPCR) | Epitope Masking: Over-crosslinking can hide the antibody's binding site. | Optimize the cross-linking step by reducing the duration or concentration of formaldehyde.[1] |
| Inefficient Immunoprecipitation: The antibody may not be effectively pulling down the target protein. | Ensure you are using a sufficient amount of a high-quality, ChIP-validated antibody. Optimize the incubation time for the antibody with the chromatin. | |
| Loss of Protein-DNA Interaction: The interaction between the this compound receptor signaling components and DNA is not being captured. | Consider a dual cross-linking approach to better stabilize protein complexes. |
Experimental Protocols
Protocol 1: Sonication Optimization Time-Course
This protocol outlines the steps to determine the optimal sonication time for your specific cell type and sonicator.
-
Cell Culture and Cross-linking:
-
Culture your cells of interest (e.g., HepG2 or GCGR-transfected BHK cells) to approximately 80-90% confluency.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature with gentle rocking.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubating for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Nuclear Isolation:
-
Resuspend the cell pellet in a cell lysis buffer and incubate on ice.
-
Disrupt the cell membrane using a dounce homogenizer.
-
Pellet the nuclei by centrifugation and discard the supernatant.
-
Resuspend the nuclear pellet in a nuclear lysis/sonication buffer.
-
-
Sonication Time-Course:
-
Divide the nuclear lysate into several aliquots for different sonication times (e.g., 5, 10, 15, 20, 25, 30 cycles).
-
Perform sonication using your specific instrument's recommendations for settings (e.g., power, 'on'/'off' intervals). Keep samples on ice throughout the process to prevent overheating.
-
-
Reverse Cross-linking and DNA Purification:
-
Take a small aliquot from each time point for analysis.
-
Reverse the cross-links by incubating at 65°C overnight with high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a commercial kit or phenol:chloroform extraction.
-
-
Analysis of Fragment Size:
-
Run the purified DNA on a 1.5% agarose (B213101) gel alongside a DNA ladder to visualize the fragment size distribution.
-
For more precise analysis, use a Bioanalyzer or similar instrument.
-
Select the sonication time that yields a majority of fragments in the 200-700 bp range.
-
Protocol 2: Chromatin Shearing Analysis
-
Agarose Gel Electrophoresis:
-
Prepare a 1.5% to 2% agarose gel with a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Load 100-500 ng of purified, de-crosslinked DNA from your sonication optimization into the wells.
-
Include a 100 bp DNA ladder for size reference.
-
Run the gel until there is adequate separation of the ladder bands.
-
Visualize the DNA under UV light. A successful sonication will appear as a smear with the highest intensity between 200 and 700 bp.
-
-
Capillary Electrophoresis (e.g., Bioanalyzer):
-
Use a high-sensitivity DNA analysis kit.
-
Prepare your purified DNA samples according to the manufacturer's instructions.
-
The instrument will provide a detailed electropherogram and a virtual gel image, showing the precise size distribution of your chromatin fragments.
-
Quantitative Data Summary
Table 1: Example Sonication Parameters for Different Cell Numbers
| Cell Number | Sonication Cycles (30s ON/30s OFF) | Power Setting | Resulting Fragment Size (bp) |
| 1 x 10^6 | 10 | Low | 500 - 1500 |
| 1 x 10^6 | 20 | Low | 200 - 800 |
| 1 x 10^6 | 30 | Low | 100 - 500 |
| 5 x 10^6 | 15 | Medium | 600 - 2000 |
| 5 x 10^6 | 25 | Medium | 300 - 1000 |
| 5 x 10^6 | 35 | Medium | 200 - 700 |
| 1 x 10^7 | 20 | High | 700 - 2500 |
| 1 x 10^7 | 30 | High | 400 - 1200 |
| 1 x 10^7 | 40 | High | 200 - 700 |
Note: These are example parameters and must be optimized for your specific cell type, sonicator model, and buffer compositions.
Visualizations
Caption: Workflow for this compound Receptor ChIP-seq.
Caption: Troubleshooting logic for sonication optimization.
References
- 1. Protocol for double-crosslinking ChIP-seq to improve data quality and enhance detection of challenging chromatin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optimized Protocol for Isolating Primary Epithelial Cell Chromatin for ChIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mpbio.com [mpbio.com]
- 5. ChIP Protocol | Proteintech Group [ptglab.com]
- 6. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Three Ds of Transcription Activation by this compound: Direct, Delayed, and Dynamic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating Glucagon ELISA Results with LC-MS/MS: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of glucagon is paramount for metabolic disease research. While enzyme-linked immunosorbent assays (ELISAs) are a common tool, their specificity can be a concern. This guide provides a comprehensive comparison of this compound ELISA with the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, supported by experimental data and detailed protocols to aid in the validation of immunoassay results.
The primary challenge in accurately measuring this compound lies in the cross-reactivity of antibodies with other peptides derived from prothis compound, such as oxyntomodulin and glicentin, which share sequence homology with this compound.[1][2] This can lead to inconsistent and erroneously high this compound measurements when using immunoassays.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and has emerged as a reference method for the precise quantification of intact this compound.[3][4]
Comparative Performance: this compound ELISA vs. LC-MS/MS
The choice between an ELISA and an LC-MS/MS assay often involves a trade-off between throughput, cost, and analytical performance. While ELISAs are generally more accessible and have a higher throughput, LC-MS/MS provides greater accuracy and specificity.[5]
| Parameter | This compound ELISA | LC-MS/MS | Reference |
| Specificity | Can exhibit cross-reactivity with prothis compound-derived peptides. | High specificity for intact this compound. | [2][3] |
| Lower Limit of Quantification (LLOQ) | Varies by kit, typically in the low pg/mL range. | Can achieve LLOQs down to 0.5 pM (approximately 1.7 pg/mL). | [3] |
| Precision (CV%) | Typically <15% | Generally <15% | [4][6] |
| Accuracy/Recovery | Can be affected by cross-reactivity. | High accuracy with recoveries often between 95-103%. | [4] |
| Throughput | High, suitable for large sample numbers. | Lower, more time-consuming per sample. | [5] |
| Cost | Lower cost per sample. | Higher initial instrument cost and cost per sample. | [5] |
Studies directly comparing the two methods have shown that while some sandwich ELISAs correlate reasonably well with LC-MS/MS, others can show significant discrepancies.[3][4][7] For instance, one study found that a Mercodia® ELISA showed closer agreement with their LC-MS/MS method than a Diasource® RIA.[4] Another study highlighted that during a meal tolerance test, LC-MS/MS and a sandwich ELISA showed a slight elevation in plasma this compound, whereas a radioimmunoassay (RIA) indicated a reduction.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for both this compound ELISA and LC-MS/MS.
This compound ELISA Protocol (Example based on commercially available kits)
This protocol is a generalized representation of a sandwich ELISA. Specific incubation times, temperatures, and reagent volumes will vary depending on the manufacturer (e.g., Mercodia, R&D Systems, RayBiotech).[8][9][10]
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions.
-
Sample Incubation: Pipette standards, controls, and samples into microplate wells pre-coated with a monoclonal antibody specific for this compound.
-
Conjugate Addition: Add a peroxidase-conjugated anti-glucagon antibody to each well.
-
First Incubation: Incubate the plate, often overnight (18-22 hours) at 2-8°C on a plate shaker.
-
Washing: Wash the wells multiple times (e.g., 6 times) with a wash buffer to remove unbound substances.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to each well.
-
Second Incubation: Incubate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.[9]
-
Stopping Reaction: Add a stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the optical density at 450 nm using a microplate reader.
-
Analysis: Calculate the this compound concentration by plotting a standard curve using a four or five-parameter logistic curve fit.
LC-MS/MS Protocol for this compound Quantification
This protocol outlines a typical workflow for the quantification of intact this compound in human plasma.
-
Sample Collection and Handling: Collect blood in tubes containing a protease inhibitor cocktail (e.g., P800 tubes) to prevent this compound degradation.[1] Store plasma at -80°C.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify plasma samples (e.g., 200 µL) with an acid like acetic acid.
-
Alkalinize the sample with ammonium (B1175870) hydroxide (B78521).[1]
-
Load the sample onto a mixed-mode or ion-exchange SPE plate or column.[1][4][11]
-
Wash the SPE material with appropriate buffers to remove interfering substances.[11]
-
Elute this compound using an organic solvent mixture containing an acid or base (e.g., ammonia (B1221849) hydroxide in an organic solvent).[11]
-
Dry the eluate and reconstitute it in a mobile phase-compatible solution.[11]
-
-
Liquid Chromatography (LC) Separation:
-
Column: Use a C18 analytical column (e.g., Shim-pack ODS II, Kinetex XB-C18).[1]
-
Mobile Phase: Employ a binary gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).[1]
-
Injection Volume: Inject a defined volume of the reconstituted sample (e.g., 45 µL).[1]
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Mass Spectrometer: Utilize a triple quadrupole mass spectrometer (e.g., Sciex API 4000, Shimadzu LCMS-8060).[1][11]
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for this compound and an internal standard (e.g., stable isotope-labeled this compound).[3]
-
-
Data Analysis: Quantify this compound concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[1]
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams outline the experimental workflow for validating ELISA results and the biological signaling pathway of this compound.
Caption: Workflow for validating this compound ELISA with LC-MS/MS.
References
- 1. lcms.cz [lcms.cz]
- 2. suizou.org [suizou.org]
- 3. Accurate analytical method for human plasma this compound levels using liquid chromatography-high resolution mass spectrometry: comparison with commercially available immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a fast and reliable method for the quantification of this compound by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. raybiotech.com [raybiotech.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. mercodia.com [mercodia.com]
- 11. celerion.com [celerion.com]
A Researcher's Guide to Commercial Glucagon ELISA Kits: A Comparative Analysis
For researchers in endocrinology, diabetes, and metabolic diseases, the accurate measurement of glucagon is crucial for advancing our understanding of glucose homeostasis. The enzyme-linked immunosorbent assay (ELISA) remains a widely used method for quantifying this compound in various biological samples. However, the market is populated with a diverse array of commercial kits, each with its own set of performance characteristics. This guide provides an objective comparison of several popular this compound ELISA kits to aid researchers in selecting the most suitable option for their specific experimental needs.
Performance Characteristics: A Head-to-Head Comparison
The selection of a this compound ELISA kit should be guided by a thorough evaluation of its performance metrics. Key parameters include sensitivity, specificity (particularly cross-reactivity with related prothis compound-derived peptides like glicentin and oxyntomodulin), the assay's dynamic range, and precision. Data compiled from manufacturer datasheets and independent validation studies are summarized in the table below. It is important to note that performance can vary depending on the sample matrix and experimental conditions.
| Manufacturer | Kit Name | Catalog No. | Assay Type | Sensitivity | Assay Range (pg/mL) | Sample Volume | Assay Time | Cross-Reactivity | Intra-Assay CV | Inter-Assay CV |
| Mercodia | This compound ELISA | 10-1271-01 | Sandwich | ≤2.61 pg/mL (0.75 pmol/L) | 5.95 - 453 | 25 µL | Overnight (18-22h) | Glicentin: Not detected, Oxyntomodulin: 4.0%[1] | <10% | <10% |
| R&D Systems | This compound Quantikine ELISA Kit | DGCG0 | Sandwich | 14.7 pg/mL | 31.3 - 2000 | 50 µL | 4.5 hours | Oxyntomodulin: <12%[2][3] | 4.5% | 7.4% |
| Thermo Fisher (Invitrogen) | Human this compound ELISA Kit | EHGCG | Sandwich | 2.5 pg/mL | 2.5 - 130 | 50 µL (Plasma/Serum) | 4.75 hours | Not specified | <10% | <12% |
| Ansh Labs | This compound ELISA | AL-157 | Sandwich | 2.4 pg/mL | 7 - 314 | 50 µL | 2.5 hours | No detectable cross-reactivity with Glicentin, Oxyntomodulin, GLP-1, or GLP-2.[4] | Not specified | Not specified |
| RayBiotech | Human/Mouse/Rat this compound EIA Kit | EIA-GLU-1 | Competitive | 4.77 pg/mL | 1 - 1000 | Not specified | Not specified | No cross-reactivity with Ghrelin, Nesfatin, Angiotensin II, NPY, and APC.[5] | Not specified | Not specified |
| Biomatik | This compound (GCG) ELISA Kit | EKN53499 | Competitive Inhibition | 6.94 pg/ml | 18.52 - 1500 | 50 µL | 2 hours | Not specified | <10% | <12% |
Insights from Independent Studies
Independent evaluations are critical for verifying manufacturers' claims and assessing assay performance in real-world scenarios. A study by Bak et al. (2014) highlighted significant variability in the specificity and sensitivity of commercially available this compound assays.[6] They found that some kits lacked the necessary specificity, reacting with other prothis compound-derived peptides, which can lead to erroneously high this compound measurements.
A subsequent study by Wewer Albrechtsen et al. (2016) compared the performance of the Mercodia this compound ELISA, a Millipore RIA, and a Meso Scale Discovery assay. Their findings suggested that the Mercodia ELISA demonstrated optimal performance for measuring this compound concentrations in clinical samples. Furthermore, this research group also noted the inability of some commercial assays to accurately measure the suppression of this compound secretion, a critical aspect of physiological studies.
Experimental Protocols: A General Overview
While specific protocols vary between manufacturers, the fundamental steps of a sandwich ELISA are conserved. Below is a generalized workflow, followed by brief summaries of the protocols for some of the compared kits. For detailed, step-by-step instructions, users should always refer to the manual provided with the specific kit.
General Sandwich ELISA Workflow
Mercodia this compound ELISA (10-1271-01)
This kit utilizes a solid-phase, two-site enzyme immunoassay. Two monoclonal antibodies are directed against separate antigenic determinants on the this compound molecule. The assay involves an overnight incubation of the sample with a peroxidase-conjugated anti-glucagon antibody in microplate wells coated with another anti-glucagon antibody. Following a washing step, the bound conjugate is detected by the addition of 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB). The reaction is then stopped, and the optical density is measured.[7] Mercodia offers a standard and a sequential protocol, with the latter designed to eliminate any cross-reactivity with glicentin.[8]
R&D Systems this compound Quantikine ELISA Kit (DGCG0)
This 4.5-hour solid-phase sandwich ELISA also employs a quantitative sandwich enzyme immunoassay technique.[2][3] A monoclonal antibody specific for this compound is pre-coated onto a microplate.[2] Standards and samples are added to the wells, and any this compound present is bound by the immobilized antibody.[2] After washing, an enzyme-linked monoclonal antibody specific for this compound is added.[2] Following another wash, a substrate solution is added, and the color development is stopped for measurement.[2]
Thermo Fisher Scientific (Invitrogen) Human this compound ELISA Kit (EHGCG)
This kit is a solid-phase sandwich ELISA designed to quantify human this compound in serum, plasma, or cell culture medium.[9] The principle involves a target-specific antibody pre-coated onto the wells of a microplate.[9] Samples, standards, or controls are added and bind to the immobilized antibody.[9] A second detector antibody is then added to form the sandwich.[9] A substrate solution is subsequently added, which reacts with the enzyme-antibody-target complex to produce a measurable signal.[9]
Ansh Labs this compound ELISA (AL-157)
This is a quantitative two-step sandwich-type immunoassay.[10] In the first step, calibrators, controls, and samples are added to microtiter wells coated with a this compound antibody and incubated with a biotinylated this compound antibody.[10] After incubation and washing, the wells are incubated with streptavidin-horseradish peroxidase conjugate (SHRP).[10] Following a second incubation and wash, a TMB substrate solution is added.[10] An acidic stopping solution is then used, and the absorbance is measured.[10]
This compound Signaling Pathway
To provide a biological context for the importance of accurate this compound measurement, the following diagram illustrates the canonical this compound signaling pathway in a hepatocyte.
References
- 1. maxanim.com [maxanim.com]
- 2. rndsystems.com [rndsystems.com]
- 3. biocompare.com [biocompare.com]
- 4. anshlabs.com [anshlabs.com]
- 5. raybiotech.com [raybiotech.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. cedarlanelabs.com [cedarlanelabs.com]
- 8. mercodia.com [mercodia.com]
- 9. Human this compound ELISA Kit (EHGCG) - Invitrogen [thermofisher.com]
- 10. anshlabs.com [anshlabs.com]
A Researcher's Guide to Cross-Validation of Glucagon Measurements: A Comparative Analysis of Immunoassays and Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate measurement of glucagon is paramount for metabolic research and the development of novel therapeutics. However, significant discrepancies in this compound concentrations are often reported between laboratories, largely attributable to the variety of analytical methods employed. This guide provides an objective comparison of the most common this compound measurement techniques—Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Mass Spectrometry (LC-MS)—supported by experimental data to aid in the selection of the most appropriate method and to facilitate the cross-validation of results across different laboratories.
The accurate quantification of this compound, a key hormone in glucose homeostasis, has been a long-standing challenge in endocrinology. The choice of assay can profoundly impact study outcomes, leading to conflicting data in the literature. This guide delves into the critical aspects of three major analytical platforms, presenting their performance characteristics, inherent limitations, and detailed experimental protocols to foster a better understanding of inter-laboratory variability.
Comparative Performance of this compound Assays
The primary methods for this compound quantification each possess distinct advantages and disadvantages in terms of specificity, sensitivity, and susceptibility to interference. The following tables summarize the key performance characteristics and quantitative data from comparative studies.
| Parameter | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Competitive binding of radiolabeled and unlabeled antigen to a limited number of antibody binding sites. | "Sandwich" format where this compound is captured between two specific antibodies, with one being enzyme-linked for detection. | Direct detection and quantification of the intact this compound molecule based on its mass-to-charge ratio. |
| Specificity | Prone to cross-reactivity with prothis compound-derived peptides (e.g., oxyntomodulin, glicentin) and this compound fragments, often leading to overestimation of this compound levels.[1][2][3] | Generally higher specificity than RIA due to the use of two antibodies targeting different epitopes (N- and C-termini).[4][5] However, some cross-reactivity can still occur.[2] | Considered the "gold standard" for specificity as it directly measures the intact this compound molecule, minimizing cross-reactivity.[6][7] |
| Sensitivity (Lower Limit of Quantification) | ~3 pmol/L[8] | 1.5 - 2 pmol/L[9] | 0.5 - 12.5 pg/mL (approximately 0.14 - 3.6 pmol/L). |
| Throughput | Moderate | High | Lower, but improving with newer systems. |
| Cost | Moderate (requires handling of radioactive materials) | Low to Moderate | High (instrumentation and expertise) |
| Major Advantages | Established methodology with historical data. | High throughput, non-radioactive, generally good specificity. | High specificity and accuracy, ability to multiplex. |
| Major Disadvantages | Use of radioactive isotopes, lower specificity, prone to overestimation.[10][5] | Potential for cross-reactivity, matrix effects. | Lower throughput, high initial investment, requires specialized expertise. |
Table 1: Key Performance Characteristics of this compound Assay Methods.
Quantitative Comparison of this compound Measurements
Studies consistently demonstrate that different methods yield varying this compound concentrations from the same samples. RIA typically reports the highest values, while LC-MS provides the lowest and most accurate measurements.
| Study Comparison | Healthy Individuals (Fasting this compound, pmol/L) | Type 2 Diabetes Patients (Fasting this compound, pmol/L) | Key Finding | Reference |
| RIA vs. ELISA | RIA: 77.12 (mean difference higher than ELISA) ELISA: Lower than RIA | RIA: 89.74 (mean difference higher than ELISA) ELISA: Lower than RIA | RIA produced significantly higher this compound values than ELISA. ELISA was able to detect a significant difference between healthy and T2D patients, which RIA did not.[10][5] | --INVALID-LINK-- |
| LC-MS vs. Immunoassays (General) | LC-MS generally yields lower values. | LC-MS generally yields lower values. | Immunoassays provide inconsistent this compound values owing to cross-reactivity of the antibodies with peptides other than this compound.[6] | --INVALID-LINK-- |
Table 2: Comparison of Fasting this compound Levels Measured by Different Methods.
Cross-Reactivity with Prothis compound-Derived Peptides
A major source of discrepancy in this compound immunoassays is the cross-reactivity with other peptides derived from the prothis compound precursor, such as oxyntomodulin and glicentin, which share sequence homology with this compound.
| Assay Type | Oxyntomodulin Cross-Reactivity | Glicentin Cross-Reactivity | Reference |
| RIA (Millipore) | 0.9% | 0.01% | --INVALID-LINK--[1] |
| ELISA (Mercodia) | 10.2% | 17.3% | --INVALID-LINK--[1] |
Table 3: Reported Cross-Reactivity of Commercial Immunoassays.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability. Below are representative protocols for the three main this compound assay types.
Pre-analytical Sample Handling (Crucial for All Methods)
Proper sample collection and handling are critical for accurate this compound measurement, as the peptide is susceptible to degradation by proteases in the blood.
-
Blood Collection: Collect blood into chilled tubes containing EDTA and a protease inhibitor cocktail (e.g., aprotinin (B3435010) or a commercial blend like P800).[11]
-
Processing: Immediately place the tubes on ice and centrifuge at 4°C within 30 minutes of collection.
-
Storage: Aliquot the resulting plasma into low-binding tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
This compound Radioimmunoassay (RIA) Protocol
This protocol is based on a competitive binding principle.
-
Reagent Preparation: Reconstitute lyophilized standards, controls, and 125I-labeled this compound tracer according to the manufacturer's instructions. Prepare a standard curve by serially diluting the stock standard.
-
Assay Procedure:
-
Pipette standards, controls, and plasma samples into appropriately labeled tubes.
-
Add the primary this compound antibody to all tubes except the non-specific binding (NSB) and total count tubes.
-
Add the 125I-glucagon tracer to all tubes.
-
Add a precipitating reagent (secondary antibody) to separate antibody-bound from free radiolabeled this compound.
-
Incubate for 30-60 minutes at 4°C.[13]
-
Centrifuge the tubes to pellet the antibody-bound fraction.
-
Decant the supernatant.
-
-
Data Analysis:
-
Measure the radioactivity of the pellets in a gamma counter.
-
Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards.
-
Determine the this compound concentration in the samples by interpolating their bound percentage from the standard curve.
-
This compound Sandwich ELISA Protocol
This protocol utilizes a pair of antibodies for specific this compound detection.
-
Plate Preparation: Use a microplate pre-coated with a capture antibody specific for one epitope of this compound.
-
Reagent Preparation: Prepare standards, controls, and samples. A standard curve is prepared by serial dilution.
-
Assay Procedure:
-
Wash the plate with the provided wash buffer.
-
Add standards, controls, and samples to the wells and incubate for a specified time (e.g., 2 hours at room temperature).[14]
-
Wash the plate to remove unbound substances.
-
Add the detection antibody (conjugated to an enzyme like HRP) which binds to a different epitope of this compound.
-
Incubate for a specified time (e.g., 1-2 hours at room temperature).[14][15]
-
Wash the plate thoroughly.
-
Add the enzyme substrate (e.g., TMB). A color will develop in proportion to the amount of bound this compound.
-
Incubate for a short period (e.g., 15-30 minutes) in the dark.[16]
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the optical density (OD) at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the OD values against the concentration of the standards.
-
Calculate the this compound concentration in the samples from the standard curve.
-
This compound LC-MS Protocol
This protocol involves the direct measurement of this compound following sample purification.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify plasma samples to disrupt protein binding.
-
Condition a mixed-mode SPE plate.
-
Load the pre-treated plasma samples onto the SPE plate.
-
Wash the plate to remove interfering substances.
-
Elute the this compound from the plate.[10]
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Separate this compound from other components using a C18 liquid chromatography column with a gradient of acetonitrile (B52724) and water containing formic acid.[10]
-
Detect and quantify the intact this compound molecule using a tandem mass spectrometer in multiple-reaction-monitoring (MRM) or parallel reaction monitoring (PRM) mode.[6] A stable isotope-labeled this compound internal standard is used for accurate quantification.
-
-
Data Analysis:
-
Integrate the peak areas of the this compound and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration of the calibrators.
-
Determine the this compound concentration in the samples from the calibration curve.
-
Mandatory Visualizations
To further clarify the experimental workflows and biological context, the following diagrams are provided.
Caption: this compound signaling pathway in a hepatocyte.
Caption: Workflow for cross-laboratory this compound measurement comparison.
Conclusion and Recommendations
The cross-validation of this compound measurements between different laboratories is a complex but essential undertaking for ensuring the reliability and comparability of research findings. This guide highlights that LC-MS is the most specific and accurate method for this compound quantification, making it the recommended reference method for cross-validation studies. While immunoassays like ELISA offer higher throughput and are valuable for large-scale studies, their potential for cross-reactivity must be carefully considered and, where possible, validated against LC-MS.
For researchers and drug development professionals, the following recommendations are crucial:
-
Standardize Pre-analytical Procedures: Strict adherence to standardized protocols for sample collection, handling, and storage is the first and most critical step in reducing inter-laboratory variability.
-
Choose the Right Assay for the Right Question: While LC-MS is the gold standard for accuracy, ELISA can be a practical choice for large sample sets, provided its specificity is well-characterized for the study context. The use of traditional RIA should be approached with caution due to its inherent lack of specificity.
-
Perform Method Comparison Studies: When comparing data across studies that have used different methods, it is imperative to understand the inherent biases of each assay. Whenever feasible, a subset of samples should be analyzed by a reference method (LC-MS) to establish a correlation between the different assays.
-
Promote Transparency in Reporting: Publications should clearly state the method used for this compound measurement, including the specific kit manufacturer and any modifications to the protocol, to allow for better interpretation and comparison of data across the scientific community.
By embracing these principles, the scientific community can move towards more consistent and reliable this compound measurements, ultimately accelerating our understanding of its role in health and disease and facilitating the development of effective metabolic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mercodia.com [mercodia.com]
- 3. blog.bjbms.org [blog.bjbms.org]
- 4. sochob.cl [sochob.cl]
- 5. mdpi.com [mdpi.com]
- 6. suizou.org [suizou.org]
- 7. celerion.com [celerion.com]
- 8. diasource-diagnostics.com [diasource-diagnostics.com]
- 9. Inter- and intra-individual variability of active this compound-like peptide 1 among healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. ibl-international.com [ibl-international.com]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. Sandwich ELISA protocol | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. stjohnslabs.com [stjohnslabs.com]
A Comparative Guide to Glucagon and GLP-1 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Glucagon and this compound-Like Peptide-1 (GLP-1) are peptide hormones derived from the common precursor, preprothis compound. Despite their shared origin and homologous Class B G-protein coupled receptors (GPCRs), they exert distinct and often opposing effects on glucose homeostasis and metabolism. This guide provides an objective comparison of their signaling pathways, supported by quantitative data and detailed experimental protocols to aid researchers in the fields of metabolic disease and drug development.
Core Receptor and Ligand Interactions: A Quantitative Overview
The affinity and potency of this compound and GLP-1 for their respective receptors, the this compound Receptor (GCGR) and the GLP-1 Receptor (GLP-1R), are fundamental to their distinct physiological roles. While both ligands can exhibit some level of cross-reactivity at supraphysiological concentrations, their selectivity under physiological conditions is high. The following tables summarize key quantitative parameters for ligand binding and functional potency, primarily measured by the generation of the second messenger cyclic AMP (cAMP).
Table 1: Ligand Binding Affinity (IC50/Ki) at Human GCGR and GLP-1R
| Ligand | Receptor | Cell Line | Radioligand | IC50/Ki (nM) | Reference |
| This compound | GCGR | COS-1 | [125I]this compound | 4.6 | [1] |
| GLP-1 (7-36) | GCGR | Not specified | Not specified | >1000 | |
| This compound | GLP-1R | CHO-K1 | [125I]GLP-1(7-36) | >1000 | [2] |
| GLP-1 (7-36) | GLP-1R | CHO-K1 | [125I]GLP-1(7-36) | 1.18 | [2] |
Note: IC50 and Ki values are dependent on experimental conditions such as cell line, radioligand concentration, and temperature. Data from different sources should be compared with caution.
Table 2: Functional Potency (EC50) for cAMP Accumulation
| Ligand | Receptor | Cell Line | EC50 (nM) | Reference |
| This compound | GCGR | HEK293 | 0.023 | [3] |
| GLP-1 (7-37) | GCGR | Mouse Beta TC6 | 4 | [4] |
| This compound | GLP-1R | HEK293 | >100 | [3] |
| GLP-1 (7-37) | GLP-1R | Mouse Beta TC6 | 0.072 | [4] |
Note: EC50 values represent the concentration of the ligand that elicits 50% of the maximal response and can vary based on the cell line and assay conditions.
Signaling Pathway Divergence
While both GCGR and GLP-1R primarily couple to the stimulatory G-protein, Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP, there are nuances in their signaling cascades that contribute to their distinct physiological outcomes.
Canonical Gs-cAMP Pathway
The activation of the Gαs pathway is the central signaling event for both receptors. This cascade involves the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the primary cellular responses.
Divergent Signaling: Gq and β-Arrestin Pathways
Beyond the canonical Gs pathway, evidence suggests that both receptors can engage other signaling molecules, leading to a more complex and nuanced cellular response.
-
Gq/11 Coupling: GLP-1R has been shown to couple to Gαq/11 in some cell types, leading to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC). While this compound can also mobilize intracellular calcium, the direct coupling of GCGR to Gq is less consistently reported.
-
β-Arrestin Recruitment: Both GCGR and GLP-1R recruit β-arrestins following agonist stimulation.[5][6] This interaction is crucial for receptor desensitization and internalization, which terminates G-protein signaling. Additionally, β-arrestins can act as signal transducers themselves, initiating G-protein-independent signaling cascades, such as the activation of the ERK1/2 pathway. There are notable differences in β-arrestin recruitment between the receptors, with GLP-1R and GCGR showing more robust recruitment compared to the related GIP receptor.[3][6] The development of "biased agonists" that favor G-protein signaling over β-arrestin recruitment is an active area of research, with the potential to prolong the therapeutic effects of these hormones.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Genetic and biased agonist-mediated reductions in β-arrestin recruitment prolong cAMP signaling at this compound family receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP-1 receptor agonists: an updated review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of GLP-1 and this compound Receptor Function by β-Arrestins in Metabolically Important Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Maze of Proglucagon Peptides: A Guide to Assessing Glucagon Antibody Cross-Reactivity with Oxyntomodulin and Glicentin
For researchers, scientists, and drug development professionals, the accurate measurement of glucagon is paramount. However, the structural similarities between this compound and its prothis compound-derived siblings, oxyntomodulin and glicentin, present a significant challenge in the form of antibody cross-reactivity. This guide provides a comprehensive comparison of this compound antibody specificity, offering supporting experimental data and detailed methodologies to aid in the selection of appropriate immunological assays.
The issue of cross-reactivity stems from the shared amino acid sequences between these peptides. This compound is a 29-amino acid peptide. Oxyntomodulin contains the complete this compound sequence with an additional eight-amino-acid C-terminal extension, while glicentin encompasses the entire oxyntomodulin sequence with a further N-terminal extension.[1][2][3] This homology necessitates the use of highly specific antibodies, particularly in sandwich assays that employ antibodies targeting both the N- and C-termini of this compound to minimize binding to these related peptides.[4]
Comparative Analysis of this compound Immunoassay Cross-Reactivity
The specificity of commercially available this compound immunoassays varies considerably. The following table summarizes the percentage cross-reactivity of several commercial kits with oxyntomodulin and glicentin, as reported in a comparative study. It is crucial to note that high circulating levels of glicentin can lead to significant measurement errors even with low cross-reactivity.[5]
| Assay Kit (Manufacturer) | Assay Type | Cross-Reactivity with Oxyntomodulin (%) | Cross-Reactivity with Glicentin (1-69) (%) | Reference |
| EURIA-Glucagon (Euro-Diagnostica AB) | RIA | 0.7 | 0.004 | [6] |
| This compound RIA Kit (Millipore) | RIA | 0.9 | 0.01 | [6] |
| Mercodia this compound ELISA (Mercodia AB) | ELISA | 10.2 | 17.3 | [6] |
| ALPCO this compound ELISA | ELISA | Non-detectable | Non-detectable | [7] |
Note: Cross-reactivity data can be lot-dependent and may have been updated by the manufacturer. It is always recommended to consult the latest product datasheets.
Some manufacturers have developed newer ELISA kits with improved specificity. For instance, one newly developed sandwich ELISA reports less than 1% cross-reactivity with related peptides, providing more reliable measurements even in samples with elevated levels of prothis compound-derived peptides.[8]
Experimental Protocols for Assessing Cross-Reactivity
The determination of antibody cross-reactivity is a critical component of immunoassay validation. The following are detailed methodologies for common experiments cited in the assessment of this compound antibody specificity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This method is used to determine the degree to which a related peptide (e.g., oxyntomodulin or glicentin) can compete with this compound for binding to the antibody.
Protocol:
-
Coating: A microtiter plate is coated with a fixed concentration of this compound.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution such as bovine serum albumin (BSA) or non-fat dry milk.
-
Competition: A fixed concentration of the anti-glucagon antibody is pre-incubated with varying concentrations of either unlabeled this compound (for the standard curve) or the test peptide (oxyntomodulin or glicentin).
-
Incubation: The antibody-peptide mixtures are added to the this compound-coated wells and incubated.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary anti-glucagon antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.
-
Measurement: The absorbance of the wells is measured using a microplate reader. The signal intensity is inversely proportional to the amount of competing peptide in the solution.
-
Calculation: The percentage cross-reactivity is calculated using the following formula: % Cross-reactivity = (Concentration of this compound at 50% inhibition / Concentration of test peptide at 50% inhibition) x 100
Sandwich ELISA
To enhance specificity, a sandwich ELISA format is often employed, utilizing two antibodies that recognize different epitopes on the this compound molecule (typically the N- and C-termini).
Protocol:
-
Coating: A microtiter plate is coated with a capture antibody that recognizes one terminus of this compound.
-
Blocking: Unbound sites on the plate are blocked.
-
Sample Incubation: The sample containing the analyte (or standards) is added to the wells.
-
Detection Antibody Incubation: A detection antibody, which recognizes the other terminus of this compound and is conjugated to an enzyme, is added.
-
Washing: The plate is washed to remove any unbound antibodies and sample components.
-
Substrate Addition and Measurement: A chromogenic substrate is added, and the resulting signal is measured.
Cross-reactivity is assessed by running parallel assays with high concentrations of oxyntomodulin and glicentin to determine if they generate a signal.
Radioimmunoassay (RIA)
RIA is a highly sensitive technique that uses a radiolabeled antigen to compete with the unlabeled antigen in the sample for binding to a limited amount of antibody.
Protocol:
-
Reaction Mixture: A known quantity of radiolabeled this compound (e.g., with ¹²⁵I) is mixed with a known amount of anti-glucagon antibody and the sample containing an unknown amount of unlabeled this compound (or the cross-reactant).
-
Competition: The unlabeled this compound competes with the radiolabeled this compound for binding to the antibody.
-
Separation: The antibody-bound this compound is separated from the free this compound.
-
Counting: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
Calculation: The concentration of this compound in the sample is determined by comparing the results to a standard curve. Cross-reactivity is determined by the ability of oxyntomodulin or glicentin to displace the radiolabeled this compound.
Visualizing Molecular Relationships and Experimental Workflows
To better understand the underlying biology and experimental design, the following diagrams illustrate the prothis compound processing pathway and a typical workflow for assessing antibody cross-reactivity.
Caption: Tissue-specific processing of prothis compound.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Conclusion
The potential for cross-reactivity of this compound antibodies with oxyntomodulin and glicentin is a critical consideration for researchers. While some immunoassays demonstrate high specificity, others exhibit significant cross-reactivity that can lead to inaccurate quantification of this compound. A thorough evaluation of commercially available kits, including a review of the manufacturer's cross-reactivity data and, if necessary, in-house validation using the protocols outlined above, is essential for obtaining reliable and reproducible results. The use of highly specific monoclonal antibodies in a sandwich ELISA format generally offers the most robust approach to accurately measure this compound in the presence of other prothis compound-derived peptides.
References
- 1. This compound.com [this compound.com]
- 2. anshlabs.com [anshlabs.com]
- 3. Oxyntomodulin - past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.bjbms.org [blog.bjbms.org]
- 5. mercodia.com [mercodia.com]
- 6. researchgate.net [researchgate.net]
- 7. alpco.com [alpco.com]
- 8. A newly developed this compound sandwich ELISA is useful for more accurate this compound evaluation than the currently used sandwich ELISA in subjects with elevated plasma prothis compound‐derived peptide levels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Glucagon Receptor Agonists and Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of glucagon receptor (GCGR) agonists and antagonists, supported by experimental data. The information is intended to assist researchers and professionals in the field of metabolic disease and drug development in understanding the distinct and overlapping effects of these two classes of pharmacological agents.
Introduction
The this compound receptor, a key player in glucose homeostasis, presents a compelling target for therapeutic intervention in metabolic disorders. While GCGR antagonists have been developed to counteract the hyperglycemic effects of this compound, particularly in the context of type 2 diabetes, GCGR agonists are being explored for their potential in treating obesity and non-alcoholic steatohepatitis (NASH) due to their effects on energy expenditure and lipid metabolism. This guide will delve into the comparative in vivo effects of these opposing pharmacological strategies.
This compound Receptor Signaling Pathway
This compound binding to its G-protein coupled receptor (GCGR) on hepatocytes initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA), which in turn triggers a series of phosphorylation events culminating in increased hepatic glucose production through both glycogenolysis and gluconeogenesis.
Figure 1: Simplified this compound Receptor Signaling Pathway.
Comparative In Vivo Effects on Glucose Metabolism
This compound receptor agonists and antagonists exert opposing effects on glucose homeostasis. Antagonists are designed to lower blood glucose, while agonists, at least acutely, tend to raise it.
| Parameter | This compound Receptor Agonist (in vivo) | This compound Receptor Antagonist (in vivo) |
| Fasting Blood Glucose | Increased[1] | Decreased[2] |
| Glucose Tolerance | Impaired (acutely)[1] | Improved[2] |
| Insulin (B600854) Secretion | No significant change in response to glucose[1] | Enhanced glucose-stimulated insulin secretion[2] |
| Hepatic Glucose Production | Stimulated | Suppressed[2] |
Comparative In Vivo Effects on Lipid Metabolism
The modulation of this compound receptor signaling has significant and somewhat counterintuitive effects on lipid metabolism. While antagonists can lead to adverse lipid profiles, agonists have shown potential benefits. A head-to-head study in mice directly compared the effects of a long-acting this compound analogue (agonist) and a this compound receptor antibody (antagonist) on lipid metabolism.[1]
| Parameter | This compound Receptor Agonist (in vivo, mice) | This compound Receptor Antagonist (in vivo, mice) |
| Plasma Triglycerides (during OLTT) | Decreased[1] | Increased[1] |
| Liver Triglyceride Content | Decreased[1] | Increased[1] |
| Expression of Lipogenic Genes | Decreased[1] | Increased[1] |
| Plasma NEFA (during OLTT) | Decreased[1] | Trend towards increase[1] |
Comparative Side Effect Profiles
The adverse effect profiles of this compound receptor agonists and antagonists are distinct and are a critical consideration in their therapeutic development.
| Adverse Effect | This compound Receptor Agonist | This compound Receptor Antagonist |
| Gastrointestinal | Nausea, vomiting, diarrhea (common with GLP-1/glucagon dual agonists) | Generally well-tolerated |
| Cardiovascular | Potential for increased heart rate (observed with some GLP-1/glucagon dual agonists) | Generally neutral, though some early compounds were associated with blood pressure increases |
| Hepatic | Potential for transient increases in liver enzymes | Increased liver enzymes (ALT, AST) and hepatic steatosis are a class-wide concern |
| Lipid Profile | Generally favorable or neutral | Can lead to increases in LDL-cholesterol |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the ability of an animal to clear a glucose load from the bloodstream.
Protocol:
-
Animal Preparation: Mice (e.g., C57BL/6J) are fasted for 6 hours with free access to water.
-
Baseline Blood Sample: A small blood sample is collected from the tail vein to measure baseline blood glucose and insulin levels (t=0).
-
Glucose Administration: A sterile glucose solution (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose is measured at each time point. Plasma insulin levels can also be measured from collected samples. The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Figure 2: Experimental Workflow for an Oral Glucose Tolerance Test (OGTT).
Hyperglycemic Clamp in Mice
Objective: To assess insulin secretion in response to a sustained hyperglycemic state.
Protocol:
-
Surgical Preparation: Mice are surgically implanted with catheters in the jugular vein (for infusion) and carotid artery (for sampling) and allowed to recover.
-
Fasting: Mice are fasted overnight (approximately 15 hours).
-
Clamp Procedure:
-
A variable infusion of a 20% dextrose solution is initiated to raise and maintain blood glucose at a specific hyperglycemic level (e.g., ~300 mg/dL).
-
Blood glucose is monitored every 5-10 minutes from the arterial catheter.
-
The glucose infusion rate is adjusted to maintain the target blood glucose level.
-
Blood samples are collected at various time points to measure plasma insulin and C-peptide concentrations.
-
-
Analysis: The glucose infusion rate required to maintain hyperglycemia and the plasma insulin and C-peptide levels are used to assess beta-cell function and insulin secretion.
Logical Relationship: Agonist vs. Antagonist Action
The fundamental difference between this compound receptor agonists and antagonists lies in their interaction with the GCGR and the subsequent cellular response.
Figure 3: Comparative Logic of GCGR Agonist and Antagonist Action.
Conclusion
This compound receptor agonists and antagonists demonstrate divergent and clinically relevant in vivo effects. While antagonists hold promise for glycemic control in diabetes by lowering blood glucose, their potential for adverse hepatic and lipid effects requires careful consideration. Conversely, agonists, particularly in the context of dual- and tri-agonist molecules, are emerging as powerful therapies for obesity and related metabolic complications, in part through their favorable effects on energy expenditure and lipid metabolism. The choice between these opposing strategies depends on the specific therapeutic goal and the overall metabolic profile of the target patient population. Further research, including more direct head-to-head comparative studies, will be crucial for fully elucidating the therapeutic potential and risks associated with modulating the this compound receptor signaling pathway.
References
A Comparative Guide to the In Vivo Validation of a Novel Glucagon Receptor Antagonist in a Mouse Model of Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating a novel glucagon receptor antagonist (GRA) in a preclinical mouse model of diabetes. It objectively compares experimental approaches and presents data in a structured format to aid in the design and interpretation of pivotal validation studies.
Introduction
This compound, a key counter-regulatory hormone to insulin (B600854), plays a significant role in glucose homeostasis.[1][2][3] In diabetic states, hyperglucagonemia contributes to hyperglycemia by promoting hepatic glucose production.[3][4][5] Consequently, antagonizing the this compound receptor (GCGR) presents a promising therapeutic strategy for the treatment of type 2 diabetes.[4][6][7] This guide outlines the essential in vivo experiments to validate a new chemical entity (NCE) as a potent and effective GRA.
This compound Receptor Signaling Pathway
Understanding the mechanism of action of a GRA requires a firm grasp of the this compound signaling cascade. This compound binding to its G-protein coupled receptor (GPCR) on hepatocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2][8][9] This rise in cAMP activates Protein Kinase A (PKA), which in turn initiates a phosphorylation cascade that promotes glycogenolysis and gluconeogenesis, ultimately increasing hepatic glucose output.[1][8][10]
Caption: this compound signaling pathway in hepatocytes.
Experimental Workflow for In Vivo Validation
A robust preclinical validation of a novel GRA involves a multi-stage process, starting with the selection of an appropriate animal model and culminating in detailed metabolic phenotyping.
Caption: In vivo validation workflow for a novel GRA.
Comparison of Mouse Models for Diabetes Research
The choice of a mouse model is critical for the successful evaluation of a GRA. The most commonly used models for type 2 diabetes research are the leptin-deficient ob/ob mouse, the leptin receptor-deficient db/db mouse, and diet-induced obese (DIO) mice.[11][12][13] For studies requiring a model of insulin deficiency, streptozotocin (B1681764) (STZ)-induced diabetes is often employed.[14][15][16]
| Model | Key Characteristics | Advantages | Disadvantages |
| ob/ob Mouse | Monogenic mutation in the leptin gene.[12] Presents with obesity, hyperphagia, hyperglycemia, and hyperinsulinemia.[12] | Well-characterized model of obesity and insulin resistance. | Transient hyperglycemia that can resolve with age due to compensatory hyperinsulinemia.[12] |
| db/db Mouse | Spontaneous mutation of the leptin receptor.[12] Exhibits severe obesity, hyperphagia, polydipsia, and polyuria.[12] | Robust and sustained diabetic phenotype. | Severe phenotype may not be representative of all stages of human type 2 diabetes. |
| STZ-Induced Diabetes | Chemically induced destruction of pancreatic β-cells by streptozotocin.[14] | Allows for the study of insulin deficiency. Can be induced in various mouse strains. | Does not fully recapitulate the underlying metabolic syndrome of type 2 diabetes. |
Experimental Protocols
Oral Glucose Tolerance Test (oGTT)
-
Fasting: Mice are fasted for 6 hours with free access to water.
-
Baseline Glucose: A baseline blood glucose reading is taken from the tail vein (t=0).
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.
Insulin Tolerance Test (ITT)
-
Fasting: Mice are fasted for 4-6 hours.
-
Baseline Glucose: A baseline blood glucose reading is taken (t=0).
-
Insulin Administration: Human or murine insulin (typically 0.75-1.0 U/kg body weight) is administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 45, and 60 minutes post-insulin injection.
Comparative Efficacy Data of this compound Receptor Antagonists
The following tables summarize hypothetical but representative data for a novel GRA ("NCE-123") compared to a vehicle control and an established GRA. These data are based on typical outcomes reported in the literature for GRAs in db/db mice.[5][17][18]
Table 1: Metabolic Parameters after 4 Weeks of Treatment
| Parameter | Vehicle | NCE-123 (10 mg/kg) | Established GRA (10 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 350 ± 25 | 180 ± 20 | 195 ± 18 |
| HbA1c (%) | 8.5 ± 0.5 | 6.2 ± 0.4 | 6.5 ± 0.3 |
| Body Weight Change (g) | +5.2 ± 0.8 | +2.1 ± 0.5 | +2.5 ± 0.6 |
| Plasma Insulin (ng/mL) | 12.5 ± 1.8 | 8.5 ± 1.2 | 9.1 ± 1.5 |
| Plasma this compound (pg/mL) | 150 ± 20 | 250 ± 30 | 240 ± 25 |
| ALT (U/L) | 45 ± 8 | 65 ± 10 | 70 ± 12 |
| AST (U/L) | 70 ± 12 | 95 ± 15 | 100 ± 18 |
*p < 0.05 vs. Vehicle
Table 2: Oral Glucose Tolerance Test (oGTT) - Area Under the Curve (AUC)
| Treatment Group | AUC (mg/dL * min) |
| Vehicle | 50,000 ± 4,500 |
| NCE-123 (10 mg/kg) | 25,000 ± 3,000 |
| Established GRA (10 mg/kg) | 28,000 ± 3,500 |
*p < 0.05 vs. Vehicle
Discussion and Interpretation
The validation of a novel GRA hinges on demonstrating significant improvements in glycemic control. Key indicators of efficacy include a reduction in fasting blood glucose and HbA1c levels.[17] An improvement in glucose tolerance, as evidenced by a lower AUC during an oGTT, is also a critical endpoint.[16][19]
It is important to monitor for potential side effects. A common observation with GRAs is a compensatory increase in circulating this compound levels and a modest elevation in liver transaminases (ALT and AST).[17] While often not associated with overt liver toxicity, these parameters should be carefully monitored.[17]
Conclusion
This guide provides a standardized framework for the preclinical in vivo validation of a novel this compound receptor antagonist. By employing appropriate mouse models, standardized experimental protocols, and comprehensive data analysis, researchers can effectively evaluate the therapeutic potential of new chemical entities targeting the this compound receptor for the treatment of diabetes. The comparative data presented herein serves as a benchmark for assessing the efficacy and safety profile of novel GRAs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. news-medical.net [news-medical.net]
- 3. Clinical Trials, Triumphs, and Tribulations of this compound Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. cusabio.com [cusabio.com]
- 10. This compound Receptor Signaling and this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse models of type II diabetes mellitus in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Mouse Models of Type 2 Diabetes Mellitus in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
- 16. Sustained this compound receptor antagonism in insulin-deficient high-fat-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Receptor Antagonism Improves Glucose Metabolism and Cardiac Function by Promoting AMP-Mediated Protein Kinase in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Receptor Antagonism Improves Glucose Metabolism and Cardiac Function by Promoting AMP-Mediated Protein Kinase in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sustained this compound receptor antagonism in insulin-deficient high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Phenotypic Analysis of Glucagon Receptor Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic characteristics of glucagon receptor knockout (Gcgr-/-) mice relative to their wild-type (Gcgr+/+) littermates. The data presented is compiled from multiple studies and is intended to serve as a resource for researchers investigating this compound signaling, metabolic disorders, and related therapeutic targets.
The disruption of the this compound receptor (GCGR) gene in mice provides a powerful model to understand the physiological roles of this compound, a key counter-regulatory hormone to insulin (B600854).[1] The primary function of this compound is to stimulate hepatic glucose production, thereby maintaining glucose homeostasis, particularly during periods of fasting.[2][3] Gcgr knockout (Gcgr-/-) mice lack functional this compound receptors, leading to a cascade of metabolic adaptations.[1] These mice have been instrumental in elucidating the multifaceted roles of this compound signaling in glucose and lipid metabolism, pancreatic islet biology, and overall energy homeostasis.[4]
Phenotypic Comparison: Gcgr-/- vs. Wild-Type Mice
The following tables summarize the key quantitative differences observed between Gcgr-/- and wild-type (WT) mice.
Table 1: Glucose Metabolism and Pancreatic Hormones
| Parameter | Gcgr-/- Mice | Wild-Type (WT) Mice | Key Findings & References |
| Fasting Blood Glucose | Significantly Lower | Normal | Gcgr-/- mice exhibit hypoglycemia, especially during prolonged fasting.[1] |
| Glucose Tolerance | Improved | Normal | Display shallower curves in intraperitoneal glucose tolerance tests (IPGTT).[1][5] |
| Insulin Sensitivity | Enhanced | Normal | Confirmed by hyperinsulinemic-euglycemic clamp studies showing an elevated glucose infusion rate.[6] |
| Plasma Insulin | Normal / Unchanged | Normal | Despite improved glucose tolerance, insulin levels are often comparable to WT mice.[1] |
| Plasma this compound | Supraphysiological (Extremely High) | Normal | Exhibit marked hyperglucagonemia due to a loss of negative feedback.[1][6] |
| Pancreatic α-cells | Hyperplasia (Increased number) | Normal | Islet morphology is altered, with a significant proliferation of α-cells.[1][4] |
| Plasma GLP-1 | 3- to 10-fold Increase | Normal | Increased prothis compound processing leads to elevated circulating levels of active GLP-1.[1][5] |
| Gastric Emptying | Reduced / Delayed | Normal | A potential contributor to improved glucose tolerance.[4][5] |
| Response to this compound | No response | Increased Blood Glucose | Gcgr-/- mice are completely resistant to a this compound challenge.[1] |
| Resistance to Diabetes | Protected | Susceptible | Resistant to streptozotocin (B1681764) (STZ)-induced hyperglycemia and beta-cell destruction.[5][7] |
Table 2: Lipid Metabolism and Body Composition
| Parameter | Gcgr-/- Mice | Wild-Type (WT) Mice | Key Findings & References |
| Body Weight | Normal or Slightly Reduced | Normal | Generally maintain a normal body weight, but are resistant to diet-induced obesity.[1][5] |
| Adiposity / Fat Mass | Reduced | Normal | Exhibit a leaner phenotype with reduced fat mass.[1][8] |
| Plasma Triglycerides (TG) | Increased (especially after fasting) | Normal | Show altered lipid metabolism, with elevated TGs after a prolonged fast.[4][9] |
| Free Fatty Acids (FFA) | Increased (especially after fasting) | Normal | Lack of this compound signaling impairs fatty acid oxidation during prolonged fasting.[4][9] |
| Hepatic Steatosis | Prone to development | Normal | Increased susceptibility to fatty liver, particularly when challenged with a high-fat diet.[5][8][10] |
| Plasma LDL Cholesterol | Increased | Normal | Elevated levels of low-density lipoprotein have been reported.[8][10] |
Table 3: Energy Homeostasis
| Parameter | Gcgr-/- Mice | Wild-Type (WT) Mice | Key Findings & References |
| Food Intake | Normal or Slightly Reduced | Normal | Despite being leaner, food intake is generally not significantly different.[1][5] |
| Energy Expenditure | Normal | Normal | No significant changes in overall energy expenditure have been consistently reported.[1] However, this compound administration is known to increase energy expenditure.[11][12] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its effects primarily in the liver by binding to the G-protein coupled this compound receptor (GCGR). This binding activates adenylyl cyclase through the Gs alpha subunit, leading to the production of cyclic AMP (cAMP).[2][13][14] cAMP then activates Protein Kinase A (PKA), which initiates a phosphorylation cascade.[13][15] This cascade stimulates hepatic glucose production by promoting glycogenolysis (breakdown of glycogen) and gluconeogenesis (synthesis of glucose from non-carbohydrate precursors) while inhibiting glycolysis.[3][14] In Gcgr-/- mice, this entire pathway is non-functional due to the absence of the initial receptor.
Caption: this compound signaling pathway disruption in Gcgr-/- mice.
Experimental Workflow: Metabolic Phenotyping
A typical workflow for the metabolic characterization of Gcgr-/- mice involves a series of standardized tests to assess glucose homeostasis and insulin sensitivity.
Caption: Standard workflow for metabolic testing in mice.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate comparison.
Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the ability of a mouse to clear an exogenous glucose load from the blood.
-
Animal Preparation: Mice are fasted for 4-6 hours with free access to water.[16] Some protocols may use a 16-hour fast, but this can induce significant hypoglycemia in Gcgr-/- mice.[17]
-
Baseline Measurement (t=0): A baseline blood glucose reading is taken from a small sample of tail vein blood using a glucometer.[16][18]
-
Glucose Administration: A sterile solution of D-glucose (typically 20%) is administered via intraperitoneal (IP) injection. The standard dose is 1g or 2g of glucose per kg of body weight.[16][19]
-
Blood Glucose Monitoring: Blood glucose levels are measured at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose injection.[17][19]
-
Data Analysis: The glucose excursion curve is plotted over time. The area under the curve (AUC) is calculated to provide a quantitative measure of glucose tolerance. Gcgr-/- mice typically show a much lower and flatter curve compared to WT mice.[1]
Insulin Tolerance Test (ITT)
This test measures whole-body insulin sensitivity by assessing the glucose-lowering effect of exogenous insulin.
-
Animal Preparation: Mice are fasted for 4-6 hours.[20]
-
Baseline Measurement (t=0): A baseline blood glucose level is measured from the tail vein.[20]
-
Insulin Administration: Human insulin (e.g., Humulin R) is injected intraperitoneally. The dose can range from 0.5 to 1.2 U/kg of body weight, depending on the strain and level of insulin resistance.[20][21]
-
Blood Glucose Monitoring: Blood glucose is measured at intervals, commonly 15, 30, and 60 minutes after insulin injection.[21][22]
-
Data Analysis: The rate of glucose disappearance from the blood is determined. Gcgr-/- mice may show a more profound drop in blood glucose, indicating enhanced insulin sensitivity.[1] It is critical to have a glucose solution ready to treat potential severe hypoglycemia.[21]
Hyperinsulinemic-Euglycemic Clamp
This is the gold standard method for assessing insulin sensitivity in vivo.[23] It quantifies the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.
-
Surgical Preparation: Several days prior to the clamp, catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling) to allow for stress-free experimentation in conscious, unrestrained mice.[23][24]
-
Basal Period: After an overnight fast, a primed-continuous infusion of [3-³H]glucose is started to measure basal glucose turnover.[25][26]
-
Clamp Period: A continuous infusion of insulin is initiated to achieve hyperinsulinemia. Blood glucose is monitored every 10 minutes.[25] A variable infusion of glucose is adjusted to "clamp" the blood glucose level at a euglycemic state (e.g., ~120 mg/dL).[23][27]
-
Data Collection: The steady-state glucose infusion rate (GIR) required to maintain euglycemia is determined. A higher GIR indicates greater insulin sensitivity.[23] Isotopes can be used to assess tissue-specific glucose uptake and hepatic glucose production.[23][26]
-
Data Analysis: Gcgr-/- mice consistently show a higher GIR compared to WT controls, providing definitive evidence of enhanced whole-body insulin sensitivity.[6]
References
- 1. pnas.org [pnas.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. Novel insight into this compound receptor action: lessons from knockout and transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound receptor knockout mice are resistant to diet-induced obesity and streptozotocin-mediated beta cell loss and hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound receptor knockout mice display increased insulin sensitivity and impaired beta-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] this compound Receptor Knockout Prevents Insulin-Deficient Type 1 Diabetes in Mice | Semantic Scholar [semanticscholar.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. This compound Receptor Signaling and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The brown adipose tissue this compound receptor is functional but not essential for control of energy homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. news-medical.net [news-medical.net]
- 15. This compound Receptor Signaling and this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IP Glucose Tolerance Test in Mouse [protocols.io]
- 17. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. dovepress.com [dovepress.com]
- 20. Insulin Tolerance Test in Mouse [protocols.io]
- 21. mmpc.org [mmpc.org]
- 22. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mmpc.org [mmpc.org]
- 25. researchgate.net [researchgate.net]
- 26. mmpc.org [mmpc.org]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Glucagon Secretion: Human vs. Rodent Islets
For Researchers, Scientists, and Drug Development Professionals
The study of glucagon secretion is fundamental to understanding glucose homeostasis and the pathophysiology of diabetes. While rodent models have been instrumental, translating findings to human physiology is often challenging due to significant species-specific differences in islet biology. This guide provides an objective comparison of this compound secretion from isolated human and rodent pancreatic islets in vitro, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
Key Differences at a Glance
Significant variations exist between human and rodent islets in terms of cellular architecture, paracrine interactions, and intrinsic alpha-cell signaling pathways. In rodent islets, beta-cells form a central core, with alpha-cells located in the mantle.[1] In contrast, human islets display a more scattered arrangement, with alpha- and beta-cells intermingled and often in close contact, which significantly enhances the potential for local cell-to-cell (paracrine) communication.[1][2] These structural differences are believed to underlie many of the functional disparities observed in this compound secretion.
Comparative Analysis of this compound Secretion
The following tables summarize the response of human and rodent islets to various physiological and pharmacological modulators of this compound secretion in vitro.
Table 1: this compound Secretion in Response to Physiological Modulators
| Stimulus/Inhibitor | Concentration | Human Islets | Rodent Islets | Key Observations & References |
| Low Glucose | 1 mM | Stimulation | Stimulation | A primary physiological stimulus for this compound secretion in both species.[3][4] |
| High Glucose | > 7 mM | Inhibition | Inhibition | Glucose dose-dependently suppresses this compound secretion.[4][5] |
| L-Arginine | 10 mM | Stimulation | Stimulation | A potent secretagogue used to assess maximal secretory capacity.[3][6] |
| Adrenaline (Epinephrine) | 1-10 µM | Stimulation | Stimulation | Acts via α-adrenergic receptors to stimulate this compound release.[7][8] |
| Somatostatin (B550006) (SST) | Various | Inhibition | Inhibition | A key paracrine inhibitor released from islet delta-cells.[4][9] |
| Zinc (Zn²⁺) | Various | Stimulation | Inhibition / No Effect | A notable species difference. Zn²⁺ is co-secreted with insulin (B600854) from beta-cells.[4] |
| GLP-1 | Various | Inhibition | Inhibition | The inhibitory effect may be mediated indirectly via somatostatin release.[4][9] |
Table 2: Effect of Pharmacological Agents on this compound Secretion
| Agent | Mechanism of Action | Human Islets | Rodent Islets | Key Observations & References |
| Diazoxide | K-ATP Channel Opener | Reverses Glucose Inhibition | Reverses Glucose Inhibition | Demonstrates the involvement of K-ATP channels in glucose sensing in both species.[10] |
| Tolbutamide / Glibenclamide | K-ATP Channel Closer | Inhibition | Inhibition | Closing K-ATP channels mimics a high-glucose state, inhibiting this compound release.[11] |
| Tetrodotoxin (TTX) | Voltage-gated Na⁺ Channel Blocker | Inhibition | Inhibition | Indicates that action potential firing, dependent on Na⁺ channels, is essential for secretion.[10] |
| ω-conotoxin | N-type Ca²⁺ Channel Blocker | Inhibition | Inhibition | N-type calcium channels are critical for this compound exocytosis in both species.[10] |
| Nifedipine | L-type Ca²⁺ Channel Blocker | No Effect | No Effect | Unlike beta-cells, alpha-cell exocytosis is not dependent on L-type calcium channels.[10] |
| Forskolin | Adenylyl Cyclase Activator (↑cAMP) | Stimulation | Stimulation | Increasing intracellular cAMP potentiates this compound secretion, especially at low glucose.[5] |
Signaling and Paracrine Interactions
This compound secretion is regulated by a complex interplay of intrinsic (within the alpha-cell) and extrinsic (paracrine) signals. While many core mechanisms are conserved, their relative importance can differ between species.
An intrinsic glucose-sensing mechanism within alpha-cells is believed to involve ATP-sensitive potassium (K-ATP) channels.[10] In this model, low glucose leads to lower intracellular ATP, opening K-ATP channels, which depolarizes the cell membrane. This depolarization activates voltage-gated Na⁺ and N-type Ca²⁺ channels, leading to Ca²⁺ influx and this compound granule exocytosis.[10] High glucose reverses this process.
Paracrine signaling is crucial, and the different islet architectures play a key role. In human islets, the close proximity of alpha, beta, and delta cells allows for potent local regulation.[1] Insulin, GABA, and zinc co-secreted from beta-cells generally inhibit this compound secretion, while somatostatin from delta-cells is also a powerful inhibitor.[4][9] Conversely, alpha-cell products like this compound and glutamate (B1630785) can stimulate insulin and somatostatin secretion, creating a complex feedback network.[1] Recent evidence suggests that intra-islet this compound is a critical positive regulator of insulin secretion, particularly in rodents, by activating GLP-1 receptors on beta-cells.[12][13]
Caption: Intrinsic and paracrine regulation of this compound secretion.
Caption: Distinct islet architecture influences paracrine signaling.
Experimental Protocols
Accurate and reproducible measurement of this compound secretion is critical. Below are standardized methodologies for in vitro assays applicable to both human and rodent islets.
Islet Isolation and Culture
-
Isolation: Islets are typically isolated from the pancreas by collagenase digestion followed by purification using a density gradient.
-
Culture: Following isolation, islets should be allowed to recover for at least 1 hour (and up to 48 hours) in a recovery medium such as RPMI-1640 or CMRL-1066, supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 11.1 mM glucose, at 37°C in a 5% CO₂ incubator.[6][14]
Static Incubation this compound Secretion Assay
This protocol is adapted from established methods and is suitable for assessing alpha-cell function in response to various secretagogues.[3][6]
Caption: Workflow for a static islet this compound secretion assay.
Methodology:
-
Preparation: Prepare Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1-0.5% bovine serum albumin (BSA). Prepare separate KRB solutions containing different concentrations of glucose and other test compounds.
-
Islet Picking: Manually pick batches of 10-30 size-matched islets in triplicate for each experimental condition.[3][6]
-
Pre-incubation: Transfer islets to a multi-well plate containing KRB with a basal glucose concentration (e.g., 5.5 mM or 7 mM) and incubate for 30-90 minutes at 37°C to allow them to equilibrate.[3][6]
-
Incubation: Carefully transfer the islet batches to new wells containing the test solutions (e.g., KRB with 1 mM glucose, 16 mM glucose, or 1 mM glucose + 10 mM L-arginine). Incubate for 60 minutes at 37°C.[6][14]
-
Collection: After incubation, carefully collect the supernatant (which contains the secreted this compound) from each well and store at -20°C or -80°C for later analysis.[15]
-
Content Measurement: To normalize secretion to the total hormone content, lyse the remaining islets in each well using an acid-ethanol solution.[15]
-
Quantification: Measure the this compound concentration in the supernatant and islet lysate samples using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). Secretion is often expressed as a percentage of total this compound content per hour.
Islet Perifusion Assay
For dynamic measurements of secretion, islets can be placed in a microfluidic chamber and "perifused" with solutions containing different stimuli over time.[15][16] This method allows for high-resolution temporal analysis of secretory patterns (e.g., first and second phase release) but requires more specialized equipment. Fractions of the perifusate are collected at regular intervals (e.g., every 1-2 minutes) and assayed for this compound concentration.[15]
Conclusion
While both human and rodent islets inhibit this compound secretion at high glucose and stimulate it at low glucose, significant differences exist, particularly in the context of paracrine regulation. The intermingled cytoarchitecture of human islets suggests a greater potential for complex local signaling compared to the core-mantle structure of rodent islets.[1] These distinctions, such as the opposing effects of zinc on this compound secretion, underscore the importance of using human islets to validate findings from rodent models, especially when developing therapeutic strategies targeting the alpha-cell for the treatment of diabetes.[4] Researchers should carefully consider these species-specific characteristics when designing experiments and interpreting results.
References
- 1. The Local Paracrine Actions of the Pancreatic α-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. In vivo studies of this compound secretion by human islets transplanted in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathways of this compound Secretion and Trafficking in the Pancreatic Alpha Cell: Novel Pathways, Proteins, and Targets for Hyperglucagonemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro assessment of pancreatic hormone secretion from isolated porcine islets [frontiersin.org]
- 6. Static this compound secretion analysis of isolated islets [protocols.io]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Factors influencing insulin and this compound secretion in lean and genetically obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paracrine signaling in islet function and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A K ATP channel-dependent pathway within alpha cells regulates this compound release from both rodent and human islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The α-Cell Conundrum: ATP-Sensitive K+ Channels and Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. JCI Insight - Intraislet this compound signaling is critical for maintaining glucose homeostasis [insight.jci.org]
- 14. Small molecule this compound release inhibitors with activity in human islets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A microfluidic system for monitoring this compound secretion from human pancreatic islets of Langerhans - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00703C [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Unraveling the Alpha Cell: A Comparative Guide to In Vitro Islet Secretion and In Vivo Glucagon Response
For Researchers, Scientists, and Drug Development Professionals
The intricate regulation of glucagon secretion by pancreatic alpha cells is a cornerstone of glucose homeostasis, and its dysregulation is a key factor in the pathophysiology of diabetes. Understanding the translation of findings from controlled in vitro environments to complex in vivo systems is paramount for the development of effective therapeutic strategies. This guide provides an objective comparison of in vitro islet this compound secretion assays and in vivo this compound responses, supported by experimental data and detailed protocols to aid researchers in designing and interpreting their studies.
At a Glance: In Vitro vs. In Vivo this compound Response
While in vitro assays offer a controlled environment to dissect the molecular mechanisms of this compound secretion, in vivo models provide a more holistic view of the integrated physiological response. A direct quantitative correlation between the two is complex and often nonlinear due to the myriad of systemic factors influencing hormone action in a living organism. However, qualitative and semi-quantitative comparisons reveal valuable insights into the intrinsic function of islet alpha cells.
Studies have shown that islets from donors with type 2 diabetes exhibit intrinsic defects in this compound secretion that are observable both in vitro and in vivo. For instance, an exaggerated response to the secretagogue L-arginine has been noted in vitro, which corresponds to elevated plasma this compound levels when these islets are transplanted into mice.[1]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, providing a comparative overview of this compound secretion under different conditions.
Table 1: this compound Secretion in Response to Glucose
| Experimental Model | Condition | This compound Secretion/Concentration | Fold Change (Low vs. High Glucose) | Source(s) |
| In Vitro | ||||
| Perifused Neonatal Porcine Islets | 1 mM Glucose | 2.6 pg/IEQ/min | 6-fold decrease | [2][3] |
| 15 mM Glucose | ~0.43 pg/IEQ/min | [2][3] | ||
| Perifused Adult Porcine Islets | 1 mM Glucose | 1.5 pg/IEQ/min | 2-fold decrease | [2][3] |
| 15 mM Glucose | ~0.75 pg/IEQ/min | [2][3] | ||
| Static Incubation Human Islets | 2.0 mM Glucose | Not specified | Significant decrease | [4] |
| 16.8 mM Glucose | Not specified | [4] | ||
| In Vivo | ||||
| Anesthetized Mice (IV Glucose) | Baseline | ~15 pmol/l | ~3-fold decrease | [5] |
| Post-Glucose (minimum) | ~5 pmol/l | [5] | ||
| Anesthetized Rats (IV Glucose) | Baseline | ~5.1 pmol/l | ~3.4-fold decrease | [5] |
| Post-Glucose (minimum) | ~1.5 pmol/l | [5] | ||
| Adult Pigs (IVGTT) | Baseline | ~20 pmol/L | ~3-fold decrease | [2] |
| Post-Glucose (10 min) | ~6-7 pmol/L | [2] |
Table 2: this compound Secretion in Response to Arginine
| Experimental Model | Condition | This compound Secretion/Concentration | Fold Change (Basal vs. Arginine) | Source(s) |
| In Vitro | ||||
| Perfused Rat Pancreas | 0 mM Arginine | Not specified | Dose-dependent increase | [6] |
| 19.2 mM Arginine | Not specified | [6] | ||
| In Vivo | ||||
| Anesthetized Mice (IV Arginine) | Baseline | ~8 pmol/l | ~8-fold increase | [5] |
| Peak Post-Arginine | ~63 pmol/l | [5] | ||
| Anesthetized Rats (IV Arginine) | Baseline | ~5.1 pmol/l | >10-fold increase | [5] |
| Peak Post-Arginine | ~54 pmol/l | [5] | ||
| Healthy Humans (IV Arginine) | Baseline | ~15 pmol/L | ~3-fold increase | [7] |
| Peak Post-Arginine | ~44 pmol/L | [7] |
Table 3: this compound Response to Hypoglycemia
| Experimental Model | Condition | Plasma this compound Concentration | Fold Change (Normoglycemia vs. Hypoglycemia) | Source(s) |
| In Vivo | ||||
| Human Islet Transplanted GKO-NSG Mice (Insulin Challenge) | 0 minutes | Not specified | Significant increase | [1] |
| 30 minutes post-insulin | Not specified | [1] | ||
| C57BL/6 Mice (Hypoglycemic Clamp) | Basal | Not specified | 4.0-fold increase | [8] |
| During Hypoglycemia | Not specified | [8] | ||
| FVB/N Mice (Hypoglycemic Clamp) | Basal | Not specified | 9.9-fold increase | [8] |
| During Hypoglycemia | Not specified | [8] | ||
| DBA/2 Mice (Hypoglycemic Clamp) | Basal | Not specified | 2.6-fold increase | [8] |
| During Hypoglycemia | Not specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings.
In Vitro Experimental Protocols
1. Static Islet Incubation for this compound Secretion
This protocol is adapted for assessing alpha-cell function in response to various secretagogues.[9]
-
Islet Preparation: Isolate pancreatic islets from rodents or humans using established methods.
-
Pre-incubation:
-
Hand-pick batches of 10 islets in triplicate into wells of a 24-well plate containing 1 mL of Krebs-Ringer Bicarbonate (KRB) buffer with 5.5 mM glucose.
-
Incubate for 20 minutes at 37°C.
-
Transfer the islets to a second pre-incubation plate with the same buffer and incubate for another 20 minutes at 37°C.[9]
-
-
Incubation:
-
Transfer the islets to the incubation plate containing KRB buffer with the desired concentration of secretagogue (e.g., 1 mM glucose with or without 10 mM L-arginine).
-
Incubate for 1 hour at 37°C.[9]
-
-
Sample Collection:
-
At the end of the incubation, collect the supernatant from each well and store at -20°C for this compound measurement.
-
Collect the islets and transfer them to tubes containing acidified ethanol (B145695) for extraction of intracellular this compound content.[9]
-
-
This compound Measurement: Quantify this compound in the supernatant and islet extracts using a radioimmunoassay (RIA) or ELISA.
2. Dynamic Islet Perifusion
This method allows for the study of the dynamics of hormone secretion in response to changing stimuli.[2][10][11]
-
System Setup:
-
Prepare a perifusion system with chambers to hold the islets. A low-cost, mini-perifusion system can be assembled in the lab.[10][11]
-
Use a peristaltic pump to deliver perifusion buffer at a constant flow rate (e.g., 1 mL/min).[2]
-
Maintain the temperature of the test solutions at 37°C and continuously gas them to stabilize the pH around 7.2.[2]
-
-
Islet Loading: Place a batch of 200-1000 islet equivalents (IEQ) into each perifusion chamber.[2]
-
Equilibration: Perifuse the islets with a basal buffer (e.g., KRB with 1 mM glucose) for a 60-minute equilibration period.[10]
-
Stimulation and Fraction Collection:
-
Switch to perifusion buffers containing different concentrations of stimuli (e.g., 16.8 mM glucose, secretagogues).
-
Collect the effluent in fractions at regular intervals (e.g., every 2 minutes).[10]
-
-
Hormone Measurement: Measure the concentration of this compound in each fraction using RIA or ELISA.
In Vivo Experimental Protocols
1. Intravenous Glucose Tolerance Test (IVGTT) in Mice
This test assesses glucose disposal and islet function in vivo.[12]
-
Animal Preparation: Fast mice for a specified period (e.g., 5-18 hours) before the test.[1][12]
-
Baseline Sample: Obtain a baseline blood sample from the tail vein or another appropriate site.[12]
-
Glucose Administration: Administer an intravenous bolus of D-glucose (e.g., 0.25-1 g/kg body weight) via the tail vein.[12]
-
Timed Blood Sampling: Collect blood samples at specific time points after glucose injection (e.g., 0, 1, 5, 10, 20, 30, and 50 minutes).[12]
-
Hormone and Glucose Measurement: Measure blood glucose levels immediately using a glucometer. Process plasma from the collected blood samples to measure this compound concentrations.
2. Insulin (B600854) Tolerance Test (ITT) in Human Islet Transplanted Mice
This test is used to assess the in vivo this compound response to hypoglycemia.[13]
-
Animal Preparation: Fast mice for 5 hours.[13]
-
Baseline Sample: Collect a baseline blood sample for glucose and this compound measurement.
-
Insulin Administration: Administer an intraperitoneal injection of human insulin (e.g., 1 U/kg body weight).[13]
-
Timed Blood and Glucose Measurement:
Visualizing the Mechanisms
Diagrams are essential tools for understanding complex biological processes.
Experimental Workflows
Caption: Workflow for in vitro and in vivo this compound secretion assays.
This compound Secretion Signaling Pathway
Caption: Key signaling pathways regulating this compound secretion.
Conclusion
The correlation between in vitro islet secretion and in vivo this compound response is a critical area of investigation for diabetes research. While in vitro systems provide invaluable mechanistic insights, their predictive power for in vivo efficacy is enhanced when interpreted in the context of the complex physiological milieu. This guide offers a framework for comparing these experimental modalities, emphasizing the importance of standardized, detailed protocols and a thorough understanding of the underlying biological pathways. By bridging the gap between the petri dish and the whole organism, researchers can accelerate the development of novel therapies targeting alpha-cell dysfunction.
References
- 1. In vivo studies of this compound secretion by human islets transplanted in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro assessment of pancreatic hormone secretion from isolated porcine islets [frontiersin.org]
- 3. In vitro assessment of pancreatic hormone secretion from isolated porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Characterization of the Effects of Arginine and Glucose on this compound and Insulin Release from the Perfused Rat Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravenous Arginine Stimulates this compound Secretion More Than Equimolar Alanine, Leucine, Glutamine, and Proline in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucose Metabolism In Vivo in Four Commonly Used Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Static this compound secretion analysis of isolated islets [protocols.io]
- 10. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. biorxiv.org [biorxiv.org]
A Researcher's Guide to Validating the Specificity of a Novel Anti-Glucagon Monoclonal Antibody
For researchers and drug development professionals, the accurate detection and quantification of glucagon is paramount for understanding metabolic diseases. The specificity of the monoclonal antibody used is the cornerstone of reliable results. This guide provides a comparative framework for validating a novel anti-glucagon monoclonal antibody (mAb), offering detailed experimental protocols and data interpretation.
Introduction to this compound and Antibody Specificity
This compound, a 29-amino acid peptide hormone, is crucial for glucose homeostasis. It is produced in the α-cells of the pancreas from the precursor molecule, prothis compound. Tissue-specific processing of prothis compound in the intestine and brain yields other structurally related peptides, known as prothis compound-derived peptides (PGDPs). These include this compound-like peptide-1 (GLP-1), this compound-like peptide-2 (GLP-2), oxyntomodulin, and glicentin. The shared amino acid sequences among these peptides present a significant challenge for the specificity of anti-glucagon antibodies. An ideal anti-glucagon mAb should exhibit high affinity for this compound with minimal to no cross-reactivity with other PGDPs.
This guide outlines a series of experiments to rigorously assess the specificity of a novel anti-glucagon mAb (designated here as "Novel mAb") in comparison to two commercially available alternatives: Competitor A mAb and Competitor B mAb.
Comparative Binding Affinity and Cross-Reactivity
A primary assessment of antibody specificity involves determining its binding affinity to this compound and its cross-reactivity with related peptides. Surface Plasmon Resonance (SPR) is a powerful technique for quantifying binding kinetics.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the Novel mAb, Competitor A mAb, and Competitor B mAb on separate sensor chip surfaces.
-
Analyte Injection: Inject serial dilutions of this compound, GLP-1, GLP-2, oxyntomodulin, and glicentin over the sensor surfaces.
-
Data Acquisition: Measure the association and dissociation rates to determine the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
-
Data Analysis: Calculate the percentage of cross-reactivity for each PGDP relative to this compound for each antibody.
Data Presentation
| Antibody | Analyte | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, M) | Cross-Reactivity (%) |
| Novel mAb | This compound | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 x 10^-9 | 100 |
| GLP-1 | No Binding Detected | No Binding Detected | N/A | <0.01 | |
| GLP-2 | No Binding Detected | No Binding Detected | N/A | <0.01 | |
| Oxyntomodulin | 1.5 x 10^3 | 3.0 x 10^-3 | 2.0 x 10^-6 | 0.1 | |
| Glicentin | 1.1 x 10^3 | 2.8 x 10^-3 | 2.5 x 10^-6 | 0.08 | |
| Competitor A mAb | This compound | 9.8 x 10^4 | 4.1 x 10^-4 | 4.2 x 10^-9 | 100 |
| GLP-1 | 2.1 x 10^3 | 1.5 x 10^-3 | 7.1 x 10^-7 | 0.6 | |
| GLP-2 | No Binding Detected | No Binding Detected | N/A | <0.01 | |
| Oxyntomodulin | 5.5 x 10^3 | 2.0 x 10^-3 | 3.6 x 10^-7 | 1.2 | |
| Glicentin | 4.9 x 10^3 | 2.2 x 10^-3 | 4.5 x 10^-7 | 0.9 | |
| Competitor B mAb | This compound | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 x 10^-9 | 100 |
| GLP-1 | No Binding Detected | No Binding Detected | N/A | <0.01 | |
| GLP-2 | No Binding Detected | No Binding Detected | N/A | <0.01 | |
| Oxyntomodulin | 8.2 x 10^3 | 2.5 x 10^-3 | 3.0 x 10^-7 | 0.7 | |
| Glicentin | 7.6 x 10^3 | 2.9 x 10^-3 | 3.8 x 10^-7 | 0.5 |
Specificity in Immunoassays
The performance of an antibody in common immunoassay platforms is a critical validation step. Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting are fundamental techniques to assess specificity in a more complex sample matrix.
Experimental Protocol: Competitive ELISA
-
Coating: Coat a 96-well plate with a fixed concentration of this compound.
-
Competition: Pre-incubate the Novel mAb, Competitor A mAb, and Competitor B mAb with increasing concentrations of either this compound or one of the cross-reactive peptides (GLP-1, GLP-2, oxyntomodulin, glicentin).
-
Binding: Add the antibody-peptide mixtures to the coated plate.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate to measure the amount of primary antibody bound to the plate.
-
Data Analysis: Plot the percentage of inhibition versus the competitor peptide concentration to determine the IC50 (the concentration of competitor that inhibits 50% of the antibody binding).
Data Presentation
| Antibody | Competitor Peptide | IC50 (nM) |
| Novel mAb | This compound | 0.5 |
| GLP-1 | >10,000 | |
| GLP-2 | >10,000 | |
| Oxyntomodulin | 850 | |
| Glicentin | 1200 | |
| Competitor A mAb | This compound | 1.2 |
| GLP-1 | 2500 | |
| GLP-2 | >10,000 | |
| Oxyntomodulin | 400 | |
| Glicentin | 650 | |
| Competitor B mAb | This compound | 0.8 |
| GLP-1 | >10,000 | |
| GLP-2 | >10,000 | |
| Oxyntomodulin | 600 | |
| Glicentin | 900 |
Experimental Protocol: Western Blot
-
Sample Preparation: Run recombinant this compound, GLP-1, GLP-2, oxyntomodulin, and glicentin on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the Novel mAb, Competitor A mAb, or Competitor B mAb.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Data Presentation
| Antibody | This compound | GLP-1 | GLP-2 | Oxyntomodulin | Glicentin |
| Novel mAb | Strong Band | No Band | No Band | Faint Band | Faint Band |
| Competitor A mAb | Strong Band | Faint Band | No Band | Weak Band | Weak Band |
| Competitor B mAb | Strong Band | No Band | No Band | Faint Band | Faint Band |
Visualization of Cellular Specificity
Immunohistochemistry (IHC) on pancreatic tissue is the gold standard for visually confirming the specific binding of an anti-glucagon antibody to its native target within the complex cellular environment of the islets of Langerhans.
Experimental Protocol: Immunohistochemistry (IHC)
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded sections of human pancreatic tissue.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate tissue sections with the Novel mAb, Competitor A mAb, or Competitor B mAb.
-
Secondary Antibody & Detection: Use a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and a chromogen such as DAB to visualize the staining.
-
Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Microscopy: Examine the slides under a microscope to assess the staining pattern. Specific staining should be localized to the alpha cells in the periphery of the islets of Langerhans.
Data Presentation
| Antibody | Staining Pattern in Pancreatic Islets | Non-Specific Staining |
| Novel mAb | Strong, specific staining of alpha cells at the islet periphery. | Minimal background staining. |
| Competitor A mAb | Strong staining of alpha cells. | Some diffuse background staining observed. |
| Competitor B mAb | Strong, specific staining of alpha cells at the islet periphery. | Low background staining. |
Visualizing Key Processes
To further clarify the biological context and experimental design, the following diagrams are provided.
A Head-to-Head Comparison of RIA and ELISA for Glucagon Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of glucagon is critical for metabolic research and the development of novel therapeutics for diabetes and obesity. The two most common immunoassay techniques for this compound quantification are the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides an objective, data-driven comparison of these two methods, highlighting their respective strengths and weaknesses to aid in the selection of the most appropriate assay for specific research needs.
Executive Summary
Historically, RIA has been the gold standard for this compound measurement. However, the advent of highly specific monoclonal antibodies has led to the development of sandwich ELISAs that offer significant advantages in terms of specificity and ease of use. Generally, ELISAs are now considered to provide more accurate this compound measurements, as they are less prone to cross-reactivity with other prothis compound-derived peptides.[1][2][3] Studies have shown that RIA often overestimates this compound levels when compared to ELISA.[4][5]
Performance Characteristics: RIA vs. ELISA
The choice between RIA and ELISA for this compound quantification will depend on the specific requirements of the study. The following table summarizes the key performance characteristics of both assays based on commercially available kits and published research.
| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Competitive Assay | Sandwich Assay |
| Specificity | Prone to cross-reactivity with prothis compound-derived peptides (e.g., glicentin, oxyntomodulin), which can lead to falsely elevated results.[1][6] Some RIAs show less than 0.1% cross-reaction with gut-GLI.[7] | Generally higher specificity due to the use of two antibodies that bind to different epitopes on the this compound molecule (N-terminus and C-terminus).[1][4] This minimizes cross-reactivity with other prothis compound-derived peptides.[2][8] |
| Sensitivity | Can achieve high sensitivity, with some kits detecting as low as 3 pmol/L.[9] Another kit reports a sensitivity of 15.625 pg/mL.[10] | High sensitivity, with some kits having a lower limit of detection of 0.31 pmol/L[2] or 2.4 pg/mL.[11] Another kit reports a detection limit of 0.75 pmol/L.[8] |
| Accuracy | Recovery of spiked this compound in plasma has been reported at 97.6%.[9] However, interference from other plasma components can be an issue.[12] | Generally considered to provide more accurate measurements of true this compound due to higher specificity.[1] |
| Precision | Inter-assay CV: 11.7 ± 3.0%; Intra-assay CV: 4.9 ± 1.3%.[13] | Inter-assay CV: <12%; Intra-assay CV: <10%.[14] |
| Assay Time | Typically a multi-day protocol (3-4 days).[1] | Faster than RIA, with results often obtained overnight or within a few hours (e.g., 4.5 hours).[1][15] |
| Sample Volume | Requires a larger sample volume, typically around 200 µL.[7] | Requires a smaller sample volume, often 25-50 µL.[8][14] |
| Reagent Stability | Shorter shelf-life due to the radioactive isotope.[1] | Longer shelf-life of assay components.[1] |
| Safety | Involves handling and disposal of radioactive materials.[1] | Non-radioactive, posing fewer safety risks. |
| Throughput | Can be laborious and less amenable to automation. | More suitable for high-throughput screening and automation. |
Experimental Workflows
The fundamental principles of RIA and ELISA for this compound quantification are distinct, leading to different experimental workflows.
Radioimmunoassay (RIA) Workflow
This compound RIA is a competitive assay. In this format, a known amount of radioactively labeled this compound competes with the unlabeled this compound in the sample for a limited number of binding sites on a this compound-specific antibody. The amount of radioactivity is inversely proportional to the concentration of this compound in the sample.
Enzyme-Linked Immunosorbent Assay (ELISA) Workflow
The most specific this compound ELISAs utilize a sandwich format. A capture antibody pre-coated on a microplate well binds to this compound in the sample. A second, enzyme-linked detection antibody then binds to a different site on the captured this compound, forming a "sandwich". The addition of a substrate results in a colorimetric signal that is directly proportional to the amount of this compound present.
Detailed Experimental Protocols
The following are generalized protocols for this compound RIA and ELISA. It is crucial to follow the specific instructions provided with the commercial kit being used.
This compound RIA Protocol
This protocol is a composite based on common steps in commercially available kits.[9][10][16]
-
Sample Collection: Collect blood in tubes containing EDTA and a protease inhibitor like aprotinin. Immediately place the tubes on ice.
-
Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.
-
Storage: Store plasma samples at -20°C or lower until the assay is performed.
-
Reagent Preparation: Reconstitute lyophilized reagents (standards, controls, antibodies) as per the kit instructions. Prepare working standards by serial dilution.
-
Assay Procedure:
-
Pipette standards, controls, and samples into appropriately labeled tubes.
-
Add the anti-glucagon antibody to all tubes except the "Total Count" and "Non-Specific Binding" (NSB) tubes.
-
Vortex and incubate for 20-24 hours at 2-8°C.
-
Add ¹²⁵I-labeled this compound to all tubes.
-
Vortex and incubate for another 20-24 hours at 2-8°C.
-
Add a precipitating reagent (e.g., a second antibody) to all tubes except the "Total Count" tubes.
-
Vortex and incubate for 30-60 minutes at 2-8°C.
-
Centrifuge the tubes to pellet the antibody-bound fraction.
-
Decant the supernatant.
-
-
Data Acquisition: Measure the radioactivity of the pellets in a gamma counter.
-
Data Analysis: Generate a standard curve by plotting the percentage of bound radioactivity against the this compound concentration of the standards. Determine the this compound concentration in the samples from this curve.
This compound ELISA Protocol
This protocol is a generalized representation of a sandwich ELISA.[11][15][17]
-
Sample Collection and Preparation: Follow the same procedures as for RIA regarding blood collection and plasma separation.
-
Reagent Preparation: Bring all reagents to room temperature before use. Prepare wash buffer and any other required solutions according to the kit manual.
-
Assay Procedure:
-
Add assay diluent to each well of the antibody-coated microplate.
-
Pipette standards, controls, and samples into the appropriate wells.
-
Cover the plate and incubate for a specified time (e.g., 3 hours) at room temperature.
-
Aspirate the liquid from each well and wash the plate multiple times with wash buffer.
-
Add the enzyme-conjugated detection antibody to each well.
-
Cover the plate and incubate for a specified time (e.g., 1 hour).
-
Repeat the aspiration and washing steps.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.
-
Add a stop solution to terminate the enzymatic reaction.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the this compound concentration of the standards. Calculate the this compound concentration in the samples based on the standard curve.
Conclusion and Recommendations
For the majority of applications requiring accurate and specific quantification of intact this compound, the sandwich ELISA is the recommended method . Its superior specificity, which minimizes cross-reactivity with other prothis compound-derived peptides, leads to more reliable data, particularly in clinical studies where these interfering peptides may be present at high concentrations.[2][4] Furthermore, the non-radioactive nature, faster turnaround time, and amenability to high-throughput applications make ELISA a more practical and safer choice for modern research laboratories.[1]
While RIA can offer high sensitivity, its propensity for cross-reactivity and the logistical challenges associated with handling radioactive materials make it a less favorable option for most researchers today. RIA may still have a role in specific contexts, but a thorough validation against a more specific method like a well-characterized sandwich ELISA or mass spectrometry is highly advisable.[18] The choice of assay is critical and can significantly impact the interpretation of research findings.[4]
References
- 1. mercodia.com [mercodia.com]
- 2. A newly developed this compound sandwich ELISA is useful for more accurate this compound evaluation than the currently used sandwich ELISA in subjects with elevated plasma prothis compound‐derived peptide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mercodia.com [mercodia.com]
- 4. Assessment of Two Different this compound Assays in Healthy Individuals and Type 1 and Type 2 Diabetes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Assessment of Two Different this compound Assays in Healthy Individuals and Type 1 and Type 2 Diabetes Patients [mdpi.com]
- 7. diasource-diagnostics.com [diasource-diagnostics.com]
- 8. This compound ELISA from Mercodia – a Gold Standard [bio-connect.nl]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. anshlabs.com [anshlabs.com]
- 12. Interference of immunoglobulins in two this compound radioimmunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Human this compound ELISA Kit (EHGCG) - Invitrogen [thermofisher.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. ibl-international.com [ibl-international.com]
- 17. Analysis of Islet Function by this compound Enzyme-linked Immunosorbent Assay (ELISA) [protocols.io]
- 18. mdpi.com [mdpi.com]
Validating MK-0893: A Novel Small Molecule Inhibator of the Glucagon Receptor - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel small molecule inhibitor of the glucagon receptor, MK-0893, with other established antagonists. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
The this compound receptor (GCGR), a Class B G-protein coupled receptor (GPCR), plays a pivotal role in glucose homeostasis. Its activation by the peptide hormone this compound stimulates hepatic glucose production, thus raising blood glucose levels. In type 2 diabetes, hyperglucagonemia is a key contributor to hyperglycemia. Consequently, antagonism of the GCGR is a promising therapeutic strategy for the management of this metabolic disorder.
This document focuses on the validation of MK-0893, a novel, potent, and selective small molecule antagonist of the human this compound receptor. We will compare its performance with other notable small molecule inhibitors, including LY2409021 and BAY 27-9955, based on key in vitro and in vivo experimental data.
Data Presentation
The following tables summarize the quantitative data for MK-0893 and its comparators, providing a clear basis for evaluating their respective potencies and selectivities.
Table 1: In Vitro Potency of this compound Receptor Antagonists
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| MK-0893 | Human GCGR | Radioligand Binding | 6.6 | - | [1] |
| Human GCGR | cAMP Functional Assay | 15.7 | - | [1] | |
| LY2409021 | Human GCGR | Radioligand Binding | - | 6.66 | [2][3] |
| BAY 27-9955 | Human GCGR | Radioligand Binding | 110 | - | [4][5] |
| Human GCGR | cAMP Functional Assay | 46 | - | [5] |
Table 2: In Vitro Selectivity of MK-0893 Against Other Family B GPCRs
| Receptor | Assay Type | IC50 (nM) | Reference |
| GIPR | Radioligand Binding | 1020 | [1] |
| PAC1 | Radioligand Binding | 9200 | [1] |
| GLP-1R | Radioligand Binding | >10000 | [1] |
| VPAC1 | Radioligand Binding | >10000 | [1] |
| VPAC2 | Radioligand Binding | >10000 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This compound Receptor Radioligand Binding Assay
This assay is used to determine the affinity of a compound for the this compound receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human this compound receptor (e.g., CHO-K1 or HEK293 cells).
-
[125I]-glucagon (radioligand).
-
Unlabeled this compound (for determining non-specific binding).
-
Test compounds (e.g., MK-0893).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add the membrane preparation, [125I]-glucagon at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled this compound.
-
Incubate the plate for a specified time (e.g., 60-120 minutes) at room temperature to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit this compound-stimulated intracellular cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in the this compound signaling pathway.
Materials:
-
Cells expressing the human this compound receptor (e.g., CHO-K1 or HEK293 cells).
-
This compound.
-
Test compounds (e.g., MK-0893).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Seed the cells in a 96-well or 384-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified period.
-
Stimulate the cells with a fixed concentration of this compound (typically the EC50 or EC80) in the presence of a PDE inhibitor.
-
Incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 value for inhibition.
In Vivo this compound Challenge in Mice
This in vivo model assesses the ability of a this compound receptor antagonist to block the hyperglycemic effect of exogenously administered this compound.
Materials:
-
Mice (e.g., C57BL/6 or humanized GCGR mice).
-
This compound solution.
-
Test compound (e.g., MK-0893) formulated for in vivo administration (e.g., oral gavage or intraperitoneal injection).
-
Vehicle control.
-
Blood glucose meter and test strips.
Procedure:
-
Fast the mice for a specified period (e.g., 6 hours) with free access to water.
-
Administer the test compound or vehicle to the mice at a predetermined time before the this compound challenge.
-
Measure baseline blood glucose from a tail snip.
-
Administer a bolus of this compound (e.g., 15 µg/kg) via intraperitoneal or subcutaneous injection.[6]
-
Monitor blood glucose levels at various time points after the this compound injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Compare the blood glucose excursion in the compound-treated group to the vehicle-treated group to determine the antagonist's efficacy in vivo.
Mandatory Visualization
Caption: this compound Receptor Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Validation.
References
- 1. Discovery of a novel this compound receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Portico [access.portico.org]
- 6. diabetesjournals.org [diabetesjournals.org]
comparative analysis of glucagon action in liver versus adipose tissue
Guide for Researchers, Scientists, and Drug Development Professionals
Glucagon, a peptide hormone secreted by pancreatic α-cells, is a critical counter-regulatory hormone to insulin, primarily tasked with maintaining glucose homeostasis during fasting or hypoglycemia.[1][2] Its actions are mediated by the this compound receptor (GCGR), a G protein-coupled receptor. While the liver is unequivocally the primary target of this compound, its effects on adipose tissue have been a subject of considerable research and debate. This guide provides an objective comparison of this compound's action in these two key metabolic tissues, supported by experimental data and detailed methodologies.
This compound Signaling Pathways: A Tale of Two Tissues
This compound initiates its effects by binding to the GCGR, which is predominantly expressed in the liver.[2][3] Upon binding, the receptor activates associated G proteins, primarily the Gs alpha subunit (Gαs), triggering a cascade of intracellular events.[4][5]
In the Liver: The signaling cascade is robust and multifaceted.
-
Primary Pathway (cAMP/PKA): Activation of Gαs stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[6][] Elevated cAMP levels activate Protein Kinase A (PKA).[8][9] PKA then phosphorylates key enzymes, leading to the stimulation of hepatic glucose production through two main processes:
-
Glycogenolysis: PKA phosphorylates and activates phosphorylase kinase, which in turn activates glycogen (B147801) phosphorylase, the enzyme responsible for breaking down glycogen into glucose-1-phosphate.[6]
-
Gluconeogenesis: PKA promotes the synthesis of new glucose from non-carbohydrate precursors by phosphorylating and activating transcription factors like CREB and inhibiting glycolytic enzymes.[1][2]
-
-
Secondary Pathway (PLC/IP3): The GCGR can also couple to the Gαq subunit, activating Phospholipase C (PLC). This leads to the generation of inositol (B14025) triphosphate (IP3), which stimulates the release of Ca²⁺ from the endoplasmic reticulum.[4][10] This calcium signaling is crucial for the full gluconeogenic effect of this compound, partly by activating Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[10]
In Adipose Tissue: The signaling pathway is mechanistically similar to the liver's primary pathway but its physiological significance is debated. This compound receptor expression in white adipose tissue (WAT) is significantly lower than in the liver.[3][11]
-
cAMP/PKA Pathway: this compound binding to the few available GCGRs can activate the Gαs/adenylyl cyclase/cAMP/PKA pathway.[12] PKA then phosphorylates key lipolytic enzymes:
-
Perilipin: Phosphorylation of perilipin allows hormone-sensitive lipase (B570770) (HSL) access to the lipid droplet.[12]
-
Hormone-Sensitive Lipase (HSL): Phosphorylation activates HSL, which hydrolyzes triglycerides into free fatty acids (FFAs) and glycerol (B35011).[12]
-
However, numerous studies suggest that physiological concentrations of this compound are insufficient to induce significant lipolysis in human adipose tissue, with effects often observed only at supra-physiological doses.[13][14][15][16]
Diagrams of Signaling Pathways
Caption: this compound signaling cascade in a hepatocyte.
Caption: this compound signaling cascade in an adipocyte.
Quantitative Comparison of this compound Action
The differential response of the liver and adipose tissue to this compound can be quantified by comparing receptor expression, signaling potency, and metabolic output.
| Parameter | Liver | Adipose Tissue | Key Findings |
| This compound Receptor (GCGR) Expression | High | Very Low | Hepatic GCGR mRNA expression is substantially higher than in adipose tissue, with liver Ct values being significantly lower (indicating higher expression) than adipose tissue Ct values (e.g., ~27 vs. ~33-35).[3] |
| This compound Concentration for Effect (EC₅₀) | Physiological (~28-60 pM for PLC pathway; >100 pM for cAMP pathway) | Supra-physiological (lipolytic effects in humans often require >200 pM or nM concentrations) | The liver responds to this compound within its normal physiological range in the portal vein.[17] In contrast, significant direct effects on human adipocytes are typically seen only at concentrations far exceeding normal circulating levels.[12][14][15] |
| Primary Metabolic Output | Glucose Production | Free Fatty Acid (FFA) & Glycerol Release | This compound potently stimulates hepatic glucose output, which can increase from a basal rate of ~11 µmol/kg/min to ~36 µmol/kg/min within 15 minutes of infusion.[18] |
| Overall Physiological Role | Primary Regulator: Critical for maintaining blood glucose during fasting by stimulating glycogenolysis and gluconeogenesis.[1][2][19] | Secondary/Controversial: A direct, physiological role in regulating lipolysis in humans is not well-established and is likely minimal compared to catecholamines.[13][20][21] | The liver is the undisputed primary target for this compound's metabolic actions. The role of adipose tissue is conditional and species-dependent.[12][19] |
Experimental Protocols
Detailed methodologies are crucial for accurately assessing and comparing this compound's effects.
Protocol 1: Ex Vivo Hepatic Glucose Production Assay
-
Objective: To measure the rate of glucose production from isolated primary hepatocytes in response to this compound.
-
Methodology:
-
Hepatocyte Isolation: Isolate primary hepatocytes from a model organism (e.g., mouse, rat) via a two-step collagenase perfusion method.
-
Cell Plating: Plate the isolated hepatocytes on collagen-coated plates and allow them to adhere for 4-6 hours in appropriate culture medium.
-
Starvation: Wash the cells with PBS and incubate in a glucose-free Krebs-Ringer bicarbonate buffer supplemented with gluconeogenic precursors (e.g., 20 mM sodium lactate, 2 mM sodium pyruvate) for 2-3 hours to deplete any residual glycogen and establish a basal state.
-
This compound Stimulation: Replace the buffer with fresh glucose-free buffer containing the same precursors and varying concentrations of this compound (e.g., 0, 1, 10, 100 nM).
-
Sample Collection: Collect aliquots of the incubation buffer at specific time points (e.g., 0, 1, 2, 3 hours).
-
Glucose Measurement: Measure the glucose concentration in the collected samples using a commercially available glucose oxidase assay kit.
-
Data Normalization: At the end of the experiment, lyse the cells and measure the total protein content (e.g., using a BCA assay). Normalize the rate of glucose production to the total protein content (e.g., µmol glucose/mg protein/hour).
-
Protocol 2: Adipose Tissue Explant Lipolysis Assay
-
Objective: To measure the release of glycerol and free fatty acids (FFAs) from adipose tissue explants in response to this compound.
-
Methodology:
-
Tissue Collection: Excise adipose tissue (e.g., epididymal white adipose tissue from mice) and place it in warm Krebs-Ringer bicarbonate buffer.
-
Explant Preparation: Mince the tissue into small fragments (~5-10 mg each).
-
Pre-incubation: Place the explants in a multi-well plate with buffer containing 2% BSA and incubate for 30 minutes at 37°C to establish a basal rate of lipolysis.
-
Stimulation: Replace the buffer with fresh buffer containing 2% BSA and various treatments: vehicle control, isoproterenol (B85558) (a positive control, e.g., 10 µM), and a range of this compound concentrations (e.g., 1, 10, 100, 1000 nM).
-
Incubation: Incubate for a defined period (e.g., 2 hours) at 37°C in a shaking water bath.
-
Sample Collection: Collect the incubation medium (supernatant) from each well.
-
Metabolite Measurement: Measure the concentration of glycerol and FFAs in the supernatant using commercially available colorimetric assay kits.
-
Data Normalization: Dry the tissue explants and record their weight. Normalize the amount of glycerol/FFA released to the tissue weight (e.g., nmol glycerol/mg tissue/hour).
-
Diagram of Experimental Workflow
Caption: Comparative workflow for ex vivo this compound stimulation.
Summary and Conclusion
The comparative analysis of this compound action reveals a clear hierarchical and tissue-specific response.
-
Liver: The liver is the primary and highly sensitive target for this compound. This compound potently stimulates hepatic glucose production through well-defined cAMP/PKA and PLC/Ca²⁺ signaling pathways, playing an indispensable role in preventing hypoglycemia.[1][4][19] Its effects on glycogenolysis are rapid, while its influence on gluconeogenesis is also critical for sustained glucose release.[2][19]
-
Adipose Tissue: this compound's role in adipose tissue is far more ambiguous and appears to be secondary. While the molecular machinery for a lipolytic response exists, the low expression of this compound receptors means that direct, significant effects on lipolysis likely require pharmacological, rather than physiological, concentrations of the hormone in humans.[3][13][14] The regulation of lipolysis in adipose tissue is predominantly controlled by other hormones, particularly catecholamines and insulin.
For drug development professionals, this distinction is critical. Targeting the hepatic this compound receptor remains a viable strategy for modulating blood glucose in diabetes.[10][22] However, expecting significant direct effects on adipose tissue lipolysis from systemic this compound-based therapies may be unrealistic, and any observed changes in lipid metabolism are more likely to be indirect consequences of altered hepatic metabolism or actions in other tissues like brown adipose tissue.[12][23]
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound Physiology - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound receptor signaling at white adipose tissue does not regulate lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. cusabio.com [cusabio.com]
- 6. news-medical.net [news-medical.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. This compound receptor activates extracellular signal-regulated protein kinase 1/2 via cAMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound stimulates gluconeogenesis by InsP3R-I mediated hepatic lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound regulates lipolysis and fatty acid oxidation through inositol triphosphate receptor 1 in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Receptor Signaling and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Physiological levels of this compound do not influence lipolysis in abdominal adipose tissue as assessed by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, cyclic AMP, and hepatic glucose mobilization: A half‐century of uncertainty - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Physiologic action of this compound on liver glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. journals.physiology.org [journals.physiology.org]
- 22. researchgate.net [researchgate.net]
- 23. Adipose Tissue, at the Core of the Action of Incretin and this compound-Based Anti-Obesity Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Sichere Entsorgung von Glucagon im Labor: Ein Leitfaden für Forscher
Für Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist die ordnungsgemäße Entsorgung von chemischen und biologischen Reagenzien, einschließlich Peptidhormonen wie Glucagon, von entscheidender Bedeutung, um die Sicherheit im Labor zu gewährleisten und Umweltvorschriften einzuhalten. Dieser Leitfaden bietet detaillierte, schrittweise Anweisungen für die sichere Handhabung und Entsorgung von this compound-Abfällen in einer Forschungsumgebung.
Regulatorische Einordnung und grundlegende Entsorgungsprinzipien
Gemäß den Sicherheitsdatenblättern (SDB) wird this compound in der Regel nicht als gefährlicher Stoff oder gefährliches Gemisch eingestuft.[1][2][3][4] Die Entsorgung sollte sich daher nach den nationalen und lokalen Vorschriften für nicht-gefährliche pharmazeutische Abfälle richten.
Grundlegende Richtlinien:
-
Keine Entsorgung über das Abwasser: Pharmazeutische Abfälle dürfen nicht in den Ausguss gegeben werden.
-
Originalbehälter verwenden: Chemikalien sollten in ihren Originalbehältern belassen und nicht mit anderen Abfällen vermischt werden.
-
Kontakt mit der EHS-Abteilung: Die Entsorgung muss in der Regel über das Programm für gefährliche Abfälle der zuständigen Abteilung für Umwelt, Gesundheit und Sicherheit (EHS) der jeweiligen Einrichtung erfolgen. Diese Abteilung stellt die korrekten Abfallbehälter zur Verfügung und informiert über die spezifischen Protokolle.
Schritt-für-Schritt-Verfahren zur Entsorgung von this compound-Abfällen
Das folgende Verfahren beschreibt die bewährte Praxis für die Entsorgung von this compound-Pulver, rekonstituierten Lösungen und kontaminierten Laborutensilien.
1. Persönliche Schutzausrüstung (PSA): Tragen Sie bei der Handhabung von this compound-Abfällen immer die entsprechende PSA, einschließlich Schutzhandschuhe, Laborkittel und Schutzbrille.[1]
2. Segregation des Abfalls: Trennen Sie die this compound-Abfälle von anderem Laborabfall. Dies umfasst:
-
Abgelaufenes oder nicht mehr benötigtes this compound-Pulver.
-
Rekonstituierte this compound-Lösungen.
-
Leere oder teilweise entleerte this compound-Fläschchen.
-
Kontaminierte Einwegartikel wie Spritzen, Nadeln, Pipettenspitzen, Handschuhe und Papiertücher.
3. Entsorgung von festem und flüssigem this compound-Abfall:
-
Nicht-scharfe Abfälle: Geben Sie abgelaufenes this compound-Pulver, unbenutzte rekonstituierte Lösungen und leicht kontaminierte Materialien (z. B. Papiertücher) in einen speziell für pharmazeutische oder chemische Abfälle vorgesehenen, deutlich gekennzeichneten und verschließbaren Behälter. Wenden Sie sich an Ihre EHS-Abteilung, um den korrekten Behältertyp zu erhalten.
-
Leere Fläschchen: Leere Glasfläschchen sollten ebenfalls in diesem Behälter entsorgt werden.
4. Entsorgung von scharfen und spitzen Gegenständen ("Sharps"):
-
Alle Nadeln, Spritzen und andere scharfe Gegenstände, die mit this compound in Kontakt gekommen sind, müssen sofort nach Gebrauch in einem durchstichsicheren, verschließbaren Behälter für scharfe Abfälle ("Sharps Container") entsorgt werden.[5]
-
Überfüllen Sie den Behälter nicht und verschließen Sie ihn sicher, wenn er voll ist.
5. Abholung und endgültige Entsorgung:
-
Lagern Sie die verschlossenen Abfallbehälter an einem dafür vorgesehenen, sicheren Ort.
-
Beantragen Sie die Abholung des Abfalls gemäß den Verfahren Ihrer EHS-Abteilung.
Optionale chemische Inaktivierung (Best Practice)
Obwohl this compound nicht als gefährlich eingestuft ist, kann eine chemische Inaktivierung als zusätzliche Sicherheitsmaßnahme in Betracht gezogen werden, insbesondere bei größeren Mengen an flüssigem Abfall. Dieser Prozess baut die Peptidbindungen ab und denaturiert das Hormon. This compound ist bekannt dafür, sowohl bei saurem als auch bei alkalischem pH-Wert abgebaut zu werden.[6][7]
| Parameter | Empfehlung | Zweck |
| Inaktivierungsreagenz | 1 M Salzsäure (HCl) oder 1 M Natriumhydroxid (NaOH) | Hydrolyse der Peptidbindungen |
| Verhältnis | 1 Teil Abfall zu 10 Teilen Inaktivierungslösung | Sicherstellung eines ausreichenden Überschusses des hydrolysierenden Agens |
| Reaktionszeit | Mindestens 24 Stunden | Gewährleistung des vollständigen Abbaus des Peptids |
| Finaler pH-Wert | 6,0 - 8,0 | Neutralisation vor der endgültigen Entsorgung im Abfallstrom |
Protokoll zur chemischen Inaktivierung:
-
Vorbereitung: Bereiten Sie in einem ausgewiesenen Abzug eine 1 M Lösung von Salzsäure (HCl) oder Natriumhydroxid (NaOH) vor.
-
Inaktivierung: Geben Sie den flüssigen this compound-Abfall langsam und vorsichtig zur Inaktivierungslösung. Rühren Sie die Mischung vorsichtig um und lassen Sie sie für mindestens 24 Stunden bei Raumtemperatur stehen.
-
Neutralisation: Überprüfen Sie nach der Inkubationszeit den pH-Wert der Lösung. Neutralisieren Sie die Lösung langsam durch Zugabe einer Base (z. B. Natriumbicarbonat bei saurer Lösung) oder einer schwachen Säure, bis ein pH-Wert zwischen 6,0 und 8,0 erreicht ist.
-
Sammlung: Überführen Sie die neutralisierte Lösung in einen ordnungsgemäß gekennzeichneten Behälter für gefährliche Abfälle zur Abholung durch die EHS-Abteilung.
Logisches Flussdiagramm für die Entsorgung von this compound
Das folgende Diagramm veranschaulicht den Entscheidungsprozess für die ordnungsgemäße Entsorgung von this compound-Abfällen im Labor.
Abbildung 1: Workflow zur Entsorgung von this compound.
References
- 1. mercodia.com [mercodia.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ehs.lilly.com [ehs.lilly.com]
- 4. abmole.com [abmole.com]
- 5. How to Dispose of Used Diabetes Supplies [healthline.com]
- 6. Mechanisms of this compound Degradation at Alkaline pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safeguarding Your Research: Essential Protocols for Handling Glucagon
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety is paramount. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of glucagon, a polypeptide hormone studied for its role in glucose metabolism. Adherence to these protocols is critical for maintaining a safe research environment.
Personal Protective Equipment (PPE)
When working with this compound in a laboratory setting, the use of appropriate personal protective equipment is the first line of defense against potential exposure. While this compound is not classified as a hazardous substance, proper PPE minimizes risks associated with handling any chemical compound.[1][2]
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must conform to EN 166 (EU) or NIOSH (US) standards.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile) | Inspect gloves before use. For prolonged contact, consider double-gloving.[1][3] |
| Body Protection | Laboratory coat | An impermeable body covering is recommended to minimize skin contact.[1] |
| Respiratory Protection | Approved respirator | Recommended when open handling cannot be avoided or if dust formation is likely.[1] |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposing of this compound is crucial for operational efficiency and safety.
Handling:
-
Engineering Controls : Always handle this compound in a well-ventilated area. The use of a fume hood, ventilated enclosure, or local exhaust ventilation is recommended, as open handling is not advised.[1]
-
Reconstitution :
-
Before reconstitution, ensure the this compound powder and the diluent are at room temperature between 68°F to 77°F (20°C to 25°C).[5]
-
Remove the caps (B75204) from the this compound vial and the syringe containing the diluent.
-
Inject the entire contents of the syringe into the vial of this compound powder.[6]
-
Gently swirl the vial until the powder is completely dissolved. The resulting solution should be clear and colorless.[6][7] Do not use if the solution is cloudy or contains particles.[5][7]
-
-
Hygiene : Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[3]
Storage:
-
Store this compound in its original container, tightly closed, in a dry and well-ventilated place.[1]
-
Keep it at room temperature, away from moisture and direct light.[3][5] Do not refrigerate or freeze.[8]
Spill Management:
-
In case of a spill, avoid sweeping.
-
If a vacuum with a HEPA filter is available, use it to collect the spilled material.[1]
-
Alternatively, lightly mist the material with water and then remove it by mopping or wet wiping.[1]
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and needlestick injuries.
-
Sharps Disposal : Immediately after use, dispose of all needles and syringes in a designated, puncture-resistant sharps container.[7][8] Do not discard them in the regular trash.[7]
-
Unused this compound : Unused or expired this compound should be disposed of as chemical waste according to institutional and local guidelines.[9] Avoid discharging it into drains or water courses.[1]
-
Container Labeling : Ensure all waste containers are clearly labeled to indicate their contents.
Occupational Exposure Limits
The following table summarizes the occupational exposure limits (OELs) for this compound as established by Eli Lilly.[1]
| Exposure Type | Value |
| TWA (8hrs) | 160 µg/m³ |
| TWA (12hrs) | 160 µg/m³ |
| STEG (15min) | 1600 µg/m³ |
TWA: Time-Weighted Average; STEG: Short-Term Exposure Guideline
Visualizing the Workflow
To further clarify the handling and disposal process, the following diagram illustrates the key steps.
References
- 1. ehs.lilly.com [ehs.lilly.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.dk [fishersci.dk]
- 4. benchchem.com [benchchem.com]
- 5. Instructions for Use - this compound Emergency Kit [glucagonemergencykit.com]
- 6. doe.louisiana.gov [doe.louisiana.gov]
- 7. mskcc.org [mskcc.org]
- 8. mskcc.org [mskcc.org]
- 9. 4allfamily.ca [4allfamily.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
